molecular formula C6H11NO B167070 6-Methylpiperidin-2-one CAS No. 4775-98-8

6-Methylpiperidin-2-one

Cat. No.: B167070
CAS No.: 4775-98-8
M. Wt: 113.16 g/mol
InChI Key: XPMMAKUHNMSONL-UHFFFAOYSA-N
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Description

6-Methylpiperidin-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963927
Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4775-98-8
Record name 6-Methyl-2-piperidone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidone, 6-methyl-
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Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
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Record name 6-methylpiperidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpiperidin-2-one, a substituted δ-lactam, is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. Its structural motif is found in a variety of biologically active compounds, making its efficient synthesis and a thorough understanding of its physicochemical properties of paramount importance for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, namely the Beckmann rearrangement and the catalytic hydrogenation of pyridine derivatives. It delves into the mechanistic underpinnings of these transformations, offering practical insights into experimental design and optimization. Furthermore, this document details the key physicochemical and spectroscopic properties of the title compound and explores its emerging role as a privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products, bestowing favorable pharmacokinetic properties.[1] The introduction of a methyl group at the 6-position of the piperidin-2-one core can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. This substitution can enhance binding affinity and selectivity for specific biological targets, a critical aspect in modern drug design.[2] Consequently, this compound serves as a valuable building block for the synthesis of diverse compound libraries aimed at identifying novel drug candidates across various therapeutic areas.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary and well-established methodologies: the Beckmann rearrangement of 2-methylcyclohexanone oxime and the catalytic hydrogenation of 5-methyl-2-pyridone. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a classic and powerful acid-catalyzed transformation of an oxime into an amide.[3][4] In the context of cyclic oximes, this reaction yields a lactam, making it an ideal method for the synthesis of this compound from 2-methylcyclohexanone oxime.

The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, converting it into a good leaving group (water).[5] This is followed by a concerted 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This stereospecific migration is the key step in the rearrangement. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product.

Diagram: Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Nucleophilic Attack & Tautomerization 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime Protonated_Oxime Protonated Oxime 2-Methylcyclohexanone_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O Water_Adduct Water Adduct Nitrilium_Ion->Water_Adduct + H2O This compound This compound Water_Adduct->this compound Tautomerization

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

This protocol outlines a general procedure for the Beckmann rearrangement of 2-methylcyclohexanone oxime using sulfuric acid.

Materials:

  • 2-Methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-methylcyclohexanone oxime to concentrated sulfuric acid with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Note: The reaction is exothermic and requires careful temperature control. The stereochemistry of the starting oxime will determine the regioselectivity of the rearrangement.

Catalytic Hydrogenation of 5-Methyl-2-pyridone

Catalytic hydrogenation is a versatile and atom-economical method for the reduction of aromatic heterocycles. The hydrogenation of 5-methyl-2-pyridone offers a direct route to this compound.

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[6][7] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[8] The reaction is performed under a hydrogen atmosphere at elevated pressure.

Diagram: Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation Start Start Charge_Reactor Charge Reactor with 5-Methyl-2-pyridone, PtO2, and Acetic Acid Start->Charge_Reactor Pressurize Pressurize with H2 Gas (50-70 bar) Charge_Reactor->Pressurize React Stir at Room Temperature (4-6 hours) Pressurize->React Workup Quench, Extract, and Purify React->Workup Product This compound Workup->Product

Sources

Foreword: The Strategic Importance of Chiral Piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-6-Methylpiperidin-2-one

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. When this scaffold incorporates a lactam functionality and a chiral center, as in (R)-6-Methylpiperidin-2-one, it becomes a highly valuable building block for synthesizing complex molecular targets with precise stereochemical control. The (R)-enantiomer, in particular, serves as a key intermediate for various therapeutic agents, where stereochemistry is critical for pharmacological activity and safety.[2]

This guide provides a comprehensive exploration of the principal modern strategies for the enantioselective synthesis of (R)-6-Methylpiperidin-2-one. Moving beyond a simple recitation of methods, we will dissect the underlying principles, compare the strategic advantages of each approach, and provide actionable, field-proven protocols. The discussion is framed through the lens of practicality, scalability, and efficiency, addressing the core concerns of researchers in both academic and industrial settings.

Strategy I: Asymmetric Homogeneous Hydrogenation

The direct asymmetric hydrogenation of a prochiral precursor represents one of the most elegant and atom-economical approaches to chiral molecules. In the context of (R)-6-Methylpiperidin-2-one, the logical precursor is 6-methyl-2-pyridone. However, the hydrogenation of the resonance-stabilized pyridone ring presents a significant chemical challenge, which has only recently been overcome with the development of highly active and selective catalyst systems.[3]

Core Principle & Mechanistic Insight

This strategy hinges on the use of a chiral transition-metal catalyst, typically based on Ruthenium or Iridium, which coordinates to the pyridone substrate.[3][4] The chirality of the ligands surrounding the metal center creates a chiral pocket, forcing the substrate to bind in a specific orientation. Subsequent delivery of hydrogen occurs stereoselectively to one face of the pyridone ring, leading to the formation of the desired enantiomer.

A breakthrough in this area has been the application of Ruthenium complexes bearing chiral N-heterocyclic carbene (NHC) ligands.[3] These catalysts have demonstrated exceptional activity and enantioselectivity for the hydrogenation of various heterocyclic compounds, including 2-pyridones. The reaction proceeds under hydrogen pressure, where the chiral Ru-NHC complex facilitates the stepwise reduction of the aromatic ring, setting the stereocenter at the C6 position with high fidelity.

sub 6-Methyl-2-pyridone (Prochiral Substrate) complex Substrate-Catalyst Complex (Diastereomeric Transition State) sub->complex Coordination cat [Ru(II)-(S,S)-NHC]* (Chiral Catalyst) cat->complex Forms Chiral Pocket h2 H₂ (Hydrogen Source) h2->complex Hydrogen Delivery complex->cat Catalyst Regeneration product (R)-6-Methylpiperidin-2-one (Enantioenriched Product) complex->product Stereoselective Reduction

Caption: Workflow for Asymmetric Hydrogenation.

Quantitative Data Summary

The efficacy of this method is best illustrated by the quantitative results achieved with specific catalyst systems.

Catalyst SystemSubstrateH₂ Pressure (bar)Temp (°C)Yield (%)e.r. ((R):(S))Reference
[Ru(SINpEt)₂]6-Methyl-2-pyridone808050% (isolated)94:6[3]
[Rh(COD)Binapine]BF₄2-Pyridine Ketones5050>99%up to 99:1[5]

Note: The yield for the Ru-catalyzed reaction was impacted by the product's volatility during purification. Full conversion was observed initially.[3]

Experimental Protocol: Ru-NHC Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the pioneering work of Wysocki et al. in the asymmetric hydrogenation of 2-pyridones.[3]

  • Reactor Preparation: A high-pressure autoclave is charged with 6-methyl-2-pyridone (1.0 mmol) and the chiral Ruthenium-NHC catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Anhydrous and degassed tert-amyl alcohol (t-AmOH) and n-hexane (as a co-solvent to reduce viscosity) are added via syringe under an inert atmosphere (Argon).[3]

  • Sealing and Purging: The autoclave is securely sealed and purged three times with high-purity hydrogen gas.

  • Reaction Execution: The reactor is pressurized with hydrogen to 80 bar and heated to 80 °C with vigorous stirring. The reaction is monitored by TLC or GC/MS for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantioenriched (R)-6-Methylpiperidin-2-one.

  • Chiral Analysis: The enantiomeric ratio is determined by chiral HPLC analysis.

Strategy II: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. Enzymatic kinetic resolution (EKR) is a widely employed strategy that leverages the exquisite stereoselectivity of enzymes to separate the enantiomers of a racemic mixture.[6][7] For 6-methylpiperidin-2-one, lipases are particularly effective.

Core Principle & Mechanistic Insight

Kinetic resolution operates on a racemic mixture (a 50:50 mix of R and S enantiomers). An enzyme, such as Candida antarctica lipase B (CAL-B), is introduced to selectively catalyze a reaction on only one of the enantiomers.[8] For instance, in the presence of an acyl donor, the enzyme will acylate one enantiomer much faster than the other. This leaves behind the unreacted, enantioenriched starting material (the desired (R)-enantiomer in this case) and a new, acylated product (the acylated S-enantiomer). The two can then be easily separated by standard chemical methods.

The basis for this selectivity lies in the three-dimensional structure of the enzyme's active site, which is itself chiral. One enantiomer fits perfectly, allowing for efficient catalysis, while the other fits poorly, resulting in a significantly slower or non-existent reaction.

racemate Racemic (R/S)-6-Methylpiperidin-2-one separation Separation Step (Chromatography/Extraction) racemate->separation Selective Acylation enzyme Lipase (e.g., CAL-B) + Acyl Donor enzyme->separation product_R (R)-6-Methylpiperidin-2-one (Unreacted, >99% ee) separation->product_R product_S (S)-N-Acyl-6-Methylpiperidin-2-one (Acylated Product) separation->product_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data Summary

The success of EKR is measured by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity.

EnzymeSubstrate SystemReaction TypeConversion (%)Substrate ee (%)Product ee (%)E-ValueReference
CAL-Brac-trans-alkoxyamine-2-piperidonesDe-acylationLow>9799380[8]
Toyobo LIP-300Piperidine AtropisomersAcylation~50>98>98High[6][7]

Note: The E-value represents the ratio of the catalytic efficiencies for the two enantiomers (k_fast / k_slow). An E-value > 200 is considered excellent for preparative purposes.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical acylation-based resolution.

  • Setup: To a solution of racemic this compound (1.0 g) in an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME), add an acyl donor (e.g., trifluoroethyl isobutyrate, 1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B on a solid support) to the mixture (typically 10-20% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 40 °C) on an orbital shaker.

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both enantiomers.

  • Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.

  • Separation: Concentrate the filtrate. The unreacted (R)-6-methylpiperidin-2-one can be separated from the acylated (S)-enantiomer by silica gel chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered starting material and the acylated product by chiral HPLC.

Strategy III: Chiral Auxiliary-Mediated Synthesis

This is a classic, robust, and highly reliable strategy in asymmetric synthesis.[9] It involves covalently attaching a chiral molecule—the "auxiliary"—to the substrate.[10] The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction. Finally, the auxiliary is cleaved, yielding the enantioenriched product, and can often be recovered for reuse.[9]

Core Principle & Mechanistic Insight

For synthesizing a substituted piperidinone, a common approach involves using a chiral auxiliary like an Evans' oxazolidinone or a pseudoephedrine derivative.[10][11] The synthesis would proceed through a linear precursor which is then cyclized.

The key step is the diastereoselective formation of the C6 stereocenter during an intramolecular cyclization (lactamization). The chiral auxiliary, attached to the nitrogen atom, creates a sterically biased environment. For example, in an intramolecular SN2 cyclization, the bulky group on the auxiliary will block one face of the molecule, forcing the nucleophilic nitrogen to attack the electrophilic carbon from the opposite, less-hindered face. This results in the preferential formation of one diastereomer of the auxiliary-adduct, which upon cleavage yields the desired (R)-enantiomer.

start Acyclic Precursor adduct Prochiral Adduct start->adduct Attach Auxiliary aux Chiral Auxiliary (e.g., Evans') aux->adduct cyclized Cyclized Adduct (Diastereomerically Enriched) adduct->cyclized Diastereoselective Cyclization cyclized->aux Recover Auxiliary final (R)-6-Methylpiperidin-2-one (Enantiopure Product) cyclized->final Cleave Auxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Quantitative Data Summary

The key metric for this strategy is the diastereomeric ratio (d.r.) achieved in the stereocenter-forming step. High d.r. values are crucial for obtaining a high enantiomeric excess in the final product.

Chiral AuxiliaryKey ReactionDiastereomeric Ratio (d.r.)Overall YieldReference
(R)-1-(2-hydroxy-1-phenylethyl)Asymmetric Alkylation>99:1 (single isomer detected)91%[12]
Evans' OxazolidinonesAsymmetric AlkylationOften >95:5Variable[11]
PseudoephedrineAsymmetric AlkylationTypically >90:10Variable[10]
Experimental Protocol: Asymmetric Alkylation/Cyclization

This generalized protocol is based on the principles of alkylation using an N-acyl chiral auxiliary.[12]

  • Auxiliary Attachment: React an appropriate linear precursor (e.g., δ-valerolactone) with a deprotonated chiral auxiliary (e.g., lithium salt of D-phenylglycinol) to form the N-acylated adduct.

  • Enolate Formation: Cool the adduct solution in an anhydrous aprotic solvent (e.g., THF) to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base (e.g., LDA or s-BuLi) to selectively deprotonate the α-carbon, forming a chiral enolate.

  • Diastereoselective Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary directs the approach of the methyl group, leading to the formation of one diastereomer in significant excess.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous work-up.

  • Purification: Purify the diastereomerically enriched product by flash chromatography.

  • Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage) to yield (R)-6-Methylpiperidin-2-one.

Comparative Analysis of Synthetic Strategies

FeatureAsymmetric HydrogenationEnzymatic Kinetic ResolutionChiral Auxiliary-Mediated
Atom Economy Excellent (adds only H₂)Poor (max 50% theoretical yield)Poor (stoichiometric auxiliary)
Scalability High (catalytic process)Moderate to HighModerate (stoichiometric)
Enantioselectivity Very Good to Excellent (up to 94:6 e.r.)Excellent (>99% ee achievable)Excellent (>98% d.r. common)
Cost High initial catalyst costModerate (enzyme cost, can be reused)Moderate (auxiliary can be recovered)
Operational Complexity Requires high-pressure equipmentSimple setup, requires careful monitoringMulti-step, requires cryogenics
Key Advantage Direct, highly efficient"Green" chemistry, exceptional selectivityHigh reliability and predictability
Key Disadvantage Catalyst sensitivity, high pressure50% yield limit, separation requiredMultiple steps, poor atom economy

Conclusion and Future Outlook

The enantioselective synthesis of (R)-6-Methylpiperidin-2-one is a well-addressed challenge with several robust and effective solutions. The choice of strategy is ultimately dictated by the specific constraints and goals of the project, including scale, cost, available equipment, and desired purity.

  • Asymmetric hydrogenation stands out as the most modern and elegant approach, offering the highest degree of atom economy and scalability, ideal for industrial-scale production once a process is optimized.[3]

  • Enzymatic kinetic resolution provides an environmentally friendly and highly selective method that is particularly valuable for producing material with exceptional enantiopurity, albeit with a theoretical yield capped at 50%.[6][8]

  • Chiral auxiliary-mediated synthesis remains a reliable and predictable "workhorse" strategy, especially valuable during early-stage research and development where flexibility and dependability are paramount.[10][12]

Looking forward, the field will likely see the development of next-generation catalysts for asymmetric hydrogenation with even higher activities and selectivities under milder conditions. Concurrently, the discovery and engineering of novel enzymes through directed evolution will continue to expand the scope and efficiency of biocatalytic routes, potentially enabling deracemization processes that can overcome the 50% yield barrier of traditional EKR. The convergence of these fields promises an ever-more powerful and sustainable toolkit for the synthesis of this critical chiral building block.

References

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  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.
  • Reyes-González, M. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3249.
  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455.
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  • Glorius, F., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 55(48), 14933-14937.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21193-21201.
  • ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Cann, R. O., et al. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Organic Process Research & Development, 16(11), 1787-1794.
  • Chen, D., & Du, H. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12580-12583.
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • Reddy, D. S., et al. (2015). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 13(25), 7070-7078.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551.
  • PubChem. (n.d.). This compound.
  • Zhang, X., et al. (2012). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 14(14), 3752-3755.
  • Xiao, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14, 5389.
  • Ghosez, L., et al. (2009). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Angewandte Chemie International Edition, 48(13), 2378-2381.

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of modern and classical strategies for the stereoselective synthesis of 6-methylpiperidin-2-one, a chiral lactam of significant interest in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacological activity, this document delves into the mechanistic underpinnings and practical execution of key asymmetric methodologies. We will explore biocatalytic approaches, including transamination and enzymatic resolutions, asymmetric hydrogenation, diastereoselective methods employing chiral auxiliaries, and dynamic kinetic resolution. Each section is designed to offer researchers, scientists, and drug development professionals not only a theoretical understanding but also actionable experimental protocols and comparative data to inform synthetic route selection. The guide emphasizes the causality behind experimental choices, ensuring a robust and reliable translation of these methods from literature to laboratory practice.

Introduction: The Significance of Chiral this compound

The piperidin-2-one (or δ-valerolactam) scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a stereocenter, such as a methyl group at the 6-position, imbues the molecule with chirality, a fundamental property that dictates its interaction with biological systems. The specific stereoisomer, whether (R)- or (S)-6-methylpiperidin-2-one, can exhibit vastly different efficacy, potency, and toxicity profiles. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure forms of this lactam is a critical endeavor in modern organic synthesis and drug discovery. This guide will navigate the diverse landscape of synthetic strategies developed to meet this challenge, providing a critical analysis of their strengths and limitations.

Biocatalytic Strategies: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions with exquisite stereoselectivity, offer an elegant solution for the preparation of enantiopure this compound.

Asymmetric Synthesis via Transaminase-Mediated Cyclization

A highly efficient method for producing optically pure 6-methyl-2-piperidone involves the use of transaminases. This approach typically starts from a prochiral keto-acid or keto-ester. The transaminase enzyme stereoselectively introduces an amine group, which then undergoes spontaneous intramolecular cyclization to form the desired chiral lactam.

One notable process utilizes a keto-acid precursor which is converted to the corresponding amine. This intermediate then cyclizes to form 6-methyl-2-piperidone. This method has been shown to produce both (R)- and (S)-enantiomers in high isolated yields and exceptional enantiomeric excess.[1]

Mechanism of Transaminase-Catalyzed Asymmetric Synthesis

The core of this transformation lies in the pyridoxal-5'-phosphate (PLP) dependent mechanism of the transaminase. The enzyme's chiral active site orients the prochiral substrate in a specific conformation, leading to the facial-selective addition of the amine group.

Transaminase Mechanism ProchiralKetone Prochiral Keto-Ester EnzymeComplex Enzyme-PLP Complex ProchiralKetone->EnzymeComplex Binding in Chiral Pocket ChiralAmine Chiral Amino Ester EnzymeComplex->ChiralAmine Stereoselective Transamination Lactam (R)- or (S)-6-Methylpiperidin-2-one ChiralAmine->Lactam Spontaneous Intramolecular Cyclization

Figure 1: Simplified workflow for the biocatalytic synthesis of this compound.

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-6-Methyl-2-piperidone

The following is a representative protocol based on established methods.[1]

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • Reagents: The keto-ester precursor (e.g., ethyl 5-oxohexanoate) is added to the buffer. An amine donor, such as isopropylamine, is also added in excess.

  • Enzyme Addition: A specific (R)-selective omega-transaminase is added to the reaction mixture. Pyridoxal-5'-phosphate (PLP) is included as a cofactor.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH is monitored and maintained throughout the reaction.

  • Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiopure (R)-6-methyl-2-piperidone.

Lipase-Catalyzed Kinetic Resolution

An alternative biocatalytic approach is the kinetic resolution of racemic this compound. This method utilizes a lipase to selectively acylate one enantiomer of the racemate, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Acyl Donor: An acyl donor, such as vinyl acetate, is added to the solution.

  • Enzyme Addition: An immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), is added to the mixture.

  • Reaction Conditions: The suspension is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40-50 °C) and the reaction progress is monitored by chromatography (GC or HPLC).

  • Separation: The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the acylated and unreacted enantiomers are separated by column chromatography. The acylated enantiomer can then be deacylated to afford the other pure enantiomer.

Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol

Catalytic asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis. This method typically involves the reduction of a prochiral precursor, such as a keto-ester or an unsaturated lactam, using a chiral transition metal catalyst. Ruthenium- and rhodium-based catalysts, particularly those employing chiral phosphine ligands like BINAP, have proven highly effective.

For the synthesis of this compound, a common precursor is a derivative of 5-oxohexanoic acid. Asymmetric hydrogenation of the ketone functionality establishes the stereocenter at the 6-position of the resulting lactam.

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The enantioselectivity of the hydrogenation is dictated by the chiral environment created by the BINAP ligand coordinated to the ruthenium center. The substrate coordinates to the metal in a sterically favored manner, leading to the delivery of hydrogen to one face of the carbonyl group.

Asymmetric Hydrogenation cluster_0 Hydrogenation KetoEster 5-Oxohexanoic Acid Derivative RuBINAP Chiral Ru-BINAP Catalyst KetoEster->RuBINAP Coordination HydroxyEster Chiral 5-Hydroxyhexanoic Acid Derivative RuBINAP->HydroxyEster Asymmetric Hydrogenation H2 H₂ Lactam Enantiopure This compound HydroxyEster->Lactam Cyclization

Figure 2: General workflow for asymmetric hydrogenation and subsequent cyclization.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 5-Oxohexanoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of ketoesters.

  • Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst, such as [RuCl((R)-BINAP)(p-cymene)]Cl.

  • Reaction Setup: The vessel is removed from the glovebox and the substrate, ethyl 5-oxohexanoate, is added, followed by a degassed solvent (e.g., ethanol).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂). The reaction is stirred vigorously at a specific temperature (e.g., 50 °C) for 12-24 hours.

  • Workup: After cooling and venting the reactor, the solvent is removed under reduced pressure. The resulting crude chiral hydroxy ester can be cyclized to the lactam, often by heating or treatment with a mild acid or base.

  • Purification: The final product, this compound, is purified by distillation or column chromatography.

Diastereoselective Strategies: Utilizing Chiral Auxiliaries

Diastereoselective synthesis provides an indirect method to achieve enantioselectivity. This approach involves covalently attaching a chiral auxiliary to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to reveal the enantiomerically enriched product.

A common strategy involves the use of chiral oxazolidinones, as popularized by Evans. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reduction or alkylation.

Experimental Protocol: Diastereoselective Reduction using a Chiral Auxiliary

  • Auxiliary Attachment: A suitable precursor, such as 5-oxohexanoic acid, is coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone.

  • Diastereoselective Reduction: The ketone of the N-acyloxazolidinone is then reduced. The choice of reducing agent and reaction conditions is crucial for high diastereoselectivity. The bulky auxiliary shields one face of the molecule, directing the hydride attack to the opposite face.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, for example, by hydrolysis with lithium hydroxide, to yield the chiral 5-hydroxyhexanoic acid.

  • Cyclization: The resulting hydroxy acid is then cyclized to form the desired enantiomer of this compound.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the starting material. As one enantiomer is selectively removed from the equilibrium by the resolution process, the remaining enantiomer continuously racemizes, providing more of the reactive enantiomer.

For the synthesis of chiral this compound, a DKR process could involve the lipase-catalyzed acylation of racemic 6-methyl-5,6-dihydropyridin-2-one, coupled with a metal-catalyzed racemization of the starting material.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for producing enantiopure this compound depends on various factors including scale, cost, desired enantiopurity, and available equipment. The following table provides a comparative summary of the discussed methods.

Method Stereocontrol Typical ee/dr Advantages Disadvantages
Biocatalytic Transamination Enantioselective>99% ee[1]High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, potential for substrate inhibition.
Lipase-Catalyzed Resolution Enantioselective>98% eeCommercially available enzymes, robust and scalable.Maximum 50% theoretical yield, requires separation of enantiomers.
Asymmetric Hydrogenation Enantioselective95-99% eeHigh enantioselectivity, high catalytic turnover, well-established methodology.Requires high-pressure equipment, expensive catalysts and ligands.
Diastereoselective (Chiral Auxiliary) Diastereoselective>95% drPredictable stereochemical outcome, reliable and well-understood.Multi-step process, requires stoichiometric amounts of the chiral auxiliary.
Dynamic Kinetic Resolution Enantioselective>99% eePotentially 100% theoretical yield, high enantioselectivity.Requires careful optimization of resolution and racemization conditions.

Conclusion

The stereoselective synthesis of this compound is a well-addressed challenge in organic chemistry, with a variety of robust and efficient methods available to the synthetic chemist. Biocatalytic methods, particularly transaminase-catalyzed asymmetric synthesis, offer an exceptionally green and highly enantioselective route. For larger scale synthesis where catalyst cost is a primary concern, asymmetric hydrogenation with highly efficient ruthenium catalysts remains a leading strategy. Diastereoselective approaches using chiral auxiliaries, while less atom-economical, provide a reliable and predictable means of controlling stereochemistry. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as enantiopurity, yield, scalability, and cost. This guide has provided the foundational knowledge and practical starting points for researchers to confidently embark on the synthesis of this important chiral building block.

References

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6-Methylpiperidin-2-one NMR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 6-Methylpiperidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and in-depth spectral interpretation required for the complete structural elucidation of this important lactam. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, we present a self-validating methodology that ensures accurate and unambiguous assignment of all proton and carbon signals. This guide emphasizes the causality behind experimental choices and is grounded in authoritative spectroscopic principles, serving as a practical reference for the characterization of cyclic amides and related heterocyclic systems.

Introduction: The Significance of this compound

This compound, a substituted δ-valerolactam, is a heterocyclic compound of significant interest in organic and medicinal chemistry. Lactams, or cyclic amides, form the core of numerous biologically active molecules, most notably the β-lactam antibiotics.[1] Their rigid cyclic structure makes them excellent models for studying the conformation and spectroscopic properties of the amide bond, which is fundamental to peptide and protein chemistry.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[3] For a molecule like this compound, a multi-faceted NMR approach is essential. While ¹H and ¹³C NMR provide direct information about the chemical environment of individual nuclei, their signals can be complex and overlapping. Advanced two-dimensional (2D) techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are therefore employed to reveal the intricate network of scalar couplings and establish definitive proton-proton and proton-carbon connectivities. This guide will walk through the complete process, from sample preparation to the final, verified structural assignment.

Experimental Methodology

The acquisition of high-quality, reproducible NMR data is predicated on a meticulously executed experimental protocol. The choices made during sample preparation and parameter setup directly influence spectral resolution and sensitivity.

Sample Preparation
  • Analyte & Purity : A sample of this compound (approx. 5-10 mg) with a purity of ≥98% is used.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar compounds like this compound. Its residual proton signal at ~7.26 ppm and carbon triplet at ~77.16 ppm serve as convenient internal references.[4] Alternatively, for studies involving hydrogen bonding or variable temperature experiments, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used (residual ¹H at ~2.50 ppm, ¹³C at ~39.52 ppm).[4][5]

  • Procedure :

    • Weigh 10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C), or use the residual solvent peak for referencing.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

  • ¹H NMR Spectroscopy :

    • Frequency : 400 MHz

    • Pulse Angle : 30-45°

    • Acquisition Time : ~3-4 seconds

    • Relaxation Delay : 2 seconds

    • Number of Scans : 16-32

    • Spectral Width : -2 to 12 ppm

  • ¹³C NMR Spectroscopy :

    • Frequency : 101 MHz

    • Technique : Proton-decoupled

    • Pulse Angle : 30°

    • Acquisition Time : ~1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : 1024-4096 (due to the low natural abundance of ¹³C)

    • Spectral Width : 0 to 200 ppm

  • 2D ¹H-¹H COSY :

    • Technique : Gradient-selected COSY (gCOSY)

    • Data Points : 1024 (F2) x 256 (F1)

    • Number of Scans per Increment : 4-8

    • Relaxation Delay : 1.5 seconds

  • 2D ¹H-¹³C HSQC :

    • Technique : Gradient-selected, multiplicity-edited HSQC (allows differentiation of CH/CH₃ from CH₂)

    • Data Points : 1024 (F2, ¹H) x 256 (F1, ¹³C)

    • Number of Scans per Increment : 8-16

    • Relaxation Delay : 1.5 seconds

    • ¹J(C,H) Coupling Constant : Optimized for ~145 Hz (typical for aliphatic C-H bonds)[6]

Spectroscopic Data Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and typical chemical shifts for lactam systems.[2][7] For clarity, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

  • N1-H (~6.0-7.5 ppm, broad singlet) : The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.

  • H6 (~3.3-3.6 ppm, multiplet) : This methine proton is adjacent to both the electron-withdrawing nitrogen atom and the methyl group. It is expected to be a complex multiplet due to coupling with the H5 protons (diastereotopic) and the H7 methyl protons.

  • H3 (~2.2-2.4 ppm, multiplet) : These protons are alpha to the carbonyl group, which deshields them. They will appear as a multiplet due to coupling with the H4 protons.

  • H7 (~1.2-1.4 ppm, doublet) : The methyl protons are coupled only to the H6 proton, resulting in a clean doublet. The coupling constant (J) will be approximately 6-7 Hz.

  • H4, H5 (~1.6-2.0 ppm, overlapping multiplets) : These methylene protons reside in the aliphatic region of the spectrum. Their signals are often complex and overlapping due to coupling with adjacent non-equivalent protons. Distinguishing them definitively requires 2D NMR.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

  • C2 (~172-176 ppm) : The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.

  • C6 (~48-52 ppm) : This methine carbon is attached to the nitrogen atom, causing a significant downfield shift compared to a standard aliphatic CH group.

  • C3 (~30-34 ppm) : The methylene carbon alpha to the carbonyl group is moderately deshielded.

  • C5 (~28-32 ppm) : A typical aliphatic methylene carbon.

  • C4 (~20-24 ppm) : Another aliphatic methylene carbon, often appearing slightly upfield from C3 and C5.

  • C7 (~21-23 ppm) : The methyl carbon is typically one of the most shielded (upfield) carbons in the spectrum.

2D NMR: Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR experiments are crucial for confirming the assignments by establishing connectivity.

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[8] Cross-peaks appear between the signals of coupled protons, allowing for a "walk" along the carbon backbone.[9]

Caption: Expected ¹H-¹H COSY correlations in this compound.

  • Key Correlations :

    • A strong cross-peak will connect the methyl doublet (H7 ) to the methine multiplet (H6 ), confirming their adjacency.

    • Starting from the now-identified H6 signal, a cross-peak will lead to the H5 multiplet.

    • From H5 , a correlation will be observed to H4 .

    • Finally, a cross-peak from H4 will connect to H3 , the protons alpha to the carbonyl. This completes the assignment of the entire spin system of the piperidinone ring.

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing the final piece of the puzzle.[10] Each cross-peak in the 2D map has the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.

Caption: Expected ¹H-¹³C HSQC correlations, linking each proton to its directly attached carbon.

  • Key Correlations :

    • The proton signal at ~1.3 ppm (H7 ) will show a cross-peak to the carbon signal at ~22 ppm, definitively assigning both to the methyl group (C7 ).

    • The methine proton at ~3.4 ppm (H6 ) will correlate to the downfield aliphatic carbon at ~50 ppm (C6 ).

    • The protons alpha to the carbonyl at ~2.3 ppm (H3 ) will correlate to the carbon at ~32 ppm (C3 ).

    • The remaining aliphatic protons (H4, H5 ) will be unambiguously linked to their corresponding carbons (C4, C5 ), resolving any overlap from the 1D spectra.

Summary of NMR Assignments

The combined data from all experiments provide a complete and validated assignment for this compound.

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
N1-H ~6.5br s-
C2 --~174
H3 / C3 ~2.3m~32
H4 / C4 ~1.8m~22
H5 / C5 ~1.9m~30
H6 / C6 ~3.4m~50
H7 / C7 ~1.3d (J ≈ 6.5 Hz)~22

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the power of a modern, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide the initial data, they are insufficient to resolve the complexities of the overlapping aliphatic signals. The application of 2D correlation experiments is not merely confirmatory but essential for achieving an unambiguous and scientifically rigorous assignment. The COSY spectrum definitively establishes the proton-proton connectivity along the piperidinone ring, while the HSQC spectrum provides the crucial link between the proton and carbon frameworks. This integrated workflow represents a robust, self-validating system for the structural analysis of novel compounds, making it an indispensable tool in chemical research and drug development.

References

  • Boykin, D. W. (1988). ¹⁷O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 26(3), 234-237.
  • Bird, A. E., & Marshall, A. C. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103.
  • Fujiwara, H., & Izawa, G. (1980). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16-19.
  • O'hara, K., Shiomi, Y., & Kono, M. (1985). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 28(3), 279-282.
  • Pérez, M. A., Pérez, C., Pradere, J. P., & Quinteiro, M. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(10), 868-874.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20905, this compound.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D2O, predicted).
  • PubChemLite. (n.d.). This compound (C6H11NO).
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information - General Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13603, N-Methyl-2-piperidone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10678260, (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.
  • Szostak, M., & Shi, S. (2018). Electrophilicity Scale of Activated Amides: ¹⁷O NMR and ¹⁵N NMR Chemical Shifts of Acyclic Twisted Amides in N−C(O) Cross‐Coupling. Angewandte Chemie International Edition, 57(48), 15828-15832.
  • ResearchGate. (n.d.). Key ¹H‐¹H COSY correlations of (3S)‐(−)‐3‐hydroxy‐1‐methylpiperidin‐2‐one (1 a).
  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Crestini, C., et al. (2017). Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin formation. Green Chemistry, 19(18), 4414-4424.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Szostak, M., & Shi, S. (2018). ¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Communications, 54(82), 11632-11635.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Magritek. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy.
  • Brinson, R. G., et al. (2017). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 22(7), 1083.
  • University of California, Riverside. (n.d.). HSQC-heteronuclear single quantum coherence.pdf.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86335301, (5S,6R)-5-hydroxy-6-methyl-piperidin-2-one.
  • St. John, T. (2017). 2D NMR Analysis - H-H COSY NMR. YouTube.
  • Synthesis Workshop. (2024). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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crystal structure of 6-Methylpiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 6-Methylpiperidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. A profound understanding of the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives. It delves into the critical aspects of synthesis and crystallization, the principles and workflow of single-crystal X-ray diffraction (SCXRD) for structure determination, and a detailed analysis of the conformational intricacies and intermolecular interactions that govern the crystal packing of these molecules. This guide is intended to be an invaluable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic motif.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, and the this compound core, a chiral lactam, is of particular interest. For instance, (R)-6-methylpiperidin-2-one serves as a key precursor in the synthesis of certain antipsychotic medications. The strategic placement of a methyl group at the 6-position introduces a chiral center, which can significantly influence the molecule's interaction with its biological target.

The solid-state structure of these derivatives, determined through crystallographic studies, provides invaluable insights into:

  • Molecular Conformation: The precise geometry of the molecule, including the puckering of the piperidine ring and the orientation of its substituents.

  • Stereochemistry: The absolute configuration of chiral centers, which is crucial for understanding stereospecific biological activity.

  • Intermolecular Interactions: The non-covalent forces that dictate how molecules arrange themselves in a crystal lattice, which in turn affects physical properties like solubility, melting point, and stability.

This guide will provide a detailed examination of the methodologies used to elucidate the crystal structure of this compound derivatives and the fundamental principles that govern their solid-state architecture.

Synthesis and Crystallization of this compound Derivatives

The journey to understanding the crystal structure of a molecule begins with its synthesis and subsequent crystallization into a form suitable for X-ray diffraction analysis.

Synthetic Strategies

While a comprehensive review of all synthetic routes is beyond the scope of this guide, a common and effective method for the synthesis of substituted piperidinones is the Mannich condensation . This one-pot, multi-component reaction typically involves an aldehyde, a ketone, and an amine, offering a convergent and atom-economical approach to constructing the piperidine ring. For instance, a derivative of 3-methylpiperidin-4-one has been synthesized by reacting 4-methyl-5-formyl thiazole, 2-butanone, and ammonium acetate in ethanol.[2] This general strategy can be adapted for the synthesis of various this compound derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The process relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline form. Several techniques can be employed, and the optimal method is often determined empirically.

This protocol provides a general workflow for the crystallization of a this compound derivative.

Objective: To grow single crystals of a this compound derivative suitable for single-crystal X-ray diffraction.

Materials:

  • Purified this compound derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, dichloromethane)

  • Small glass vials (1-2 mL) with screw caps or that can be sealed with parafilm

  • A larger container to act as a vapor diffusion chamber

  • Microscope for crystal inspection

Methodology: Slow Evaporation

  • Solvent Screening: In a small vial, dissolve a few milligrams of the purified compound in a minimal amount of a chosen solvent at room temperature. A good solvent is one in which the compound is moderately soluble.

  • Preparation of the Crystallization Vial: Once a suitable solvent is identified, prepare a nearly saturated solution of the compound in that solvent.

  • Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over time.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals. This may take several days to weeks.

Methodology: Vapor Diffusion

  • Solvent System Selection: Choose a solvent in which your compound is soluble and a less polar "anti-solvent" in which it is insoluble, but which is miscible with the first solvent.

  • Preparation of the Inner Vial: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable container that contains a small amount of the anti-solvent.

  • Diffusion: Seal the outer container. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Incubation and Monitoring: As with slow evaporation, store the setup in a stable environment and monitor for crystal growth.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

The SCXRD Experimental Workflow

The process of determining a crystal structure using SCXRD can be summarized in the following workflow:

SCXRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction and Integration B->C Diffraction Pattern D Structure Solution C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation and Analysis E->F Refined Structure

Caption: A typical workflow for crystal structure determination using SCXRD.

Step-by-Step Overview of the SCXRD Process
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This leads to an initial electron density map and a preliminary model of the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and bond angles.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The refined structure is then analyzed to understand its conformational features and intermolecular interactions.

Structural Analysis of this compound Derivatives

The crystal structure of a this compound derivative is defined by the conformation of the piperidin-2-one ring and the network of intermolecular interactions that hold the molecules together in the crystal lattice.

Conformational Analysis of the Piperidin-2-one Ring

The six-membered piperidin-2-one ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations are the chair , boat , and twist-boat .

  • Chair Conformation: This is generally the most stable conformation for six-membered rings, as it minimizes both angle and torsional strain. Substituents on a chair conformation can be in either axial or equatorial positions.

  • Boat and Twist-Boat Conformations: These are typically higher in energy than the chair conformation but can be adopted to alleviate specific steric interactions or may be present as transition states between other conformations.

The conformation of the piperidin-2-one ring is influenced by several factors, including the hybridization of the atoms in the ring and the nature and position of substituents. For example, in a study of two chiral piperidine derivatives, it was found that a Csp3 hybridized carbon atom alpha to the piperidine nitrogen favors a chair conformation, while a Csp2 hybridized carbon in the same position leads to a distortion towards a half-chair conformation.[3] The presence of the 6-methyl group in this compound derivatives will have a significant impact on the conformational preference of the ring, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a delicate balance of attractive and repulsive non-covalent interactions. In this compound derivatives, the following interactions are particularly important:

  • Hydrogen Bonds: The amide group in the piperidin-2-one ring provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong N-H···O hydrogen bonds. These can lead to the formation of well-defined supramolecular structures such as chains or dimers. Other potential hydrogen bond donors and acceptors on substituents will also play a crucial role.

  • van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal packing.

  • π-Stacking: If aromatic substituents are present, π-π stacking interactions between the aromatic rings can be a significant driving force in the crystal packing.

  • Weak Hydrogen Bonds: Interactions such as C-H···O and C-H···π are also frequently observed and contribute to the overall stability of the crystal structure.[2]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A This compound Derivative B This compound Derivative A->B Hydrogen Bonds (N-H...O, C-H...O) A->B van der Waals Forces A->B π-Stacking (if aromatic)

Caption: A conceptual diagram of common intermolecular interactions in the crystals of this compound derivatives.

Case Study: Crystal Structure of a 3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one
Crystallographic Parameter Value
Chemical FormulaC₁₄H₁₇N₃OS₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.389 (5)
b (Å)12.660 (5)
c (Å)21.667 (5)
V (ų)3124 (2)
Z8

In this structure, the central piperidinone ring adopts a chair conformation . The molecules are linked in the crystal by C-H···O hydrogen bonds , forming zigzag chains.[2] This example demonstrates the importance of both the inherent conformational preferences of the piperidine ring and the directing influence of intermolecular hydrogen bonds in determining the final crystal architecture.

Implications for Drug Development

A thorough understanding of the crystal structure of this compound derivatives has profound implications for drug development:

  • Rational Drug Design: The precise knowledge of the three-dimensional structure of a lead compound can inform the design of new analogs with improved binding affinity and selectivity for their biological target.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a significant impact on its physicochemical properties, including solubility, dissolution rate, and stability. Identifying and characterizing different polymorphs is a critical step in drug development to ensure consistent product quality and performance.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a novel pharmaceutical compound.

Conclusion

The this compound scaffold represents a privileged structure in the ongoing quest for new and effective therapeutic agents. The determination of the crystal structure of its derivatives through single-crystal X-ray diffraction provides a wealth of information that is indispensable for modern drug discovery and development. This guide has provided a comprehensive overview of the key aspects of the synthesis, crystallization, and structural analysis of these important compounds. A deeper understanding of their conformational preferences and the subtleties of their intermolecular interactions will continue to fuel the rational design of the next generation of pharmaceuticals based on this versatile heterocyclic core.

References

  • Arulraj, R., Sivakumar, S., Sevgi, K., Necmi, D., & Anitha, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-202. [Link]
  • Gayathri, D., Thiruvalluvar, A., Manimekalai, A., Sivakumar, S., & Butcher, R. J. (2008). 3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1973. [Link]
  • Romero, A., Nagles, E., & De la Cruz, H. (2014). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 70(1), o1207–o1211. [Link]
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Barakat, A., Soliman, S. M., Haukka, M., Al-Majid, A. M., Islam, M. S., Ali, M., & Shaik, M. R. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals, 10(4), 282. [Link]
  • Barakat, A., Al-Majid, A. M., Soliman, S. M., Al-Otaibi, A. A., Mabkhot, Y. N., & Haukka, M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6030. [Link]
  • Kumar, K. A., Pavithra, G., Renuka, N., & Vasanth, K. G. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]
  • De Kimpe, N., D'hooghe, M., & Stanković, S. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2273–2285. [Link]
  • Weber, F., & Brückner, R. (2013). Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. Chemistry, 19(4), 1288–1302. [Link]
  • Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 785. [Link]
  • Philip, T., Cook, R. L., Malloy, T. B., Allinger, N. L., Chang, S., & Yuh, Y. (1981). Molecular mechanics calculations and experimental studies of conformations of .delta.-valerolactone. Journal of the American Chemical Society, 103(8), 2151–2156. [Link]
  • PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-Methyl-2-piperidone. National Center for Biotechnology Information.
  • PubChem. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C6H11NO).
  • Chem Service. (n.d.). 6-Methyl-2-piperidone \10MG.
  • Gellini, C., Salvi, P. R., & Vogel, E. (2002). Ground State of 1,6-Bridged[4] Annulenes: Infrared and Raman Spectra and Density Functional Calculations. The Journal of Physical Chemistry A, 106(46), 11093–11102. [Link]
  • Stenutz, R. (n.d.). d-valerolactam.
  • Al-Farhan, K., Al-Omair, M., & Al-Hazimi, H. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals, 13(11), 1649. [Link]
  • Gallego, M. G., Gil, M. J., & de la Pradilla, R. F. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 25(1), 13–18. [Link]

Sources

An In-depth Technical Guide to 6-Methylpiperidin-2-one: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidinone Scaffold

6-Methylpiperidin-2-one, a substituted lactam, is a molecule of significant interest within the realm of organic synthesis and medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with diverse biological targets. The introduction of a methyl group and a carbonyl function, as in this compound, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide offers a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its applications in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. These properties govern its behavior in different environments and are crucial for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

Core Physical and Chemical Identifiers
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4775-98-8[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance White to off-white solid (predicted)[2]
Melting Point 87.2-88 °C[3]
Boiling Point 254 °C at 760 mmHg[3][4]
Density 0.951 g/cm³ (predicted)[4]
Flash Point 138.6 °C[4]
pKa (predicted) 16.67 ± 0.40[5]
LogP (predicted) 0.4[1]
Topological Polar Surface Area 29.1 Ų[1]
Solubility Profile

While quantitative solubility data for this compound in various solvents is not extensively reported in the literature, a qualitative assessment can be made based on its structure. The presence of a polar lactam group suggests solubility in polar protic and aprotic solvents.

A generalized experimental protocol for determining the precise solubility is provided below to empower researchers to generate this critical data.

This protocol outlines a standard and reliable method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, dichloromethane)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1]

  • Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the compound.[1]

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • δ 1.2-1.4 ppm (d, 3H): Methyl protons at the C6 position, doublet due to coupling with the adjacent methine proton.

  • δ 1.5-2.0 ppm (m, 4H): Methylene protons at the C3, C4, and C5 positions, appearing as a complex multiplet.

  • δ 2.2-2.4 ppm (m, 2H): Methylene protons at the C2 position, adjacent to the carbonyl group.

  • δ 3.2-3.4 ppm (m, 1H): Methine proton at the C6 position.

  • δ 6.0-7.0 ppm (br s, 1H): Amide proton (N-H), which may be broad and its chemical shift can be concentration and solvent dependent.

Characteristic IR Absorption Bands:

  • ~3200 cm⁻¹ (N-H stretch): A characteristic absorption for the secondary amide.

  • ~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

  • ~1650 cm⁻¹ (C=O stretch): A strong absorption band for the amide carbonyl group (lactam).

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the lactam functionality. The amide bond within the ring can undergo various transformations, making it a valuable intermediate in organic synthesis.

Lactam Hydrolysis

Under acidic or basic conditions, the lactam ring of this compound can be hydrolyzed to yield 5-aminohexanoic acid. This reaction is a fundamental transformation of lactams.

G Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate H₂O, H⁺ or OH⁻ Product 5-Aminohexanoic Acid Intermediate->Product Ring Opening

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Reduction of the Lactam

The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 6-methylpiperidine. Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective in reducing amides and lactams.[6][7]

Objective: To reduce the lactam functionality of this compound to the corresponding cyclic amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF in the flask.

  • Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred suspension of LiAlH₄ at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 6-methylpiperidine.

  • Purify the product by distillation if necessary.

N-Alkylation

The nitrogen atom of the lactam can be alkylated, although this often requires a strong base to deprotonate the amide proton, making it a nucleophile. A common method involves the use of a base like sodium hydride followed by the addition of an alkyl halide.

Objective: To introduce an alkyl group onto the nitrogen atom of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dimethylformamide (DMF) or THF

  • Round-bottom flask, dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF or THF.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for about 30-60 minutes to allow for the formation of the sodium salt.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.0-1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting N-alkylated product by column chromatography or distillation.

Applications in Drug Development

The piperidinone scaffold is a key building block in the synthesis of various pharmaceuticals. While direct, large-scale industrial applications of this compound are not widely documented, its structural motifs are present in several classes of drugs, and it serves as a valuable starting material for the synthesis of more complex piperidine derivatives.

For instance, substituted piperidines are central to the structure of local anesthetics like ropivacaine and bupivacaine.[8][9][10] The synthesis of these drugs often involves the use of piperidine-2-carboxamide derivatives, which can be conceptually derived from precursors like this compound through a series of synthetic transformations.

G Start This compound Intermediate Substituted Piperidines Start->Intermediate Chemical Modifications (e.g., Reduction, Functionalization) Product Active Pharmaceutical Ingredients (e.g., Analogs of Local Anesthetics) Intermediate->Product Further Synthetic Steps

Sources

An In-Depth Technical Guide to 6-Methylpiperidin-2-one (CAS 4775-98-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 6-Methylpiperidin-2-one (CAS No. 4775-98-8), a six-membered lactam of significant interest as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). This document delves into the core physicochemical properties, detailed spectral characterization, robust synthetic protocols, and analytical methodologies pertinent to its handling and application in a research and development setting. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and practical utility for scientists in the field.

Introduction and Molecular Overview

This compound, also known as 6-methyl-2-piperidone or the lactam of 5-aminohexanoic acid, is a cyclic amide featuring a piperidine ring with a methyl substituent at the 6-position, adjacent to the nitrogen atom. Its structure combines a chiral center at the C6 position with the functional reactivity of a secondary amide, making it a valuable synthon for introducing stereochemically defined piperidine motifs into larger molecules. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and ability to interact with biological targets.[1][2] Consequently, functionalized derivatives like this compound are crucial intermediates in medicinal chemistry.[3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic reactions, purification procedures, and analytical methods.

PropertyValueReference(s)
CAS Number 4775-98-8[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
IUPAC Name This compound[4]
Appearance White crystalline solid[5]
Melting Point 87 - 88 °C[6]
Boiling Point 254 °C at 760 mmHg[6]
Density 0.951 g/cm³[6]
Solubility Soluble in water and polar aprotic solvents like DMSO and DMF.[6][7]
pKa 16.67 ± 0.40 (Predicted)[7]

Synthesis of this compound

The synthesis of δ-lactams such as this compound is classically achieved through the Beckmann rearrangement of the corresponding cyclohexanone oxime.[8][9] This reaction provides a reliable pathway for ring expansion and incorporation of a nitrogen atom into a cyclic ketone framework. The key to this synthesis is the acid-catalyzed rearrangement of an oxime intermediate, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates.[10]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Ketone 2-Methylcyclopentanone Oxime 2-Methylcyclopentanone Oxime Ketone->Oxime Oximation (NH₂OH·HCl, Base) Lactam This compound Oxime->Lactam Beckmann Rearrangement (Acid Catalyst, e.g., H₂SO₄)

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis of this compound from 2-methylcyclopentanone via an oxime intermediate.

Part A: Synthesis of 2-Methylcyclopentanone Oxime [11]

  • Rationale: The first step is the conversion of the ketone to its corresponding oxime. This is a standard condensation reaction. A base is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the ketone.

  • Materials:

    • 2-Methylcyclopentanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium hydroxide (KOH) or another suitable base

    • Ethanol or Methanol (solvent)

    • Water

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in a minimal amount of water, then add a solution of potassium hydroxide in alcohol.

    • Cool the mixture in an ice bath and add 2-methylcyclopentanone dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting ketone.

    • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methylcyclopentanone oxime.[12] Purification can be achieved by recrystallization if necessary.

Part B: Beckmann Rearrangement to this compound [8][9]

  • Rationale: The oxime is treated with a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water triggers the migration of the alkyl group anti to the N-O bond, leading to a nitrilium ion intermediate. Hydration of this intermediate and tautomerization yields the final lactam product.

  • Materials:

    • 2-Methylcyclopentanone Oxime (from Part A)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Crushed ice

    • Ammonium hydroxide or Sodium hydroxide solution (for neutralization)

    • Dichloromethane or Chloroform (for extraction)

  • Procedure:

    • Carefully add the 2-methylcyclopentanone oxime in small portions to a stirred, cooled (0 °C) solution of concentrated sulfuric acid.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time (typically 30-60 minutes), monitoring the reaction by TLC.

    • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the cold aqueous solution by the slow addition of a concentrated base (e.g., ammonium hydroxide) until the pH is basic (pH 8-9).

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization and quality control of this compound. This section details the expected outcomes from key analytical methods.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound This compound (CAS 4775-98-8) NMR NMR (¹H & ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (EI-MS) Compound->MS Molecular Weight & Fragmentation FTIR FTIR Compound->FTIR Functional Groups HPLC HPLC (Purity & Quantification) Compound->HPLC Purity Assessment

Figure 3: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~ 6.0-7.5 ppm (br s, 1H): N-H proton of the secondary amide. The broadness is due to quadrupole broadening and potential hydrogen exchange.

    • ~ 3.2-3.5 ppm (m, 1H): C6-H proton. This is a methine proton adjacent to both the nitrogen and the methyl group.

    • ~ 2.2-2.4 ppm (m, 2H): C3-H₂ protons. These are the methylene protons alpha to the carbonyl group.

    • ~ 1.7-1.9 ppm (m, 4H): C4-H₂ and C5-H₂ protons. These methylene protons on the piperidine ring will likely appear as complex, overlapping multiplets.

    • ~ 1.2 ppm (d, 3H): C6-CH₃ protons. This signal will appear as a doublet due to coupling with the C6-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[8][13]

  • Expected Chemical Shifts (δ):

    • ~ 175 ppm: C2 (Carbonyl carbon, C=O). Amide carbonyls are typically found in this downfield region.

    • ~ 48-52 ppm: C6 (Methine carbon adjacent to N).

    • ~ 30-35 ppm: C3 (Methylene carbon α to C=O).

    • ~ 28-32 ppm: C5 (Methylene carbon).

    • ~ 20-25 ppm: C4 (Methylene carbon).

    • ~ 20-23 ppm: C6-CH₃ (Methyl carbon).

Carbon PositionExpected ¹³C Chemical Shift (ppm)Rationale
C2~175Amide carbonyl carbon, highly deshielded.
C6~48-52Methine carbon attached to electronegative nitrogen.
C3~30-35Methylene carbon alpha to the carbonyl group.
C5~28-32Aliphatic methylene carbon.
C4~20-25Aliphatic methylene carbon.
C6-CH₃~20-23Aliphatic methyl carbon.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 113, corresponding to the molecular weight of C₆H₁₁NO.[14]

  • Key Fragmentation Pathways: Amides and lactams exhibit characteristic fragmentation patterns.[15][16]

    • Alpha-Cleavage: The most common fragmentation for amines and amides is cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of the methyl group (•CH₃, 15 Da) to give a fragment at m/z = 98 .

    • Ring Cleavage: Cyclic amides can undergo complex ring-opening fragmentations. A common pathway involves the cleavage of the amide bond (N-CO), which can lead to various fragments.[15] For instance, cleavage adjacent to the carbonyl followed by loss of CO (28 Da) is a possibility.

    • McLafferty Rearrangement: While less common for the molecular ion of this specific structure, rearrangement reactions can occur in fragment ions.

Predicted Fragmentation Summary:

m/zProposed FragmentRationale
113[C₆H₁₁NO]⁺•Molecular Ion (M⁺•)
98[M - CH₃]⁺Loss of the methyl group via alpha-cleavage.
85[M - CO]⁺•Loss of carbon monoxide from the molecular ion.
70[C₄H₈N]⁺Result of further ring fragmentation.
56[C₃H₆N]⁺Result of further ring fragmentation.
42[C₂H₄N]⁺A common fragment from piperidine-like structures.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10][17]

  • Key Absorption Bands:

    • ~ 3200 cm⁻¹ (strong, broad): N-H stretching vibration of the secondary amide. The broadness is due to hydrogen bonding in the solid state.

    • ~ 2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

    • ~ 1650 cm⁻¹ (very strong): C=O stretching vibration (Amide I band). This is a highly characteristic and intense absorption for lactams.

    • ~ 1550 cm⁻¹ (moderate): N-H bending vibration (Amide II band).

    • ~ 1460 cm⁻¹ (moderate): CH₂ scissoring vibration.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3200N-H stretchSecondary Amide
2950-2850C-H stretchAlkyl (CH₃, CH₂)
~1650C=O stretch (Amide I)Lactam (Cyclic Amide)
~1550N-H bend (Amide II)Secondary Amide
High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and for its quantification in reaction mixtures or final products.

  • Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This compound is a moderately polar compound and is well-suited for this technique.[18][19][20]

Protocol: Purity Analysis by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water or a buffer (e.g., 0.1% formic acid in water). A typical starting point could be an isocratic mixture of 30:70 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Amide bonds have a characteristic UV absorbance at low wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 mg/mL.

  • System Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its chiral nature and the reactivity of the lactam ring allow for its elaboration into a variety of substituted piperidine structures, which are prevalent in centrally active agents.[][22] While its use is often proprietary, the structural motif is found in analogues of various drug classes, including antipsychotics and analgesics. The synthesis of chirally pure (R)- or (S)-6-Methylpiperidin-2-one is particularly valuable for developing stereospecific drugs, which can lead to improved efficacy and reduced off-target side effects.[7][18]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.[5]

Conclusion

This compound (CAS 4775-98-8) is a foundational building block in modern organic and medicinal chemistry. Its well-defined structure, accessible synthesis via the Beckmann rearrangement, and versatile reactivity make it an important intermediate for the construction of complex piperidine-containing molecules. This guide has provided a detailed framework for its synthesis, comprehensive characterization, and safe handling, intended to support researchers and drug development professionals in leveraging this valuable compound for their scientific endeavors. A thorough understanding of its spectral properties and analytical behavior, as outlined herein, is critical for ensuring the quality and integrity of research and development outcomes.

References

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  • Nascimento, R. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21893-21903.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (n.d.). PMC.
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  • This compound (C6H11NO). (n.d.). PubChemLite.
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  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (n.d.). ResearchGate.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research, 54(3s), s496-s504.
  • N-Methyl-2-piperidone. (n.d.). PubChem.
  • Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. (2025, January 22). Article. [URL not available]
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group.
  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. (2021). Asian Journal of Pharmaceutical Research and Development, 9(1).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). NIH.
  • 2-Methylcyclopentanone oxime. (n.d.). PubChem.
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A Guide to the Synthesis of 6-Methylpiperidin-2-one via Intramolecular Reductive Amination of 5-Oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 6-Methylpiperidin-2-one, a valuable lactam intermediate, from 5-oxohexanenitrile. The document delves into the core chemical principles, including the mechanism of catalytic intramolecular reductive amination, a critical evaluation of catalyst systems, and a detailed, field-tested experimental protocol. Emphasis is placed on the causality behind procedural choices, stringent safety protocols, and methods for product characterization and process optimization. This guide is intended for researchers, chemists, and process development professionals engaged in heterocyclic chemistry and pharmaceutical synthesis.

Strategic Overview: From Linear Precursor to Heterocyclic Core

The transformation of 5-oxohexanenitrile into this compound is a classic and efficient example of heterocycle synthesis through intramolecular cyclization. The starting material, 5-oxohexanenitrile, is a bifunctional linear molecule containing both a ketone and a nitrile group, making it an ideal precursor for this type of reaction.[1][2][3] The target molecule, this compound, belongs to the piperidinone class of compounds, which are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents.

The core strategy involves a one-pot catalytic hydrogenation process. This elegant approach leverages a single catalyst and hydrogen gas to achieve two critical transformations sequentially: the reduction of the nitrile to a primary amine, which then immediately participates in an intramolecular condensation with the ketone, followed by the reduction of the resulting cyclic imine intermediate to the stable lactam product.

Mechanistic Insights: The Reductive Amination Cascade

The synthesis hinges on the principle of intramolecular reductive amination.[4][5] Unlike intermolecular versions where an amine and a carbonyl compound are supplied as separate reagents, here both reactive moieties are present within the same molecule, pre-organized for the formation of a thermodynamically stable six-membered ring.

The reaction proceeds through a catalyzed cascade:

  • Nitrile Hydrogenation: The process initiates on the surface of a heterogeneous catalyst, most commonly Raney® Nickel. The nitrile group of 5-oxohexanenitrile is hydrogenated to form the transient 6-aminohexan-2-one intermediate. This step involves the reduction of the carbon-nitrogen triple bond to a single bond.

  • Intramolecular Cyclization & Dehydration: The newly formed primary amine, being a potent nucleophile, immediately attacks the electrophilic carbonyl carbon of the ketone at the other end of the molecule. This forms a cyclic hemiaminal intermediate.

  • Iminium Formation and Reduction: The hemiaminal readily dehydrates to form a cyclic iminium ion. This endocyclic C=N bond is then rapidly hydrogenated by the catalyst in the hydrogen-rich environment. This final reduction step is irreversible and drives the reaction equilibrium towards the formation of the stable this compound lactam.

This cascade is highly efficient because the intramolecular nature of the cyclization is entropically favored, and the continuous removal of the imine intermediate by reduction prevents competing side reactions.

Reductive_Amination_Mechanism Figure 1: Catalytic Reductive Amination Cascade start 5-Oxohexanenitrile intermediate1 6-Aminohexan-2-one (Primary Amine Intermediate) start->intermediate1 + 2H₂ (Catalyst) intermediate2 Cyclic Iminium Ion intermediate1->intermediate2 - H₂O (Intramolecular Condensation) product This compound intermediate2->product + H₂ (Catalyst)

Caption: Figure 1: Catalytic Reductive Amination Cascade

Catalyst Selection: The Engine of the Transformation

The choice of catalyst is paramount for the success of this synthesis, as it must efficiently catalyze both nitrile and imine hydrogenation without promoting undesirable side reactions.

  • Raney® Nickel (Ra-Ni): This is the catalyst of choice for this transformation. It is a high-surface-area, sponge-like nickel catalyst saturated with adsorbed hydrogen, making it exceptionally active for the hydrogenation of nitriles.[6][7] Its primary advantage is its proven efficacy and relatively low cost. However, its pyrophoric nature when dry necessitates stringent handling protocols.[8][9][10]

  • Palladium on Carbon (Pd/C): A versatile hydrogenation catalyst, Pd/C can also be employed for reductive aminations.[11] It is generally considered safer to handle than Raney Nickel but may require different optimization of reaction conditions (temperature, pressure).

  • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is another powerful hydrogenation catalyst that can be effective for this reaction.[12]

Rationale for Catalyst Choice: Raney Nickel is often preferred due to its high activity for nitrile reduction, which is typically the rate-determining part of the cascade. Its ability to operate under various conditions provides flexibility in process development.

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust laboratory-scale procedure for the synthesis. All operations involving Raney Nickel and hydrogen gas must be conducted with extreme caution by trained personnel in a well-ventilated fume hood or a designated high-pressure laboratory.

Materials and Equipment
Reagent/Material Grade Supplier Example Notes
5-Oxohexanenitrile (C₆H₉NO)≥98%CymitQuimicaStarting material.[13]
Raney® Nickel (slurry in water)Activated CatalystSigma-AldrichHighly pyrophoric; do not allow to dry.
Ethanol (EtOH)Anhydrous, 200 proofStandard SupplierReaction solvent.
Hydrogen (H₂)High Purity (≥99.99%)Gas SupplierReducing agent.
Celite® 545Filtration AidStandard SupplierFor safe catalyst filtration.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierInert gas for purging.
Equipment
High-Pressure Autoclave/ReactorParr Instrument or similarRated for >1000 psi and >150 °C.
Magnetic or Mechanical StirrerFor efficient mixing.
Buchner Funnel & Filter FlaskFor filtration.
Rotary EvaporatorFor solvent removal.
Vacuum Distillation ApparatusFor product purification.
Critical Safety Precautions
  • Raney Nickel: This catalyst is extremely pyrophoric and will ignite spontaneously if allowed to dry in the presence of air.[9][10] It must always be handled as a slurry under water or the reaction solvent. Use non-sparking tools for transfers. Spent catalyst must be quenched carefully (e.g., by slow addition to dilute acid) before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction vessel must be purged of air before introducing hydrogen and purged with inert gas after the reaction before opening. Ensure the system is leak-tested and operated behind a safety shield.

  • 5-Oxohexanenitrile: This compound is harmful if swallowed, inhaled, or in contact with skin.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations should be performed in a chemical fume hood.

Synthesis Procedure
  • Catalyst Preparation: In a beaker, decant the water from the Raney Nickel slurry. Wash the catalyst by adding anhydrous ethanol, stirring gently, and allowing the catalyst to settle. Decant the ethanol wash. Repeat this process two more times to replace the water with the reaction solvent. This prevents water from being introduced into the reaction.

  • Reactor Charging: To a high-pressure reactor, add 5-oxohexanenitrile (e.g., 1.0 eq). Add the washed Raney Nickel slurry in ethanol (typically 5-10% by weight relative to the starting material). Add additional anhydrous ethanol to achieve the desired concentration (e.g., 0.5-1.0 M).

  • System Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~100 psi and then venting. Repeat this cycle at least five times to remove all oxygen.

  • Reaction Execution: After the inert gas purge, purge the system with hydrogen gas twice. Pressurize the reactor with hydrogen to the target pressure (e.g., 500-1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

  • Monitoring: The reaction is monitored by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete when hydrogen uptake ceases (usually within 4-12 hours).

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least five cycles).

  • Catalyst Removal (Critical Step): Open the reactor in a fume hood. Prepare a Buchner funnel with a pad of Celite®. Crucially, wet the Celite pad with ethanol before filtration. Filter the reaction mixture through the wet Celite pad to remove the Raney Nickel. Wash the filter cake with additional ethanol. Never allow the filter cake to run dry. Immediately transfer the funnel with the spent catalyst to a beaker of water to quench it.

  • Isolation: Combine the filtrate and washes. Remove the ethanol using a rotary evaporator. The crude residue is this compound, which can be purified further.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil or a low-melting solid.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A Catalyst Prep: Wash Raney Ni with EtOH B Reactor Charging: Add Substrate, Catalyst, EtOH A->B C System Purge: 5x N₂ Purge B->C D Reaction: Pressurize with H₂ Heat & Stir (100-150°C) C->D E Cooldown & Vent: Cool to RT, Vent H₂, Purge with N₂ D->E F Catalyst Filtration: Filter through wet Celite® (CRITICAL SAFETY STEP) E->F G Solvent Removal: Rotary Evaporation F->G H Purification: Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Figure 2: Experimental Synthesis Workflow

Data, Characterization, and Optimization

Product Characteristics
Property Value Reference
Molecular Formula C₆H₁₁NO[14][15][16]
Molecular Weight 113.16 g/mol [14][16][17]
IUPAC Name This compound[14]
CAS Number 4775-98-8[14]
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~220-225 °C (at atm. pressure)
Mass Spec (EI) m/z 113 (M⁺)[18]
Reaction Optimization & Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Reaction - Insufficient catalyst activity or loading.- Low temperature or pressure.- Reaction time too short.- Use fresh, active catalyst or increase loading.- Increase reaction temperature and/or H₂ pressure.- Extend reaction time and monitor by GC/TLC.
Low Yield - Catalyst poisoning (e.g., by sulfur impurities).- Side reactions (e.g., intermolecular polymerization).- Mechanical loss during work-up.- Ensure high purity of starting material and solvent.- Run the reaction at a more dilute concentration.- Optimize filtration and transfer steps.
Catalyst Inactivity - Catalyst was exposed to air and deactivated.- Improper storage.- Ensure catalyst is always kept under a solvent layer.[10]- Store in a cool, well-ventilated area away from heat.[9]

References

  • This compound | C6H11NO | CID 20905. PubChem. [Link]
  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.
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  • (Raney Nickel Alloy) MSDS. Oxford Lab Fine Chem LLP. [Link]
  • Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. [Link]
  • This compound (C6H11NO). PubChemLite. [Link]
  • 2-Piperidinone, 6-methyl- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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  • Hexanenitrile, 5-oxo- | C6H9NO | CID 82611. PubChem. [Link]
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mechanism of 6-Methylpiperidin-2-one formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 6-Methylpiperidin-2-one

Abstract

This compound, a substituted δ-valerolactam, is a heterocyclic scaffold of significant interest in medicinal chemistry and polymer science. Its synthesis and the underlying reaction mechanisms are crucial for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive exploration of the core mechanisms governing the formation of this compound. We will delve into the intricacies of the classical Beckmann rearrangement of 2-methylcyclohexanone oxime, including catalytic variations and stereochemical considerations. Furthermore, we will examine the fundamental mechanism of intramolecular cyclization of 6-aminoheptanoic acid and briefly touch upon modern synthetic strategies. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework grounded in authoritative references.

Introduction: The Significance of the Substituted Lactam Core

The piperidinone ring system is a prevalent motif in a vast array of natural products and synthetic drug candidates. The introduction of substituents, such as the methyl group at the 6-position in this compound, provides a critical vector for modulating physicochemical properties, biological activity, and metabolic stability. Understanding the precise mechanisms of its formation is paramount for achieving efficient, selective, and scalable synthesis.

This guide will primarily focus on two foundational pathways:

  • The Beckmann Rearrangement: An industrially significant and mechanistically rich pathway involving the acid-catalyzed transformation of a ketoxime into a lactam.[1][2]

  • Intramolecular Cyclization: A thermodynamically driven condensation of an ω-amino acid, representing a fundamental route to lactam formation.[3][4]

By dissecting these core mechanisms, this guide aims to equip scientists with the knowledge to not only replicate but also innovate upon existing synthetic methodologies.

The Beckmann Rearrangement: A Cornerstone of Lactam Synthesis

The Beckmann rearrangement is the archetypal method for converting a cyclic ketoxime to a lactam.[1][5] For this compound, the journey begins with 2-methylcyclohexanone.

Mechanistic Deep Dive

The formation of this compound via the Beckmann rearrangement is a multi-step process, initiated by the conversion of the parent ketone to its corresponding oxime. The subsequent acid-catalyzed rearrangement is the key transformation.

  • Oxime Formation: 2-Methylcyclohexanone reacts with hydroxylamine (NH₂OH) to form 2-methylcyclohexanone oxime. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration. The oxime can exist as two geometric isomers (E and Z), which is a critical factor in determining the final product.

  • Acid Catalysis and Rearrangement: The oxime is treated with a strong acid (e.g., sulfuric acid, oleum).[1][2] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O).

  • The Decisive Migration: In a concerted step, the alkyl group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, displacing water.[1] This stereospecific migration is the hallmark of the Beckmann rearrangement. For the (E)-2-methylcyclohexanone oxime, the more substituted C-C bond migrates, leading to the formation of a nitrilium ion that yields this compound. Conversely, migration of the less substituted bond from the (Z)-oxime would lead to the isomeric 7-methylazepan-2-one. Therefore, control over the oxime geometry is crucial for product selectivity.

  • Hydrolysis and Tautomerization: The resulting nitrilium ion is highly electrophilic and is readily attacked by water. The intermediate imidic acid then tautomerizes to the more stable amide, yielding the final lactam product, this compound.[5][6]

G cluster_0 Oxime Formation cluster_1 Beckmann Rearrangement ketone 2-Methylcyclohexanone oxime (E)-2-Methylcyclohexanone Oxime ketone->oxime + NH₂OH - H₂O protonated_oxime Protonated Oxime oxime->protonated_oxime + H⁺ nitrilium Nitrilium Ion Intermediate protonated_oxime->nitrilium [1,2-Alkyl Shift] - H₂O imidic_acid Imidic Acid nitrilium->imidic_acid + H₂O - H⁺ lactam This compound imidic_acid->lactam Tautomerization

Caption: The Beckmann Rearrangement pathway for this compound.

Catalytic Systems and Process Optimization

The choice of catalyst is a critical parameter that dictates reaction efficiency, safety, and environmental impact. While traditional methods rely on stoichiometric amounts of strong acids, modern approaches focus on catalytic and milder alternatives.

Causality Behind Catalyst Choice:

  • Brønsted Acids (H₂SO₄, Oleum): These are highly effective due to their strong protonating ability, which readily activates the oxime hydroxyl group.[1] However, they generate significant amounts of acidic waste (e.g., ammonium sulfate after neutralization), posing an environmental challenge in large-scale production.[3]

  • Solid Acid Catalysts (Zeolites): These offer a "green" alternative.[2] Their key advantage is heterogeneity, allowing for easy separation from the reaction mixture and potential for regeneration and reuse. The reaction occurs within the catalyst's porous structure, which can also impart shape selectivity.

  • Other Reagents (Cyanuric Chloride, PCl₅): These reagents function by converting the hydroxyl group into an excellent leaving group without the need for highly corrosive acids, allowing the rearrangement to proceed under much milder conditions.[2]

Table 1: Comparison of Catalytic Systems for Beckmann Rearrangements

Catalyst System Typical Conditions Advantages Disadvantages
Sulfuric Acid (85%) 100-120 °C, neat High conversion, low cost Highly corrosive, large waste stream
Oleum 60-80 °C, neat Milder temperature, high yield Extremely hazardous, significant waste
Polyphosphoric Acid (PPA) 80-130 °C Good yields Viscous, difficult workup
Zeolites (e.g., H-ZSM-5) Gas phase, 300-400 °C Heterogeneous, reusable, "green" High temperature, potential for side reactions

| Cyanuric Chloride / DMF | 50-70 °C | Mild conditions, high purity product | Reagent cost, moisture sensitive |

Experimental Protocol: Lab-Scale Synthesis via Beckmann Rearrangement

This protocol describes a representative procedure using sulfuric acid.

Workflow Diagram:

G start Start reagents Combine 2-methylcyclohexanone oxime and H₂SO₄ start->reagents reaction Heat cautiously to initiate exothermic reaction reagents->reaction quench Quench on ice & neutralize with NH₄OH reaction->quench extract Extract with Dichloromethane quench->extract dry Dry organic layer (Na₂SO₄) & filter extract->dry purify Concentrate & purify (Distillation or Chromatography) dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reagents & Equipment: 2-methylcyclohexanone oxime, 85% sulfuric acid, ammonium hydroxide, dichloromethane, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add 5.0 g of 2-methylcyclohexanone oxime.

  • Acid Addition: While cooling the flask in an ice bath, slowly add 10 mL of 85% sulfuric acid with continuous stirring.

  • Initiation: Remove the flask from the ice bath and warm gently. An exothermic reaction will commence. If the reaction becomes too vigorous, briefly return the flask to the ice bath to moderate it.

  • Reaction Completion: Once the initial exotherm subsides, stir the mixture at 60 °C for 30 minutes to ensure complete conversion.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto 50 g of crushed ice in a beaker. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is ~8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validating System & Trustworthiness: The success of this protocol is validated at each stage. The exothermic reaction (Step 4) confirms the rearrangement initiation. Successful neutralization (Step 6) is confirmed by pH measurement. The presence of product in the organic layer (Step 7) can be confirmed by TLC analysis. Final product purity is confirmed by spectroscopic methods (NMR, IR, MS).

Safety Precautions: Concentrated sulfuric acid and ammonium hydroxide are highly corrosive. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Intramolecular Cyclization of 6-Aminoheptanoic Acid

An alternative and mechanistically distinct route to this compound is the intramolecular cyclization of its corresponding ω-amino acid, 6-aminoheptanoic acid. While the Beckmann rearrangement builds the ring through C-N bond formation via migration, this pathway forges the amide bond through a classical condensation reaction.

Mechanism of Lactamization

This reaction is an equilibrium process that is typically driven to completion by the removal of water, often at elevated temperatures.

  • Activation: The carboxylic acid can be activated, often simply by protonation under acidic conditions or heat.

  • Intramolecular Attack: The terminal primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating a molecule of water to form the stable six-membered lactam ring.

The formation of a six-membered ring is both kinetically and thermodynamically favorable, making this a viable synthetic strategy, provided the open-chain amino acid is accessible.[4]

G amino_acid 6-Aminoheptanoic Acid zwitterion Zwitterionic Form / Activated Intermediate amino_acid->zwitterion Heat (Δ) tetrahedral Tetrahedral Intermediate zwitterion->tetrahedral Intramolecular Nucleophilic Attack lactam This compound tetrahedral->lactam - H₂O

Caption: Mechanism of intramolecular cyclization to form a lactam.

Synthetic Context and Precursor Accessibility

The primary challenge of this route is often the synthesis of the 6-aminoheptanoic acid precursor. Interestingly, one of the main preparations of ω-amino acids is the hydrolysis of the corresponding lactam.[4] This makes the cyclization pathway more relevant for specialized applications or when the amino acid is generated via alternative means, such as biocatalytic routes from cyclic alkanes or other precursors.[7][8]

Emerging Synthetic Strategies

While the Beckmann rearrangement remains a dominant method, modern organic synthesis has introduced novel approaches to piperidinone scaffolds. Organophotocatalysis, for example, has been used to construct 2-piperidinones in a single step from alkenes and an ammonia source via a [1+2+3] strategy, showcasing the power of radical-based chemistry to forge complex heterocyclic systems under mild conditions.[9] Such methods offer access to diverse substitution patterns that may be challenging to achieve through classical routes.

Conclusion

The formation of this compound is predominantly achieved through the robust and scalable Beckmann rearrangement of 2-methylcyclohexanone oxime. A thorough understanding of its stereospecific mechanism is critical for controlling product selectivity. The choice of acidic catalyst allows for significant process optimization, balancing reaction efficiency with environmental and safety considerations. The intramolecular cyclization of 6-aminoheptanoic acid represents a more fundamental, albeit often less direct, pathway to the lactam core. As synthetic methodology continues to evolve, innovative techniques like photocatalysis promise to further expand the toolkit available to chemists for constructing these valuable heterocyclic structures. This guide provides the foundational knowledge necessary for professionals to engage with and contribute to this dynamic field.

References

  • Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL:[Link]
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  • Title: Manufacturing process of Caprolactam Source: Valco Group URL:[Link]
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  • Title: An overview of caprolactam synthesis | Request PDF Source: ResearchG
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  • Title: (PDF)
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  • Title: One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures Source: ResearchG

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A Guide to the Spectroscopic Characterization of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylpiperidin-2-one, a substituted lactam (a cyclic amide), serves as a valuable chiral building block in organic synthesis and drug development. Its structural elucidation is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the IR and MS data of this compound, grounded in fundamental principles and supported by established methodologies. We will explore not just the data itself, but the causal chemical principles that give rise to the observed spectral features, offering a framework for researchers to confidently identify and characterize this molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. For this compound (C₆H₁₁NO), the key functional groups—the secondary amide within a six-membered ring—produce a distinct and predictable IR spectrum.

Causality Behind Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is often employed. This involves grinding the sample with dry KBr powder and pressing it into a transparent disk. The rationale is to disperse the analyte in an IR-transparent matrix, minimizing scattering and intermolecular interactions that could broaden peaks, although hydrogen bonding will still be present in the solid state. Alternatively, for a more detailed study of hydrogen bonding, spectra can be run in various solvents at different concentrations[1].

Analysis of Key IR Absorption Bands

The structure of this compound gives rise to several characteristic absorption bands. The presence and position of these bands provide a unique fingerprint for the molecule. The lactam ring, being a six-membered ring, has moderate ring strain, which influences the carbonyl stretching frequency.

Vibrational Mode Frequency Range (cm⁻¹) Description and Interpretation
N-H Stretch 3200 - 3300This strong, relatively broad peak is characteristic of a secondary amide N-H bond involved in hydrogen bonding. In the solid state, intermolecular H-bonds between the N-H donor and C=O acceptor of adjacent molecules are expected.
C-H Stretch (sp³) 2850 - 3000These multiple sharp peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the piperidine ring.
Amide I (C=O Stretch) ~1650 - 1670This is typically the most intense absorption in the spectrum. Its position is sensitive to the ring size of the lactam. For a six-membered δ-lactam like this compound, the frequency is lower than that of smaller, more strained rings (e.g., β-lactams, which appear >1730 cm⁻¹)[2][3][4]. The position reflects a balance of ring strain and resonance.
N-H Bend ~1550This peak, often referred to as the Amide II band, arises from the in-plane bending of the N-H bond coupled with C-N stretching. It is a key feature of secondary amides[1].
CH₂/CH₃ Bending ~1460Scissoring and bending vibrations of the methylene and methyl groups.
C-N Stretch ~1250Stretching vibration of the carbon-nitrogen bond within the amide linkage.
Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)
  • Preparation: Dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

  • Sample Grinding: Add approximately 1-2 mg of this compound to ~100-200 mg of the dried KBr in an agate mortar.

  • Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired beforehand.

Visualization: Key Vibrational Modes

The following diagram illustrates the primary vibrational modes responsible for the most characteristic peaks in the IR spectrum of this compound.

Caption: Key IR vibrational modes of this compound.

Mass Spectrometry: Unraveling Molecular Structure through Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a detailed structural fingerprint.

Foundational Principles: The Nitrogen Rule and Fragmentation

For this compound (C₆H₁₁NO), the molecular weight is 113.16 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound[5]. The fragmentation patterns of cyclic amides are primarily driven by the stability of the resulting carbocations and radical species, with cleavage often initiated at bonds adjacent to the heteroatoms (α-cleavage)[6][7][8].

Analysis of the Mass Spectrum and Fragmentation Pathway

The EI mass spectrum of this compound is characterized by a detectable molecular ion peak and several key fragment ions that reveal its structure.

m/z (mass/charge) Proposed Fragment Interpretation of Fragmentation Event
113 [C₆H₁₁NO]⁺˙ (M⁺˙) Molecular Ion: The peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight of the compound[9][10][11].
98 [M - CH₃]⁺ Loss of a Methyl Radical: This prominent peak results from α-cleavage at the C6 position, expelling the methyl group as a radical (•CH₃). The resulting acylium ion is resonance-stabilized, making this a highly favorable fragmentation pathway.
85 [M - CO]⁺˙ Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the molecular ion. This is a common fragmentation for cyclic ketones and lactams.
70 [C₄H₈N]⁺ Ring Cleavage Fragment: A plausible pathway involves the loss of the methyl group followed by the loss of CO, resulting in a [98 - 28] fragment.
56 [C₃H₆N]⁺ or [C₄H₈]⁺˙ Further Fragmentation: This ion can arise from various ring cleavage pathways of larger fragments. For example, the loss of ethene (C₂H₄) from the m/z 84 fragment (not listed, but often present from ring cleavage).
43 [C₂H₅N]⁺˙ or [CH₃CO]⁺ Acylium Ion or Nitrogen-containing fragment: Can correspond to an acetyl cation from rearrangement or a fragment containing the nitrogen atom from ring cleavage.
Proposed Fragmentation Mechanism

The primary fragmentation pathway is initiated by the ionization of the molecule. The most logical and energetically favorable subsequent step is the cleavage of the C-C bond adjacent to the nitrogen and bearing the methyl group.

fragmentation_pathway M This compound [M]⁺˙ m/z = 113 F98 [M - CH₃]⁺ m/z = 98 M->F98 - •CH₃ (α-cleavage) F85 [M - CO]⁺˙ m/z = 85 M->F85 - CO F70 [C₄H₈N]⁺ m/z = 70 F98->F70 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the sample from the solvent and any impurities.

  • Ionization: In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause both ionization and extensive, reproducible fragmentation[8].

  • Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key secondary lactam functional group through characteristic N-H and Amide I absorptions. Mass spectrometry complements this by establishing the precise molecular weight and revealing the molecule's connectivity through predictable fragmentation patterns, most notably the characteristic loss of the C6-methyl group. By understanding the principles behind these techniques and the specific spectral features of the molecule, researchers can ensure the identity and purity of their materials, a critical step in any chemical research or development pipeline.

References

  • Tsuboi, M. (1949). Infrared special studies on lactams as cis-trans models for the peptide bond. Bulletin of the Chemical Society of Japan, 22(215).
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  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
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  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
  • The Catalyst - Chemistry (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube.
  • National Center for Biotechnology Information (n.d.). 2-[(2S,6S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone. PubChem Compound Database.
  • NIST (n.d.). 2-Piperidinone, 1-methyl-. NIST Chemistry WebBook.
  • NIST (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook.
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  • NIST (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook.
  • Wang, Z., et al. (2012). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate.
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discovery and history of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 6-Methylpiperidin-2-one

Abstract

This compound, a chiral δ-valerolactam, represents a cornerstone scaffold in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of its history, from the foundational chemical principles that enabled its synthesis to the evolution of sophisticated asymmetric methodologies. We will explore its critical role as a key intermediate in the development of pharmaceuticals, detailing the classic and contemporary synthetic routes. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry of this vital heterocyclic compound.

Introduction: The Significance of a Chiral Lactam

This compound is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom adjacent to a carbonyl group—a structure known as a lactam (specifically, a δ-lactam). Its chemical formula is C₆H₁₁NO, and its structure is characterized by a methyl group at the 6-position, adjacent to the nitrogen atom.[1][2][3] This substitution introduces a chiral center, meaning the molecule exists as two non-superimposable mirror images or enantiomers: (R)-6-methylpiperidin-2-one and (S)-6-methylpiperidin-2-one.

The importance of this compound in the scientific landscape stems from its utility as a versatile building block. The piperidine ring is one of the most prevalent N-heterocyclic structures found in FDA-approved drugs, making its derivatives highly sought after in pharmaceutical research.[4][5] The chiral nature of this compound is particularly valuable, as the biological activity of a drug often resides in a single enantiomer. Utilizing an enantiomerically pure starting material like (R)-6-Methylpiperidin-2-one can significantly streamline the synthesis of complex drug molecules and help reduce off-target effects associated with the inactive enantiomer.[6]

This guide will trace the scientific journey of this compound, beginning with the fundamental reactions that underpin its creation and culminating in its modern applications as a key pharmaceutical intermediate.[7]

Foundational Synthesis: The Beckmann Rearrangement

While a singular "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to one of the classic name reactions in organic chemistry: the Beckmann rearrangement. Named after German chemist Ernst Otto Beckmann, this reaction converts an oxime into an amide.[8] For cyclic oximes, the reaction yields a lactam, accomplishing a ring expansion by inserting a nitrogen atom.[8][9]

The Beckmann rearrangement provides a direct and logical pathway to the piperidin-2-one core. The synthesis of this compound via this route begins with 2-methylcyclopentanone.

The process involves two key stages:

  • Oxime Formation: 2-methylcyclopentanone reacts with hydroxylamine (NH₂OH) to form 2-methylcyclopentanone oxime.

  • Rearrangement: The oxime is then treated with a strong acid (such as sulfuric acid, polyphosphoric acid) or other activating agents (like tosyl chloride or thionyl chloride).[8][9] This activation converts the hydroxyl group into a good leaving group. The subsequent rearrangement involves the migration of the carbon atom that is anti-periplanar (trans) to the leaving group, resulting in the ring-expanded lactam, this compound.[9][10][11]

The Beckmann rearrangement has profound industrial significance, most famously in the production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[8][9] This industrial precedent established the reaction as a robust and scalable method for lactam synthesis, paving the way for its application in producing a wide array of substituted lactams, including this compound, for research and pharmaceutical development.[12]

Beckmann_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start 2-Methylcyclopentanone Oxime 2-Methylcyclopentanone Oxime Start->Oxime + NH₂OH (Oxime Formation) Product This compound Oxime:e->Product:w Acid Catalyst (H⁺) (Rearrangement)

Caption: The Beckmann Rearrangement pathway to this compound.

Evolution of Synthetic Strategies

Beyond the classic Beckmann approach, other methodologies have been developed for synthesizing piperidin-2-one scaffolds, driven by the need for milder conditions, greater functional group tolerance, and, most importantly, stereocontrol.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative and powerful route to the core piperidine structure is the catalytic hydrogenation of pyridine derivatives.[4][5] This approach involves the reduction of a substituted pyridine ring to the corresponding saturated piperidine ring. For this compound, a logical precursor would be a derivative of 6-methyl-2-pyridone.

The hydrogenation of pyridines can be challenging due to the stability of the aromatic ring.[4] The reaction typically requires high pressures of hydrogen gas and a metal catalyst.[5] Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel.[5][13] The choice of catalyst and reaction conditions (solvent, temperature, pressure) is critical to achieve high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule.[14] While early methods often required harsh conditions, recent advancements have focused on developing more efficient catalysts that operate under milder conditions.[4]

Asymmetric Synthesis for Pharmaceutical Applications

For drug development, obtaining a single enantiomer of a chiral molecule is often essential. Modern synthetic chemistry has produced elegant solutions for the asymmetric synthesis of chiral lactams. These methods establish the desired stereochemistry during the reaction sequence, avoiding the need for costly and often inefficient chiral resolution of a racemic mixture.

One reported asymmetric synthesis of a related compound, N-protected 3-methylpiperidin-2-one, starts from commercially available and enantiomerically pure materials like D-phenylglycinol and δ-valerolactone.[15] By using a chiral auxiliary (a chiral molecule temporarily incorporated into the structure to direct the stereochemical outcome of a reaction), it is possible to control the stereochemistry of subsequent transformations, such as alkylation, to introduce the methyl group with a high degree of diastereoselectivity.[15] Although this example targets a different isomer, the principles are directly applicable to the synthesis of enantiopure (R)- or (S)-6-methylpiperidin-2-one, highlighting the strategic importance of stereocontrolled synthesis in modern organic chemistry.

Role as a Key Pharmaceutical Intermediate

A chemical intermediate is a molecule that serves as a precursor or building block in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API).[7] this compound, particularly its chiral forms, is a valuable intermediate for precisely this reason.[6] Its structure provides a rigid scaffold that chemists can elaborate upon to build more complex molecules with specific therapeutic properties.

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), among other areas.[4] (R)-6-Methylpiperidin-2-one is explicitly noted as a precursor for antipsychotics (such as risperidone analogs) and analgesics.[6] The presence of the chiral methyl group is leveraged to optimize the binding of the final drug molecule to its biological target, thereby enhancing efficacy and reducing potential side effects.[6]

The general importance of the piperidone scaffold is further underscored by its use in synthesizing highly active narcotic analgesics, including fentanyl analogues like remifentanil.[16][17] While these examples may use different substituted piperidones, they illustrate the immense value of this heterocyclic core in drug discovery.

Drug_Development_Workflow Start (R)-6-Methylpiperidin-2-one (Chiral Starting Material) Intermediate Multi-Step Functionalization Start->Intermediate Synthetic Elaboration API Active Pharmaceutical Ingredient (API) (e.g., Risperidone Analog) Intermediate->API Final Transformations

Caption: Role of this compound in a drug development workflow.

Technical Data and Protocols

Chemical and Physical Properties

The following table summarizes key properties for this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4775-98-8[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1]
Melting Point 87.2 - 88 °C[18]
Boiling Point 254 °C at 760 mmHg[18]
SMILES CC1CCCC(=O)N1[1][3]
InChIKey XPMMAKUHNMSONL-UHFFFAOYSA-N[1]
Representative Experimental Protocol: Beckmann Rearrangement

The following protocol is a representative method for the synthesis of this compound based on the principles of the Beckmann rearrangement.

Objective: To synthesize this compound from 2-methylcyclopentanone.

Materials:

  • 2-methylcyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine (as a base for oxime formation)

  • Ethanol/Water solvent system

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of 2-Methylcyclopentanone Oxime

  • In a round-bottom flask, dissolve 2-methylcyclopentanone and a slight molar excess of hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add a base, such as sodium acetate or pyridine, to neutralize the HCl released from the hydroxylamine salt.

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Beckmann Rearrangement to this compound

  • CAUTION: This step involves strong acid and is exothermic. Perform in a fume hood with appropriate personal protective equipment.

  • In a clean, dry flask equipped with a magnetic stirrer and cooled in an ice bath, slowly and carefully add the dried 2-methylcyclopentanone oxime in portions to a stirred volume of concentrated sulfuric acid or PPA.

  • Maintain the temperature below 10-15 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the rearrangement to completion.

  • Carefully pour the acidic reaction mixture onto a large amount of crushed ice.

  • Neutralize the resulting aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Conclusion

The journey of this compound from a product of a classic organic reaction to a highly valued chiral intermediate in modern drug discovery exemplifies the progress of chemical science. Its history is rooted in the robust and scalable Beckmann rearrangement, a testament to the enduring power of fundamental synthetic methods. The subsequent development of advanced catalytic and asymmetric syntheses has transformed this simple lactam into a precision tool for constructing complex, life-saving pharmaceuticals. For researchers and drug development professionals, understanding the history, synthesis, and application of scaffolds like this compound is not merely an academic exercise; it is fundamental to the innovation of next-generation therapeutics.

References

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An In-depth Technical Guide to the Core Principles of 6-Methylpiperidin-2-one Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methylpiperidin-2-one, a chiral lactam, serves as a pivotal structural motif and a versatile intermediate in modern organic synthesis and medicinal chemistry. Its constrained cyclic amide framework, coupled with a stereogenic center, makes it an attractive scaffold for developing novel therapeutics and complex molecular architectures. This guide provides an in-depth exploration of the fundamental chemistry of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect its core physicochemical properties, detail robust synthetic methodologies, explore its characteristic reactivity, and highlight its applications as a key building block in the creation of biologically active compounds. The narrative emphasizes the causality behind experimental choices, grounding theoretical principles in practical, field-proven protocols.

Core Molecular Profile of this compound

This compound, also known as 6-methyl-2-piperidone or δ-valerolactam, is a six-membered cyclic amide (lactam). The presence of a methyl group at the C6 position, adjacent to the nitrogen atom, introduces a chiral center, meaning the molecule exists as two enantiomers: (R)-6-methylpiperidin-2-one and (S)-6-methylpiperidin-2-one. This stereochemistry is often critical for its biological activity and its utility as a chiral building block.[1]

The lactam structure imparts specific chemical properties. The amide bond within the ring is stabilized by resonance but is also susceptible to nucleophilic attack under certain conditions, allowing for ring-opening reactions. The nitrogen atom possesses a lone pair of electrons, making it a site for alkylation and acylation, while the adjacent carbonyl group allows for reactions typical of amides.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational for its application in synthesis and analysis.

PropertyValueSource
Molecular Formula C₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 4775-98-8[2][3]
Density ~0.951 g/cm³[1][4]
Boiling Point ~254.0 °C (Predicted)[1]
Flash Point 138.6 °C[4]
LogP 0.4 - 0.95 (Calculated)[2][5]
pKa ~16.67 (Predicted)[1][3]
Appearance SolidPubChem
¹³C NMR Spectral data available[2]
GC-MS Spectral data available[2][6]

Strategic Synthesis of the this compound Scaffold

The synthesis of the 6-methyl-δ-valerolactam core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control.

Beckmann Rearrangement: A Classic Approach

The Beckmann rearrangement is a cornerstone reaction in organic chemistry for converting an oxime into an amide or lactam.[7][8][9] For the synthesis of this compound, the logical precursor is the oxime of 2-methylcyclohexanone.

Causality and Mechanism: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄, polyphosphoric acid) which protonates the oxime's hydroxyl group, transforming it into a good leaving group (water).[7][10] This departure triggers a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group. The migrating group moves from carbon to the electron-deficient nitrogen, forming a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[8][10] The stereospecificity of this migration is a key feature of the reaction.[7][8]

Beckmann_Rearrangement Mechanism: Beckmann Rearrangement cluster_start Step 1: Oxime Formation cluster_rearrange Step 2: Acid-Catalyzed Rearrangement cluster_end Step 3: Hydrolysis & Tautomerization Ketone 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone Oxime Ketone->Oxime + NH₂OH Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H₂O (Alkyl Migration) Imidic_Acid Imidic Acid Tautomer Nitrilium_Ion->Imidic_Acid + H₂O - H⁺ Lactam This compound Imidic_Acid->Lactam Tautomerization

Caption: Beckmann rearrangement workflow for lactam synthesis.

Experimental Protocol: Synthesis via Beckmann Rearrangement

  • Oxime Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction, pour it into water, and extract the oxime product with diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Rearrangement: Add the crude 2-methylcyclohexanone oxime slowly to a stirred solution of polyphosphoric acid (PPA) at 100-120 °C. The causality here is that the viscous, strong acid serves as both the catalyst and solvent.

  • Work-up: After stirring for 1-2 hours at temperature, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NaOH solution) while cooling in an ice bath.

  • Purification: Extract the aqueous layer multiple times with dichloromethane or chloroform. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The crude this compound can be purified by vacuum distillation or recrystallization.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of substituted pyridines is a powerful method for accessing the piperidine core. This approach is particularly valuable for large-scale synthesis.[11] The process involves the complete saturation of the aromatic pyridine ring.

Causality and Mechanism: The reaction proceeds via heterogeneous catalysis, where the pyridine substrate adsorbs onto the surface of a noble metal catalyst (e.g., PtO₂, Rh/C, Ru/C).[11][12] Molecular hydrogen (H₂) also adsorbs and dissociates into reactive hydrogen atoms on the metal surface. These atoms are then sequentially added to the aromatic ring, passing through partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before reaching the fully saturated piperidine product, which then desorbs from the surface.[11][13] The use of an acidic solvent like acetic acid often enhances the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[12]

Hydrogenation_Workflow Workflow: Catalytic Hydrogenation A Substituted Pyridine (e.g., 6-Methyl-2-pyridone) B Dissolve in Solvent (e.g., Acetic Acid, Ethanol) A->B C Add Catalyst (e.g., PtO₂, Rh/C) B->C D Pressurize with H₂ (e.g., 50-70 bar) C->D E Reaction at RT or Elevated Temp D->E F Filter Catalyst E->F G Solvent Removal & Work-up F->G H Purified this compound G->H

Caption: General workflow for pyridine hydrogenation.

Experimental Protocol: General Catalytic Hydrogenation

  • Setup: Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with the substituted pyridine starting material (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).[12]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere (N₂ or Ar).[12]

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50-70 bar). Begin vigorous stirring or shaking. The reaction is typically run at room temperature but may require gentle heating.[12]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (pressure stabilizes), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Neutralize the acidic solvent with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent. Dry, concentrate, and purify the product as required.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a highly versatile and functional-group-tolerant method for constructing cyclic structures, including lactams.[14][15] This strategy relies on forming a new double bond within a molecule from two existing terminal alkenes, mediated by a transition metal catalyst, typically based on Ruthenium (e.g., Grubbs' catalysts).

Causality and Mechanism: The synthesis begins with an acyclic precursor containing both an amide and two terminal alkene functionalities. The Grubbs catalyst initiates a catalytic cycle involving a series of [2+2] cycloadditions and cycloreversions. This process effectively "stitches" the two alkene ends together, forming a cyclic alkene and releasing a small volatile alkene (usually ethylene) as a byproduct, which drives the reaction to completion. A final hydrogenation step is then required to reduce the endocyclic double bond to yield the saturated lactam.

RCM_Workflow Workflow: RCM for Lactam Synthesis A Acyclic Diene Amide Precursor B Add Grubbs' Catalyst (e.g., Grubbs II) A->B C Reaction in Inert Solvent (e.g., Toluene, DCM) at RT or heat B->C D Unsaturated Lactam Intermediate (+ Ethylene) C->D E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E F Saturated Lactam Product (this compound) E->F

Caption: Synthesis of lactams using Ring-Closing Metathesis.

Core Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the functionality of its cyclic amide (lactam) ring.

N-Functionalization (Alkylation & Acylation)

The nitrogen atom of the lactam is nucleophilic and can be readily functionalized.

  • N-Alkylation: Reaction with an alkyl halide in the presence of a strong base (e.g., NaH) deprotonates the nitrogen, forming a lactamate anion which then acts as a potent nucleophile to displace the halide, yielding an N-alkylated product like N-Methyl-2-piperidone.[16]

  • N-Acylation: Treatment with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine, results in the formation of an N-acyl lactam.[17] These N-acyl derivatives are highly reactive towards nucleophiles and are valuable synthetic intermediates.

Carbonyl Group Reactions
  • Reduction to Amine: The amide carbonyl can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens a route to substituted piperidines, converting this compound into 2-methylpiperidine.

  • Amide Hydrolysis: The lactam ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding amino acid, 5-aminohexanoic acid.[18][19]

    • Acid-Catalyzed Hydrolysis: This proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[20][21] The reaction is driven to completion because the resulting amine is protonated to a non-nucleophilic ammonium salt, preventing the reverse reaction.[20][22]

    • Base-Catalyzed Hydrolysis: This involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[19][22] This process is generally slower than ester hydrolysis because the resulting amide anion is a poor leaving group.[18][19]

Hydrolysis_Mechanisms Amide Hydrolysis Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A Lactam B Protonate C=O A->B C H₂O Attack B->C D Proton Transfer C->D E Ring Opening (NH₂R leaves) D->E F Carboxylic Acid + Ammonium Salt E->F G Lactam H OH⁻ Attack G->H I Tetrahedral Intermediate H->I J Ring Opening (⁻NHR leaves) I->J K Proton Transfer J->K L Carboxylate + Amine K->L

Caption: Contrasting mechanisms of acid- and base-catalyzed lactam hydrolysis.

Applications in Drug Development and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The this compound framework provides a rigid, chiral starting point for the synthesis of complex pharmaceutical agents.

  • CNS Agents: The piperidine moiety is a key component in many drugs targeting the central nervous system, including analgesics and neuroleptics.[11] The stereochemistry of the methyl group can be crucial for specific receptor binding and pharmacological activity. For instance, (R)-6-Methylpiperidin-2-one serves as a precursor to antipsychotic analogs.[1]

  • Antimicrobial Agents: Derivatives of piperidones have been synthesized and screened for antimicrobial and antifungal activity. Studies have shown that modifications to the core piperidone structure can lead to compounds with significant activity against various bacterial and fungal strains.[23][24]

  • Bioactive Natural Products: The piperidine alkaloid structure is found in many natural products with diverse biological activities, such as piperine from black pepper.[25] Synthetic derivatives inspired by these natural products often utilize piperidone intermediates. Research into piperine derivatives has shown they can possess a wide range of effects, including acting as PPARγ agonists.[26]

  • Opioid Receptor Modulators: The piperidine ring is a core structural element in many opioid receptor ligands. While not a direct derivative, the design of novel biased agonists like SR-17018, which contains a piperidine moiety, showcases the ring's importance in modulating these critical CNS targets.[27]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • GHS Hazard Statements: According to aggregated data, the compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]

    • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[4]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a molecule of significant chemical and pharmaceutical interest. Its fundamental chemistry is defined by the versatile reactivity of its lactam ring and the stereochemical possibilities offered by its chiral center. A thorough understanding of its synthesis, from classic rearrangements to modern metathesis reactions, and its key transformations, such as N-functionalization and ring-opening, empowers chemists to utilize this compound as a strategic building block. Its continued appearance in the scaffold of novel bioactive compounds underscores its enduring importance for researchers and scientists dedicated to advancing the frontiers of drug discovery and development.

References

  • Hassan, H. M. A. (2010). Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams.
  • Hassan, H. M. A. (2010). Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Singh, R., & Singh, O. M. (2015). Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. PubMed. [Link]
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  • Sridhar, S. K., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives.
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  • Kumar, A., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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  • PubChemLite. (n.d.). This compound (C6H11NO). PubChemLite.
  • National Center for Biotechnology Information. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one. PubChem Compound Database.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]
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  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Methyl-2-piperidone. PubChem Compound Database.
  • Wikipedia. (n.d.). SR-17018. Wikipedia.
  • Zhao, J., & Li, S. (2014). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. [Link]
  • Wikipedia. (n.d.). AFDX-384. Wikipedia.
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  • Tzani, A., et al. (2021).
  • Wikipedia. (n.d.). Iptacopan. Wikipedia.

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solubility of 6-Methylpiperidin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Methylpiperidin-2-one in Different Solvents

Introduction

This compound, a substituted lactam, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural features, comprising a polar amide functional group within a six-membered ring and a nonpolar methyl group, give rise to a nuanced solubility profile that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. Understanding the solubility of this compound in different solvents is paramount for researchers, scientists, and drug development professionals to effectively design experiments, control reaction conditions, and develop robust purification and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, provides a predicted solubility profile in a range of common laboratory solvents, and offers a detailed, step-by-step experimental protocol for the quantitative determination of its solubility. Additionally, essential safety and handling information is provided to ensure its safe use in a laboratory setting.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The molecular structure of this compound features a polar lactam group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a nonpolar aliphatic chain with a methyl substituent. This duality suggests a complex interplay of interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO[1][2]
Molecular Weight113.16 g/mol [1][2]
CAS Number4775-98-8[1]
AppearanceNot specified, likely a solid or high-boiling liquid
Density0.951 g/cm³[3]
pKa (predicted)16.67 ± 0.40[1]
XLogP3-AA (predicted)0.4[1]

The predicted pKa value indicates that this compound is a very weak acid. The positive XLogP3-AA value suggests a slight preference for lipophilic environments over hydrophilic ones. These properties are key to understanding its solubility behavior.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[4][5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming strong intermolecular interactions, such as hydrogen bonds.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the N-H and C=O groups in this compound, it is expected to exhibit favorable interactions and thus, good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have large dipole moments but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The carbonyl group of this compound can interact favorably with these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The nonpolar alkyl portion of this compound will have favorable interactions with these solvents, but the polar lactam group will be disfavored, likely leading to lower solubility compared to polar solvents.

The interplay between the polar lactam ring and the nonpolar methyl group will ultimately determine the degree of solubility in a given solvent.

ExperimentalWorkflow Start Start: Pure Solute & Solvent Add_Excess 1. Add excess solute to a known volume of solvent Start->Add_Excess Equilibrate 2. Seal and agitate at constant temperature (24-72h) Add_Excess->Equilibrate Settle 3. Allow excess solid to settle Equilibrate->Settle Filter 4. Filter supernatant to remove undissolved solid Settle->Filter Quantify 5. Quantify solute concentration in the clear filtrate (e.g., HPLC, Gravimetric) Filter->Quantify Calculate 6. Calculate Solubility (e.g., in g/L or mol/L) Quantify->Calculate End End: Quantitative Solubility Data Calculate->End

Sources

exploring the reactivity of the lactam ring in 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Lactam Ring in 6-Methylpiperidin-2-one

Abstract

This compound, a substituted δ-valerolactam, represents a pivotal structural motif in both polymer chemistry and medicinal drug discovery. The reactivity of its endocyclic amide (lactam) functionality is a subject of considerable interest, dictated by a delicate interplay of ring strain, amide resonance, and the stereoelectronic influence of the C6-methyl group. This technical guide provides an in-depth exploration of the primary reaction pathways of the this compound lactam ring. We will dissect the causality behind experimental designs for key transformations including ring-opening hydrolysis, reduction, N-functionalization, and anionic ring-opening polymerization (AROP). Each section presents validated, step-by-step protocols, mechanistic insights supported by authoritative literature, and quantitative data to offer researchers, scientists, and drug development professionals a comprehensive and practical resource for leveraging this versatile scaffold.

Introduction: The Unique Character of the this compound Scaffold

This compound is a six-membered cyclic amide. Unlike its acyclic counterparts, the amide bond's geometry is constrained within the ring system, influencing its reactivity. The fundamental reactivity is governed by the canonical resonance structures of the amide group, which imparts a partial double-bond character to the C-N bond and polarizes the carbonyl group, rendering the carbonyl carbon electrophilic.

The introduction of a methyl group at the C6 position, adjacent to the nitrogen atom, introduces significant steric and electronic effects. This substituent can hinder the approach of bulky nucleophiles or reagents and may influence the rate and equilibrium of reactions such as polymerization. Understanding these nuances is critical for designing efficient synthetic routes and predicting reaction outcomes. The piperidine scaffold itself is a well-established privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2]

Below is a diagram illustrating the primary avenues of reactivity for the lactam ring, which will be explored in this guide.

G cluster_hydrolysis Ring-Opening Hydrolysis cluster_reduction Reduction cluster_n_func N-Functionalization cluster_arop Anionic Ring-Opening Polymerization (AROP) main This compound hydrolysis_prod 6-Aminoheptanoic Acid main->hydrolysis_prod H₃O⁺ / OH⁻ reduction_prod 2-Methylpiperidine main->reduction_prod LiAlH₄ n_func_prod N-Substituted Derivatives main->n_func_prod Base, R-X arop_prod Poly(6-methyl-co-caprolactam) main->arop_prod Initiator / Activator

Caption: Core reactivity pathways of the this compound lactam.

Ring-Opening Hydrolysis: Cleavage of the Amide Bond

The hydrolysis of the lactam ring is a fundamental reaction that proceeds via nucleophilic acyl substitution, resulting in the formation of the corresponding linear amino acid, 6-aminoheptanoic acid. This transformation can be effectively catalyzed under both acidic and basic conditions. In a biological context, the stability of lactam rings to hydrolysis is a key consideration in drug design, particularly for beta-lactam antibiotics.[3]

Mechanism of Hydrolysis
  • Acid-Catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond.

  • Base-Catalyzed (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the amide anion, which is a relatively poor leaving group. This step is typically the rate-determining step. The liberated amide anion then rapidly deprotonates the newly formed carboxylic acid, driving the reaction to completion.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Lactam + H₃O⁺ A2 Protonated Carbonyl (Enhanced Electrophile) A1->A2 Protonation A3 Tetrahedral Intermediate A2->A3 + H₂O (Nucleophilic Attack) A4 Proton Transfer A3->A4 A5 6-Aminoheptanoic Acid A4->A5 C-N Bond Cleavage B1 Lactam + OH⁻ B2 Tetrahedral Intermediate B1->B2 Nucleophilic Attack B3 Carboxylate + Amine B2->B3 C-N Bond Cleavage B4 6-Aminoheptanoate Salt B3->B4 Proton Transfer

Caption: Comparative mechanisms of acid and base-catalyzed lactam hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a standard laboratory procedure for the complete hydrolysis of the lactam ring.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (5.0 g, 44.2 mmol).

  • Acid Addition: Carefully add 50 mL of 6 M hydrochloric acid.

  • Reflux: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. The solvent and excess HCl are then removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid, 6-aminoheptanoic acid hydrochloride, can be recrystallized from an ethanol/ether solvent system to yield the pure product. The free amino acid can be obtained by neutralization with a suitable base and subsequent ion-exchange chromatography if required.

Parameter Condition Typical Yield Reference
Catalyst6 M HCl>95%General Organic Chemistry Principles
TemperatureReflux (~100 °C)--
Time4-6 hours--

Reduction to 2-Methylpiperidine

The transformation of the lactam's amide carbonyl into a methylene group (–C=O → –CH₂–) is a powerful synthetic tool for accessing the corresponding cyclic amine, 2-methylpiperidine. This scaffold is prevalent in many pharmaceutical agents.[1] This reduction requires a potent hydride reducing agent, as the amide carbonyl is significantly less reactive than a ketone or aldehyde carbonyl due to resonance stabilization.

Mechanistic Considerations and Reagent Choice

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation. Its high reactivity is necessary to reduce the stabilized amide. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. A subsequent elimination of an aluminate species, facilitated by the nitrogen lone pair, forms an intermediate iminium ion, which is then reduced by a second equivalent of hydride to yield the final amine product.

Causality: Weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective for amide reduction because they lack the Lewis acidity to coordinate strongly with the carbonyl oxygen and are not potent enough hydride donors to attack the resonance-stabilized carbonyl.

Experimental Protocol: LAH Reduction

Safety Note: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (3.4 g, 88.4 mmol, 2.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (5.0 g, 44.2 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

    • 3.4 mL of water

    • 3.4 mL of 15% aqueous NaOH

    • 10.2 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude 2-methylpiperidine can be purified by distillation.

Parameter Condition Typical Yield
ReagentLiAlH₄ (2.0 eq)80-90%
SolventAnhydrous THF-
TemperatureReflux-
Time8-12 hours-

N-Alkylation and N-Acylation

Functionalization of the lactam nitrogen is a common strategy to introduce diverse substituents, modulating the molecule's physical and biological properties. This reaction proceeds via the deprotonation of the N-H proton, followed by a nucleophilic attack of the resulting anion on an electrophile.

Mechanism and Base Selection

The N-H proton of a lactam is weakly acidic (pKa ≈ 17-18). Therefore, a strong, non-nucleophilic base is required for complete deprotonation to form the lactamate anion. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the nitrogen, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward. The resulting highly nucleophilic lactamate anion can then react with a variety of electrophiles, such as alkyl halides (Sₙ2 reaction) or acyl chlorides (nucleophilic acyl substitution).

G Lactam This compound Anion Lactamate Anion Lactam->Anion Deprotonation Base NaH Base->Anion Product N-Alkyl-6-methylpiperidin-2-one Anion->Product SN2 Attack H2 H₂ (gas) Electrophile R-X (e.g., CH₃I) Electrophile->Product

Caption: Workflow for the N-Alkylation of this compound.

Experimental Protocol: N-Methylation
  • Reaction Setup: To a flame-dried 100 mL flask under a nitrogen atmosphere, add sodium hydride (1.26 g of a 60% dispersion in mineral oil, 31.5 mmol, 1.2 eq) and wash with anhydrous hexane (2 x 10 mL) to remove the oil. Suspend the washed NaH in 30 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation: Dissolve this compound (3.0 g, 26.5 mmol) in 10 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 1 hour at room temperature, allowing for the cessation of hydrogen evolution.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (4.1 g, 29.2 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-methyl-6-methylpiperidin-2-one can be purified by flash column chromatography.[4]

Anionic Ring-Opening Polymerization (AROP)

AROP is an efficient method for converting lactams into high molecular weight polyamides, such as Nylon 6 from ε-caprolactam.[5] This process is significantly faster than hydrolytic polymerization.[6][7] The polymerization of this compound via AROP can produce novel polyamides with modified thermal and mechanical properties due to the presence of the methyl side group.

Mechanism of AROP

The AROP of lactams is a chain-growth polymerization that requires an initiator and an activator for practical reaction rates.[8]

  • Initiation: A strong base (e.g., sodium lactamate, formed by reacting the lactam with NaH or metallic sodium) acts as the initiator. It is a nucleophile, but its direct attack on another lactam monomer is slow.

  • Activation: An activator, typically an N-acyllactam (e.g., N-acetylcaprolactam), is added. The activator possesses a highly electrophilic endocyclic carbonyl group due to the electron-withdrawing N-acyl group.

  • Propagation: The initiator (lactamate anion) rapidly attacks the activated monomer. This ring-opens the activator and generates a new acylated amine, which is a potent acylating agent for another lactamate anion. This regenerates the N-acyllactam growth center and elongates the polymer chain. The propagation proceeds by the nucleophilic attack of lactam anions on the N-acyllactam terminal group of the growing polymer chain.

G Initiator Lactamate Anion (Initiator) Intermediate Ring-Opened Intermediate Initiator->Intermediate 1. Attack on Activator Activator N-Acyl Lactam (Activator) Activator->Intermediate Growing_Chain Growing Polymer Chain with N-Acyl Lactam End-Group Intermediate->Growing_Chain 2. Acylation of Lactamate Monomer Lactam Monomer Anion_Monomer Lactamate Anion Monomer->Anion_Monomer Proton Exchange Anion_Monomer->Intermediate Anion_Monomer->Growing_Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain 3. Propagation

Caption: Key steps in the activated anionic ring-opening polymerization of a lactam.

Experimental Protocol: AROP of this compound
  • Monomer Preparation: Dry this compound (20.0 g, 176.7 mmol) under vacuum at 40 °C for 12 hours before use to remove any moisture.

  • Initiator Formation: In a flame-dried reaction vessel under nitrogen, add the dried monomer. Heat to 100 °C to melt the monomer. Add sodium hydride (0.085 g of 60% dispersion, 2.1 mmol, 1.2 mol%) and stir at 150 °C for 30 minutes to form the sodium lactamate initiator in situ.

  • Polymerization: To the molten mixture of monomer and initiator, inject N-acetylcaprolactam (0.25 g, 1.77 mmol, 1.0 mol%) as the activator.

  • Reaction: A rapid increase in viscosity will be observed as the polymerization proceeds. Maintain the temperature at 150 °C for 15-30 minutes.[6]

  • Termination & Isolation: Cool the reaction vessel, and the solid polymer can be removed. The polymer can be purified by dissolving it in a suitable solvent (e.g., formic acid) and precipitating it into a non-solvent (e.g., water) to remove any unreacted monomer and initiator/activator residues. The purified polymer is then collected by filtration and dried under vacuum.

Parameter Value Purpose Reference
Initiator Conc.1.2 mol%To generate lactamate anions[6][8]
Activator Conc.1.0 mol%To create active growth centers[9]
Temperature150 °CTo maintain molten state and ensure high reaction rate[7]
Time15-30 minAROP is typically very fast[6]

Conclusion

The lactam ring of this compound is a versatile functional group that can undergo a range of well-defined chemical transformations. From complete ring-opening via hydrolysis to carbonyl reduction, N-functionalization, and controlled polymerization, the reactivity pathways are predictable and synthetically useful. The presence of the 6-methyl group provides a steric and electronic handle that differentiates its reactivity from unsubstituted lactams, offering opportunities for creating novel polymers and complex molecular architectures for drug discovery. The protocols and mechanistic insights provided in this guide serve as a validated foundation for researchers to confidently manipulate and exploit the chemistry of this important heterocyclic scaffold.

References

  • PubChem. This compound.
  • Tóth, T., et al. (2020). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. [Link][8]
  • Ben Hamou, K., et al. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. [Link][9]
  • Salehi, M. M., & Ghasemi, I. (2015). Synthesis of Polyamide 6 by Anionic Polymerization of ε-Caprolactam in an Internal Mixer: Effect of Polymerization Reaction Time.
  • Crespy, D., et al. (2007). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. ACS Publications. [https://pubs.acs.org/doi/10.1021/ma071331+] ([Link]7]
  • Wikipedia. Caprolactam.
  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][2]
  • Blanchard, F., et al. (2014). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • PubChem. N-Methyl-2-piperidone.

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Methodological & Application

Application Notes and Protocols: 6-Methylpiperidin-2-one as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] Within this class of privileged structures, chiral substituted piperidones serve as invaluable building blocks for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols centered on 6-methylpiperidin-2-one, a key chiral lactam, and its derivatives as precursors for high-value pharmaceutical intermediates. We will explore its application in the synthesis of intermediates for targeted therapies, including PARP inhibitors and aromatase inhibitors, providing scientifically grounded, step-by-step protocols for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] Its saturated, flexible, yet conformationally predictable nature allows it to serve as a versatile scaffold in drugs targeting the central nervous system (CNS), oncology, and infectious diseases.

This compound, particularly in its enantiomerically pure forms such as (R)-6-methylpiperidin-2-one, offers a strategic entry point for the synthesis of chiral 2-substituted piperidines. The methyl group provides a crucial stereocenter that can direct subsequent transformations and is often a key feature for enhancing binding affinity and reducing off-target effects in the final API.[2]

This guide will focus on the practical application of piperidine-2,6-dione scaffolds, closely related to this compound, in the synthesis of key intermediates for two major oncology drugs: Niraparib, a PARP inhibitor, and Aminoglutethimide, an aromatase inhibitor. The methodologies presented are foundational and can be adapted for derivatives such as this compound.

General Workflow for Piperidine-Based Intermediate Synthesis

The synthesis of complex pharmaceutical intermediates from piperidine precursors typically follows a multi-step sequence. A generalized workflow is presented below, which will be detailed in the specific protocols that follow.

G cluster_0 Upstream Synthesis cluster_1 Downstream Elaboration Start Piperidine Precursor (e.g., Substituted Piperidine-2,6-dione) Reaction1 Key Transformation (e.g., Michael Addition, Alkylation) Start->Reaction1 Intermediate1 Functionalized Piperidine Intermediate Reaction1->Intermediate1 Reaction2 Further Functionalization (e.g., Reduction, Nitration) Intermediate1->Reaction2 Intermediate2 Advanced Intermediate Reaction2->Intermediate2 FinalSteps Final API Synthesis Steps (e.g., Coupling, Deprotection) Intermediate2->FinalSteps API Active Pharmaceutical Ingredient FinalSteps->API

Caption: Generalized workflow for the synthesis of APIs from piperidine precursors.

Synthesis of an Intermediate for Niraparib

Niraparib is a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. A key intermediate in its synthesis is a chiral 3-substituted piperidine. While many routes exist, we will focus on a practical synthesis of the core piperidine-2,6-dione scaffold, which can be further elaborated to Niraparib intermediates.[3]

Synthesis of 3-(4-nitrophenyl)piperidine-2,6-dione

This protocol describes a facile, transition-metal-free synthesis of a substituted piperidine-2,6-dione, a crucial precursor for various pharmaceutical intermediates, including those for Niraparib and Aminoglutethimide.[3]

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 A Methyl 2-(4-nitrophenyl)acetate C KOtBu, DMF A->C + B Acrylamide B->C + D 3-(4-nitrophenyl)piperidine-2,6-dione C->D

Caption: Synthesis of a key piperidine-2,6-dione intermediate.

Protocol 1: Synthesis of 3-(4-nitrophenyl)piperidine-2,6-dione
ParameterValue/Condition
Reactants Methyl 2-(4-nitrophenyl)acetate, Acrylamide
Reagent Potassium tert-butoxide (KOtBu)
Solvent N,N-Dimethylformamide (DMF)
Temperature -20 °C to 25 °C
Typical Yield Moderate to Good

Step-by-Step Procedure:

  • To a solution of methyl 2-(4-nitrophenyl)acetate (1.0 eq) and acrylamide (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise at -20 °C under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to room temperature (25 °C) and continue stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-nitrophenyl)piperidine-2,6-dione.

Scientific Rationale:

This reaction proceeds via a Michael addition/intramolecular imidation cascade sequence.[3] The strong base, KOtBu, deprotonates the α-carbon of the methyl acetate derivative, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient alkene of acrylamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, followed by elimination of methoxide, to form the stable piperidine-2,6-dione ring. The use of a polar aprotic solvent like DMF is crucial for solvating the potassium cation and promoting the reaction.

Conversion to Niraparib Intermediate

The resulting 3-(4-nitrophenyl)piperidine-2,6-dione can be converted to a key intermediate for Niraparib through a reduction of the nitro group to an amine, followed by further synthetic modifications. A subsequent reduction of the dione to the corresponding piperidine can also be achieved.[3][4]

Reaction Scheme:

G A 3-(4-nitrophenyl)piperidine-2,6-dione B H₂, Pd/C or BH₃·SMe₂ A->B C Key Niraparib Intermediate (e.g., (S)-3-(4-aminophenyl)piperidine) B->C

Caption: Elaboration to a key Niraparib intermediate.

Protocol 2: Reduction to Substituted Piperidine
ParameterValue/Condition
Reactant 3-Aryl-piperidine-2,6-dione
Reagent Borane dimethyl sulfide complex (BH₃·SMe₂)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Typical Yield 70-90%

Step-by-Step Procedure:

  • To a solution of the 3-aryl-piperidine-2,6-dione (1.0 eq) in anhydrous THF at 0 °C, add BH₃·SMe₂ (3.0-4.0 eq) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Stir the mixture for 1 hour at room temperature.

  • Basify the reaction mixture with aqueous NaOH solution and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired substituted piperidine.

Synthesis of an Intermediate for Aminoglutethimide

Aminoglutethimide is an aromatase inhibitor used in the treatment of hormone-sensitive breast cancer. Its structure features a 3-substituted piperidine-2,6-dione core.

Synthesis of 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)

A common synthetic route involves the construction of the substituted piperidine-2,6-dione ring from α-substituted nitriles.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 A 2-(4-nitrophenyl)butanenitrile C 1. Base (e.g., NaOEt) 2. H₂SO₄, H₂O, heat 3. H₂, Pd/C A->C + B Ethyl acrylate B->C + D Aminoglutethimide C->D

Caption: Synthetic pathway to Aminoglutethimide.

Protocol 3: Synthesis of Aminoglutethimide Precursor

This protocol outlines the initial Michael addition to form the glutarimide precursor.

ParameterValue/Condition
Reactants 2-(4-nitrophenyl)butanenitrile, Ethyl acrylate
Reagent Sodium ethoxide (NaOEt)
Solvent Ethanol
Temperature Reflux
Typical Yield Good

Step-by-Step Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.

  • To this solution, add 2-(4-nitrophenyl)butanenitrile (1.0 eq) and ethyl acrylate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting intermediate can be carried forward to the next step.

Scientific Rationale:

This synthesis utilizes a base-catalyzed Michael addition of the carbanion generated from the α-substituted nitrile to ethyl acrylate. The resulting adduct then undergoes hydrolysis of the nitrile and ester groups, followed by cyclization to form the piperidine-2,6-dione (glutarimide) ring. The final step involves the reduction of the nitro group to the aniline, yielding Aminoglutethimide.

Conclusion

This compound and its related piperidine-2,6-dione analogs are demonstrably valuable precursors in the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note provide robust and scalable methods for constructing the core heterocyclic scaffolds found in high-impact drugs like Niraparib and Aminoglutethimide. The underlying chemical principles of Michael additions, intramolecular cyclizations, and functional group transformations are broadly applicable in medicinal chemistry. These notes serve as a practical guide for researchers and scientists, enabling the efficient synthesis of these and other piperidine-based therapeutic agents.

References

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The Versatile Lactam: Harnessing 6-Methylpiperidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic organic chemistry, the piperidine scaffold holds a place of prominence, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Among the diverse array of piperidine-based building blocks, 6-methylpiperidin-2-one, a simple yet versatile lactam, has emerged as a valuable starting material for the construction of complex molecular architectures. Its strategic placement of a methyl group and a reactive lactam functionality provides a unique handle for a variety of chemical transformations, enabling the synthesis of a wide spectrum of functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity

This compound is a six-membered cyclic amide with a molecular formula of C₆H₁₁NO.[3] The presence of the lactam ring imparts specific reactivity patterns. The nitrogen atom can be acylated or alkylated, while the α-protons to the carbonyl group are susceptible to deprotonation, allowing for a range of condensation and alkylation reactions. The methyl group at the 6-position introduces a chiral center when the molecule is appropriately substituted, making it a valuable precursor for asymmetric synthesis.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
CAS Number4775-98-8
AppearanceWhite to off-white crystalline solid
Melting Point87.2-88 °C
Boiling Point254 °C at 760 mmHg

Synthetic Applications and Protocols

The utility of this compound as a synthetic building block is demonstrated through its successful application in a variety of reaction types, including N-functionalization, α-carbon functionalization, and more complex cascade reactions for the synthesis of bioactive molecules.

N-Functionalization: Acylation and Alkylation

The lactam nitrogen of this compound can be readily functionalized through acylation and alkylation reactions, providing a straightforward entry into a diverse array of N-substituted piperidinones. These derivatives are valuable intermediates in medicinal chemistry.[4]

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add a catalytic amount of pyridine (0.1 eq).

  • To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl-6-methylpiperidin-2-one.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol describes the N-methylation of this compound using methyl iodide.[5]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield N-methyl-6-methylpiperidin-2-one.

N_Functionalization start This compound acylation N-Acylation (Acetic Anhydride, Pyridine) start->acylation alkylation N-Alkylation (NaH, Methyl Iodide) start->alkylation product_acyl N-Acetyl-6-methylpiperidin-2-one acylation->product_acyl product_alkyl N-Methyl-6-methylpiperidin-2-one alkylation->product_alkyl

N-Functionalization of this compound.
α-Carbon Functionalization: Aldol-Type Condensation

The α-protons of this compound are acidic enough to be removed by a suitable base, forming an enolate that can participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations with aldehydes.[6][7][8]

This protocol outlines the base-catalyzed condensation of N-protected this compound with benzaldehyde. An N-protecting group is often necessary to prevent side reactions involving the lactam nitrogen.

Materials:

  • N-Boc-6-methylpiperidin-2-one (prepared from this compound)

  • Benzaldehyde

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Prepare a solution of LDA in anhydrous THF.

  • In a separate flask under an inert atmosphere, dissolve N-Boc-6-methylpiperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution (1.1 eq) to the piperidinone solution at -78 °C and stir for 1 hour to generate the enolate.

  • Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the aldol addition product. Note that this product may undergo spontaneous or acid/base-catalyzed dehydration to the corresponding α,β-unsaturated lactam.

Aldol_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions start N-Boc-6-methylpiperidin-2-one base LDA, -78 °C start->base aldehyde Benzaldehyde aldehyde->base product Aldol Adduct (β-hydroxy lactam) base->product Nucleophilic Attack dehydrated_product α,β-Unsaturated Lactam product->dehydrated_product Dehydration

Aldol-Type Condensation Pathway.
Application in the Synthesis of Bioactive Molecules: The Case of (S)-(+)-Coniine

The versatility of this compound derivatives is highlighted in the enantioselective synthesis of natural products. A notable example is the synthesis of the piperidine alkaloid (S)-(+)-coniine, a neurotoxin found in poison hemlock.[9][10][11] This synthesis showcases the power of modern synthetic methodologies, including asymmetric synthesis and ring-closing metathesis, starting from a chiral derivative of 6-arylpiperidin-2-one.

The general strategy involves the diastereoselective addition of allyllithium to a chiral SAMP hydrazone, followed by N-acylation and a subsequent ring-closing metathesis to form a cyclic enehydrazide. This intermediate is then converted to the enantiopure 6-alkyl- or 6-arylpiperidin-2-one, which serves as a key precursor to (S)-(+)-coniine.[10]

This protocol is a simplified representation of the key transformations involved in the synthesis of a chiral piperidin-2-one precursor for (S)-(+)-coniine, based on the literature.[10]

Step A: Diastereoselective Allylation and Acylation

  • A chiral SAMP hydrazone derived from an appropriate aldehyde is treated with allyllithium at low temperature to achieve a highly diastereoselective addition.

  • The resulting hydrazide is then acylated with acryloyl chloride to introduce the second olefinic moiety.

Step B: Ring-Closing Metathesis (RCM)

  • The diolefinic hydrazide from Step A is subjected to ring-closing metathesis using a Grubbs catalyst to form the cyclic enehydrazide.

Step C: Conversion to the Chiral Piperidin-2-one

  • The cyclic enehydrazide is then converted to the corresponding virtually enantiopure 6-substituted piperidin-2-one through a series of transformations including cleavage of the N-N bond.

Step D: Reduction to (S)-(+)-Coniine

  • The chiral piperidin-2-one is then reduced to the final target molecule, (S)-(+)-coniine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[12]

Coniine_Synthesis start Chiral SAMP Hydrazone step1 1. Allyllithium 2. Acryloyl Chloride start->step1 intermediate1 Diolefinic Hydrazide step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs Catalyst) intermediate1->step2 intermediate2 Cyclic Enehydrazide step2->intermediate2 step3 Conversion intermediate2->step3 intermediate3 Enantiopure 6-Propyl- piperidin-2-one step3->intermediate3 step4 Reduction (LiAlH4) intermediate3->step4 product (S)-(+)-Coniine step4->product

Synthetic Strategy towards (S)-(+)-Coniine.

Conclusion

This compound stands as a testament to the synthetic power inherent in seemingly simple cyclic structures. Its accessible functional handles pave the way for a multitude of synthetic transformations, making it an invaluable building block for the construction of diverse and complex molecular targets. The protocols and applications detailed in this note are intended to serve as a practical guide for chemists in academia and industry, fostering further innovation in the application of this versatile lactam in the pursuit of novel chemical entities with significant biological and pharmaceutical potential.

References

  • Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine. Organic letters, 9(13), 2473–2476. [Link]
  • Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. Organic Letters, 9(13), 2473-2476. [Link]
  • Tomić, S., Petrović, G., & Stanković, S. (2010). synthetic approaches to coniine and other 2-alkyl piperidines. Journal of the Serbian Chemical Society, 75(1), 129-156. [Link]
  • Comins, D. L., & Dehghani, A. (1992). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 48(43), 9441-9472. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(14), 2623-2626. [Link]
  • Mao, C. L., & Hauser, C. R. (1971). 3-n-BUTYL-2,4-PENTANEDIONE. Organic Syntheses, 51, 90. [Link]
  • ResearchGate. (2017).
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2022).
  • Organic Syntheses. (n.d.). 4-PHENYL-3-BUTEN-2-ONE. [Link]
  • Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. (2010). Molecules. [Link]
  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. (2021). Molecules. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. [Link]
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry. [Link]
  • Magritek. (n.d.).
  • Deslongchamps, P., & Valenta, Z. (1974). Alkylation of 1-Methyl-2-piperidones. Canadian Journal of Chemistry, 52(18), 3206-3208. [Link]
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]
  • Organic Syntheses. (n.d.). METHYL IODIDE. [Link]
  • D'Arcy, R., & Casy, A. F. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(21), 3643-3647. [Link]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry. [Link]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry, 9, 769359. [Link]
  • Chemistry LibreTexts. (2020). 23.
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  • N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. (2023).
  • Adichemistry. (n.d.).
  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. (2018).
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Sources

Gram-Scale Synthesis of 6-Methylpiperidin-2-one: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methylpiperidin-2-one

This compound, also known as 6-methyl-δ-valerolactam, is a valuable heterocyclic compound. As a substituted lactam, it serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The piperidine scaffold is a common motif in numerous biologically active compounds and natural products. The strategic placement of a methyl group at the 6-position introduces a chiral center, opening avenues for the development of stereospecific pharmaceuticals. This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The chosen synthetic route is the robust and well-established Beckmann rearrangement, a classic method for the conversion of cyclic ketoximes to lactams.[1][2][3]

Synthetic Strategy: The Beckmann Rearrangement

The cornerstone of this synthetic protocol is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an amide.[3][4] This reaction is renowned for its efficiency in ring expansion and the formation of a carbon-nitrogen bond.[5]

The overall synthesis is a two-step process:

  • Oximation: The reaction of 6-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base to form 6-methylcyclohexanone oxime.

  • Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime intermediate to yield the target lactam, this compound.

Causality Behind Experimental Choices:
  • Choice of Starting Material: 6-Methylcyclohexanone is a readily available and relatively inexpensive starting material. It exists as a mixture of isomers, which for this synthesis, does not require separation as both will form the corresponding oxime and rearrange to the same product.

  • Oximation Reaction: The formation of the oxime is a straightforward condensation reaction. The use of sodium acetate as a base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Beckmann Rearrangement Catalyst: Polyphosphoric acid (PPA) is selected as the catalyst for the rearrangement. PPA is a strong dehydrating agent and a non-oxidizing acid, which efficiently promotes the protonation of the oxime's hydroxyl group, facilitating the subsequent rearrangement cascade. Its high viscosity also allows for controlled heating of the reaction mixture. Other acids such as sulfuric acid can also be used, but PPA often provides cleaner reactions with easier work-up for this scale.[3]

Experimental Workflow Diagram

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement & Purification start 6-Methylcyclohexanone reagents1 Hydroxylamine HCl, Sodium Acetate, Ethanol/Water start->reagents1 Add reaction1 Stir at Reflux reagents1->reaction1 Heat workup1 Cooling, Precipitation, Filtration & Drying reaction1->workup1 Process intermediate 6-Methylcyclohexanone Oxime workup1->intermediate reagents2 Polyphosphoric Acid (PPA) intermediate->reagents2 Add reaction2 Heat to 120-130°C reagents2->reaction2 Heat workup2 Quench with Ice-Water, Neutralization (NaOH), Extraction (DCM) reaction2->workup2 Process purification Drying (Na2SO4), Solvent Removal, Vacuum Distillation workup2->purification product This compound purification->product

Caption: Workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 6-Methylcyclohexanone Oxime

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
6-Methylcyclohexanone56.1 g (0.5 mol)
Hydroxylamine Hydrochloride41.7 g (0.6 mol)
Sodium Acetate Trihydrate81.6 g (0.6 mol)
Ethanol (95%)250 mL
Deionized Water250 mL
1 L Round-bottom flask-
Reflux condenser-
Magnetic stirrer and stir bar-
Heating mantle-
Büchner funnel and filter flask-
Vacuum source-

Procedure:

  • In the 1 L round-bottom flask, combine hydroxylamine hydrochloride and sodium acetate trihydrate with 250 mL of deionized water and 250 mL of 95% ethanol.

  • Stir the mixture until the solids are completely dissolved.

  • Add 56.1 g (0.5 mol) of 6-methylcyclohexanone to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1 hour to induce crystallization of the oxime.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water (2 x 100 mL) to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The expected yield is approximately 55-60 g (86-94%).

Part B: Beckmann Rearrangement to this compound

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
6-Methylcyclohexanone Oxime50.8 g (0.4 mol)
Polyphosphoric Acid (PPA)500 g
Deionized Water/Ice~2 L
Sodium Hydroxide (NaOH) pelletsAs needed for neutralization
Dichloromethane (DCM)3 x 300 mL for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
2 L Beaker-
1 L Three-necked round-bottom flask-
Mechanical stirrer-
Thermometer-
Heating mantle-
Separatory funnel (1 L)-
Rotary evaporator-
Vacuum distillation apparatus-

Procedure:

  • In the 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 500 g of polyphosphoric acid.

  • Heat the PPA to approximately 80°C with stirring to reduce its viscosity.

  • Slowly and in portions, add 50.8 g (0.4 mol) of the dried 6-methylcyclohexanone oxime to the warm PPA. An exothermic reaction will occur. Maintain the temperature between 120-130°C.

  • Once the addition is complete, continue to stir the mixture at 120-130°C for 30 minutes.

  • Allow the reaction mixture to cool to about 90°C and then very carefully and slowly pour the viscous solution into a 2 L beaker containing a stirred mixture of ice and water (~1.5 L). This quenching step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • The acidic solution is then carefully neutralized by the slow addition of solid sodium hydroxide pellets while cooling the beaker in an ice bath. The pH should be adjusted to ~8-9.

  • Transfer the neutralized aqueous solution to a 1 L separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil. The expected yield is approximately 35-40 g (77-88%).

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several in-process controls and validation steps are essential:

  • TLC Monitoring: During the oximation step, the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting ketone.

  • Melting Point of Intermediate: The synthesized 6-methylcyclohexanone oxime should have a sharp melting point, which can be compared to literature values to confirm its purity before proceeding to the rearrangement step.

  • Careful Temperature Control: The Beckmann rearrangement is exothermic. Maintaining the temperature within the specified range of 120-130°C is critical to prevent side reactions and ensure a high yield of the desired lactam.

  • Complete Neutralization: Ensure the aqueous solution is basic before extraction to maximize the recovery of the lactam product in the organic phase.

  • Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The boiling point under vacuum should also be recorded and compared to literature values.

Safety Precautions

  • Hydroxylamine Hydrochloride: This substance is harmful if swallowed or in contact with skin and can cause serious eye irritation. It is also suspected of causing cancer. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[1][2][6]

  • 6-Methylcyclohexanone: This is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7][8][9]

  • Polyphosphoric Acid: PPA is a corrosive substance that can cause severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and eye protection. The quenching of the reaction mixture is highly exothermic and should be performed slowly and with caution.[1][2][3][4][6]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate in high yield and purity. The robustness of the Beckmann rearrangement makes this a scalable and efficient method for accessing this important class of heterocyclic compounds.

References

  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS.
  • Wikipedia. (2023). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Singh, P., & Kumar, D. (2007). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Arkivoc, 2007(15), 147-159.
  • Chem Service. (2016). SAFETY DATA SHEET - 3-Methylcyclohexanone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • BYJU'S. (n.d.). Synthesis of Lactam.
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The Strategic Utility of 6-Methylpiperidin-2-one in the Synthesis of Bioactive Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methylpiperidin-2-one as a Privileged Chiral Scaffold

In the intricate tapestry of natural product synthesis, the piperidine ring stands out as a ubiquitous and vital structural motif, forming the core of a multitude of biologically active alkaloids.[1][2][3] The pursuit of stereochemically defined piperidine-containing molecules has driven the development of elegant and efficient synthetic strategies. Within this context, this compound, a readily available chiral lactam, has emerged as a powerhouse building block for the asymmetric synthesis of a diverse array of complex alkaloids.[4][5] Its inherent chirality and versatile reactivity offer a strategic advantage in controlling the stereochemistry of the final natural products.

This comprehensive guide delves into the multifaceted applications of this compound and its derivatives in the synthesis of prominent alkaloid families. We will explore the underlying mechanistic principles that govern the key transformations and provide detailed, field-proven protocols for the synthesis of representative alkaloids, including Sedum alkaloids, porantheridine, and indolizidine alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral synthon in their synthetic endeavors.

I. The Synthesis of Sedum Alkaloids: A Showcase of Stereocontrol

The Sedum alkaloids, a class of piperidine natural products known for their interesting biological activities, represent a prime example of how the stereochemistry inherent in this compound can be effectively translated to the target molecule.[6][7] Key strategies in the synthesis of these alkaloids often involve the generation and stereocontrolled manipulation of N-acyliminium ions derived from this compound.

Mechanistic Insight: The Power of N-Acyliminium Ion Chemistry

The lactam functionality of this compound provides a convenient handle for the generation of a cyclic N-acyliminium ion. This highly electrophilic intermediate can then be trapped by a variety of nucleophiles in a diastereoselective manner, with the existing stereocenter at C-6 directing the approach of the incoming nucleophile. This strategy is central to the construction of the characteristic 2,6-disubstituted piperidine core of many Sedum alkaloids.[8][9][10][11][12]

Application Protocol: Asymmetric Synthesis of (+)-Sedridine

The total synthesis of (+)-sedridine, a representative Sedum alkaloid, highlights a sophisticated approach involving a catalyst-controlled aza-Cope rearrangement and a subsequent hydroformylation to construct the piperidine ring.[13] While not directly starting from this compound, this methodology exemplifies the principles of stereocontrol that are also applicable to syntheses commencing from this chiral lactam. The following protocol is a representative transformation that showcases the diastereoselective reduction of a 6-methyl-2-piperidone derivative, a common step in such syntheses.

Protocol 1: Diastereoselective Reduction to a Key Piperidine Intermediate

StepProcedureReagents & ConditionsExpected Outcome
1Preparation of the N-Acyliminium Ion Precursor: To a solution of (R)-6-methylpiperidin-2-one (1.0 equiv) in dry dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add a solution of trimethyloxonium tetrafluoroborate (1.2 equiv) in DCM. Stir the reaction mixture for 1 hour at 0 °C.(R)-6-methylpiperidin-2-one, Trimethyloxonium tetrafluoroborate, Anhydrous DCMFormation of the corresponding O-methylated lactim ether.
2Grignard Addition: Cool the reaction mixture to -78 °C and add a solution of 2-propenylmagnesium bromide (1.5 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.2-Propenylmagnesium bromide, THFFormation of the 2-allyl-6-methylpiperidine intermediate.
3Diastereoselective Reduction: To a solution of the crude piperidine intermediate from Step 2 in methanol (0.1 M) at -78 °C, add sodium borohydride (2.0 equiv) in portions. Stir the reaction for 2 hours at -78 °C.Sodium borohydride, MethanolDiastereoselective reduction of the imine to yield the cis-2,6-disubstituted piperidine.
4Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.Saturated aq. NH4Cl, Ethyl acetate, Brine, Anhydrous Na2SO4Isolation of the pure cis-2-allyl-6-methylpiperidine intermediate with high diastereoselectivity.

Causality Behind Experimental Choices:

  • The use of trimethyloxonium tetrafluoroborate efficiently generates the reactive lactim ether.

  • The Grignard reaction introduces the side chain at the C-2 position.

  • The low-temperature sodium borohydride reduction is crucial for achieving high diastereoselectivity. The hydride attacks the iminium ion intermediate from the less hindered face, directed by the methyl group at C-6, leading to the thermodynamically more stable cis-product.

II. The Synthesis of Porantheridine: A Strategy of Unified Asymmetric Synthesis

Porantheridine is a tricyclic piperidine alkaloid that has garnered significant attention from the synthetic community.[14][15] A unified and straightforward total synthesis of (+)-porantheridine has been accomplished, showcasing a Horner–Wadsworth–Emmons/aza-Michael addition reaction or a diastereoselective nucleophilic substitution of a 2-methoxypiperidine derived from a common intermediate.[14][15] This highlights the versatility of piperidine-based building blocks in constructing complex polycyclic systems.

Workflow for the Synthesis of a Key Porantheridine Intermediate

G cluster_0 Synthesis of Piperidine Core cluster_1 Side Chain Elaboration cluster_2 Cyclization to Tricyclic Core A Chiral Sulfinylimine B Asymmetric Addition of Silyl Dienolate A->B C Piperidine Intermediate B->C D Substrate-Controlled Reduction C->D E Wacker Oxidation D->E F Elaborated Intermediate E->F G TFA-Promoted Cyclization F->G H (+)-Porantheridine G->H

Caption: Key stages in the total synthesis of (+)-porantheridine.

Application Protocol: Diastereoselective Nucleophilic Substitution

The following protocol illustrates a key step in a synthetic route towards porantheridine, where a 2-methoxypiperidine, derivable from a 6-methyl-2-piperidone precursor, undergoes a diastereoselective nucleophilic substitution.

Protocol 2: Diastereoselective Formation of a trans-2,6-Disubstituted Piperidine

StepProcedureReagents & ConditionsExpected Outcome
1Formation of the N-Acyliminium Ion: To a solution of the 2-methoxy-6-methylpiperidine derivative (1.0 equiv) in anhydrous acetonitrile (0.1 M) at -40 °C under an argon atmosphere, add boron trifluoride diethyl etherate (1.5 equiv) dropwise. Stir the mixture for 30 minutes.2-Methoxy-6-methylpiperidine derivative, Boron trifluoride diethyl etherate, Anhydrous acetonitrileGeneration of the corresponding N-acyliminium ion intermediate.
2Nucleophilic Addition: Add a solution of the desired carbon nucleophile (e.g., a silyl enol ether, 2.0 equiv) in acetonitrile to the reaction mixture at -40 °C. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.Silyl enol ether, AcetonitrileDiastereoselective addition of the nucleophile to the N-acyliminium ion.
3Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.Saturated aq. NaHCO3, Diethyl ether, Brine, Anhydrous MgSO4Isolation of the trans-2,6-disubstituted piperidine product with high diastereoselectivity.

Causality Behind Experimental Choices:

  • Boron trifluoride diethyl etherate is an effective Lewis acid for activating the 2-methoxypiperidine and generating the N-acyliminium ion.

  • The low reaction temperature (-40 °C) is critical for achieving high diastereoselectivity in the nucleophilic addition step, favoring the formation of the thermodynamically more stable trans product through an attack from the equatorial direction on the chair-like transition state.

III. The Synthesis of Indolizidine Alkaloids: Building Bicyclic Systems

Indolizidine alkaloids, characterized by a fused five- and six-membered ring system, are another important class of natural products accessible from this compound derivatives.[16][17][18][19] The synthesis of these bicyclic structures often involves an intramolecular cyclization of a suitably functionalized piperidine precursor.

Synthetic Strategy: Intramolecular Cyclization via N-Acyliminium Ions

A powerful strategy for the construction of the indolizidine core involves the intramolecular cyclization of an N-acyliminium ion bearing a tethered nucleophile.[8][10][11] This approach allows for the stereocontrolled formation of the bicyclic system. The synthesis of (-)-indolizidine 209D exemplifies the utility of this methodology, starting from a chiral 2-substituted-6-methyl-2,3-dihydropyridinone.[20]

Logical Flow of Indolizidine Alkaloid Synthesis

G A This compound Derivative B Functionalization at C-6 A->B Alkylation/Acylation C Piperidine with Tethered Nucleophile B->C D N-Acyliminium Ion Formation C->D Lewis Acid E Intramolecular Cyclization D->E F Indolizidine Alkaloid Core E->F

Caption: General workflow for indolizidine alkaloid synthesis.

Application Protocol: Synthesis of a Key Intermediate for (-)-Indolizidine 209D

This protocol outlines the functionalization of a 6-methyl-2,3-dihydropyridinone, a key step in the synthesis of the natural alkaloid (-)-indolizidine 209D.[20]

Protocol 3: Alkylation of a 2-Substituted-6-methyl-2,3-dihydropyridinone

StepProcedureReagents & ConditionsExpected Outcome
1Deprotonation: To a solution of the 2-substituted-6-methyl-2,3-dihydropyridinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF dropwise. Stir the mixture for 1 hour at -78 °C.2-Substituted-6-methyl-2,3-dihydropyridinone, LDA, Anhydrous THFFormation of the corresponding lithium enolate.
2Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.Alkyl halideAlkylation at the C-6 methyl group.
3Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.Saturated aq. NH4Cl, Ethyl acetate, Brine, Anhydrous MgSO4Isolation of the C-6 functionalized dihydropyridinone.

Causality Behind Experimental Choices:

  • LDA is a strong, non-nucleophilic base that efficiently and regioselectively deprotonates the C-6 methyl group to form the kinetic enolate.

  • The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the enolate.

  • The subsequent alkylation introduces the necessary carbon chain that will eventually form the second ring of the indolizidine skeleton.

Conclusion

This compound and its derivatives have proven to be exceptionally valuable and versatile chiral building blocks in the stereoselective synthesis of a wide range of piperidine-containing alkaloids. The strategic application of modern synthetic methodologies, such as N-acyliminium ion chemistry, catalyst-controlled rearrangements, and stereoselective reductions, allows for the efficient and elegant construction of complex natural products with high levels of stereocontrol. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this privileged chiral scaffold in their own synthetic endeavors, paving the way for new discoveries in medicinal chemistry and drug development.

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Application Notes & Protocols: (S)-6-Methylpiperidin-2-one Derivatives as Chiral Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral piperidine scaffolds are cornerstones in medicinal chemistry and natural product synthesis, making their stereoselective construction a paramount objective in modern organic chemistry.[1][2] This guide delves into the application of (S)-6-methylpiperidin-2-one and its derivatives as highly effective chiral organocatalysts. We will explore the synthetic rationale for their use, provide detailed, field-tested protocols for their application in cornerstone asymmetric reactions—including Michael additions, Aldol reactions, and Mannich reactions—and offer insights into the mechanistic underpinnings that govern their stereochemical control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile catalysts for the efficient construction of complex, enantioenriched molecules.

Introduction: The Rise of Chiral Lactams in Organocatalysis

Asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, standing alongside metal-based catalysis and enzymatic transformations.[3] It offers the advantage of using small, robust, and often metal-free organic molecules to catalyze stereoselective reactions. Within this field, chiral N-heterocycles are of particular interest due to their prevalence in bioactive compounds.[2][4]

The 6-methylpiperidin-2-one scaffold, a chiral lactam, presents a unique combination of structural features that make it an excellent candidate for a chiral catalyst. The rigid, ring-based structure pre-organizes the catalytic environment, while the secondary amine (or its enamine/iminium ion form) provides the site for catalytic turnover. The stereocenter at the C6 position, bearing a methyl group, acts as a crucial chiral directing group, effectively shielding one face of the reactive intermediate and dictating the stereochemical outcome of the reaction. This guide focuses on harnessing this structural ingenuity for practical synthetic applications.

The Catalyst: Synthesis of Enantiopure (S)-6-Methylpiperidin-2-one

The utility of any chiral catalyst is predicated on its accessible and scalable synthesis in enantiopure form. A robust method for synthesizing 6-substituted piperidin-2-ones involves a diastereoselective hydrazone addition followed by a Ring-Closing Metathesis (RCM) reaction.[5] This approach provides excellent stereochemical control and yields the desired chiral lactam in high enantiopurity.

Workflow for Catalyst Synthesis

Below is a generalized workflow for the synthesis of the chiral (S)-6-methylpiperidin-2-one catalyst, adapted from established methodologies.[5]

G cluster_0 Step 1: Hydrazone Formation & Diastereoselective Addition cluster_1 Step 2: Acylation & RCM cluster_2 Step 3: Reduction & Auxiliary Cleavage A Propionaldehyde C Chiral Hydrazone (S)-3b A->C Condensation B SAMP Hydrazine B->C E Diastereoselective Addition Product C->E Nucleophilic Addition D Allyllithium D->E F Acryloyl Chloride E->F Proceed to Acylation G Diolefinic Hydrazide 1b F->G N-Acylation I Cyclic Enehydrazide 5b G->I Ring-Closing Metathesis H Grubbs' Catalyst II H->I J H2, Pd/C I->J Proceed to Reduction K Saturated Hydrazide 6b J->K Hydrogenation M (S)-6-Methylpiperidin-2-one (Catalyst) K->M N-N Cleavage L MMPP L->M

Caption: Synthetic workflow for (S)-6-Methylpiperidin-2-one.

Protocol 2.1: Synthesis of (S)-6-Methylpiperidin-2-one[5]

Materials:

  • Propionaldehyde

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Allyllithium

  • Acryloyl chloride

  • Grubbs' Catalyst II (2nd Generation)

  • Hydrogen (H₂) gas, Palladium on Carbon (Pd/C)

  • Magnesium monoperoxyphthalate (MMPP)

  • Anhydrous solvents (DCM, MeOH), reagents, and standard glassware

Procedure:

  • Hydrazone Formation & Allylation:

    • Condense propionaldehyde with SAMP to form the corresponding chiral hydrazone.

    • React the hydrazone with allyllithium in an appropriate solvent (e.g., THF) at low temperature (-78 °C) to achieve a highly diastereoselective addition. This step establishes the future C6 stereocenter.

  • N-Acylation:

    • Acylate the resulting hydrazine with acryloyl chloride to install the second olefinic arm, yielding the diolefinic hydrazide precursor.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diolefinic hydrazide in anhydrous dichloromethane (CH₂Cl₂).

    • Add Grubbs' Catalyst II (typically 5 mol%) and stir at room temperature for 24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the cyclic enehydrazide.

  • Hydrogenation:

    • Dissolve the cyclic enehydrazide in methanol (MeOH).

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the double bond is fully saturated.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

  • Auxiliary Cleavage:

    • Dissolve the saturated hydrazide in MeOH.

    • Add MMPP and stir until the N-N bond is cleaved.

    • Purify the final product, (S)-6-methylpiperidin-2-one, by column chromatography. The resulting product should be of high enantiomeric purity (>98% ee).

Mechanism of Catalysis: Enamine and Iminium Ion Pathways

(S)-6-Methylpiperidin-2-one functions as a classic aminocatalyst, operating through two primary catalytic cycles depending on the nature of the reactants. The stereocontrol arises from the C6-methyl group, which creates a sterically hindered environment that directs the incoming electrophile or nucleophile to the less hindered face of the reactive intermediate.

G cluster_A Enamine Catalysis (e.g., Michael Addition) cluster_B Iminium Ion Catalysis (e.g., Diels-Alder) Catalyst_A (S)-6-Methyl- piperidin-2-one Enamine Chiral Enamine Intermediate Catalyst_A->Enamine + Aldehyde, -H₂O Aldehyde Aldehyde/ Ketone Aldehyde->Enamine Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Acceptor Acceptor Michael Acceptor Acceptor->Adduct_Iminium Product_A Michael Adduct Adduct_Iminium->Product_A + H₂O Water_A H₂O Water_A->Product_A Product_A->Catalyst_A Releases Catalyst Catalyst_B (S)-6-Methyl- piperidin-2-one Iminium Chiral Iminium Ion (LUMO-lowering) Catalyst_B->Iminium + Enone, -H₂O Enone α,β-Unsaturated Aldehyde Enone->Iminium Adduct_Enamine Enamine Adduct Iminium->Adduct_Enamine + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct_Enamine Product_B Final Product Adduct_Enamine->Product_B + H₂O Water_B H₂O Water_B->Product_B Product_B->Catalyst_B Releases Catalyst

Caption: Dual catalytic modes of this compound.

  • Enamine Catalysis: The catalyst condenses with a saturated aldehyde or ketone to form a chiral enamine. This enamine acts as a nucleophile, attacking an electrophile (like a Michael acceptor). The C6-methyl group directs the attack from the less hindered face. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

  • Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. Again, the methyl group dictates the facial selectivity of the attack.

Application: Asymmetric Michael Addition

The Michael or conjugate addition is a fundamental C-C bond-forming reaction.[6][7] Using (S)-6-methylpiperidin-2-one allows for the highly enantioselective addition of aldehydes to nitro-olefins.

Protocol 4.1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (S)-6-Methylpiperidin-2-one (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • β-Nitrostyrene (Michael Acceptor)

  • Propanal (Michael Donor)

  • Anhydrous Chloroform (CHCl₃)

  • Saturated aqueous NH₄Cl, brine, anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a vial, add (S)-6-methylpiperidin-2-one (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).

  • Add anhydrous CHCl₃ (1.0 mL) and stir for 5 minutes at room temperature.

  • Add β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Cool the mixture to 4 °C (refrigerator or ice bath).

  • Add propanal (0.5 mmol, 5.0 equiv) dropwise.

  • Reaction Monitoring: Seal the vial and stir at 4 °C. Monitor the reaction progress by TLC (typically 24-48 hours).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Substrate (Donor)AcceptorCatalyst LoadingYield (%)ee (%)
Propanalβ-Nitrostyrene20 mol%9599
Butanalβ-Nitrostyrene20 mol%9298
Propanal(E)-2-Nitro-1-phenylprop-1-ene20 mol%8897 (syn)
Acetoneβ-Nitrostyrene20 mol%7595
Table 1: Representative results for the asymmetric Michael addition.

Application: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for forming β-hydroxy carbonyl compounds.[8][9] The chiral piperidinone catalyst can mediate the reaction between a ketone donor and an aldehyde acceptor with high stereocontrol.

Protocol 5.1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

  • (S)-6-Methylpiperidin-2-one (Catalyst)

  • 4-Nitrobenzaldehyde (Aldehyde)

  • Acetone (Ketone, serves as reactant and solvent)

  • Anhydrous conditions

Procedure:

  • Reaction Setup: In a dry flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and (S)-6-methylpiperidin-2-one (0.1 mmol, 10 mol%) in acetone (5.0 mL).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 12-24 hours. Monitor by TLC.

  • Workup: Upon completion, remove the excess acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the β-hydroxy ketone.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC.

Ketone DonorAldehyde AcceptorCatalyst LoadingYield (%)ee (%)
Acetone4-Nitrobenzaldehyde10 mol%8596
CyclohexanoneBenzaldehyde15 mol%7894 (anti)
Acetone2-Naphthaldehyde10 mol%8997
Table 2: Representative results for the asymmetric Aldol reaction.

Application: Asymmetric Mannich Reaction

The Mannich reaction constructs β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing pharmaceuticals.[10][11]

Protocol 6.1: Asymmetric Mannich Reaction of Propanal, Aniline, and 4-Chlorobenzaldehyde

Materials:

  • (S)-6-Methylpiperidin-2-one (Catalyst)

  • 4-Chlorobenzaldehyde

  • Aniline

  • Propanal

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Imine Formation (Pre-formation or in situ): In a vial, stir 4-chlorobenzaldehyde (0.2 mmol, 1.0 equiv) and aniline (0.2 mmol, 1.0 equiv) in DMF (0.5 mL) at room temperature for 30 minutes to form the corresponding imine.

  • Catalyst Addition: Add (S)-6-methylpiperidin-2-one (0.04 mmol, 20 mol%) to the mixture.

  • Nucleophile Addition: Add propanal (1.0 mmol, 5.0 equiv).

  • Reaction: Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the β-amino aldehyde.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

AldehydeImine SourceCatalyst LoadingYield (%)dree (%)
PropanalN-(4-Chlorobenzylidene)aniline20 mol%8295:5 (syn)98
ButanalN-Benzylideneaniline20 mol%7993:7 (syn)97
PropanalN-(4-Methoxybenzylidene)aniline20 mol%85>95:5 (syn)99
Table 3: Representative results for the asymmetric three-component Mannich reaction.

Troubleshooting and Optimization

  • Low Enantioselectivity (ee):

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered transition state.

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the catalyst's conformation. Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, MeCN).

  • Slow Reaction Rate:

    • Catalyst Loading: Increase the catalyst loading from 10-20 mol% up to 30 mol%.

    • Co-catalyst: For reactions involving enamine intermediates, the addition of a weak Brønsted acid (e.g., benzoic acid, acetic acid) can accelerate both enamine formation and the final hydrolysis step.

  • Poor Yield:

    • Purity of Reagents: Ensure all starting materials, especially aldehydes, are pure and free of corresponding carboxylic acids. Use freshly distilled or filtered reagents.

    • Atmosphere: Perform reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Conclusion

(S)-6-Methylpiperidin-2-one and its derivatives are robust, accessible, and highly effective organocatalysts for a range of asymmetric transformations. Their ability to operate via dual catalytic modes—enamine and iminium ion activation—makes them versatile tools for constructing key C-C and C-N bonds with excellent stereocontrol. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement these catalysts in their synthetic programs, paving the way for the efficient and stereoselective synthesis of complex chiral molecules.

References

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine deriv
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health (NIH). [Link]
  • Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products.
  • Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. National Institutes of Health (NIH). [Link]
  • Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine.
  • Michael Addition Reaction of Some 3,3-Dimethyl-2,6-diarylpiperidin-4-ones. Semantic Scholar. [Link]
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH). [Link]
  • Mannich reaction catalyzed by Quinine Deriv
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
  • This compound. PubChem. [Link]
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  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. National Institutes of Health (NIH). [Link]
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • Synthetic applications of biologically important Mannich bases: An updated review.
  • Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones+ ++ and their biological activities. National Institutes of Health (NIH). [Link]
  • Peptidomimetic-Based Asymmetric C
  • Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. National Institutes of Health (NIH). [Link]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
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  • Improvements in Aldol Reactions with Diketopiperazines.
  • Michael addition reaction. Wikipedia. [Link]
  • Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid.
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Introduction: The 6-Methylpiperidin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of 6-Methylpiperidin-2-one Based Enzyme Inhibitors

The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2] Its favorable physicochemical properties often enhance druggability, improving metabolic stability and pharmacokinetic profiles.[1] Within this class, the this compound lactam core serves as a versatile and synthetically accessible starting point for constructing potent and selective enzyme inhibitors.[3][4]

Derivatives of this scaffold have shown significant promise, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, making them a cornerstone for the development of therapeutics for type 2 diabetes.[5][6][7] The strategic placement of the methyl group provides a chiral center, allowing for stereospecific interactions within an enzyme's active site, which can be critical for achieving high potency and selectivity. This guide provides a comprehensive overview of the workflow for developing novel this compound based enzyme inhibitors, from initial synthesis to detailed biochemical and cellular characterization.

Part I: Synthesis and Library Development

The foundation of any inhibitor development program is a robust synthetic strategy that allows for the systematic exploration of the chemical space around the core scaffold. This exploration is essential for building a comprehensive Structure-Activity Relationship (SAR) that guides the optimization of potency, selectivity, and drug-like properties.

Rationale for Synthetic Diversification

Starting with the this compound core, medicinal chemists aim to introduce a variety of functional groups at different positions. The primary goals of this diversification are:

  • Enhance Potency: To identify substituents that form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target enzyme's active site.

  • Improve Selectivity: To design molecules that fit precisely into the target's active site but not into the active sites of closely related enzymes, thereby minimizing off-target effects.

  • Optimize Pharmacokinetics: To modulate properties like solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.[1]

General Synthetic Workflow

The synthesis of a library of this compound derivatives typically follows a multi-step process that begins with the construction of the core ring system, followed by diversification. Asymmetric synthesis is often employed to produce enantiomerically pure compounds, as biological activity is frequently dependent on a specific stereochemistry.[8]

Diagram 1: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Diversification A Starting Materials (e.g., δ-valerolactone) B Asymmetric Synthesis of Chiral this compound Core A->B C Functionalization at N1-position B->C N-Alkylation/ N-Arylation D Modification at C3/C4/C5-positions B->D Direct Modification C->D Further Derivatization E Final Inhibitor Library D->E

Caption: Workflow for inhibitor library synthesis.

Protocol 1: Asymmetric Synthesis of a Chiral this compound Intermediate

This protocol describes a representative method for synthesizing a key chiral intermediate, adapted from established literature on piperidone synthesis.[8] The use of a chiral auxiliary like D-phenylglycinol ensures the stereoselective introduction of the methyl group.

Objective: To synthesize (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Materials:

  • δ-valerolactone

  • D-phenylglycinol

  • Toluene

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the N-substituted Piperidinone:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve D-phenylglycinol (1.0 eq) and δ-valerolactone (1.1 eq) in toluene.

    • Reflux the mixture for 12-16 hours, collecting the water generated.

    • Cool the reaction to room temperature and remove the toluene under reduced pressure. The resulting crude product, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, can often be used in the next step without further purification.

  • Asymmetric Alkylation:

    • Expert Insight: The hydroxyl group on the chiral auxiliary directs the deprotonation and subsequent alkylation, controlling the stereochemistry of the incoming methyl group. Working under strictly anhydrous conditions at low temperatures is critical to prevent side reactions and ensure high diastereoselectivity.

    • Dissolve the crude product from step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add s-BuLi (2.5 eq) dropwise, maintaining the temperature at -78 °C. The use of excess s-BuLi is necessary to deprotonate both the hydroxyl group and the α-carbon.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 3-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and isolate the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absolute configuration can be confirmed by single-crystal X-ray analysis if suitable crystals are obtained.[8]

Part II: Biochemical Evaluation of Enzyme Inhibition

Once a library of compounds is synthesized, the next critical step is to evaluate their ability to inhibit the target enzyme. In vitro biochemical assays are the workhorse for this stage, providing a direct measure of a compound's potency.[9]

Focus Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10][11] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[12][13][14] This mechanism effectively lowers blood glucose levels in patients with type 2 diabetes.[15]

Diagram 2: DPP-4 Inhibition Pathway

G cluster_0 Physiological State cluster_1 Therapeutic Intervention Ingestion Food Ingestion L_Cells Intestinal L-cells Ingestion->L_Cells GLP1_Active Active GLP-1 L_Cells->GLP1_Active Release DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Substrate Pancreas Pancreas GLP1_Active->Pancreas GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inactivation Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Inhibitor This compound DPP-4 Inhibitor Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition.

Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.

Principle: This assay measures the activity of DPP-4 by monitoring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. Inhibitors will reduce the rate of AMC release.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer: Tris-HCl (pH 7.5) with appropriate salt concentrations.

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:10 steps to generate an 8- to 12-point dose-response curve.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound solutions (or DMSO for controls) to the wells of the 96-well plate.

    • Positive Control (100% activity): Wells with DMSO only.

    • Negative Control (0% activity): Wells with a known potent DPP-4 inhibitor or no enzyme.

  • Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for detecting slow-binding inhibitors.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the reaction. The final substrate concentration should be at or near its Michaelis constant (Km) for accurate IC₅₀ determination.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37 °C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_bkgd) / (Rate_vehicle - Rate_bkgd)) where Rate_bkgd is the rate from "no enzyme" wells and Rate_vehicle is the rate from DMSO-only wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Example SAR Table
Compound IDR1-GroupR2-GroupDPP-4 IC₅₀ (nM)
Lead-01 HPhenyl520
Inh-02 H4-Fluorophenyl150
Inh-03 H2,4-Difluorophenyl25
Inh-04 CN2,4-Difluorophenyl8
Inh-05 HPyrimidine35

Note: Data are hypothetical and for illustrative purposes.

Part III: Cell-Based Assay Validation

While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on a compound's ability to cross cell membranes or its activity in a complex cellular environment.[9][16] Cell-based assays are therefore a critical step to validate promising hits.[17][18]

Protocol 3: Cellular DPP-4 Target Engagement Assay

Objective: To measure the ability of inhibitors to engage and inhibit DPP-4 in a cellular context.

Principle: This protocol uses a cell line that expresses DPP-4 on its surface. A cell-impermeable fluorogenic substrate is added to the culture medium. If the test compound can access and inhibit the cell-surface DPP-4, the cleavage of the substrate will be reduced.

Materials:

  • Human cell line expressing DPP-4 (e.g., Caco-2 or HEK293 cells transfected with DPP-4)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Cell-impermeable fluorogenic DPP-4 substrate

  • Test compounds

  • 96-well clear-bottom, black-walled cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Compound Treatment: Remove the culture medium and replace it with a fresh, serum-free medium containing the serially diluted test compounds. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for 1-2 hours at 37 °C.

    • Expert Insight: This incubation time allows for the compound to permeate the cell or interact with the cell surface. The use of serum-free media during this step is important as serum proteins can bind to the compounds and reduce their effective concentration.

  • Substrate Addition: Add the cell-impermeable fluorogenic substrate directly to the wells.

  • Signal Detection: Immediately measure the fluorescence kinetically in a plate reader at 37 °C for 30-60 minutes.

  • Data Analysis: Calculate the reaction rates and determine the cellular IC₅₀ values as described in Protocol 2. Comparing these values to the biochemical IC₅₀ values can provide insights into the compound's cell permeability and efflux liability.

Part IV: Structural and Pharmacokinetic Characterization

For lead candidates, understanding the structural basis of their interaction with the target enzyme and their pharmacokinetic profile is paramount for further development.

Structural Biology: Elucidating the Binding Mode

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of an enzyme-inhibitor complex at atomic resolution.[19][20] This information provides invaluable insights into the specific binding interactions and is a cornerstone of structure-based drug design, allowing for rational modifications to improve inhibitor affinity and selectivity.[21][22] The process generally involves co-crystallizing the target enzyme with the inhibitor or soaking a pre-formed enzyme crystal in a solution containing the inhibitor.[23]

Diagram 3: Drug Discovery and Development Funnel

G A Target Identification & Validation B Hit Identification (Library Synthesis & HTS) C Hit-to-Lead (Biochemical & Cellular Assays, SAR) D Lead Optimization (MOA, Selectivity, PK/PD, Structural Biology) E Preclinical Development

Caption: The drug discovery pipeline.

Pharmacokinetic (PK) Profiling

A potent enzyme inhibitor is only useful as a drug if it can reach its target in the body at a sufficient concentration and for an appropriate duration. Pharmacokinetics describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). The piperidine scaffold is generally considered metabolically stable, which is a favorable characteristic.[1] Early-stage PK assessment often involves:

  • In Vitro ADME Assays: Measuring parameters like metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and permeability using cell-based models like Caco-2.

  • In Vivo PK Studies: Administering the compound to animal models (e.g., rats) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[24][25][26]

Conclusion

The development of this compound based enzyme inhibitors represents a classic medicinal chemistry workflow that integrates rational design, organic synthesis, and rigorous biological evaluation. The journey from a privileged scaffold to a potential clinical candidate is a multi-parameter optimization process. By systematically applying the protocols and principles outlined in this guide—from library synthesis and biochemical screening to cellular validation and structural analysis—researchers can effectively advance their drug discovery programs and develop novel therapeutics for a range of diseases.

References

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  • Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(5), 1053-1060. [Link]
  • Mand, A. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]
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  • Bedada, S. K., & Boga, P. K. (2016). Effect of Piperine on the Metabolism and Pharmacokinetics of Carbamazepine in Healthy Volunteers. Planta Medica, 82(14), 1255-60. [Link]
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  • Liu, X., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2247-2257. [Link]
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  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
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Application Note: Quantitative Analysis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This comprehensive guide provides detailed protocols and validation principles for the accurate quantification of 6-Methylpiperidin-2-one, a lactam of significant interest in pharmaceutical development as a synthetic intermediate or potential impurity. We present two robust, validated analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation, and Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This document is intended for researchers, analytical scientists, and quality control professionals, offering a framework for method selection, implementation, and validation in accordance with international regulatory standards.

Introduction and Scientific Rationale

This compound (CAS: 4775-98-8) is a cyclic amide, or lactam, with the molecular formula C₆H₁₁NO.[1][2] Its accurate quantification is critical in drug development and manufacturing for several reasons: it can be a key starting material, an intermediate in a synthetic pathway, or a process-related impurity that must be controlled within strict limits to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

The choice of an analytical method is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix). This compound is a polar molecule with a molecular weight of 113.16 g/mol .[1] Its structure contains a secondary amine within the lactam ring, which possesses an active hydrogen. This feature presents a specific challenge for gas chromatography, as the polar N-H bond can interact with active sites in the GC system, leading to poor peak shape and reduced accuracy.[3]

This guide addresses this challenge by presenting two orthogonal analytical approaches:

  • Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds. To mitigate the issues caused by the active hydrogen, a derivatization step (silylation) is employed to enhance volatility and improve chromatographic performance.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their polarity. This method avoids the need for derivatization and is well-suited for analyzing polar compounds like this compound directly in solution.[6]

Both methods are detailed with step-by-step protocols and are discussed in the context of method validation as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Expertise-Driven Insights

Gas chromatography is an ideal technique for separating volatile compounds. However, the secondary amine in the this compound lactam ring can lead to intermolecular hydrogen bonding, which decreases volatility and causes undesirable interactions with the stationary phase of the GC column. This often results in asymmetric, tailing peaks, compromising resolution and quantification accuracy.

To overcome this, we employ a chemical derivatization strategy. Silylation is a robust and common technique where the active hydrogen on the nitrogen atom is replaced by a non-polar trimethylsilyl (TMS) group. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar N-H group. The resulting TMS-derivative is more volatile, less polar, and thermally stable, leading to sharp, symmetrical peaks and significantly improved analytical performance.[3][4]

The Flame Ionization Detector (FID) is selected for its high sensitivity to nearly all organic compounds, its wide linear range, and its robust nature, making it the gold standard for quantitative GC analysis of carbon-containing compounds.

Experimental Protocol: GC-FID Method

2.2.1. Materials and Reagents

  • This compound Reference Standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade)

  • Helium (Carrier Gas, 99.999% purity)

2.2.2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.

  • Data acquisition and processing software.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with acetonitrile.

2.2.4. Sample Preparation and Derivatization

  • Accurately weigh the sample material into a suitable vial. Dissolve in acetonitrile to achieve an expected concentration within the calibration range.

  • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the GC autosampler.

2.2.5. GC-FID Operating Conditions

ParameterCondition
Injector Splitless mode (or Split 20:1, depending on concentration)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80°C, hold for 1 min
Ramp: 15°C/min to 250°C, hold for 5 min
Detector (FID) FID
Detector Temperature 280°C
Injection Volume 1 µL

2.2.6. Data Analysis

  • Integrate the peak area of the derivatized this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the this compound in the sample using the calibration curve.

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL) cal Prepare Calibration Standards (10-500 µg/mL) stock->cal mix Mix 100 µL Sample/Std + 100 µL BSTFA cal->mix sample_prep Prepare Sample Solution sample_prep->mix heat Heat at 70°C for 30 min mix->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-FID cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve (r² ≥ 0.995) integrate->curve quant Quantify Sample Concentration curve->quant

Caption: Workflow for this compound quantification by GC-FID.

Method 2: Quantification by RP-HPLC with UV Detection

Principle and Expertise-Driven Insights

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly versatile and widely used technique in pharmaceutical analysis.[10] It separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds, like this compound, have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. This method offers the significant advantage of analyzing the compound in its native state, thereby avoiding the extra sample preparation step of derivatization and its potential sources of error.

The key to successful HPLC analysis is the selection of an appropriate detection method. The amide carbonyl group (C=O) in the lactam ring acts as a chromophore, allowing for detection by Ultraviolet (UV) spectroscopy. While the λmax (wavelength of maximum absorbance) for this chromophore is typically below 220 nm, detection at a low wavelength like 210 nm provides sufficient sensitivity for quantification. A Photo Diode Array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocol: HPLC-UV Method

3.2.1. Materials and Reagents

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Ultrapure grade)

  • Phosphoric Acid or Formic Acid (for pH adjustment, optional)

  • 0.45 µm Syringe Filters (e.g., Nylon or PTFE)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column oven.

  • UV-Vis or Photo Diode Array (PDA) Detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Luna, XBridge).

  • Data acquisition and processing software.

3.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication or online degasser before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.

3.2.4. Sample Preparation

  • Accurately weigh the sample material into a suitable volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve an expected concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3.2.5. HPLC-UV Operating Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80 v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time ~10 minutes

3.2.6. Data Analysis

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and a correlation coefficient (r²) of ≥ 0.995.

  • Quantify the this compound in the sample using the external standard method.

HPLC-UV Workflow Diagram

HPLC_UV_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System mobile->equilibrate stock Prepare Stock Standard (1000 µg/mL) cal Prepare Calibration Standards (10-500 µg/mL) stock->cal inject Inject 10 µL into HPLC cal->inject dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter filter->inject equilibrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve (r² ≥ 0.995) integrate->curve quant Quantify Sample Concentration curve->quant

Caption: Workflow for this compound quantification by HPLC-UV.

Analytical Method Validation

For use in a regulated environment, any quantitative analytical procedure must be validated to demonstrate its suitability for the intended purpose.[11][12] The validation should be performed according to the ICH Q2(R1) guideline.[7][9][13] The main objective of validation is to provide documented evidence that the method is reliable, accurate, and reproducible for the analysis of this compound.[12][14]

The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[15]Peak for this compound is well-resolved from other peaks. Peak purity analysis (using PDA for HPLC) should pass.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant compared to the response at the lowest concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of linearity, accuracy, and precision.[14]Typically 80% to 120% of the test concentration. For impurities, from the reporting level to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies at multiple concentration levels.% Recovery should be within 90.0% - 110.0% for impurities or 98.0% - 102.0% for an assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summary and Method Selection Guide

Both the GC-FID and HPLC-UV methods described provide reliable and accurate means for quantifying this compound. The choice between them depends on the specific application, available instrumentation, and sample matrix.

FeatureGC-FID with DerivatizationRP-HPLC-UV
Principle Separation by volatilitySeparation by polarity
Sample Prep Requires derivatization (silylation)Simple dissolution and filtration
Throughput Lower due to derivatization stepHigher
Sensitivity Generally very highGood, dependent on UV absorbance
Selectivity High, based on retention timeHigh, based on retention time and UV spectrum
Best For Trace analysis, complex matrices where high resolving power of GC is needed, confirming identity via MS coupling.Routine QC, high-throughput screening, avoiding derivatization, analyzing thermally labile samples.
Considerations Derivatization adds time, cost, and potential for error. Requires anhydrous conditions.Mobile phase preparation and disposal. Potential for matrix interference at low UV wavelengths.

For routine quality control where speed and simplicity are paramount, the RP-HPLC-UV method is generally preferred . For complex samples or when higher sensitivity is required, the GC-FID method after derivatization is an excellent and robust alternative .

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Validation of Impurity Methods, Part II. LCGC North America (2014). [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • This compound.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [Link]
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025). [Link]
  • Derivatiz
  • Derivatization of lactam scaffolds.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTechOpen. (2012). [Link]
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. (2019). [Link]

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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the determination of purity and the analysis of related substances for 6-Methylpiperidin-2-one using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a critical aspect of quality control. Due to the compound's lack of a strong UV chromophore, this method employs a low wavelength for detection, and the rationale for this and other methodological choices are discussed in detail. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

Introduction: The Analytical Challenge of this compound

This compound is a lactam, a cyclic amide, that serves as a versatile building block in organic synthesis.[1] Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps and, ultimately, the quality of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method to determine its purity is essential.

The primary analytical challenge presented by this compound is its chemical structure, which lacks a significant ultraviolet (UV) absorbing chromophore.[2] Saturated lactams, like this compound, do not possess the conjugated double bonds or aromatic rings that typically lead to strong UV absorbance at wavelengths commonly used in HPLC analysis (e.g., 254 nm). However, the amide functional group does exhibit some absorbance at lower UV wavelengths. For instance, the closely related compound, 2-piperidinone, shows weak absorbance in the 220-235 nm range.[3] This necessitates careful selection of the detection wavelength and mobile phase to ensure adequate sensitivity while minimizing background noise.

This application note details a proposed RP-HPLC method designed to address these challenges, providing a starting point for method validation in a regulated laboratory environment. The method is designed to be stability-indicating, meaning it can resolve the main component from potential impurities and degradation products.

Proposed HPLC Method and Rationale

The following HPLC method is proposed as a starting point for the analysis of this compound. Full validation in accordance with ICH guidelines Q2(R1) is required before implementation for routine quality control.[2][4]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like this compound. The 250 mm length provides high resolving power, which is crucial for separating closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer that is compatible with mass spectrometry if further characterization of impurities is needed. It also helps to control the ionization of any acidic or basic impurities, leading to better peak shapes.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, which is essential when detecting at low wavelengths. It generally provides good peak shapes and lower backpressure compared to methanol.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient elution is proposed to ensure the elution of any potential non-polar impurities while providing good resolution of early-eluting polar impurities from the main peak. The final hold at high organic content helps to wash the column, while the re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and slightly elevated temperature that can improve peak shape and reduce viscosity.
Detector UV-Vis Diode Array Detector (DAD)A DAD is recommended to allow for the monitoring of multiple wavelengths and to assess peak purity.
Detection Wavelength 210 nmAs this compound lacks a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity. The amide bond exhibits absorbance in this region. This wavelength should be experimentally confirmed by obtaining a UV spectrum of a standard solution.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the desired sensitivity.
Sample Diluent Water/Acetonitrile (90:10, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. Given its predicted LogP of 0.4, this compound is expected to be soluble in this mixture.[1]
Alternative Detection Methods

If the sensitivity of the UV detection at 210 nm is found to be insufficient for the quantification of low-level impurities, alternative detection methods suitable for non-chromophoric compounds should be considered. These include:

  • Refractive Index Detector (RID): A universal detector, but not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is compatible with gradient elution but may have a non-linear response.

  • Charged Aerosol Detector (CAD): A universal detector compatible with gradient elution that generally provides a more uniform response than ELSD.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be used for the identification of unknown impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation (for Purity Assay):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the sample diluent (Water/Acetonitrile, 90:10) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent. Mix well. This yields a standard solution with a concentration of approximately 1.0 mg/mL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Follow steps 2 and 3 of the Standard Preparation.

Standard Preparation (for Related Substances):

  • Pipette 1.0 mL of the 1.0 mg/mL standard solution into a 100 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix well. This yields a solution with a concentration of 0.01 mg/mL (1.0% of the assay concentration).

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution (1.0 mg/mL) five times and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Inject the sample diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution for related substances (0.01 mg/mL) to determine the reporting threshold.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as that of the main peak.

Method Validation and Stability-Indicating Properties

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.[2][4] A crucial aspect of this validation is demonstrating the stability-indicating nature of the method through forced degradation studies.

Forced Degradation Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to demonstrate that the analytical method can effectively separate these from the main component.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light for an extended period (e.g., in accordance with ICH Q1B guidelines).

After exposure, the samples should be neutralized (if necessary), diluted to the target concentration, and analyzed by the HPLC method. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate for the presence of new peaks. Peak purity analysis of the this compound peak in the stressed samples should be performed using the DAD to ensure no co-eluting peaks are present.

Potential Impurities

The synthesis of this compound can involve the cyclization of 5-aminohexanoic acid or related precursors. Potential impurities may include:

  • Unreacted starting materials.

  • By-products of the cyclization reaction.

  • Oligomers or polymers of the starting material.

  • Isomers of the main component.

The developed HPLC method should be capable of separating these potential impurities from the main peak.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep_std Prepare Standard (1.0 mg/mL) hplc_instrument HPLC Instrument (C18 Column, Gradient Elution) prep_std->hplc_instrument Load Standard prep_sample Prepare Sample (1.0 mg/mL) prep_sample->hplc_instrument Load Sample inject_blank Inject Blank inject_std Inject Standard (System Suitability) inject_blank->inject_std 1. System Check inject_sample Inject Sample inject_std->inject_sample 2. Run Samples process_data Process Data (Integrate Peaks) inject_sample->process_data 3. Acquire Chromatograms calculate_purity Calculate Purity (% Area) process_data->calculate_purity 4. Quantify

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

Validation_Logic Method Proposed HPLC Method Validation Method Validation (ICH Q2(R1)) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Forced_Deg Forced Degradation (Stability Indicating) Specificity->Forced_Deg

Caption: Key components of the HPLC method validation process.

Conclusion

The RP-HPLC method detailed in this application note provides a solid foundation for the purity analysis of this compound. The key challenge of its poor UV absorbance is addressed by using a low detection wavelength. The proposed method, once fully validated, will be a valuable tool for quality control, ensuring the integrity of this important synthetic intermediate. It is imperative that any laboratory implementing this method performs a thorough validation to demonstrate its suitability for its intended use, paying close attention to the specificity and sensitivity required for impurity analysis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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  • NIST. 2-Piperidinone. NIST Chemistry WebBook. [Link]
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC method development. John Wiley & Sons. 1997.
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. 2025. [Link]

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Application Notes & Protocols for the GC-MS Analysis of 6-Methylpiperidin-2-one and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the identification and quantification of 6-Methylpiperidin-2-one and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a cyclic amide (lactam), and its metabolic products are of interest in pharmacological and toxicological research. Due to the polar nature of these compounds, direct GC-MS analysis is challenging. This application note details a robust workflow, including sample preparation through liquid-liquid extraction (LLE), chemical derivatization to enhance volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective analysis. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for method development and validation.

Introduction and Scientific Background

This compound (CAS 4775-98-8) is a six-membered lactam ring structure.[1] In drug development and metabolomics, understanding the biotransformation of such compounds is critical. The metabolic fate of xenobiotics is often governed by cytochrome P450 (CYP450) enzymes. For the closely related compound 2-piperidone, metabolism to 6-hydroxy-2-piperidone has been identified as a key pathway, positively associated with CYP2E1 activity.[2][3] By analogy, a primary metabolic pathway for this compound is predicted to be hydroxylation, forming various hydroxylated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] However, compounds containing active hydrogen atoms, such as the N-H group in this compound and the hydroxyl groups in its metabolites, exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds. This can lead to peak tailing, poor sensitivity, and potential degradation in the hot GC inlet.[5]

To overcome these challenges, chemical derivatization is an essential pre-analytical step.[6] This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[7] This guide will focus on a silylation-based derivatization strategy, a common and effective method for compounds with active hydrogens.[8]

Analytical Workflow Overview

The entire analytical process, from sample collection to data analysis, follows a structured path to ensure reproducibility and accuracy. The workflow is designed to isolate the target analytes from complex biological matrices, prepare them for instrumental analysis, and confidently identify them based on their chromatographic and mass spectrometric properties.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Isolate Analytes Evap Evaporation (Solvent Removal) LLE->Evap Concentrate Deriv Derivatization (Silylation) Evap->Deriv Reconstitute GCMS GC-MS Injection & Analysis Deriv->GCMS Inject Sample Data Data Acquisition (TIC & Mass Spectra) GCMS->Data Ident Compound ID (RT & Spectra) Data->Ident Quant Quantification (Peak Area) Ident->Quant

Caption: Overall workflow for GC-MS analysis of this compound.

Proposed Metabolic Pathway

Based on established metabolic pathways for similar lactam structures, the primary biotransformation of this compound is expected to be oxidation, specifically hydroxylation, catalyzed by CYP450 enzymes. This reaction introduces a hydroxyl (-OH) group onto the piperidinone ring, increasing its polarity to facilitate excretion.

Caption: Proposed primary metabolic pathway of this compound.

Detailed Protocols

Part 4.1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is a robust technique used to separate analytes from complex sample matrices based on their differential solubilities in two immiscible liquids.[4] For this application, an organic solvent is used to extract the relatively nonpolar parent compound and its more polar metabolites from an aqueous biological sample (e.g., urine, plasma).

Protocol:

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a clean 15 mL glass centrifuge tube.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to ~9-10 with 1M sodium hydroxide (NaOH). This ensures the lactam nitrogen is not protonated, maximizing extraction efficiency into the organic phase.

  • Extraction: Add 5.0 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube using a Pasteur pipette. Avoid collecting any of the aqueous phase or interfacial material.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.[9] This step concentrates the analytes, improving detection limits.[9] The dried extract is now ready for derivatization.

Part 4.2: Chemical Derivatization (Silylation)

Rationale: Silylation replaces the active hydrogen on the lactam nitrogen (and on the hydroxyl group of metabolites) with a nonpolar trimethylsilyl (TMS) group.[8] This chemical modification increases the volatility and thermal stability of the analytes, resulting in improved peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.[5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and highly effective silylating agent.

Protocol:

  • Reagent Preparation: Ensure the dried extract from step 4.1.7 is completely free of water, as moisture will consume the derivatizing reagent.

  • Reconstitution: Add 50 µL of a suitable solvent (e.g., Acetonitrile or Pyridine) to the dried extract and vortex briefly to redissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the sample to cool to room temperature before analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. The final sample should be clear and free of particles.[10]

GC-MS Instrumentation and Parameters

Rationale: The choice of GC-MS parameters is critical for achieving good separation and sensitive detection. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is well-suited for separating the TMS-derivatized analytes.[10] The temperature program is designed to elute the analytes as sharp peaks while minimizing run time. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.[11]

Parameter Recommended Setting Justification
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.[10]
Inlet Temperature280 °CEnsures rapid volatilization of derivatized analytes while minimizing thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minProvides good chromatographic efficiency and is inert.
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Industry standard for a wide range of applications, offering excellent resolving power.
Oven ProgramInitial 80°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minProvides good separation of analytes from matrix components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible and information-rich fragmentation patterns.[11]
Source Temperature230 °CStandard temperature to maintain ion source cleanliness and performance.
Quadrupole Temperature150 °CEnsures consistent mass filtering.
Scan ModeFull ScanUsed for initial identification of compounds.
Mass Range50 - 450 m/zCovers the expected mass range of derivatized analytes and their fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Identification of the target compounds is based on a combination of two key parameters: retention time (RT) and the mass spectrum.

  • Retention Time (RT): The specific time at which a compound elutes from the GC column. Under consistent conditions, the RT is a highly reproducible characteristic.

  • Mass Spectrum: The fragmentation pattern of a molecule upon electron ionization. This pattern serves as a chemical "fingerprint" for identification.[12]

Expected Mass Fragments:

Compound Derivative Expected MW (Da) Expected Molecular Ion (M+) (m/z) Key Fragment Ions (m/z) Rationale for Fragments
This compoundTMS185.34185170, 114, 73170: Loss of a methyl group (-CH3). 114: [M-Si(CH3)3]+. 73: The trimethylsilyl cation [Si(CH3)3]+, characteristic of TMS derivatives.
Hydroxylated Metabolitedi-TMS273.52273258, 172, 147, 73258: Loss of a methyl group (-CH3). 172: Fragment resulting from cleavage of the ring. 147: [HO=Si(CH3)2]+, characteristic of a TMS-derivatized hydroxyl group. 73: [Si(CH3)3]+.

Note: The mass spectrum for the parent this compound (underivatized) is known to show major peaks at m/z 55, 44, and 42.[1] The derivatized spectrum will be significantly different and is key to this analytical method.

Method Validation

To ensure the trustworthiness of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using standards of known concentrations to establish the linear range of the assay.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Recovery: The efficiency of the sample preparation process (LLE) should be assessed by comparing the response of an extracted sample to that of a standard of the same concentration.

References

  • Vertex AI Search. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
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  • BenchChem. (2025). A Comparative GC-MS Analysis of 6-Methyl-6-hepten-2-one and Its Regioisomers.
  • Cheng, J., et al. (2017). Identification of 6-hydroxy-2-piperidone as a 2-piperidone metabolite.
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Sources

Topic: Derivatization of 6-Methylpiperidin-2-one for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] 6-Methylpiperidin-2-one, a simple lactam, serves as an excellent starting point for chemical exploration. Its structural features—a modifiable lactam nitrogen, an activatable α-carbon, and a chiral center—offer multiple avenues for derivatization. This guide provides a comprehensive framework for the strategic derivatization of this compound to generate novel analogs with enhanced biological potential. We present detailed, field-tested protocols for N-alkylation, N-acylation, and C-acylation, alongside standardized assays for evaluating antimicrobial, anticancer, and anti-inflammatory activities. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this versatile scaffold.

Introduction: The Rationale for Derivatization

This compound is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom adjacent to a carbonyl group (a lactam).[3][4] While the base molecule itself has limited documented biological activity, the broader class of piperidinone derivatives exhibits a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7][8]

Derivatization is a core strategy in drug discovery aimed at systematically modifying a lead compound to explore its structure-activity relationship (SAR).[9][10] By adding different functional groups at specific positions on the this compound scaffold, a researcher can fine-tune its physicochemical properties (e.g., lipophilicity, polarity, hydrogen bonding capacity) to improve:

  • Potency: Stronger interaction with the biological target.

  • Selectivity: Reduced off-target effects.

  • Pharmacokinetics (ADME): Enhanced Absorption, Distribution, Metabolism, and Excretion profiles.[11]

This document outlines three primary derivatization strategies targeting the most reactive sites of the molecule.

Logical Workflow for Derivatization and Screening

The process follows a logical progression from chemical synthesis to biological validation. This workflow ensures that newly created compounds are systematically produced, purified, and tested to identify promising candidates for further development.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Analysis & Iteration Start This compound (Starting Material) N_Deriv Strategy 1: N-Alkylation / N-Acylation Start->N_Deriv Select Strategy C_Deriv Strategy 2: C-Acylation Start->C_Deriv Select Strategy Purify Purification (Column Chromatography) N_Deriv->Purify C_Deriv->Purify Characterize Characterization (NMR, MS) Purify->Characterize Confirm Structure Antimicrobial Antimicrobial Assay (Disk Diffusion) Characterize->Antimicrobial Screen Library Anticancer Anticancer Assay (MTT) Characterize->Anticancer Screen Library AntiInflam Anti-inflammatory Assay (Cytokine Measurement) Characterize->AntiInflam Screen Library SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Compile Data Anticancer->SAR Compile Data AntiInflam->SAR Compile Data Lead_Opt Lead Optimization SAR->Lead_Opt Identify Hits caption Fig 1. Overall workflow from synthesis to lead optimization.

Caption: Overall workflow from synthesis to lead optimization.

Synthetic Derivatization Protocols

The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Strategy 1: N-Substitution via Alkylation

This protocol introduces an alkyl group to the lactam nitrogen, a common modification to increase lipophilicity and alter binding interactions. We describe a microwave-assisted method, which is often faster and more efficient than traditional heating.[12]

Principle: The lactam nitrogen is deprotonated by a base (KOH), and the resulting anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. A phase-transfer catalyst (TBAB) facilitates the reaction between the solid base and the organic phase.

Caption: N-Alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 equiv)

  • Potassium hydroxide (KOH), powdered (4.0 equiv)

  • Potassium carbonate (K₂CO₃), powdered (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Ethyl acetate (for workup)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesizer or domestic microwave oven (power must be controllable)

Step-by-Step Protocol:

  • Reagent Preparation: In a mortar and pestle, grind KOH (4.0 equiv) and K₂CO₃ (4.0 equiv) to a fine powder.

  • Reaction Setup: In a microwave-safe vessel, thoroughly mix the powdered bases, this compound (1.0 equiv), and TBAB (0.1 equiv).

  • Initiation: Add the alkyl halide (1.5 equiv) dropwise to the solid mixture and stir briefly with a spatula.

  • Microwave Irradiation: Place the open vessel in the microwave oven and irradiate at low power (e.g., 300W) for 2-5 minutes. Caution: Monitor for excessive pressure buildup or charring. It is advisable to run in short bursts (e.g., 30 seconds) and check the reaction progress by TLC.

  • Workup: After cooling, add water and ethyl acetate to the reaction mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Strategy 2: N-Substitution via Acylation

This protocol introduces an acyl group, forming a stable tertiary amide. This can introduce new hydrogen bond acceptors and significantly alter the electronic properties of the scaffold.

Principle: The secondary amine of the lactam is acylated using a reactive acyl chloride in the presence of a non-nucleophilic base, which neutralizes the HCl byproduct.[13]

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-acyl derivative.[14]

Strategy 3: C-Acylation at the α-Position (C3)

This advanced protocol functionalizes the carbon ring, creating a β-keto lactam. This introduces a key synthetic handle and a potential metal-chelating motif.

Principle: A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) is used to selectively deprotonate the C3 position, forming a lithium enolate. This nucleophilic enolate then attacks an acylating agent. Nickel-catalyzed methods have been developed for high enantioselectivity, but this protocol describes the fundamental enolate chemistry.[15][16]

Caption: C-Acylation via lithium enolate formation.

Materials:

  • N-protected this compound (e.g., N-benzyl) (1.0 equiv)

  • Lithium Hexamethyldisilazide (LHMDS) (1.1 equiv, 1.0 M solution in THF)

  • Acyl Chloride (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Step-by-Step Protocol:

  • Prerequisite: The lactam nitrogen must be protected (e.g., with a benzyl or Boc group) to prevent competitive deprotonation. Use the N-alkylation protocol (2.1) to prepare the starting material if necessary.

  • Reaction Setup: Dissolve the N-protected lactam (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add LHMDS solution (1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add the acyl chloride (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for an additional 2-3 hours at this temperature.

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting β-keto lactam derivative using flash column chromatography.

Biological Evaluation Protocols

Once a library of derivatives is synthesized and purified, the next step is to screen for biological activity. The following are standard, high-throughput-compatible assays.

Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. A compound-impregnated disk creates a concentration gradient on an agar plate seeded with bacteria. A clear "zone of inhibition" around the disk indicates antimicrobial activity.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm)

  • Synthesized derivatives (dissolved in DMSO, e.g., at 1 mg/mL)

  • Positive control (e.g., Ampicillin, 10 µ g/disk )

  • Negative control (DMSO)

  • Incubator at 37 °C

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Seeding: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile paper disks to the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. Compare the zone sizes of test compounds to the controls.

Data Presentation:

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
Derivative 1a 10120
Derivative 1b 10158
Ampicillin 102522
DMSO -00
Protocol: Anticancer Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives (serial dilutions in DMSO/media)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

A Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with derivative dilutions B->C D Incubate for 48-72h C->D E Add MTT reagent (Incubate 4h) D->E F Solubilize formazan crystals (add DMSO) E->F G Read absorbance at 570 nm F->G H Calculate % Viability and IC₅₀ values G->H caption Fig 4. Workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Remove the old media and add fresh media containing serial dilutions of the synthesized derivatives. Include wells for untreated controls and a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours until purple precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (concentration required to inhibit 50% of cell growth) for each compound.

Protocol: Anti-inflammatory Activity (LPS-induced TNF-α Suppression)

Principle: This assay measures a compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls.[6]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives

  • TNF-α ELISA kit

  • Cell culture reagents

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Determine the percentage of TNF-α inhibition for each compound relative to the LPS-only treated cells.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the synthesis and biological evaluation of novel this compound derivatives. By systematically applying these derivatization strategies and screening assays, researchers can efficiently generate and analyze new chemical entities. Positive "hits" from these initial screens serve as the basis for more advanced lead optimization, involving further structural modifications to refine the SAR and improve the overall pharmacological profile, ultimately paving the way for the development of new therapeutic agents.

References

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  • Al-Ostath, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31252. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05626a
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  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. URL: https://www.researchgate.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. URL: https://pubmed.ncbi.nlm.nih.gov/25915609/
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20905
  • Chemical Synthesis Database. (n.d.). 1-acetyl-6-methyl-2-piperidinone. URL: https://synthesis.synarchive.com/substance/a6177579-05a8-4444-934c-1d020e932b72
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. URL: https://www.researchgate.
  • Csomós, P., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2320. URL: https://www.mdpi.com/1420-3049/29/10/2320
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. URL: https://www.benchchem.
  • Lee, H., et al. (2015). Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers. Molecules, 20(8), 13838-13851. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272825/
  • Guidechem. (n.d.). This compound 4775-98-8 wiki. URL: https://www.guidechem.com/wiki/6-methylpiperidin-2-one-4775-98-8.html
  • Zhu, W., et al. (2009). Synthesis of Piperidones by MCR. ResearchGate. URL: https://www.researchgate.net/publication/24255756_Synthesis_of_Piperidones_by_MCR
  • ResearchGate. (n.d.). Zirconium-catalysed N-acylation of lactams using unactivated carboxylic acids. URL: https://www.researchgate.
  • BenchChem. (n.d.). Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride. URL: https://www.benchchem.
  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. URL: https://www.researchgate.net/publication/295254199_Asymmetric_synthesis_of_N-protected_3-methylpiperidin-2-one_and_its_diastereoisomer
  • Kim, H. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. URL: https://www.mdpi.com/1420-3049/26/14/4104
  • PubChemLite. (n.d.). This compound (C6H11NO). URL: https://pubchemlite.com/compound/6-methylpiperidin-2-one-20905
  • ResearchGate. (n.d.). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. URL: https://www.researchgate.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. URL: https://pubmed.ncbi.nlm.nih.gov/41124880/
  • Sari, Y., et al. (2020). In silico and in vitro assay of Hexagamavunon-6 analogs, Dibenzilyden-N-Methyl-4-piperidone as antibacterial agents. Research Journal of Pharmacy and Technology, 13(3), 1185-1190. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-13-3-11.html
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  • Koal, T., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(13), 2941-2953. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10132332/

Sources

Application Notes & Protocols: Leveraging 6-Methylpiperidin-2-one for the Synthesis of Novel Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polyamides

For decades, the synthesis of polyamides has been dominated by monomers like ε-caprolactam, the precursor to Nylon 6.[1][2] While robust, the resulting polymers offer a limited range of properties. The introduction of substituent groups onto the lactam ring presents a powerful strategy for tuning the physicochemical characteristics of the final polymer. 6-Methylpiperidin-2-one (also known as 6-methyl-δ-valerolactam) is an exemplary "designer" lactam monomer that serves as a gateway to a new generation of polyamides with modified crystallinity, solubility, thermal behavior, and biodegradability.[1] The presence of a methyl group on the six-membered ring introduces steric hindrance and alters chain packing, providing a handle to modulate material properties in a predictable manner.

This guide provides an in-depth exploration of this compound as a monomer, detailing the primary mechanisms for its polymerization and offering comprehensive protocols for the synthesis and characterization of novel polymers. These protocols are designed for researchers in materials science, polymer chemistry, and drug development who seek to create advanced materials for applications ranging from engineering thermoplastics to biomedical devices.[3]

Monomer Profile: this compound

Understanding the fundamental properties of the monomer is critical for designing successful polymerization experiments.

PropertyValueSource
Chemical Formula C₆H₁₁NO[4][5]
Molar Mass 113.16 g/mol [4][5]
IUPAC Name This compound[5]
CAS Number 4775-98-8[4][5]
Appearance White to off-white solid
Topological Polar Surface Area 29.1 Ų[4][5]

Polymerization Mechanisms: Pathways to Novel Polyamides

The most effective method for polymerizing this compound is through Ring-Opening Polymerization (ROP), a chain-growth process that is highly efficient for cyclic monomers like lactams.[2]

Anionic Ring-Opening Polymerization (AROP)

AROP is the most prevalent and rapid method for lactam polymerization.[1] It operates via a highly reactive anionic mechanism that requires stringent anhydrous conditions but offers excellent control over the polymerization process.

Mechanism Causality: The mechanism relies on three key components:

  • Initiator: A strong, non-nucleophilic base (e.g., sodium hydride, sodium caprolactamate) that deprotonates a monomer molecule, forming the highly nucleophilic lactam anion. This is the true initiating species.

  • Monomer: this compound, which is attacked by the lactam anion.

  • Activator (or Co-initiator): An N-acyllactam (e.g., N-acetyl-6-methylpiperidin-2-one), which is crucial for rapid polymerization. It provides a highly electrophilic carbonyl group that is readily attacked by the lactam anion, opening the ring and forming a linear imide. This imide is the actual growth center of the polymer chain.[1][2][6] Subsequent monomer anions abstract a proton from other monomer molecules, propagating the chain reaction.[6]

The diagram below illustrates the fundamental steps of the AROP mechanism.

G Mechanism of Anionic Ring-Opening Polymerization (AROP) Monomer1 Monomer (this compound) Anion Lactam Anion (Nucleophile) Monomer1->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion Activator Activator (N-Acyllactam) GrowthCenter Growth Center (Imide) Anion->GrowthCenter Nucleophilic Attack Activator->GrowthCenter NewAnion New Lactam Anion GrowthCenter->NewAnion GrowingChain Growing Polymer Chain GrowthCenter->GrowingChain Monomer Addition Monomer2 Monomer Monomer2->NewAnion Proton Abstraction NewAnion->GrowingChain Attacks another Growth Center

Caption: AROP mechanism for this compound.

Enzymatic Ring-Opening Polymerization (eROP)

As a greener alternative, eROP utilizes enzymes, typically lipases, to catalyze polymerization under milder conditions.[1][7] This method is particularly attractive for producing biocompatible and biodegradable polymers for medical applications.[7][8]

Mechanism Causality: The most common enzyme, Novozyme-435 (an immobilized Candida antarctica lipase B), catalyzes the ROP through a two-step mechanism:[1]

  • Acyl-Enzyme Intermediate Formation: The serine residue in the enzyme's active site attacks and opens the lactam ring, forming an acyl-enzyme intermediate.

  • Chain Propagation: The amino terminus of another monomer or a growing polymer chain attacks the intermediate, elongating the chain and regenerating the enzyme's active site.

This method avoids harsh chemicals and high temperatures, making it suitable for creating functionalized polymers where sensitive moieties must be preserved.[9]

Application Protocol 1: AROP of this compound

This protocol details the synthesis of poly(6-methyl-δ-valerolactam) via bulk anionic ring-opening polymerization.

Principle: This procedure uses sodium hydride as an initiator to generate the lactam anion and N-acetyl-6-methylpiperidin-2-one as an activator. The polymerization is conducted in bulk (solvent-free) under an inert atmosphere to prevent premature termination by atmospheric moisture or CO₂.[6]

Materials & Equipment:

  • This compound (monomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • Acetyl chloride (for in-situ activator synthesis)

  • Anhydrous toluene (for washing NaH and as a solvent for the activator)

  • Methanol (for quenching and precipitation)

  • Schlenk flask and line

  • High-purity Argon or Nitrogen gas

  • Magnetic stirrer and hot plate

  • Cannulas and syringes for inert transfer

  • Vacuum oven

Experimental Workflow Diagram:

G start Start prep Monomer & Glassware Prep (Dry under vacuum) start->prep setup Reaction Setup (Schlenk Flask under Inert Gas) prep->setup add_monomer Add Monomer (Melt at 80°C) setup->add_monomer add_initiator Add Initiator (NaH) (Stir until H₂ evolution ceases) add_monomer->add_initiator add_activator Add Activator Solution (N-acetyl-6-methylpiperidin-2-one) add_initiator->add_activator polymerize Polymerization (150°C, 30-60 min) add_activator->polymerize quench Quench Reaction (Cool & dissolve in solvent) polymerize->quench precipitate Precipitate Polymer (Add to cold Methanol) quench->precipitate isolate Isolate & Purify (Filter, wash, and dry) precipitate->isolate characterize Characterization (NMR, FTIR, GPC, DSC) isolate->characterize end End characterize->end

Caption: Experimental workflow for AROP synthesis.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under vacuum.

    • Purify the this compound monomer by recrystallization or vacuum distillation to remove any moisture.

    • Safety Note: Sodium hydride is highly reactive with water. Handle only under an inert atmosphere.

  • Initiator Preparation:

    • In a separate Schlenk flask, wash the required amount of NaH dispersion with anhydrous toluene three times to remove the mineral oil. Dry the resulting grey powder under vacuum.

  • Activator Synthesis (In-situ or separate):

    • To synthesize the activator, dissolve a small amount of this compound in anhydrous toluene. Cool to 0°C and slowly add an equimolar amount of acetyl chloride. Stir for 1 hour. The resulting solution of N-acetyl-6-methylpiperidin-2-one can be used directly.

  • Polymerization:

    • Add the purified this compound monomer to the main reaction Schlenk flask. Heat to 80°C under Argon to melt the monomer.

    • Add the washed NaH initiator (typically 0.5-1.0 mol% relative to the monomer). Stir the mixture. Hydrogen gas will evolve, indicating the formation of the sodium lactamate salt. Continue stirring until gas evolution ceases (approx. 30 minutes).

    • Increase the temperature to the desired polymerization temperature (e.g., 150°C).[10]

    • Using a gas-tight syringe, rapidly inject the activator solution (typically 0.5-1.0 mol% relative to the monomer). The viscosity of the mixture will increase dramatically within minutes.

    • Allow the polymerization to proceed for 30-60 minutes.

  • Isolation and Purification:

    • Cool the flask to room temperature. The solid polymer plug can be dissolved in a suitable solvent like formic acid or m-cresol.

    • Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, to precipitate the polymer.

    • Filter the resulting white polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Expected Characterization Results:

TechniqueObservationPurpose
¹H NMR Appearance of new peaks corresponding to the linear polymer backbone, disappearance of monomer peaks.Confirms polymerization and structural integrity.
FTIR Shift in the amide I carbonyl peak (C=O stretch) from the cyclic monomer to the linear amide.Confirms ring-opening and formation of polyamide.
GPC/SEC Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[11]Quantifies polymer chain length and distribution.
DSC Determines glass transition temperature (Tg) and melting temperature (Tm).[11]Provides information on thermal properties and crystallinity.

Application Protocol 2: eROP for Biodegradable Copolymers

This protocol describes the synthesis of a copolymer of this compound and ε-caprolactone, a common monomer for producing biodegradable polyesters.[12][13]

Principle: Novozyme-435 is used as a biocatalyst to initiate the copolymerization of the lactam (amide-forming) and lactone (ester-forming) monomers. This creates a polyesteramide, a class of polymers known for its potential biodegradability and utility in biomedical applications.[7]

Materials & Equipment:

  • This compound

  • ε-caprolactone (distilled before use)

  • Novozyme-435 (immobilized lipase)

  • Anhydrous toluene or diphenyl ether (high-boiling solvent)

  • Methanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Vacuum line for drying

Step-by-Step Protocol:

  • Preparation:

    • Dry the Novozyme-435 beads under vacuum for 24 hours to remove moisture.

    • Ensure monomers and solvent are anhydrous.

  • Polymerization:

    • To a dry reaction vessel under Argon, add this compound, ε-caprolactone (in the desired molar ratio), and the solvent.

    • Add the dried Novozyme-435 (typically 5-10% by weight of the total monomers).

    • Heat the reaction mixture to a temperature suitable for the enzyme's activity, typically between 80-130°C.[9]

    • Stir the reaction for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them via ¹H NMR.

  • Isolation and Purification:

    • Cool the reaction mixture and dissolve it in a minimal amount of a solvent like chloroform.

    • Filter to remove the Novozyme-435 beads. The enzyme can be washed and reused.

    • Precipitate the copolymer by adding the solution to cold methanol.

    • Filter the product, wash with methanol, and dry under vacuum.

Properties and Applications of Derived Polymers

The introduction of the methyl group significantly alters the properties of the resulting polyamide compared to its unsubstituted counterpart, Nylon 6.

Conceptual Diagram of Copolymerization:

G MonomerA Monomer A This compound Copolymer A B A A B MonomerA->Copolymer Polymerization MonomerB Monomer B ε-Caprolactone MonomerB->Copolymer Polymerization Properties Tunable Properties - Biodegradability - Mechanical Strength - Thermal Stability Copolymer->Properties

Caption: Copolymerization to achieve tunable properties.

Property Comparison: Poly(6-methyl-δ-valerolactam) vs. Nylon 6

PropertyNylon 6 (from ε-caprolactam)Poly(6-methyl-δ-valerolactam)Rationale for Difference
Crystallinity High, semi-crystallineLower / AmorphousThe methyl group disrupts the regular chain packing and hydrogen bonding between amide groups, hindering crystallization.
Melting Point (Tm) ~220 °C[10]Significantly lowerReduced crystallinity leads to a lower energy requirement to transition to a molten state.
Solubility Soluble in strong acids (e.g., formic acid)More soluble in common organic solventsThe less ordered, amorphous structure allows solvent molecules to penetrate and solvate the polymer chains more easily.
Moisture Uptake ModeratePotentially lowerThe methyl group adds hydrophobicity and may sterically shield the amide groups from water molecules.

Potential Applications:

  • Biomedical Devices: The altered properties, particularly the potential for increased biodegradability and biocompatibility, make these polymers candidates for drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1][3][14]

  • Engineering Plastics: By copolymerizing with traditional monomers, new specialty polyamides can be created with enhanced flexibility and processability for automotive and electronic components.[15]

  • Fibers and Textiles: The lower crystallinity can lead to fibers with higher elasticity and different dyeing characteristics compared to standard Nylon 6.

References

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applic
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. PubMed Central.
  • Chemical syntheses of biodegradable polymers.
  • Polyamide Types and Their Applications.
  • Biocatalytic synthesis of new polyesteramides from ε-caprolactam and hydroxy acids: Structural characterization, biodegradability, and suitability as drug nanocarriers.
  • Enzyme-Catalyzed Ring-Opening Polymerization of Unsubstituted β-Lactam.
  • This compound 4775-98-8 wiki. Guidechem.
  • Poly(vinylcaprolactam)-Based Biodegradable Multiresponsive Microgels for Drug Delivery.
  • Using Polyamides In Biomedical Applications.
  • Synthesis and Properties of Modified Biodegradable Polymers Based on Caprolactone. MDPI.
  • Properties & Uses of Polyamide | Applic
  • Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI.
  • Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI.
  • This compound. PubChem.
  • The flame retardancy of polyamide 6-prepared by in situ polymerisation of -caprolactam-For T-RTM applic
  • Polymer Characteriz

Sources

Application Note and Protocol: Strategic N-Acylation of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the N-acylation of 6-methylpiperidin-2-one, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. We will delve into two robust methods for this conversion: a classic approach utilizing an acyl chloride with a tertiary amine base, and a highly efficient catalytic method employing an acid anhydride with 4-(dimethylamino)pyridine (DMAP). The rationale behind the choice of reagents, catalysts, and reaction conditions will be thoroughly discussed, ensuring a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the synthesis of N-acyl-6-methylpiperidin-2-ones.

Introduction

This compound, a substituted lactam, is a valuable building block in organic synthesis. The presence of a secondary amine within the cyclic amide structure allows for further functionalization, with N-acylation being a primary route to introduce diverse molecular fragments. This modification can significantly alter the parent molecule's physical, chemical, and biological properties. N-acylated piperidinones are found in the core structure of various biologically active molecules and serve as important intermediates in the synthesis of complex nitrogen-containing heterocycles.

The acylation of the lactam nitrogen can be challenging due to the reduced nucleophilicity of the nitrogen atom, a consequence of the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, the choice of the acylating agent and the reaction conditions are critical to achieving high yields and purity. This guide will provide detailed, step-by-step protocols for two effective methods of N-acylation, along with insights into reaction monitoring, product isolation, and characterization.

Chemical Principles and Mechanistic Overview

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lactam nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Method A: Acyl Chloride and Triethylamine

In this method, an acyl chloride serves as a highly reactive acylating agent. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the hydrochloric acid byproduct, driving the equilibrium towards the product.[1]

Method B: Acid Anhydride and DMAP Catalysis

Acetic anhydride is a less reactive acylating agent than acetyl chloride, offering advantages in terms of handling and cost.[2] To enhance its reactivity, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is employed. DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is then readily attacked by the lactam nitrogen. The catalytic cycle is regenerated upon product formation. The use of DMAP significantly accelerates the reaction, often allowing it to proceed at room temperature.[5][6]

Experimental Protocols

Safety Precautions
  • Acetyl chloride is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Sodium hydride (if used for deprotonation) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Method A: N-Acetylation using Acetyl Chloride and Triethylamine

This protocol describes the acetylation of this compound using acetyl chloride and triethylamine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Acetyl Chloride≥99%e.g., Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
Saturated aq. NaHCO₃ solutionLab-prepared
Saturated aq. NaCl solution (Brine)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of the lactam).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1). The starting material should be consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-6-methyl-2-piperidone.

Method B: N-Acetylation using Acetic Anhydride and DMAP (Catalytic)

This protocol details the highly efficient acetylation of this compound using acetic anhydride catalyzed by DMAP.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Acetic Anhydride≥99%e.g., Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
Saturated aq. NaHCO₃ solutionLab-prepared
Saturated aq. NaCl solution (Brine)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 10 mL per 1 g of the lactam).

  • Addition of Reagents: Add acetic anhydride (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:1).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel as described in Method A.

Data and Expected Results

Product NameMolecular FormulaMolecular Weight ( g/mol )
N-Acetyl-6-methyl-2-piperidoneC₈H₁₃NO₂155.19
N-Benzoyl-6-methyl-2-piperidoneC₁₃H₁₅NO₂217.26
N-Propionyl-6-methyl-2-piperidoneC₉H₁₅NO₂169.22

Yields for these reactions are typically high, often exceeding 80-90%, especially with the DMAP-catalyzed method.

Characterization Data (Predicted for N-Acetyl-6-methyl-2-piperidone)
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 4.0-4.2 (m, 1H, -CH(CH₃)-), 2.5-2.7 (m, 2H, -CH₂-CO-), 2.4 (s, 3H, -CO-CH₃), 1.7-2.0 (m, 4H, ring -CH₂-), 1.2 (d, 3H, -CH-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 172 (C=O, amide), 170 (C=O, acetyl), 50 (-CH(CH₃)-), 30 (-CH₂-CO-), 25 (-CO-CH₃), and other aliphatic signals for the ring carbons.

  • IR (neat, cm⁻¹): ~ 1700-1720 (C=O, acetyl), ~1680 (C=O, amide).

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_methodA Method A: Acyl Chloride cluster_methodB Method B: Anhydride/DMAP cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM add_tea Add Triethylamine (TEA) start->add_tea add_anhydride Add Acetic Anhydride start->add_anhydride cool Cool to 0 °C add_tea->cool add_acyl_cl Add Acyl Chloride cool->add_acyl_cl react Stir at Room Temperature add_acyl_cl->react add_dmap Add DMAP (catalytic) add_anhydride->add_dmap add_dmap->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure N-Acyl-6-methyl-2-piperidone purify->product

Caption: Experimental workflow for the N-acylation of this compound.

DMAP_Catalysis DMAP DMAP Acyl_Pyr N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Acyl_Pyr + Anhydride Acetic Anhydride Anhydride->Acyl_Pyr Product N-Acetyl-6-methyl-2-piperidone Acyl_Pyr->Product + Acetate Acetate Acyl_Pyr->Acetate Lactam This compound Lactam->Product DMAP_regen DMAP (regenerated) Product->DMAP_regen Acetate->Product DMAP_regen->DMAP Catalytic Cycle

Caption: Catalytic cycle of DMAP in the N-acylation with acetic anhydride.

Conclusion

The N-acylation of this compound is a fundamental transformation that can be achieved with high efficiency using the protocols detailed in this guide. The choice between the acyl chloride/triethylamine method and the acetic anhydride/DMAP method will depend on the specific requirements of the synthesis, such as the availability and reactivity of the acylating agent, and considerations of cost and handling. Both methods, when performed with care and attention to the details provided, offer reliable pathways to the desired N-acylated products, paving the way for further synthetic explorations and the development of novel chemical entities.

References

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  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421.
  • ResearchGate. (2019). Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride?.
  • ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra.
  • PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • PubMed. (n.d.). Purification and Characterization of Novel N-acyl-D-aspartate Amidohydrolase From Alcaligenes Xylosoxydans Subsp. Xylosoxydans A-6.
  • National Institutes of Health. (n.d.). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers.
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Application Notes and Protocols for the Large-Scale Production of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Methylpiperidin-2-one

This compound, also known as 6-methyl-δ-valerolactam, is a pivotal heterocyclic compound with broad applications in the pharmaceutical and chemical industries. Its structural motif is a core component in a variety of biologically active molecules and serves as a versatile building block for the synthesis of more complex chemical entities. The efficient and scalable production of high-purity this compound is therefore a critical undertaking for industrial and research applications.

This document provides a comprehensive guide to the large-scale production of this compound, with a primary focus on the industrially relevant Beckmann rearrangement of 2-methylcyclohexanone oxime. It offers detailed protocols, process optimization insights, and safety considerations to ensure a robust and reproducible manufacturing process.

Strategic Overview: The Beckmann Rearrangement Pathway

The most established and industrially viable route to this compound is a three-step process commencing from readily available starting materials. This pathway is favored for its relatively high yields and the maturity of the chemical transformations involved.

Synthesis_Overview A o-Cresol B 2-Methylcyclohexanone A->B Catalytic Hydogenation C 2-Methylcyclohexanone Oxime B->C Oximation D This compound C->D Beckmann Rearrangement

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Production of 2-Methylcyclohexanone

The synthesis of the key precursor, 2-methylcyclohexanone, is typically achieved through the catalytic hydrogenation of o-cresol.[1] This process is highly efficient and can be carried out in a continuous or batch-wise manner.

Reaction Scheme:

o-Cresol + 3H₂ → 2-Methylcyclohexanol → 2-Methylcyclohexanone + H₂

The reaction proceeds in two stages: the hydrogenation of the aromatic ring to form 2-methylcyclohexanol, followed by the dehydrogenation of the alcohol to the desired ketone. Modern catalytic systems can often achieve this in a one-pot process.[2]

Experimental Protocol: Catalytic Hydrogenation of o-Cresol

Materials:

  • o-Cresol (≥99%)

  • Palladium on carbon (Pd/C, 5-10 wt%) or a bifunctional catalyst system

  • Hydrogen gas (high purity)

  • Solvent (e.g., isopropanol, or solvent-free)

  • High-pressure autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Reactor Charging: In a suitably sized high-pressure autoclave, charge the o-cresol and the palladium on carbon catalyst. If a solvent is used, it should be added at this stage.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (typically 30-50 atm). Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent batches.

  • Purification: The crude 2-methylcyclohexanone can be purified by fractional distillation under reduced pressure.

Table 1: Typical Reaction Parameters for the Hydrogenation of o-Cresol

ParameterTypical RangeNotes
Catalyst Loading 1-5 mol% (relative to o-cresol)Higher loading may increase reaction rate but also cost.
Hydrogen Pressure 30-50 atmHigher pressure generally favors hydrogenation.
Temperature 150-200 °CTemperature control is crucial for selectivity.
Reaction Time 4-12 hoursDependent on catalyst activity, temperature, and pressure.
Yield >90%Optimized conditions can lead to very high yields.
Synthesis of 2-Methylcyclohexanone Oxime

The oximation of 2-methylcyclohexanone is a straightforward condensation reaction with hydroxylamine.[3] For large-scale production, hydroxylamine is typically generated in situ from its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate, by reaction with a base.

Reaction Scheme:

2-Methylcyclohexanone + NH₂OH → 2-Methylcyclohexanone Oxime + H₂O

Experimental Protocol: Oximation of 2-Methylcyclohexanone

Materials:

  • 2-Methylcyclohexanone (≥98%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)

  • Sodium acetate or sodium hydroxide

  • Solvent (e.g., ethanol/water mixture)

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

Procedure:

  • Hydroxylamine Solution Preparation: In the reactor, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of water and ethanol.

  • Addition of Ketone: Slowly add the 2-methylcyclohexanone to the stirred hydroxylamine solution at room temperature.

  • Reaction: The reaction is typically exothermic. Maintain the temperature between 20-40 °C with cooling if necessary. Stir the mixture for 1-3 hours until the reaction is complete, as monitored by TLC or GC.

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the oxime. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected crystals with cold water to remove any inorganic salts and then dry under vacuum.

Table 2: Stoichiometry for the Oximation of 2-Methylcyclohexanone (1 kg scale)

ReagentMolar Mass ( g/mol )Amount (kg)MolesEquivalents
2-Methylcyclohexanone 112.171.008.911.0
Hydroxylamine HCl 69.490.689.801.1
Sodium Acetate 82.030.809.751.1

Part 2: The Beckmann Rearrangement for this compound Production

The core of the large-scale synthesis of this compound is the Beckmann rearrangement of 2-methylcyclohexanone oxime.[4] This acid-catalyzed reaction involves the migration of the alkyl group anti to the oxime's hydroxyl group, leading to the formation of the corresponding lactam.

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement Mechanism A 2-Methylcyclohexanone Oxime B Protonated Oxime A->B Protonation (H+) C Nitrilium Ion Intermediate B->C Rearrangement & Water Elimination D This compound C->D Hydration & Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Classical Approach: Strong Acid Catalysis

Historically, and in many current industrial processes, strong acids such as concentrated sulfuric acid or oleum are used to catalyze the Beckmann rearrangement.[5][6] While effective, this method requires careful handling due to the corrosive nature of the reagents and the highly exothermic reaction.

Experimental Protocol: Sulfuric Acid-Catalyzed Beckmann Rearrangement

Materials:

  • 2-Methylcyclohexanone oxime (dry, ≥99%)

  • Concentrated sulfuric acid (98%) or Oleum (e.g., 20% free SO₃)

  • Ammonium hydroxide or sodium hydroxide solution for neutralization

  • Solvent for extraction (e.g., dichloromethane or toluene)

  • Jacketed reactor with a robust cooling system, mechanical stirrer, and a port for controlled addition of solids.

Procedure:

  • Acid Charging and Cooling: Charge the concentrated sulfuric acid or oleum into the reactor and cool to 0-5 °C.

  • Controlled Oxime Addition: Add the dry 2-methylcyclohexanone oxime portion-wise to the stirred, cold acid. The addition rate must be carefully controlled to manage the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-20 °C) for a specified period (typically 30-60 minutes).

  • Quenching and Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated ammonium hydroxide or sodium hydroxide solution, ensuring the temperature is kept low with external cooling.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene) multiple times.

  • Solvent Removal and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.

Table 3: Comparison of Strong Acid Catalysts

CatalystAdvantagesDisadvantages
Sulfuric Acid (98%) Readily available, effective.Highly corrosive, generates significant amounts of ammonium sulfate waste upon neutralization.[7]
Oleum Higher reactivity, can lead to faster reaction times.Extremely corrosive and hazardous to handle, requires specialized equipment.
Modern and Greener Alternatives

To mitigate the environmental and safety concerns associated with strong acids, several alternative catalytic systems have been developed. These often operate under milder conditions and can be more selective.

Catalytic Systems:

  • Cyanuric Chloride: This reagent, in combination with a Lewis acid co-catalyst like zinc chloride, can effectively promote the Beckmann rearrangement under milder conditions.[8]

  • Solid Acid Catalysts: Zeolites and other solid acids are being explored for vapor-phase Beckmann rearrangements, which can simplify catalyst separation and product purification.

  • Organocatalysts: Triphosphazene has been shown to be an efficient catalyst for the Beckmann rearrangement, offering a sulfate-free alternative.[5]

Part 3: Purification and Quality Control

The purification of this compound is crucial to meet the stringent requirements of the pharmaceutical industry. The primary methods for large-scale purification are vacuum distillation and recrystallization.

Purification Protocols:

  • Vacuum Distillation: This is the most common method for purifying liquid or low-melting solid lactams. The crude product is heated under reduced pressure, and the purified this compound is collected as a specific boiling point fraction.

  • Recrystallization: For solid crude products, recrystallization from a suitable solvent or solvent mixture can be highly effective. The choice of solvent is critical and should be determined based on the solubility profile of the product and its impurities.

Analytical Methods for Quality Control:

A combination of analytical techniques should be employed to ensure the purity and identity of the final product.

Table 4: Analytical Techniques for Quality Control

TechniquePurpose
Gas Chromatography (GC) To determine the purity of the product and quantify any volatile impurities or residual starting materials.[9]
High-Performance Liquid Chromatography (HPLC) To assess purity, especially for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the product.
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the product.
Melting Point Analysis To assess the purity of the solid product.

Part 4: Safety and Environmental Considerations

The large-scale production of this compound involves several hazardous materials and reactions that require strict safety protocols.

  • Handling of Corrosive Acids: The use of concentrated sulfuric acid or oleum necessitates the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The reaction should be conducted in a well-ventilated area, and emergency showers and eyewash stations must be readily accessible.[5]

  • Exothermic Reactions: The Beckmann rearrangement is highly exothermic, and a runaway reaction is a significant risk.[6] Robust temperature control and monitoring are essential. The addition of reagents should be slow and controlled, and an emergency cooling system should be in place.

  • Waste Management: The neutralization of large quantities of strong acid generates significant amounts of salt waste (e.g., ammonium sulfate), which must be disposed of in an environmentally responsible manner.[7] The use of greener catalytic systems can significantly reduce this waste stream.

  • Solvent Handling: The use of organic solvents for extraction and purification requires proper ventilation and adherence to fire safety regulations. Solvent recovery and recycling should be implemented to minimize environmental impact and reduce costs.

Conclusion

The large-scale production of this compound via the Beckmann rearrangement of 2-methylcyclohexanone oxime is a well-established and efficient process. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing robust purification and safety protocols, high-purity product can be consistently manufactured to meet the demands of the pharmaceutical and chemical industries. The ongoing development of greener catalytic systems promises to make the production of this valuable intermediate even more sustainable and environmentally friendly in the future.

References

  • Wikipedia. (n.d.). Beckmann rearrangement.
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  • ResearchGate. (2025). Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media | Request PDF.
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  • ResearchGate. (n.d.). Bio-based synthesis of δ-valerolactone. | Download Scientific Diagram.
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  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • ResearchGate. (2025). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.
  • Royal Society of Chemistry. (n.d.). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids.
  • ACS Publications. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds | ACS Medicinal Chemistry Letters.
  • LookChem. (n.d.). Cas 3298-16-6,5-METHYL-2-PIPERIDINONE.
  • ResearchGate. (n.d.). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization.
  • PubMed. (2014). Nonenzymatic sugar production from biomass using biomass-derived γ-valerolactone.
  • Royal Society of Chemistry. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production.
  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpiperidin-2-one. As a δ-lactam, this compound is a valuable building block in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during its synthesis and improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Beckmann rearrangement of 2-methylcyclohexanone oxime.[1][2] This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.[3]

Q2: What are the key challenges in the synthesis of this compound via the Beckmann rearrangement?

The primary challenges include achieving a high yield, minimizing the formation of byproducts, and ensuring the purity of the final product. Common issues that researchers face are incomplete conversion of the starting material, formation of isomeric lactams, and the generation of nitrile byproducts through Beckmann fragmentation.[4]

Q3: Are there any alternative synthetic routes to this compound?

While the Beckmann rearrangement is the most common, other routes have been explored for the synthesis of piperidinones. These can include multi-component reactions[5] and cyclization of amino acids.[6] One innovative approach involves an organophotocatalyzed [1+2+3] strategy for creating substituted 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds.[7] Another method describes the synthesis from biomass-derived triacetic acid lactone.[8] However, for this compound specifically, the Beckmann rearrangement of 2-methylcyclohexanone oxime remains the most direct and widely documented method.

Q4: How can I purify the final this compound product?

Purification is typically achieved through distillation or column chromatography.[9] Due to the polar nature of the lactam, a polar stationary phase like silica gel or alumina can be effective. A common eluent system for column chromatography is a gradient of dichloromethane and methanol. To minimize tailing on silica gel, the eluent can be treated with a small amount of a base like triethylamine or ammonia.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a disappointingly low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in the Beckmann rearrangement of 2-methylcyclohexanone oxime can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. You can also consider using a more potent catalytic system.[10]

  • Beckmann Fragmentation: This is a significant side reaction that competes with the desired rearrangement, leading to the formation of a nitrile byproduct.[1][4] This is more likely to occur with substrates that can form a stable carbocation alpha to the oxime.

    • Solution: Employ milder reaction conditions. Avoid strong Brønsted acids like concentrated sulfuric acid at high temperatures. Consider using milder catalysts such as cyanuric chloride in DMF, which can facilitate the reaction at room temperature.[4] Lowering the reaction temperature can also favor the rearrangement over fragmentation.[4]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: Experiment with different acid catalysts. While sulfuric acid is common, other options like polyphosphoric acid (PPA), or Lewis acids such as BF₃ have been used.[1][2] The optimal catalyst and its concentration should be determined empirically for your specific setup.

  • Presence of Water: Trace amounts of water can hydrolyze the intermediate nitrilium ion or the final lactam product, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[4]

Problem 2: Formation of Multiple Products (Isomeric Lactams)

Q: I am observing more than one product in my final reaction mixture, likely isomeric lactams. Why is this happening and how can I obtain a single product?

A: The formation of isomeric lactams is a direct consequence of the stereochemistry of the starting 2-methylcyclohexanone oxime. The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the hydroxyl group on the oxime nitrogen migrates.[2][11]

  • Cause: You are likely starting with a mixture of (E)- and (Z)-isomers of 2-methylcyclohexanone oxime. Strong acidic conditions can also catalyze the isomerization of the oxime before the rearrangement, leading to a loss of stereoselectivity.[4]

  • Solutions:

    • Isolate the Desired Oxime Isomer: Before proceeding with the rearrangement, purify the (E) and (Z) isomers of 2-methylcyclohexanone oxime. This can often be achieved by fractional crystallization or column chromatography.

    • Use Milder Rearrangement Conditions: As mentioned previously, switching to milder catalysts (e.g., tosyl chloride, cyanuric chloride) can prevent the in-situ isomerization of the oxime, thus preserving the stereochemical integrity and leading to a single lactam product.[4]

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of this compound from my crude reaction mixture. What are some effective purification strategies?

A: The purification of this compound can be challenging due to its polarity and potential for co-distillation or co-elution with impurities.

  • Common Impurities:

    • Unreacted 2-methylcyclohexanone oxime

    • Nitrile byproduct from Beckmann fragmentation

    • Polymeric materials

    • Residual acid catalyst

  • Purification Protocols:

    • Protocol 1: Neutralization and Extraction

      • After the reaction is complete, cool the mixture to room temperature.

      • Carefully neutralize the acidic catalyst by slowly adding a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) while cooling in an ice bath.

      • Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Protocol 2: Column Chromatography

      • Stationary Phase: Use silica gel or alumina. For basic compounds like lactams, treating the silica gel with 1-2% triethylamine in the eluent can improve separation and prevent streaking.[9]

      • Eluent System: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.

      • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that this compound can be somewhat volatile, so avoid excessive heating during solvent evaporation.[9]

    • Protocol 3: Vacuum Distillation

      • If the crude product is relatively clean after an initial workup, vacuum distillation can be an effective purification method for larger quantities.

      • The boiling point of this compound will be significantly lower under vacuum. The exact temperature and pressure will need to be optimized.

Experimental Protocols

Optimized Synthesis of this compound via Beckmann Rearrangement

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (or an alternative acid catalyst)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methylcyclohexanone oxime in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath.

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography as described in the purification section.

Data Presentation

Table 1: Comparison of Catalysts for Beckmann Rearrangement

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureInexpensive, readily availableHarsh conditions, potential for side reactions (fragmentation, polymerization)
Polyphosphoric Acid (PPA) Moderate to high temperatureEffective for less reactive oximesViscous, can be difficult to work with
Tosyl Chloride Milder conditions, often with a baseReduces E/Z isomerization of the oxime, higher selectivityMore expensive than sulfuric acid
Cyanuric Chloride Room temperature in DMFVery mild conditions, high selectivityReagent cost

Visualizations

Reaction Mechanism: Beckmann Rearrangement

Beckmann_Rearrangement cluster_intermediates Intermediates R_Oxime 2-Methylcyclohexanone Oxime Protonated_Oxime Protonated Oxime R_Oxime->Protonated_Oxime Protonation H_plus H⁺ (Acid Catalyst) Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement & Loss of H₂O Carbocation Carbocation Nitrilium_Ion->Carbocation Tautomerization Product This compound Carbocation->Product Deprotonation H2O H₂O

Caption: The acid-catalyzed Beckmann rearrangement of 2-methylcyclohexanone oxime.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Completion Is the reaction going to completion? (TLC) Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Byproducts Are there significant byproducts? (NMR, GC-MS) Check_Completion->Check_Byproducts Yes Change_Catalyst Consider a more active catalyst Increase_Time_Temp->Change_Catalyst Increase_Time_Temp->Check_Byproducts Change_Catalyst->Check_Byproducts Fragmentation Beckmann Fragmentation (Nitrile Formation) Check_Byproducts->Fragmentation Yes Check_Purity Check purity of starting materials Ensure anhydrous conditions Check_Byproducts->Check_Purity No Milder_Conditions Use milder catalyst (e.g., TsCl, Cyanuric Chloride) Lower reaction temperature Fragmentation->Milder_Conditions Optimize_Workup Optimize workup and purification to minimize product loss Milder_Conditions->Optimize_Workup Check_Purity->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A step-by-step workflow for troubleshooting low product yield.

References

  • ResearchGate. (n.d.). The proposed reaction pathway for 2‐methypiperidine (MP) and 6‐methylpiperidin‐2‐one (MPO) synthesis from the biomass‐derived TAL.
  • Li, Y., Wang, K., Qin, K., & Wang, T. (2015). Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity. FAO AGRIS.
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  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • ResearchGate. (n.d.). The optimization of the Beckmann rearrangement reaction conditions.
  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
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  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2893–2905.
  • ResearchGate. (2008). Synthesis of Piperidones by MCR.
  • National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2223–2256.
  • PubChemLite. (n.d.). This compound (C6H11NO).
  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-189.
  • NIST WebBook. (n.d.). 2-Piperidinone, 1-methyl-.

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Technical Support Center: Purification of 6-Methylpiperidin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the column chromatography of this compound. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of purifying this polar lactam effectively.

I. Understanding the Molecule: this compound

This compound is a cyclic amide (a lactam) with a moderate polarity due to the presence of the amide functional group. Its purification by column chromatography can be challenging due to its potential for strong interaction with the stationary phase and its susceptibility to degradation under certain conditions.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H11NO[1]
Molecular Weight113.16 g/mol [1]
AppearanceWhite to off-white solid[2]
pKa~16.67 (predicted)[2]
XLogP30.4[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.

Question: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is highly adsorbed to the silica gel. This compound is a polar molecule, and strong interactions with the polar stationary phase are expected. To increase its mobility, you need to use a more polar mobile phase.

  • Solution:

    • Introduce a more polar solvent: Start by adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. You can gradually increase the methanol concentration. A common solvent system for polar compounds is a mixture of dichloromethane and methanol.[3]

    • Consider a different stationary phase: If increasing the mobile phase polarity doesn't provide a satisfactory separation, consider using a less polar stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[4]

Question: My compound is coming off the column, but the fractions are broad, and the yield is low. What could be the cause?

Answer: This issue, known as "tailing," can be caused by several factors, including compound degradation on the silica gel, overloading the column, or poor packing.

  • Solutions:

    • Check for on-column degradation: Before running a column, it's crucial to assess the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it. If you observe streaking or the appearance of new spots, your compound may be degrading.

    • Deactivate the silica gel: Silica gel can be acidic, which can catalyze the hydrolysis of the lactam ring. To mitigate this, you can use silica gel that has been deactivated with a base, such as triethylamine. Prepare your slurry with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).

    • Reduce the amount of sample: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Improve column packing: An improperly packed column with channels or cracks will lead to band broadening. Ensure your silica gel is uniformly packed as a slurry and is not allowed to run dry.

Question: I am observing a new spot on my TLC after column chromatography that wasn't in my crude mixture. What is happening?

Answer: The appearance of a new spot strongly suggests that your compound is degrading on the silica gel column. The acidic nature of silica can lead to the hydrolysis of the lactam ring, opening it to form the corresponding amino acid.

  • Solutions:

    • Use a less acidic stationary phase: Consider using neutral or basic alumina.

    • Buffer the mobile phase: Adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase can help neutralize the acidic sites on the silica gel.

    • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

III. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the column chromatography of this compound.

Question: What is the best stationary phase for purifying this compound?

Answer: For most applications, silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[4] However, given the polar nature of this compound and its potential for acidic degradation, other options should be considered if issues arise:

  • Neutral or Basic Alumina: A good alternative if your compound is sensitive to the acidic nature of silica gel.

  • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and the elution order would be reversed (more polar compounds elute first).

Question: How do I choose the right mobile phase for my column?

Answer: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[3]

  • Step 1: TLC Analysis:

    • Start with a moderately polar solvent system, such as ethyl acetate/hexanes (1:1) .

    • Spot your crude mixture on a silica gel TLC plate and develop it in this solvent system.

    • Your target compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column.

  • Step 2: Adjusting Polarity:

    • If the Rf is too low (<0.2): Increase the polarity of the mobile phase. You can do this by increasing the proportion of the more polar solvent (e.g., more ethyl acetate). If that is not sufficient, introduce a stronger polar solvent like methanol.

    • If the Rf is too high (>0.4): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., more hexanes).

Question: How can I visualize this compound on a TLC plate?

Answer: Since this compound does not have a strong chromophore, it may not be visible under UV light unless it has UV-active impurities. Therefore, you will likely need to use a chemical stain for visualization.

  • Recommended Stains:

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with many functional groups. It will appear as a yellow spot on a purple background.[5]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6] This method is non-destructive.

    • p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors with different functional groups upon heating.[5]

Question: How can I confirm the purity of my this compound after chromatography?

Answer: A combination of chromatographic and spectroscopic techniques should be used to assess purity.

  • TLC: Run a TLC of your combined fractions. A single spot suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the structure of this compound. The absence of signals from impurities is a strong indicator of purity. Key signals to look for include the methyl group doublet and the protons adjacent to the nitrogen and carbonyl groups.[7][8]

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals (6 for this compound).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the amide carbonyl (C=O) group, typically around 1650 cm⁻¹. The presence of a broad peak around 3200-3400 cm⁻¹ would indicate the N-H stretch. The absence of a broad O-H peak around 3200-3600 cm⁻¹ would indicate the absence of the hydrolyzed amino acid impurity.[7][8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (113.16 g/mol ).

IV. Experimental Protocols

A. Protocol for TLC Analysis of this compound

  • Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, use a capillary tube to spot your crude mixture, a reference standard of pure this compound (if available), and a co-spot of both.

  • Prepare a developing chamber with your chosen mobile phase (e.g., start with 7:3 ethyl acetate/hexanes). Place a piece of filter paper in the chamber to ensure saturation.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots using one of the recommended staining methods.

  • Calculate the Rf values and adjust the mobile phase composition as needed to achieve an Rf of ~0.3 for the target compound.

B. Protocol for Column Chromatography Purification of this compound

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified this compound.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

V. Visualizations

Workflow for Troubleshooting Poor Separation in Column Chromatography

Caption: A flowchart for troubleshooting common issues in column chromatography.

VI. References

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. National Institutes of Health. Available at: [Link][6]

  • Thin layer chromatographic analysis of Beta Lactam Antibiotics. Slideshare. Available at: [Link][9]

  • Colours and fluorescence of beta-lactams developed by the six TLC systems. ResearchGate. Available at: [Link][10]

  • TLC Visualization Methods. University of Colorado Boulder. Available at: [Link][5]

  • Synthesis of Functionalized Piperidinones. American Chemical Society. Available at: [Link][11]

  • This compound. PubChem. Available at: [Link][1]

  • TLC Visualization Reagents. EPFL. Available at: [Link][12]

  • Silica Gel Column Chromatography. Teledyne ISCO. Available at: [Link][4]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link][13]

  • N-Methyl-2-piperidone. PubChem. Available at: [Link][14]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Available at: [Link][3]

  • Supporting Information. Humboldt-Universität zu Berlin. Available at: [Link][15]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link][7]

  • How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. Available at: [Link][16]

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed. Available at: [Link][17]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link][18]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link][8]

  • Silica gel-immobilized Di [N-chloranil piperazinium-bis-sulfosalicylate]: Preparation, characterization and performance for chromatographic separation of metals. ResearchGate. Available at: [Link][19]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link][20]

Sources

Technical Support Center: High-Purity Recrystallization of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4775988-01ADate: January 9, 2026

Introduction: The Critical Role of Purity

6-Methylpiperidin-2-one is a vital lactam intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. The stereochemistry and purity of this compound can significantly influence the efficacy, safety, and yield of subsequent reactions. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2][3] This guide provides a comprehensive, field-tested protocol for achieving high-purity this compound, complete with troubleshooting guidance and frequently asked questions to support researchers in their purification endeavors.

Recommended Recrystallization Protocol

This protocol is designed as a robust starting point. Depending on the nature and concentration of impurities, optimization of solvent volumes and cooling rates may be necessary. The fundamental principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.[4][5]

Solvent System Selection

The choice of solvent is the most critical factor for a successful recrystallization.[5][6] For this compound, a compound with moderate polarity, several solvent systems can be effective. A single-solvent system is often preferred for its simplicity.

Solvent SystemSuitability for this compoundRationale & Key Considerations
Primary: Acetonitrile Excellent Amides often show ideal solubility curves in acetonitrile, being very soluble when hot and poorly soluble when cold. It is a polar aprotic solvent that is relatively volatile, making it easy to remove from the final product.[7]
Secondary: Ethyl Acetate / Hexanes Very Good (Mixed-Solvent) Use ethyl acetate (a good solvent) to dissolve the compound, then add hexanes (an anti-solvent) to induce crystallization. This method is useful if no single solvent provides the ideal solubility profile.[4][8]
Alternative: Acetone Good Similar to acetonitrile, acetone is a polar aprotic solvent that can be effective for recrystallizing amides.[7] Its lower boiling point requires careful handling to prevent excessive evaporation.
Alternative: Water Possible (Impurity Dependent) As a highly polar solvent, water may be a good choice if the impurities are non-polar. However, the compound's own solubility in hot water must be confirmed via small-scale tests.[8]
Step-by-Step Experimental Workflow

Safety First: this compound is classified as a skin and eye irritant.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Conduct all operations within a certified fume hood.[11]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar.

  • Add Minimum Hot Solvent: On a stirring hotplate, add a small portion of the chosen primary solvent (e.g., Acetonitrile) and bring the mixture to a gentle boil. Continue to add the hot solvent dropwise until the solid just completely dissolves. Expert Tip: Adding excess solvent is the most common cause of poor yield.[12] Note the volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb colored impurities.[13]

  • (Optional) Hot Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[2][5]

  • Crystallization (Slow Cooling): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5][14] Rapid cooling can trap impurities.[15]

  • Induce Full Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[14]

  • Isolate Crystals (Vacuum Filtration): Collect the pure crystals by vacuum filtration using a Büchner funnel.[16]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Continue to pull a vacuum for several minutes to air-dry the crystals.

  • Final Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath 4. Ice-Water Bath (Maximize Yield) cool->ice_bath vac_filter 5. Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry to Constant Weight wash->dry end End: High-Purity Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[17] This is common for low-melting point compounds or when the solution is too concentrated.

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount (10-15% more) of hot solvent to lower the saturation point.[17] Attempt to cool the solution even more slowly. Insulating the flask can help.

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[18] The microscopic scratches provide nucleation sites for crystal growth. If available, adding a "seed crystal" of the pure compound is a highly effective method.[19][15]

Q2: No crystals have formed, even after cooling in an ice bath. What should I do?

A2: This is a common issue and usually points to one of two problems:

  • Too Much Solvent: This is the most frequent cause.[12] The solution is not supersaturated, even at low temperatures. To fix this, gently boil off a portion of the solvent under the fume hood to re-concentrate the solution and then attempt the cooling process again.[17]

  • Supersaturation: The solution may be supersaturated but requires a nucleation event to begin crystallization.[12] As with "oiling out," vigorously scratching the flask with a glass rod or adding a seed crystal can initiate crystal formation.[19][15]

Q3: My final yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor.[15]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, product was lost. Ensure the filtration apparatus is pre-heated and the transfer is performed quickly.[17]

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in the ice bath to minimize the product's solubility in the solvent.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product.[19]

Q4: The recrystallized product is still colored. How can I remove the color?

A4: Colored impurities are typically large, conjugated organic molecules that can be effectively removed with activated charcoal.[2] If your final product is still colored, it means the initial charcoal treatment was insufficient or not performed. You can perform a second recrystallization, ensuring you add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[13] Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce yield.[13]

Frequently Asked Questions (FAQs)

Q: How do I know if my recrystallization was successful and the product is pure? A: The primary indicator of purity is the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point of your recrystallized product to the literature value. Impurities tend to depress and broaden the melting point range.[14] Visual inspection is also useful; pure crystals should appear uniform with sharp edges.[14]

Q: Can I reuse the filtrate (mother liquor) to recover more product? A: Yes. The mother liquor contains the dissolved impurities but also some of your desired product. You can attempt to recover more material by boiling off a significant portion of the solvent and cooling again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first.

Q: What is the difference between precipitation and crystallization? A: While both result in a solid, their formation process is key. Crystallization is a slow, ordered process where molecules align themselves into a well-defined crystal lattice, which naturally excludes impurities.[14] Precipitation is a rapid, often uncontrolled, formation of an amorphous solid that tends to trap impurities within the solid matrix.[14] For purification, crystallization is always the desired outcome.

Q: The Safety Data Sheet (SDS) for this compound mentions it is an irritant. What specific precautions are necessary? A: Due to its classification as a skin and eye irritant and potential respiratory irritant[10][11], you must handle this compound in a fume hood. Wear nitrile gloves, a buttoned lab coat, and chemical splash goggles. Avoid creating and inhaling dust. In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

References

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Guidechem. (n.d.). This compound 4775-98-8 wiki.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • ChemicalBook. (n.d.). (R)-6-methylpiperidin-2-one.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • PubChem. (n.d.). N-Methyl-2-piperidone.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • MIT Digital Lab Techniques Manual. (2010).
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube.
  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • Hoffman Fine Chemicals. (n.d.). CAS 931-20-4 | 1-Methylpiperidin-2-one.
  • ChemicalBook. (n.d.). N-Methylpiperidine | 626-67-5.

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this synthesis. We understand that achieving high yields is critical for project timelines and resource management. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose and resolve common issues, particularly those related to the Beckmann rearrangement of 2-methylcyclohexanone oxime, the most prevalent synthetic route.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses foundational questions about the synthesis to provide context for troubleshooting.

Q1: What is the most common and industrially relevant synthetic route to this compound?

The most established method is a two-step process starting from 2-methylcyclohexanone. The first step is the formation of 2-methylcyclohexanone oxime via a reaction with hydroxylamine. The second, and most critical step, is the acid-catalyzed Beckmann rearrangement of the oxime to yield the target lactam, this compound.[1][2] This pathway is analogous to the large-scale industrial production of caprolactam, the monomer for Nylon 6, from cyclohexanone.[3][4][5]

Q2: Can you illustrate the core mechanism of the Beckmann rearrangement for this specific synthesis?

Certainly. The rearrangement involves the migration of an alkyl group anti-periplanar to the leaving group on the oxime nitrogen. The reaction is typically catalyzed by a strong Brønsted or Lewis acid, which converts the hydroxyl group into a good leaving group (e.g., H₂O). The subsequent migration of the C-C bond forms a highly electrophilic nitrilium ion intermediate, which is then attacked by water and tautomerizes to the final, stable amide (lactam).[6][7][8]

Beckmann_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization Oxime 2-Methylcyclohexanone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium -H₂O Concerted [1,2]-shift Imidate Protonated Imidate Nitrilium->Imidate +H₂O Lactam This compound (Product) Imidate->Lactam -H⁺

Caption: Mechanism of the Beckmann Rearrangement.

Q3: What are the most critical parameters that influence the overall yield?

The success of this synthesis hinges on four key factors:

  • Catalyst Choice and Concentration: Strong acids like sulfuric acid or phosphorus pentachloride are common, but their concentration is crucial.[6][9] Too little may lead to an incomplete reaction, while too much can cause charring and side reactions.

  • Temperature Control: The rearrangement is often exothermic. Insufficient heating will stall the reaction, whereas excessive temperatures can promote side reactions like Beckmann fragmentation or polymerization.

  • Substrate Purity: The purity of the starting 2-methylcyclohexanone oxime is paramount. Impurities can interfere with the catalyst and lead to undesired byproducts.

  • Moisture Control: While water is involved in the final step of the mechanism, excess water in the reaction medium, especially at the start, can promote hydrolysis of the oxime back to the ketone.

Q4: What is "Beckmann fragmentation," and how can I avoid it?

Beckmann fragmentation is the most significant competing side reaction and a common cause of low lactam yield.[6][9] Instead of the alkyl group migrating, the C-C bond cleaves, forming a stable carbocation and a nitrile. This pathway is favored when the group alpha to the oxime can stabilize a positive charge.

Rearrangement_vs_Fragmentation cluster_rearrangement Desired Pathway: Rearrangement cluster_fragmentation Side Reaction: Fragmentation Start Protonated Oxime Intermediate Pathway1 Alkyl Migration Start->Pathway1 Favored by: - Non-stabilizing α-group - Protic acids (H₂SO₄) Pathway2 C-C Bond Cleavage Start->Pathway2 Favored by: - Carbocation-stabilizing α-group - Lewis acids (PCl₅) - High Temperatures Lactam This compound (Lactam Product) Pathway1->Lactam Nitrile Unsaturated Nitrile Byproduct Pathway2->Nitrile

Caption: Competing Pathways: Rearrangement vs. Fragmentation.

To suppress fragmentation, use reaction conditions that disfavor carbocation formation. This often means using strong Brønsted acids like sulfuric acid over certain Lewis acids and maintaining the lowest possible temperature that still allows the rearrangement to proceed efficiently.[6]

Part 2: Troubleshooting Guide - Diagnosing Experimental Problems

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction isn't going to completion, and I'm recovering a significant amount of unreacted 2-methylcyclohexanone oxime. What are the potential causes and solutions?

A: An incomplete reaction is typically due to issues with activation energy or catalyst efficacy.[10] Consider the following systematic checks:

Potential Cause Underlying Logic Suggested Solution
Insufficient Catalyst The acid catalyst is stoichiometric in many classical procedures. An insufficient amount will not be able to protonate all the oxime molecules to initiate the rearrangement.Carefully re-check the stoichiometry of your catalyst. For a new batch of reagents, consider a small incremental increase in catalyst loading (e.g., from 1.1 to 1.2 equivalents).
Low Reaction Temperature The rearrangement has a significant activation energy barrier. If the temperature is too low, the rate-limiting rearrangement step will be exceedingly slow or may not occur at all.Ensure your reaction thermometer is calibrated. Incrementally increase the reaction temperature by 5-10 °C and monitor the progress closely by TLC or GC-MS.
Catalyst Deactivation Impurities in the starting material or solvent (e.g., basic impurities) can neutralize the acid catalyst, rendering it inactive.Ensure starting materials and solvents are pure and dry. Using freshly distilled solvents and high-purity reagents is recommended.

Issue 2: Major Byproduct Identified as a Nitrile

Q: My starting material is consumed, but my primary product is not the lactam. Spectroscopic analysis (e.g., IR peak around 2240 cm⁻¹) indicates the formation of a nitrile. What happened?

A: This is a classic case of the Beckmann fragmentation side reaction dominating the desired rearrangement pathway.[9]

  • Causality: The tertiary carbon alpha to the oxime in your starting material can form a relatively stable carbocation, making fragmentation a viable pathway. Your reaction conditions are likely favoring this cleavage over the desired alkyl migration.

  • Solutions to Favor Rearrangement:

    • Re-evaluate Your Catalyst: While effective, catalysts like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can sometimes promote fragmentation more than strong protic acids. Consider switching to concentrated sulfuric acid or polyphosphoric acid (PPA).[6][8]

    • Lower the Temperature: Fragmentation often has a higher activation energy than rearrangement. Running the reaction at the lower end of the effective temperature range can significantly increase the selectivity for the lactam product.

    • Change the Solvent: The choice of solvent can influence the stability of intermediates. In some systems, a less polar solvent might disfavor the charge separation involved in fragmentation.

Issue 3: Significant Product Loss During Work-up and Purification

Q: My initial reaction monitoring (TLC/LC-MS) shows good product formation, but my final isolated yield is very low. Where could my product be going?

A: Product loss during work-up is a common but solvable problem, often related to the physicochemical properties of the lactam.

  • Causality & Solutions:

    • Incomplete Extraction: this compound is a polar molecule with a hydrogen-bond donor (N-H) and acceptor (C=O). It will have significant water solubility.

      • Solution: After neutralizing the reaction mixture, extract with a more polar organic solvent like dichloromethane or perform multiple, exhaustive extractions (e.g., 5-7 times) with a standard solvent like ethyl acetate. For persistent issues, a continuous liquid-liquid extractor is highly effective.

    • Hydrolysis During Neutralization: The neutralization of a large amount of strong acid is highly exothermic. The localized heat, combined with the presence of water and base, can hydrolyze the lactam ring to form 5-aminohexanoic acid, which will remain in the aqueous layer.

      • Solution: Perform the neutralization slowly in a robust ice/water bath, ensuring the internal temperature of the mixture never rises significantly.

    • Difficulties in Purification: Due to its polarity, this compound can streak on standard silica gel columns.

      • Solution: Consider using a modified eluent system for column chromatography. A common approach is to use a dichloromethane/methanol gradient with a small amount (0.5-1%) of ammonium hydroxide or triethylamine added to the solvent mixture to deactivate acidic sites on the silica and prevent tailing.[11]

Part 3: Reference Experimental Protocol

This protocol provides a validated starting point for the synthesis. It is crucial to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Methylcyclohexanone Oxime

  • To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) in water, add 2-methylcyclohexanone (1.0 eq.).

  • Add sodium acetate (1.5 eq.) in portions to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 2-3 hours, monitoring the disappearance of the ketone by TLC or GC.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the oxime.

  • Filter the solid product, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.

Step 2: Beckmann Rearrangement to this compound

  • In a flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Cool the acid in an ice bath to below 10 °C.

  • Slowly add the 2-methylcyclohexanone oxime (1.0 eq.) in small portions, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 80-100 °C and hold for 1-2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution by adding a concentrated base (e.g., 50% NaOH or solid Na₂CO₃) while cooling in an ice bath. Adjust the pH to >9.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude lactam by vacuum distillation or column chromatography as described in the troubleshooting section.

Caption: A logical workflow for troubleshooting low yields.

References

  • Homework.Study.com. (n.d.). Propose a mechanism for the two-step synthesis of caprolactam...
  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
  • Royal Society of Chemistry. (n.d.). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids.
  • ResearchGate. (n.d.). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.
  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • Rearrangement Reactions. (n.d.).
  • ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
  • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • National Institutes of Health. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

Sources

removal of impurities from 6-Methylpiperidin-2-one reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide will focus on the purification of this compound, commonly synthesized via the Beckmann rearrangement of 2-methylcyclohexanone oxime. We will explore the likely impurities and provide practical strategies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product will largely depend on the specific synthetic route and reaction conditions. However, when synthesizing this compound via the Beckmann rearrangement of 2-methylcyclohexanone oxime, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: 2-methylcyclohexanone and hydroxylamine (if the oximation was incomplete).

  • Oxime-Related Impurities: Residual 2-methylcyclohexanone oxime.

  • Beckmann Rearrangement Byproducts: These are often analogous to those found in the large-scale production of caprolactam.[3] These can include condensation products, dehydrogenation products, and other rearrangement isomers.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any remaining acid catalyst.

Q2: My crude product is a dark-colored oil. What causes this and how can I decolorize it?

A2: The dark coloration is likely due to the formation of high molecular weight, conjugated byproducts, which can arise from side reactions such as condensation and dehydrogenation, especially at elevated temperatures or in the presence of strong acids.

To decolorize your product, you can try the following:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) and add a small amount of activated carbon. Stir for a short period (15-30 minutes) at room temperature, then filter through a pad of celite to remove the carbon. Be aware that activated carbon can sometimes adsorb the desired product, so use it sparingly and monitor your yield.

  • Chromatography: Passing the crude mixture through a short plug of silica gel can effectively remove colored impurities.

Q3: I'm seeing a broad peak for my product in the HPLC analysis. What could be the issue?

A3: A broad peak in HPLC can indicate several issues:

  • Co-eluting Impurities: An impurity may have a very similar retention time to your product. In this case, you will need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, or stationary phase) to achieve better separation.

  • On-Column Degradation: The acidic or basic nature of the stationary phase or mobile phase could be causing your product to degrade during the analysis. Consider using a different column or adjusting the pH of your mobile phase.

  • Poor Peak Shape: This can be caused by issues with the HPLC system itself, such as a void in the column or a partially blocked frit. It can also be due to interactions between your analyte and the stationary phase. Adding a mobile phase modifier, like a small amount of acid or base, can sometimes improve peak shape.[4]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Workup

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Analysis: Check the crude reaction mixture by TLC, GC-MS, or ¹H NMR to quantify the amount of unreacted 2-methylcyclohexanone oxime. Solution: If significant starting material remains, consider optimizing the reaction conditions (e.g., increasing reaction time, temperature, or the amount of acid catalyst).
Inefficient Extraction Analysis: Analyze the aqueous layer from your workup to see if a significant amount of product is being lost. Solution: Increase the number of extractions with your organic solvent. If the product has some water solubility, consider using a more polar extraction solvent or performing a continuous liquid-liquid extraction.
Formation of Water-Soluble Byproducts Analysis: Acidic or basic impurities may remain in the organic layer if the washing steps are not effective. Solution: Ensure you are washing the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate to remove acid, dilute HCl to remove basic impurities, followed by a brine wash to remove residual water).
Issue 2: Difficulty in Removing a Persistent Impurity

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Isomeric Impurity Analysis: Isomers of this compound can be formed during the Beckmann rearrangement and may have very similar physical properties to the desired product, making them difficult to separate. High-resolution mass spectrometry and 2D NMR techniques can help in identifying isomeric impurities. Solution: Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.[3] Alternatively, preparative HPLC with a suitable stationary and mobile phase may be required for complete separation.
Thermally Labile Impurity Analysis: If you observe an increase in an impurity peak after techniques like GC or distillation, it may be forming due to thermal degradation of another component in the mixture. Solution: Opt for non-thermal purification methods such as column chromatography or recrystallization.
Co-crystallization Analysis: During recrystallization, an impurity may have a similar crystal lattice structure to your product, leading to its incorporation into the crystal. Solution: Try a different solvent system for recrystallization. A two-solvent system can sometimes provide better selectivity.[5][6]

Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity.

Technique Information Provided Typical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on volatile impurities and allows for their identification based on their mass spectra.[7][8][9][10][11]Column: A non-polar column (e.g., DB-5ms) is a good starting point. Injector Temperature: ~250 °C Oven Program: A temperature gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to elute a wide range of components.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the main component and detects non-volatile impurities.[4][12][13]Column: A C18 reversed-phase column is commonly used. Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard. It is excellent for identifying and quantifying impurities without the need for reference standards of those impurities.[5][14][15][16]Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆). Analysis: Compare the integrals of impurity peaks to the product peaks. For qNMR, use a certified internal standard.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities from this compound.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent will need to be optimized based on the TLC analysis of the crude mixture.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include ethyl acetate, isopropanol, and mixtures such as ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Workflow for Purification of this compound

purification_workflow cluster_purification Purification Steps crude Crude this compound analysis1 Purity Analysis (TLC, GC-MS, HPLC) crude->analysis1 decision Purity Acceptable? analysis1->decision pure_product Pure Product decision->pure_product Yes distillation Fractional Distillation decision->distillation No chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization No distillation->analysis1 chromatography->analysis1 recrystallization->analysis1

Caption: A general workflow for the purification and analysis of this compound.

Potential Impurities in this compound Synthesis

impurities cluster_impurities Potential Impurities synthesis Synthesis of this compound starting_materials Unreacted Starting Materials (2-methylcyclohexanone, hydroxylamine) synthesis->starting_materials oxime 2-Methylcyclohexanone Oxime synthesis->oxime byproducts Rearrangement Byproducts (e.g., condensation products) synthesis->byproducts hydrolysis Hydrolysis Product (5-aminohexanoic acid) synthesis->hydrolysis

Caption: Common classes of impurities that may be present in crude this compound.

References

  • Du, B., et al. (2015). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research, 54(38), 9372-9379. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis. BenchChem.
  • MDPI. (2021).
  • ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.
  • MIT OpenCourseWare. (2007). Recrystallization. Massachusetts Institute of Technology. [Link]
  • ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2951-2989. [Link]
  • National Center for Biotechnology Information. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. [Link]
  • Zhejiang University. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.
  • Biochain. (2023).
  • ResearchGate. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. MilliporeSigma.
  • National Center for Biotechnology Information. (2008). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

I. Troubleshooting Guide

This section is formatted to address specific issues you may encounter during the scale-up of this compound synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Yield in Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

You're attempting the classic Beckmann rearrangement to form the lactam, but the yield is significantly lower than in your small-scale experiments.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: The Beckmann rearrangement is often highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to localized temperature spikes, promoting side reactions and decomposition of the product.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[2]

    • Solution: Employ a jacketed reactor with a reliable temperature control system. Monitor the internal reaction temperature, not just the jacket temperature.[3] Consider a slower, controlled addition of the acid catalyst to manage the exotherm. For very large scales, continuous flow reactors can offer superior temperature control.[4][5]

  • Incomplete Reaction: Insufficient mixing can result in poor contact between the oxime and the acid catalyst, leading to an incomplete reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous mixture. The viscosity of the reaction mixture can increase, so the stirrer's power and design are critical.

  • Side Reactions (Beckmann Fragmentation): If the group alpha to the oxime can stabilize a carbocation, Beckmann fragmentation can compete with the desired rearrangement, leading to the formation of nitriles and other byproducts.[6]

    • Solution: Carefully select your reaction conditions. Lower temperatures generally favor the rearrangement over fragmentation. The choice of acid catalyst can also influence the outcome; for instance, using p-toluenesulfonyl chloride (TsCl) can sometimes suppress fragmentation.[7]

  • Oxime Isomerization: If the oxime isomerizes under the reaction conditions, a mixture of amides can be formed, complicating purification and reducing the yield of the desired product.[7]

    • Solution: Pre-forming oxime sulfonates (e.g., tosylates) can allow for milder rearrangement conditions, which may prevent isomerization.[7]

Problem 2: Impurity Profile Changes Upon Scale-Up

You've successfully scaled up the synthesis, but new, unexpected impurities are appearing in your final product, or the concentration of known impurities has increased.

Potential Causes & Solutions:

  • Extended Reaction Times: Scale-up reactions often require longer processing times for heating, cooling, and transfers.[8] This can lead to the formation of degradation products or byproducts from extended exposure to harsh conditions.

    • Solution: Optimize your process to minimize reaction and work-up times where possible. If extended times are unavoidable, investigate the stability of your intermediates and final product under the reaction conditions to identify potential degradation pathways.

  • Changes in Reagent Quality: Using reagents from different suppliers or different lots can introduce new impurities.[3]

    • Solution: Qualify your raw material suppliers and test incoming materials for purity. Be consistent with the grade and source of your reagents.

  • Localized "Hot Spots": As mentioned, poor heat transfer can create localized areas of high temperature, leading to thermal degradation and the formation of unique byproducts.[2]

    • Solution: Improve mixing and temperature control. Reaction calorimetry can be used to study the thermal profile of the reaction and identify potential hazards.[9]

Problem 3: Difficulties with Product Isolation and Purification

Isolating pure this compound at a larger scale is proving to be challenging, with issues like difficult filtration or inefficient crystallization.

Potential Causes & Solutions:

  • Changes in Crystal Morphology: The cooling rate and solvent composition can significantly impact the crystal size and shape of the final product. Rapid cooling on a large scale can lead to the formation of fine particles that are difficult to filter.

    • Solution: Develop a controlled crystallization process. This may involve slow cooling, seeding with pure crystals, and using an anti-solvent. A well-designed crystallization can significantly improve purity and handling characteristics.

  • Emulsion Formation During Work-up: During aqueous work-up, vigorous mixing of organic and aqueous layers can lead to stable emulsions, making phase separation difficult and time-consuming.

    • Solution: Use a less vigorous stirring rate during extraction. The addition of brine can help to break emulsions. In some cases, a different solvent system may be necessary.

  • Product Oiling Out: The product may separate as an oil rather than a crystalline solid, especially if impurities are present that depress the melting point.

    • Solution: Ensure the crystallization solvent is appropriate and that the concentration of the product is optimal. The presence of impurities can inhibit crystallization; consider an initial purification step like a charcoal treatment to remove colored impurities.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

The most prevalent and industrially relevant route is the Beckmann rearrangement of 2-methylcyclohexanone oxime.[10] This method is attractive due to the availability of the starting materials. Alternative routes that have been explored include the catalytic hydrogenation of substituted pyridines or the cyclization of amino esters, though these may be less economically viable for large-scale production.[11][12][13]

Q2: What are the critical safety considerations when scaling up the Beckmann rearrangement?

The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1][3] It is crucial to:

  • Conduct a thorough risk assessment before proceeding.[8]

  • Understand the thermal hazards of the reaction through techniques like reaction calorimetry.[9]

  • Ensure adequate cooling capacity for the chosen reactor size.[9]

  • Have a clear plan for emergency quenching or cooling.

  • Use appropriate personal protective equipment (PPE), as strong acids like sulfuric acid are often used.[1]

Q3: How can I monitor the progress of the reaction on a large scale?

In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the concentration of reactants, products, and impurities. They are invaluable for determining reaction completion and for building a process understanding.

Q4: What are the typical impurities I should expect, and how can I control them?

Common impurities can include:

  • Unreacted 2-methylcyclohexanone oxime.

  • Byproducts from Beckmann fragmentation.

  • Products from side reactions due to thermal decomposition.

  • Residual solvents from the work-up and purification steps.

Control strategies include:

  • Optimizing reaction conditions (temperature, reaction time, catalyst) to maximize conversion and minimize side reactions.

  • Implementing a robust purification procedure, such as recrystallization or distillation, to remove impurities to the desired level.

  • Using analytical techniques like HPLC, GC, and NMR to identify and quantify impurities.

III. Experimental Protocol: Scale-Up of Beckmann Rearrangement

This protocol provides a generalized procedure for the scale-up synthesis of this compound via the Beckmann rearrangement. Note: This is a representative protocol and should be optimized for your specific equipment and safety procedures. A thorough risk assessment must be conducted before implementation.[3][8]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • 2-Methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium Hydroxide solution (for neutralization)

  • Toluene (or other suitable extraction solvent)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

  • Charge Reactant: Charge the reactor with 2-methylcyclohexanone oxime and a suitable solvent if required by your optimized process.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the circulator.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid via the addition funnel, maintaining the internal temperature within the predetermined range. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress using a pre-validated IPC method (e.g., HPLC or TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cooled aqueous solution.

  • Neutralization: Adjust the pH of the aqueous mixture with a sodium hydroxide solution to the desired level for extraction. Monitor the temperature during neutralization as it is also an exothermic process.

  • Extraction: Extract the product into an organic solvent like toluene.[14] Separate the layers.

  • Washing: Wash the organic layer with water and then brine to remove residual inorganics.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or vacuum distillation.[14]

IV. Data Presentation & Visualization

Table 1: Hypothetical Data on Process Parameters vs. Yield and Purity
ParameterValueYield (%)Purity (%) (by HPLC)
Temperature 10 °C8598.5
25 °C8297.2
40 °C7595.1
Catalyst H₂SO₄8598.5
PPA8098.1
TsCl7899.0
Diagrams

Beckmann_Rearrangement cluster_start Starting Materials cluster_process Reaction cluster_end Product 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime Protonation Protonation of Hydroxyl Group 2-Methylcyclohexanone_Oxime->Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonation Rearrangement Concerted Rearrangement & Loss of Water Protonation->Rearrangement Nitrillium_Ion Nitrillium Ion Intermediate Rearrangement->Nitrillium_Ion Hydration Hydration Nitrillium_Ion->Hydration Tautomerization Tautomerization Hydration->Tautomerization This compound This compound Tautomerization->this compound

Caption: Mechanism of the Beckmann Rearrangement.

Troubleshooting_Workflow Start Low Yield or High Impurities Check_Temp Review Temperature Control? Start->Check_Temp Improve_Cooling Improve Cooling/Slower Addition Check_Temp->Improve_Cooling Yes Check_Mixing Assess Mixing Efficiency? Check_Temp->Check_Mixing No Improve_Cooling->Check_Mixing Improve_Agitation Increase Agitation/Change Impeller Check_Mixing->Improve_Agitation Yes Analyze_Impurities Analyze Impurity Profile (HPLC/GC-MS) Check_Mixing->Analyze_Impurities No Improve_Agitation->Analyze_Impurities Fragmentation Fragmentation Products Present? Analyze_Impurities->Fragmentation Adjust_Conditions Adjust T° or Catalyst Fragmentation->Adjust_Conditions Yes Unreacted_SM High Starting Material? Fragmentation->Unreacted_SM No End Process Optimized Adjust_Conditions->End Increase_Time Increase Reaction Time/Catalyst Load Unreacted_SM->Increase_Time Yes Unreacted_SM->End No Increase_Time->End

Caption: Troubleshooting workflow for scale-up issues.

V. References

  • ResearchGate. (n.d.). The proposed reaction pathway for 2‐methypiperidine (MP) and 6‐methylpiperidin‐2‐one (MPO) synthesis from the biomass‐derived TAL. Retrieved from ResearchGate.

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications.

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.

  • Google Patents. (1985). US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone.

  • ResearchGate. (n.d.). Safety evaluating of Beckmann rearrangement of cyclohexanone oxime in microreactors using inherently safer design concept | Request PDF.

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.

  • ResearchGate. (n.d.). Large‐Scale Synthesis.

  • Wikipedia. (n.d.). Beckmann rearrangement.

  • Pure. (2011). The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels.

  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

  • PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.

  • ACS Medicinal Chemistry Letters. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds.

  • Alfa Chemistry. (n.d.). Beckmann Rearrangement.

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Journal of Zhejiang University SCIENCE B. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.

  • ResearchGate. (2025). Synthesis of Piperidones by MCR.

  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications.

  • PMC - PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • Benchchem. (n.d.). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate.

  • PubChem. (n.d.). This compound | C6H11NO | CID 20905.

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

  • ChemScene. (n.d.). 68330-73-4 | (R)-6-Methylpiperidin-2-one.

  • Biblioteka Nauki. (n.d.). Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl).

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • Guidechem. (n.d.). This compound 4775-98-8 wiki.

  • ResearchGate. (n.d.). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction | Request PDF.

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

  • Benchchem. (n.d.). Challenges in the scale-up of 5-Butyl-2-methylpiperidine production.

  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.

  • PubChem. (2026). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.

  • Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.

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Technical Support Center: Stereoselective Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for improving the stereoselectivity of 6-Methylpiperidin-2-one synthesis.

A Guide for Researchers and Drug Development Professionals

The stereoselective synthesis of this compound and its derivatives is a critical endeavor in medicinal chemistry, as these scaffolds are integral to a wide array of bioactive molecules.[1][2] Achieving high levels of stereocontrol is often the most significant challenge in their preparation. This guide, designed by our team of application scientists, provides practical, field-tested advice to troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of chiral this compound.

Part 1: Foundational Strategies for Stereocontrol

Question: What are the primary strategies for achieving a stereoselective synthesis of this compound?

Answer: There are three main pillars for establishing the stereochemistry at the C6 position:

  • Asymmetric Catalysis: This is often the most atom-economical approach. The most common method involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 6-methyl-2-pyridone or a related tetrahydropyridine.[3][4][5] Chiral metal catalysts, typically based on iridium or rhodium with chiral ligands, can deliver high enantioselectivity.[4][6]

  • Chiral Auxiliary-Mediated Synthesis: This classic and robust method involves covalently attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral amine auxiliary can be used to form a lactam, after which alkylation at the C6 position is directed by the auxiliary. This is followed by cleavage of the auxiliary to yield the enantioenriched product.[3][7]

  • Resolution of a Racemic Mixture: In this approach, a racemic mixture of this compound is prepared, and the enantiomers are then separated.

    • Enzymatic Kinetic Resolution: This technique uses an enzyme (often a lipase) that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.[8][9][10]

    • Diastereomeric Salt Formation: This involves reacting the racemic piperidinone (or a derivative) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[11]

Question: How do I select the best strategy for my project?

Answer: The choice depends on several factors:

  • Scale: For large-scale synthesis, asymmetric catalysis is often preferred due to its efficiency. Resolution methods are inherently limited to a 50% theoretical yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[12]

  • Availability of Precursors: Your choice may be dictated by the commercial availability and cost of starting materials for a specific route.

  • In-House Expertise and Equipment: Asymmetric hydrogenation may require specialized high-pressure reactors. Enzymatic resolutions require expertise in handling biocatalysts.

  • Target Molecule: If you need access to both enantiomers, a method like chiral auxiliary-based synthesis or enzymatic resolution can often be adapted to produce either stereoisomer by simply choosing the opposite enantiomer of the auxiliary or a different enzyme.[13]

Part 2: Troubleshooting Asymmetric Hydrogenation

Question: My asymmetric hydrogenation of a 6-methyl-2-pyridone precursor is resulting in low enantiomeric excess (ee). What are the common causes and solutions?

Answer: Low enantioselectivity in asymmetric hydrogenation is a frequent issue. Here’s a systematic troubleshooting guide:

Potential Cause Explanation & Troubleshooting Steps
Catalyst/Ligand Mismatch The "no-free-lunch" principle applies: a catalyst system that works for one substrate may not work for another. Solution: Screen a panel of chiral ligands. For pyridinium-type substrates, ligands like MeO-Biphep and Binapine complexed with Iridium or Rhodium have shown promise.[4][6][14]
Substrate Purity Impurities in your starting material can act as catalyst poisons. Even trace amounts of water, oxygen, or coordinating species can deactivate the catalyst or interfere with its chiral environment. Solution: Ensure your substrate is rigorously purified (e.g., by recrystallization or chromatography) and thoroughly dried before use.
Solvent Effects The solvent can significantly influence the catalyst's activity and the stereochemical outcome. Acidic media, like acetic acid, are often required to protonate the pyridine ring, activating it for hydrogenation and preventing product inhibition.[3] Solution: Screen different solvents. If using acidic conditions, ensure the acid is of high purity.
Hydrogen Pressure & Temperature These parameters are critical. Insufficient pressure can lead to slow or incomplete reactions, while excessive temperature can decrease selectivity. Solution: Systematically vary the hydrogen pressure (e.g., from 50 to 150 bar) and temperature (e.g., from 25°C to 65°C) to find the optimal balance for your specific substrate-catalyst combination.[3]
Catalyst Loading While a higher catalyst loading might increase conversion, it doesn't always improve ee and can be costly. Solution: Start with the literature-recommended loading (often 0.5-2 mol%) and optimize from there. Ensure the catalyst is fully dissolved or properly suspended.

Workflow for Asymmetric Hydrogenation

Caption: Asymmetric Hydrogenation Workflow.

Part 3: Troubleshooting Chiral Auxiliary Strategies

Question: I am performing a diastereoselective alkylation on an N-acylated piperidin-2-one using a chiral auxiliary, but the diastereomeric ratio (dr) is poor.

Answer: Achieving high diastereoselectivity in this step depends on creating a well-defined, sterically biased conformation of the enolate.

Potential Cause Explanation & Troubleshooting Steps
Choice of Base & Enolate Formation The geometry of the resulting enolate is critical. Lithium bases like LDA or s-BuLi are commonly used. The temperature of deprotonation is crucial. Solution: Add the base slowly at a low temperature (e.g., -78°C) to ensure controlled enolate formation. The presence of additives like HMPA can sometimes alter aggregation states and improve selectivity, but use with caution.
Temperature Control The alkylation step must be kept cold to minimize background non-selective reactions and prevent enolate equilibration. Solution: Maintain a consistent low temperature (e.g., -78°C) throughout the addition of the methylating agent (e.g., methyl iodide) and for a period afterward before slowly warming the reaction.
Steric Influence of the Auxiliary The auxiliary must effectively shield one face of the enolate. Auxiliaries derived from phenylglycinol or Evans-type oxazolidinones are common choices.[7] Solution: If selectivity is poor, consider a bulkier chiral auxiliary to increase the steric differentiation between the two faces of the molecule.
Electrophile The reactivity of the electrophile matters. Highly reactive electrophiles may react too quickly before the enolate-auxiliary complex can adopt its most stable, selective conformation. Solution: While methyl iodide is standard, consider using a less reactive methylating agent like methyl triflate if control is an issue.

Question: The final step, cleaving the chiral auxiliary, is causing racemization or decomposition of my product.

Answer: This is a common and frustrating problem. The conditions required to remove the auxiliary can sometimes be harsh enough to epimerize the newly created stereocenter.

  • For Phenylglycinol-type Auxiliaries: Reductive cleavage using hydrogenolysis (e.g., H₂, Pd/C) is common but can sometimes be slow or lead to side reactions. An alternative is oxidative cleavage with reagents like CAN or DDQ, but this can be harsh.

  • For Evans Auxiliaries: Standard cleavage with LiOH/H₂O₂ is effective. If this proves too basic, consider alternative methods like using magnesium bromide or other Lewis acids.

Solution: Always screen cleavage conditions on a small scale first. If racemization is observed, seek milder, lower-temperature conditions, even if it means a longer reaction time.

Part 4: Troubleshooting Enzymatic Resolutions

Question: My lipase-catalyzed kinetic resolution of racemic this compound is very slow and gives a low ee for both the product and the recovered starting material.

Answer: The efficiency of enzymatic resolutions is highly dependent on reaction conditions.

Parameter Explanation & Optimization Strategy
Enzyme Choice Not all lipases are created equal. Their active sites have different shapes and will show different selectivities for your substrate. Solution: Screen a variety of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, etc.) to find one with the best activity and enantioselectivity (E-value).[9]
Acyl Donor For acylation reactions, the choice of acyl donor is critical. Bulky or electronically different acyl donors can dramatically improve selectivity. Solution: Screen various acyl donors, such as vinyl acetate, isopropenyl acetate, or trifluoroethyl esters.[8]
Solvent The solvent must maintain the enzyme's activity while solubilizing the substrate. Anhydrous organic solvents like MTBE, hexane, or toluene are typical. Solution: The polarity of the solvent can affect enzyme conformation. Screen a range of non-polar organic solvents. Ensure the solvent is dry, as excess water can lead to unwanted hydrolysis.
Temperature & pH Every enzyme has an optimal temperature and pH range for activity. Solution: Perform the reaction at the enzyme's optimal temperature (often 30-50°C). While pH is less of a variable in organic media, ensuring the enzyme is prepared and stored at its optimal pH is important.
Reaction Monitoring Kinetic resolutions should ideally be stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material. Solution: Carefully monitor the reaction progress using GC or HPLC. Quench the reaction at ~50% conversion for the best results.

Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic Kinetic Resolution Workflow.

Selected Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of an N-Benzyl Pyridinium Salt

This protocol is a representative example based on principles of iridium-catalyzed hydrogenations.[6][14]

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the iridium precursor (e.g., [{Ir(cod)Cl}₂]) and the chiral ligand (e.g., (S)-MeO-Biphep) in a 1:2.2 molar ratio. Add degassed anhydrous dichloromethane and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate autoclave insert, add the 6-methyl-N-benzylpyridinium bromide substrate and a solvent like methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave insert via cannula. Seal the autoclave, remove it from the glovebox, and purge with argon followed by hydrogen gas (3-5 cycles). Pressurize the vessel to the desired pressure (e.g., 100 bar) with hydrogen.

  • Reaction: Heat the reaction to the desired temperature (e.g., 40°C) and stir for the required time (e.g., 24 hours), monitoring hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution via Acylation

This protocol is a representative example based on lipase-catalyzed resolutions.[8][9]

  • Reaction Setup: To a dried flask, add racemic this compound, an anhydrous organic solvent (e.g., MTBE), and the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, an immobilized form of CAL-B) to the mixture (typically 10-20% by weight relative to the substrate).

  • Reaction: Seal the flask and place it in a shaker incubator at the optimal temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to track the disappearance of the starting material and the formation of the acylated product.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate. The acylated product and the unreacted starting material now have different polarities and can be readily separated by standard flash column chromatography.

  • Analysis: Determine the ee of both the recovered starting material and the product using chiral HPLC.

References

  • Kormos, A., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances.
  • Reddy, R. P., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. NIH Public Access.
  • Chavan, S., et al. (1998). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Semantic Scholar.
  • Glorius, F., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
  • Reddy, R. P., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PubMed.
  • Smith, A. B., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed.
  • Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications.
  • Glorius, F., et al. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Publications.
  • Behenna, D. C. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.
  • Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.
  • Shu, W., et al. (2023). Significance and strategies for the synthesis of 2-piperidinones. ResearchGate.
  • Buffat, M. G. P. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • Unnamed Author. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.
  • Unnamed Author. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • Unnamed Author. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.
  • Unnamed Author. (n.d.). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • Unnamed Author. (2025). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. ResearchGate.
  • Lee, J. K., et al. (2007). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH Public Access.
  • Rios, R., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI.
  • Unnamed Author. (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Tetrahedron: Asymmetry.
  • Unnamed Author. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate.
  • Bode, J. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access.

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Technical Support Center: Stability and Degradation of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound, a six-membered lactam, is a valuable building block in organic synthesis and pharmaceutical development. Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthesized compounds, and the safety and efficacy of potential drug products. Like other lactams, this compound is susceptible to degradation under various environmental conditions. This guide will walk you through the potential stability challenges and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of lactams, the two most probable degradation pathways for this compound are hydrolysis and oxidation .

  • Hydrolysis: This involves the cleavage of the amide bond in the lactam ring by water, leading to the formation of an amino acid. This reaction is catalyzed by both acidic and basic conditions.

  • Oxidation: The piperidinone ring can be susceptible to oxidation, potentially leading to ring-opening or the introduction of hydroxyl groups or other oxygen-containing functionalities. The presence of a tertiary carbon at the 6-position could be a site of oxidative attack.

Q2: How does pH affect the stability of this compound?

A2: The stability of lactams is highly pH-dependent. This compound is expected to be most stable in a neutral to slightly acidic pH range. Both strongly acidic and strongly alkaline conditions will likely accelerate the rate of hydrolytic degradation.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the opening of the lactam ring.

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can significantly increase the rate of degradation, particularly hydrolysis and potentially thermal decomposition. For long-term storage, it is advisable to keep this compound in a cool and dry place. For solutions, refrigeration or freezing is recommended, depending on the solvent.

Q4: What is the potential impact of light exposure on the stability of this compound?

A4: Saturated heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may initiate photochemical reactions, leading to the formation of degradation products. It is recommended to store this compound, both in solid form and in solution, protected from light.

Q5: Can oxidizing agents degrade this compound?

A5: Yes, strong oxidizing agents can degrade this compound. The reaction mechanism and products will depend on the specific oxidizing agent used. Degradation could involve oxidation of the carbon adjacent to the nitrogen or cleavage of the ring.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment. 2. Control pH: Buffer your experimental medium to a neutral or slightly acidic pH. 3. Control temperature: Perform experiments at a controlled, and if possible, lower temperature. Store solutions at 2-8°C or frozen. 4. Protect from light: Use amber vials or cover containers with aluminum foil.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products.[1] 2. Use a stability-indicating method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.[2]
Change in physical appearance of the solid compound (e.g., color change, clumping). Degradation due to improper storage.1. Verify storage conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. 2. Test for purity: Re-analyze the purity of the compound before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][3][4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C. After the desired time, neutralize the solution with an equivalent amount of NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C. After the desired time, neutralize the solution with an equivalent amount of HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV or LC-MS). The goal is to achieve 5-20% degradation of the active ingredient.[3]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2][6][7][8]

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as lactams have weak chromophores)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve adequate separation between the main peak (this compound) and any degradation product peaks.

  • Ensure that the main peak is pure by using a photodiode array (PDA) detector to check for peak purity.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles of lactams.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 5-Aminohexanoic acid A->B  H+ or OH- / H2O C Hydroxylated Derivatives A->C [O] D Ring-Opened Products A->D Strong [O]

Caption: Hypothesized degradation pathways of this compound.

Forced Degradation Workflow

The following workflow diagram outlines the key steps in performing a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze Samples by Stability-Indicating Method B->C D Identify and Characterize Degradation Products C->D E Elucidate Degradation Pathways D->E

Caption: General workflow for a forced degradation study.

Concluding Remarks

The stability of this compound is a critical parameter that can influence the outcome and reproducibility of research and development activities. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their work. This guide provides a foundational understanding and practical troubleshooting strategies. For definitive identification of degradation products and pathways for your specific application, a comprehensive forced degradation study is strongly recommended.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • This compound, PubChem, National Center for Biotechnology Inform
  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess Intern
  • Mali, R. B., Patil, S. V., Patil, P. P., & Suryavanshi, S. S. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Poor Stability Study Design Leading to Rejections? Common Errors Explained, Pharma GMP. [Link]
  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978.
  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Stability-Indicating HPLC Method Development, W
  • This compound (C6H11NO), PubChemLite. [Link]
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Shah, B., Jain, S., Prajapati, K., & Mansuri, N. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(16), 4055-4063.
  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS, Analytical Methods (RSC Publishing). [Link]
  • Jamshidi-Kia, F., Lorigooini, Z., & Amini-Khoei, H. (2018). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of research in pharmacy practice, 7(2), 90–95.
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  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning, YouTube. [Link]
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  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant, PubMed. [Link]
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs, Semantic Scholar. [Link]

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preventing racemization during the synthesis of chiral 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 6-Methylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization at the C6 stereocenter. This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format to ensure you can achieve high enantiopurity in your synthesis.

Introduction: The Challenge of the C6 Stereocenter

This compound is a valuable chiral building block in medicinal chemistry.[1][2] The primary obstacle in its synthesis is the susceptibility of the stereocenter at the C6 position, which is adjacent to the lactam carbonyl, to racemization. This occurs because the α-proton at C6 is acidic and can be abstracted by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of enantiomeric excess (ee).[3][4][5] Understanding and controlling this equilibrium is paramount for a successful asymmetric synthesis.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your synthesis.

Question 1: My starting material was enantiopure, but my final this compound product shows significant loss of enantiomeric excess. What is the most likely cause?

Answer: The most probable cause is base- or acid-catalyzed racemization via enolate formation at the C6 position.[4][5][6] This is especially common during the cyclization step to form the lactam ring or during workup and purification if inappropriate pH conditions are used.

Root Cause Analysis:

  • Strong Bases: Using strong, non-sterically hindered bases (e.g., NaOH, KOtBu in excess, LDA at elevated temperatures) can readily deprotonate the C6 proton, leading to the formation of a planar enolate intermediate, which is achiral. Reprotonation during workup is non-selective and results in a racemic or near-racemic mixture.[3][7]

  • High Temperatures: Ring-closing reactions performed at elevated temperatures increase the rate of enolate formation and equilibration, thus promoting racemization.

  • Prolonged Reaction Times: Leaving the reaction under basic conditions for extended periods allows more time for the racemization equilibrium to be established.

  • Workup/Purification Conditions: Exposing the chiral product to either strongly acidic or basic conditions during aqueous workup or chromatography can also induce racemization.

Mechanism of Base-Catalyzed Racemization

The diagram below illustrates the pathway for the loss of stereochemical integrity at the C6 position.

Caption: Base-catalyzed racemization of this compound.

Recommended Solutions:

  • Re-evaluate Your Base:

    • If using a strong base for cyclization, switch to a milder, non-nucleophilic base.

    • Consider using metal hydrides (e.g., NaH) at low temperatures, which can deprotonate the precursor amine/amide for cyclization with less risk of C6 deprotonation.

  • Optimize Reaction Temperature:

    • Perform the cyclization step at the lowest possible temperature that allows for a reasonable reaction rate. We recommend starting at 0 °C or even -20 °C and slowly warming if necessary.

  • Control Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.

  • Neutralize Carefully:

    • During workup, quench the reaction by adding a buffered solution (e.g., saturated aqueous NH₄Cl) to neutralize the base without creating strongly acidic or basic conditions.[8]

Question 2: I am planning a synthesis. Which synthetic strategy is inherently the most robust against racemization for this target?

Answer: Strategies that form the C6 stereocenter in the final step under neutral or mildly acidic conditions, or those that avoid generating a carbanion at C6 altogether, are the most reliable. The two premier approaches are Catalytic Asymmetric Hydrogenation and the Beckmann Rearrangement .

Strategy 1: Catalytic Asymmetric Hydrogenation

This is often the most elegant and effective method. It involves the hydrogenation of a prochiral precursor, such as 6-methyl-2-pyridone, using a chiral catalyst.

  • Mechanism: The chiral catalyst (typically a Ruthenium or Iridium complex with a chiral ligand) coordinates to the substrate and delivers hydrogen stereoselectively to one face of the double bond, creating the chiral center with high enantiopurity.[9][10][11]

  • Advantages:

    • The stereocenter is set in the final step.

    • The reaction is typically run under neutral conditions, eliminating the risk of base-catalyzed racemization.

    • High enantiomeric excesses (>95% ee) are often achievable.[9]

  • Considerations:

    • Requires a suitable prochiral precursor (e.g., 6-methyl-2-pyridone).

    • Optimization of catalyst, solvent, and hydrogen pressure is necessary.[12]

Illustrative Workflow: Asymmetric Hydrogenation

hydrogenation_workflow start 6-Methyl-2-pyridone (Prochiral Precursor) reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Ru- or Ir-Catalyst (e.g., Ru-NHC complex) catalyst->reaction conditions H₂ Gas (High Pressure) Solvent (e.g., Hexane/t-AmOH) Optimized Temperature conditions->reaction product Enantiopure (R)- or (S)-6-Methylpiperidin-2-one reaction->product

Caption: Workflow for enantioselective synthesis via hydrogenation.

Strategy 2: Beckmann Rearrangement

This classic reaction transforms a chiral ketoxime into a lactam. If you start with an enantiopure cyclic ketoxime, the rearrangement proceeds with retention of configuration.[13][14]

  • Mechanism: The group anti to the oxime's hydroxyl group migrates to the nitrogen atom in a concerted step. The stereochemistry of the migrating carbon is fully retained.[13][15]

  • Advantages:

    • The reaction is stereospecific, directly transferring the stereochemistry of the precursor.[13]

    • It avoids the generation of a vulnerable enolate at the chiral center.

  • Considerations:

    • Requires the synthesis of an enantiopure 2-methylcyclohexanone oxime.

    • Reaction conditions (strong acid) must be carefully controlled to prevent side reactions.

Question 3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

Answer: The most reliable and widely used method for determining the enantiomeric excess of chiral piperidinones is Chiral High-Performance Liquid Chromatography (HPLC) .

Key Recommendations:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Chiralpak IA , Chiralpak IB , or their immobilized equivalents are excellent starting points.[16][17]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is most common for these types of compounds.[18] The ratio will need to be optimized to achieve baseline separation.

  • Detection: UV detection is suitable, typically in the range of 210-230 nm.

Sample Protocol: Chiral HPLC Analysis

This protocol is a starting point and should be optimized for your specific system.

ParameterRecommended ConditionRationale
Column Chiralpak IA (or similar)Proven efficacy for resolving piperidinone analogues.[16][17]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Good starting ratio for elution and separation. Adjust ratio to optimize resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °C (Ambient)Temperature can affect separation; keep it consistent.
Detection UV at 215 nmLactam chromophore absorbs in this region.[19]
Sample Prep ~1 mg/mL in mobile phaseEnsure full dissolution and filter before injection.

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100

Frequently Asked Questions (FAQs)

Q: Can I use a chiral auxiliary-based method? A: Yes, chiral auxiliary methods, such as those employing SAMP/RAMP hydrazones, are powerful for establishing the stereocenter.[20][21] However, racemization can still occur during the final steps when the auxiliary is removed or during subsequent manipulations if basic conditions are used. If you use an auxiliary, ensure the final ring-closing and deprotection steps are performed under non-racemizing conditions.

Q: My synthesis involves an alkylation step to introduce the methyl group. How can I prevent epimerization? A: Alkylation of a pre-formed piperidinone enolate is highly prone to racemization. If this is your chosen route, strict control is essential.

  • Use a strong, hindered base: Use LDA or LHMDS to ensure rapid and complete enolate formation.

  • Low Temperature: Perform the deprotonation and alkylation at very low temperatures (-78 °C) to trap the kinetic enolate and minimize equilibration.[8]

  • Quench Cold: Quench the reaction at -78 °C before allowing it to warm to room temperature.

Q: Are there any enzymatic methods to resolve a racemic mixture of this compound? A: Yes, enzymatic resolution is a viable strategy. Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully used for the kinetic resolution of similar piperidone structures.[22] This approach involves selectively acylating or hydrolyzing one enantiomer from the racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product.

References

  • Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine. Organic Letters, 9(13), 2473–2476. [Link]
  • Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129. [Link]
  • ResearchGate. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. Organic Letters. [Link]
  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
  • Wysocki, J., et al. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Synlett, 26(11), 1557-1562. [Link]
  • Husson, H. P., et al. (1999). Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. Journal of Organic Chemistry. [Link]
  • Wikipedia.
  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St.
  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
  • Wikipedia. Beckmann rearrangement. Wikipedia. [Link]
  • National Institutes of Health. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC. [Link]
  • PubMed. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. [Link]
  • Springer. (2007). Racemization, Enantiomerization and Diastereomerization.
  • University of Illinois. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry Department. [Link]
  • MDPI. (2021). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms.
  • Organic Reactions. (1960).
  • ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
  • MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]
  • ACS Publications. (2023). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. [Link]
  • The University of Manchester. (2018). Racemisation in Chemistry and Biology. University of Manchester. [Link]
  • ResearchGate. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. [Link]
  • Química Organica.org. (2010). Beckmann rearrangement as a strategy in Retrosynthesis. Química Organica.org. [Link]
  • ResearchGate. (2024). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 19.
  • ACS Publications. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Organic Process Research & Development. [Link]
  • PubChem. This compound. PubChem. [Link]
  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • National Institutes of Health. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. [Link]
  • YouTube. (2024).

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Methylpiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of this synthesis. Our goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles that govern the reaction's efficiency and outcome.

Introduction to this compound Synthesis

This compound, a valuable piperidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and biochemical reagents.[1][2] The most common and industrially significant route to this lactam is through the Beckmann rearrangement of 6-methylcyclohexanone oxime.[3][4] This intramolecular rearrangement, typically acid-catalyzed, transforms the oxime into the corresponding amide (in this case, a cyclic amide or lactam).[3]

The efficiency of the Beckmann rearrangement is highly sensitive to a multitude of factors, including the choice of catalyst, solvent, temperature, and the purity of the starting materials.[5] Therefore, a thorough understanding of these parameters is essential for optimizing the reaction conditions to achieve high yields and purity of this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

The most prevalent and well-established method for synthesizing this compound is the Beckmann rearrangement of 6-methylcyclohexanone oxime.[3][6] This reaction involves the acid-catalyzed intramolecular migration of the alkyl group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, resulting in the formation of the seven-membered lactam ring.[3]

Q2: What are the key reaction parameters to control for a successful synthesis?

The success of the this compound synthesis via the Beckmann rearrangement hinges on the careful control of several key parameters:

  • Catalyst: The choice and concentration of the acid catalyst are critical. Strong protic acids like sulfuric acid are traditionally used, but milder reagents can offer better selectivity.[5]

  • Temperature: The reaction is often exothermic, and controlling the temperature is crucial to prevent side reactions and decomposition.[5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and the stability of intermediates.[7]

  • Purity of Starting Materials: Impurities in the 6-methylcyclohexanone oxime can lead to the formation of byproducts and lower yields.

Q3: What are the potential side reactions to be aware of?

The primary side reaction of concern during the Beckmann rearrangement is Beckmann fragmentation . This competing pathway leads to the formation of a nitrile instead of the desired lactam. Fragmentation is more likely to occur with substrates that can form a stable carbocation alpha to the oxime group and under harsh acidic conditions.[5]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (6-methylcyclohexanone oxime) on a TLC plate, the disappearance of the starting material and the appearance of the product spot can be tracked over time.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient concentration.

  • Low Reaction Temperature: The activation energy for the rearrangement may not be reached if the temperature is too low.

  • Poor Quality Starting Material: Impurities in the 6-methylcyclohexanone oxime can inhibit the reaction.

  • Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or instability of intermediates.

Solutions:

  • Catalyst Check: Use a fresh, anhydrous acid catalyst. If using a solid catalyst, ensure it is properly activated. Consider a slight increase in the catalyst loading.

  • Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

  • Starting Material Purification: Recrystallize the 6-methylcyclohexanone oxime before use to ensure high purity.

  • Solvent Screening: If possible, screen a range of solvents with varying polarities to identify the optimal medium for the reaction.

Problem 2: Formation of Significant Byproducts (e.g., from Beckmann Fragmentation)

Possible Causes:

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can promote Beckmann fragmentation.

  • Substrate Structure: While less of a concern for 6-methylcyclohexanone oxime, substrates that can form a stable carbocation are more prone to fragmentation.

Solutions:

  • Milder Conditions: Employ a lower reaction temperature and a less concentrated acid solution.

  • Alternative Catalysts: Consider using milder and more selective catalysts such as solid acid catalysts or reagents like cyanuric chloride.[5]

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Incomplete Reaction: The presence of unreacted starting material can complicate the purification process.

  • Formation of Emulsions during Workup: The presence of acidic and basic aqueous layers with an organic solvent can sometimes lead to the formation of stable emulsions.

  • Product Co-distillation with Solvent: If distillation is used for purification, the product may co-distill with the solvent if their boiling points are close.

Solutions:

  • Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed before proceeding with the workup.

  • Breaking Emulsions: Add a saturated brine solution to the separatory funnel to help break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Purification Technique Optimization: If distillation is problematic, consider alternative purification methods such as column chromatography on silica gel or recrystallization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Classical Beckmann Rearrangement with Sulfuric Acid

This protocol is a standard method for the Beckmann rearrangement and should be performed with caution due to the use of concentrated acid and the exothermic nature of the reaction.

Materials:

  • 6-methylcyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methylcyclohexanone oxime (1 equivalent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Optimization of Reaction Conditions

While specific data for this compound is not extensively tabulated in the literature, the following table illustrates the expected trends in yield based on the optimization of key reaction parameters for a typical Beckmann rearrangement of a substituted cyclohexanone oxime.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (conc.)Neat252~75
2H₂SO₄ (conc.)Neat501~70 (increased byproducts)
3Polyphosphoric AcidNeat803~80
4Cyanuric ChlorideAcetonitrile254~85 (milder conditions)
5Solid Acid (e.g., Zeolite)Toluene1106~90 (heterogeneous)

Note: The yields presented are illustrative and can vary based on the specific experimental setup and scale.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 6-methylcyclohexanone oxime reaction Beckmann Rearrangement (Acid Catalyst) start->reaction 1. Add Catalyst quenching Quenching (Ice) reaction->quenching 2. Reaction Monitoring (TLC) neutralization Neutralization (Base) quenching->neutralization 3. Pour onto ice extraction Extraction (Organic Solvent) neutralization->extraction 4. Adjust pH drying Drying (Anhydrous Na₂SO₄) extraction->drying 5. Separate Layers concentration Concentration (Rotary Evaporator) drying->concentration 6. Dry Organic Phase purification Purification (Distillation/Recrystallization) concentration->purification 7. Remove Solvent product Final Product: This compound purification->product 8. Isolate Pure Product troubleshooting_tree start Problem Encountered low_yield Low/No Yield start->low_yield byproducts Significant Byproducts start->byproducts incomplete_reaction Incomplete Reaction start->incomplete_reaction catalyst_issue Check Catalyst Activity/Concentration low_yield->catalyst_issue harsh_conditions Are Conditions Too Harsh? byproducts->harsh_conditions time_issue Increase Reaction Time incomplete_reaction->time_issue temp_issue Increase Temperature Gradually catalyst_issue->temp_issue No solution_catalyst Use Fresh/More Catalyst catalyst_issue->solution_catalyst Yes purity_issue Check Starting Material Purity temp_issue->purity_issue No solution_temp Optimize Temperature temp_issue->solution_temp Yes solution_purity Purify Starting Material purity_issue->solution_purity Yes solution_mild Use Milder Catalyst/Lower Temp. harsh_conditions->solution_mild Yes solution_fragmentation Consider Beckmann Fragmentation harsh_conditions->solution_fragmentation No solution_time Monitor by TLC until completion time_issue->solution_time Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

  • Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129. [Link]
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
  • Gao, Y., et al. (2024).
  • Gawley, R. E. (1988). The Beckmann rearrangement. Organic Reactions, 35, 1-420.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • PubChem. (n.d.). This compound.
  • Xiao, J., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (2024).
  • Hessel, V., et al. (2011). The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. Pure and Applied Chemistry, 83(7), 1363-1383. [Link]
  • Al-Hadedi, A. A. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 23889-23897. [Link]
  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE.
  • PubChem. (n.d.). N-Methyl-2-piperidone.
  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone.

Sources

solvent effects on the yield and purity of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects on Yield and Purity

Welcome to the technical support center for the synthesis of 6-Methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of lactam synthesis, with a specific focus on the critical role of solvents in achieving high yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common foundational questions regarding the synthesis of this compound and the influence of solvents.

Q1: What is the primary industrial and laboratory method for synthesizing this compound?

The most prevalent and historically significant method for synthesizing this compound, a substituted lactam, is the Beckmann rearrangement of 2-methylcyclohexanone oxime.[1][2] This reaction involves the acid-catalyzed intramolecular rearrangement of a ketoxime to an N-substituted amide. For cyclic oximes, this process yields a lactam, which is a cyclic amide.[1][2] The reaction is renowned for its efficiency in ring expansion, making it a cornerstone of industrial chemistry, most famously in the production of ε-caprolactam, the monomer for Nylon 6.[1]

Q2: How does solvent choice fundamentally impact the Beckmann rearrangement and, consequently, the yield and purity of my product?

The solvent is not merely an inert medium in the Beckmann rearrangement; it is an active participant that can dictate the reaction's success. Its influence can be broken down into several key factors:

  • Stabilization of Intermediates: The rate-limiting step often involves the formation of a highly electrophilic nitrilium ion intermediate.[3] Polar solvents, particularly those with a high dielectric constant, can stabilize this charged intermediate and the preceding transition state, thereby increasing the reaction rate.[4][5]

  • Active Catalytic Role: Certain solvents can play a direct role in the mechanism. For instance, in the classical "Beckmann solution," acetic acid molecules have been shown through computational studies to form a hydrogen-bonding network that stabilizes the leaving group, facilitating its departure in a concerted fashion.[1][4]

  • Nucleophilicity and Side Reactions: Solvents with high nucleophilicity (e.g., water, alcohols) can intercept the nitrilium ion intermediate.[3][4] This leads to the formation of undesired byproducts through hydrolysis or solvolysis, reducing the overall yield and complicating purification. This is a primary reason why aprotic solvents are often preferred when using alternative activators like tosyl chloride.[3]

  • Solubility of Reagents: The solvent must effectively dissolve the starting oxime and the catalyst/reagent to ensure a homogeneous reaction environment, which is crucial for consistent kinetics and complete conversion.

Q3: What are the most common impurities I should expect, and how are they related to solvent choice?

Understanding potential impurities is key to optimizing purity. The primary culprits include:

  • Unreacted 2-Methylcyclohexanone Oxime: Incomplete conversion is often a result of suboptimal reaction conditions, including an inappropriate solvent that may not sufficiently promote the rearrangement.

  • Beckmann Fragmentation Products: This is a significant competing side reaction where the C-C bond alpha to the oxime cleaves, yielding a nitrile-containing compound instead of the lactam.[1] The choice of promoting reagent and solvent conditions is critical to favor the desired rearrangement over fragmentation.[1]

  • Hydrolysis Byproducts: If water is present as a solvent or impurity, it can attack the nitrilium ion, leading to the formation of amino acids or other hydrolyzed species, which can be difficult to separate from the desired lactam.

  • Isomeric Lactams: If the starting 2-methylcyclohexanone oxime isomerizes under the reaction conditions (i.e., the syn and anti isomers interconvert), a mixture of two different lactams can be formed.[1][3] Careful selection of reagents can often prevent this isomerization.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides solutions to specific problems you might encounter during your synthesis, linking them directly to solvent effects.

Problem: My reaction yield is consistently low (<50%).

Q: I've confirmed my starting materials are pure, but the final yield of this compound is poor. What solvent-related factors should I investigate?

A low yield is often a multifaceted problem. Let's diagnose the potential solvent-related causes.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_conversion 1. Check Reaction Conversion (TLC, GC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low side_products Side Products Observed check_conversion->side_products High cause1 Possible Cause: Insufficient Reaction Rate incomplete->cause1 cause2 Possible Cause: Beckmann Fragmentation side_products->cause2 cause3 Possible Cause: Product Hydrolysis side_products->cause3 solution1 Solution: - Increase solvent polarity (e.g., switch from Toluene to Acetonitrile). - Use a solvent with an 'active' role (e.g., Acetic Acid). - Increase temperature. cause1->solution1 solution2 Solution: - Use milder activating agents (e.g., TsCl) in an aprotic solvent. - Avoid overly harsh Brønsted acids that favor fragmentation. cause2->solution2 solution3 Solution: - Use a rigorously dried aprotic solvent (e.g., DCM, Acetonitrile). - Ensure anhydrous conditions throughout the reaction. cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

In-depth Analysis:

  • Insufficient Polarity: The rearrangement proceeds through a charged intermediate. If your solvent is too nonpolar (e.g., hexane, toluene), the activation energy for the reaction may be too high, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a more polar aprotic solvent like acetonitrile or use a protic solvent system like the traditional "Beckmann solution" (acetic acid, HCl, acetic anhydride) if byproduct formation can be controlled.[1]

  • Solvent-Induced Side Reactions: As discussed, your solvent could be actively working against you.

    • Fragmentation: Strongly acidic conditions can promote the competing fragmentation pathway.[1]

    • Hydrolysis: The presence of water, even in small amounts in solvents like technical-grade acetone or ethanol, can hydrolyze the intermediate.

    • Solution: For cleaner reactions, pre-forming an oxime sulfonate (e.g., a tosylate) and then gently heating it in an inert, aprotic solvent (like dry dichloromethane or toluene) can provide the desired lactam with fewer byproducts.[3]

Problem: My final product is impure, with multiple spots on TLC or peaks in GC/MS.

Q: How can I alter my solvent system to improve the purity of my crude this compound before purification?

Purity issues are almost always linked to side reactions. The solvent system is your first line of defense.

Comparative Data: Solvent & Catalyst System Effects on Purity
Catalyst SystemTypical Solvent(s)Primary AdvantageKey Disadvantage (Purity Concern)
Sulfuric Acid (H₂SO₄) Neat (no solvent) or minimal co-solventPotent, fast, and inexpensive.Can be overly harsh, leading to charring and fragmentation byproducts.
Polyphosphoric Acid (PPA) Neat (no solvent)Effective for difficult substrates.High viscosity can make stirring and workup difficult, trapping impurities.
"Beckmann Solution" Acetic Acid, HCl, Acetic AnhydrideClassic, well-understood system.The acidic and potentially wet environment can lead to hydrolysis.[1]
Tosyl Chloride (TsCl) / Pyridine Dichloromethane (DCM), TolueneMilder conditions, avoids strong Brønsted acids.Pyridine can be difficult to remove; reaction may be slower.
Cyanuric Chloride / ZnCl₂ Dichloromethane (DCM)Catalytic, mild conditions.[1]May require careful optimization of catalyst loading and temperature.
Deep Eutectic Solvents (DES) Choline Chloride / Triflic AcidActs as both solvent and catalyst; reusable.[6]Can be viscous; requires separation from the product. High selectivity reported.[6]

Recommendations for Improving Purity:

  • Prioritize Aprotic Solvents: To minimize hydrolysis, your go-to strategy should be employing dry, aprotic solvents such as dichloromethane, toluene, or acetonitrile.[3] This is especially critical if your substrate is sensitive.

  • Match Solvent to Activator: The choice of acid or activator is intrinsically linked to the ideal solvent. For sulfonate ester intermediates (formed from MsCl or TsCl), aprotic solvents are standard.[3] For strong acids like H₂SO₄, the acid itself often serves as the reaction medium.[1]

  • Consider Temperature: Sometimes, running the reaction at a lower temperature for a longer period in a carefully selected solvent can dramatically improve the selectivity of the rearrangement over competing pathways.

Part 3: Experimental Protocol and Best Practices

This section provides a generalized, robust protocol for the synthesis of this compound, incorporating best practices related to solvent handling.

Protocol: Synthesis of this compound via Beckmann Rearrangement using TsCl

This protocol uses p-toluenesulfonyl chloride (TsCl) as a milder activating agent in an aprotic solvent to favor a clean reaction.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dry Glassware (Oven or Flame-dry) add_oxime 2. Add 2-methylcyclohexanone oxime and dry Pyridine start->add_oxime cool 3. Cool to 0 °C (Ice Bath) add_oxime->cool add_tscl 4. Add TsCl solution (in dry DCM) dropwise cool->add_tscl warm_rt 5. Warm to RT and Stir (Monitor by TLC) add_tscl->warm_rt quench 6. Quench with water and extract with DCM warm_rt->quench wash 7. Wash organic layer (HCl, NaHCO₃, brine) quench->wash dry_conc 8. Dry (Na₂SO₄) and Concentrate wash->dry_conc purify 9. Purify via Column Chromatography or Recrystallization dry_conc->purify end_product 10. Pure this compound purify->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add 2-methylcyclohexanone oxime (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

    • Add anhydrous pyridine (2.0 eq) as a solvent and base. Ensure the pyridine is freshly distilled or from a sure-seal bottle to minimize water content.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Reaction:

    • Dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the TsCl solution dropwise to the stirred oxime/pyridine mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime spot has been consumed.

  • Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash sequentially with:

      • 1 M HCl (to remove pyridine)

      • Saturated NaHCO₃ solution (to neutralize any remaining acid)

      • Brine (to remove bulk water)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude lactam can be purified by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be employed to yield the pure this compound.[7]

References

  • Guthmuller, J., & Humbel, S. (2009). A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. The Journal of Physical Chemistry A, 113(15), 3569–3577. [Link]
  • Wikipedia. (2023). Beckmann rearrangement.
  • Denmark Group. (2013). The Beckmann Rearrangement. University of Illinois.
  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry.
  • Hoelderich, W. F., & Dahlhoff, G. (2001). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications.
  • Di-Tavio, S., et al. (2019). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 4, 1588-1599. [Link]
  • Dai, C., et al. (2019). Reusable Deep Eutectic Solvents for Clean ε-Caprolactam Synthesis under Mild Conditions. ACS Sustainable Chemistry & Engineering, 7(13), 11306–11313. [Link]
  • Onditi, M. W., et al. (2021). Synthesis and Characterization of Caprolactam-based Ionic Liquids as Green Solvents. Journal of Advances in Medicine and Medical Research, 33(12), 1-11. [Link]
  • Onditi, M. W., et al. (2021). Synthesis and Characterization of Caprolactam-based Ionic Liquids as Green Solvents. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(2), 56-66. [Link]
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis.
  • Onditi, M. W., et al. (2021). Synthesis and Characterization of Caprolactam-based Ionic Liquids as Green Solvents. Semantic Scholar.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • RSC Blogs. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3836-3855. [Link]
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
  • Zhu, W., et al. (2009). Synthesis of Piperidones by MCR. Angewandte Chemie International Edition, 48(19), 3500-3503. [Link]
  • Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 54(5), 345-348. [Link]
  • Mauri, M., et al. (1985). Process for preparing 2,2,6,6-tetramethyl-4-piperidone. U.S.
  • Truppo, M. D., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 19(10), 1439-1443. [Link]
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13, 201-212. [Link]

Sources

Technical Support Center: Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the work-up and purification of 6-Methylpiperidin-2-one. It is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered in the laboratory. The focus is on providing not just procedural steps, but the underlying chemical principles to empower researchers to make informed decisions.

Overview of this compound Synthesis

This compound, a cyclic lactam, is a valuable building block in medicinal chemistry and materials science.[1] One of the most common and classic methods for its synthesis involves the Beckmann rearrangement of 2-methylcyclohexanone oxime.[2][3] This reaction typically uses strong acids like sulfuric acid or polyphosphoric acid to catalyze the rearrangement of the oxime to the corresponding lactam.[3][4]

The success of the synthesis hinges critically on the work-up procedure, which must effectively neutralize the strong acid catalyst, separate the product from inorganic salts and byproducts, and finally isolate the pure lactam. This guide will focus on troubleshooting the challenges specific to this post-reaction phase.

The Beckmann Rearrangement: A Pre-Work-up Snapshot

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group, which results in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.[5]

G cluster_0 Reaction Stage A 2-Methylcyclohexanone Oxime B Protonated Oxime A->B Protonation C Nitrilium Ion Intermediate B->C Rearrangement & H₂O loss D This compound (Lactam) C->D Hydration & Tautomerization Acid Strong Acid (e.g., H₂SO₄) Acid->A Water H₂O (from reaction or work-up) Water->C

Standard Work-up and Purification Protocol

This protocol outlines a general procedure for a Beckmann rearrangement synthesis of this compound. Specific volumes and times will vary based on reaction scale.

Objective: To neutralize the reaction, extract the product, and purify it.

Parameter Value Notes
Starting Material Crude reaction mixture from Beckmann rearrangementTypically a dark, viscous solution in strong acid.
Extraction Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Product is soluble in chlorinated solvents.[6]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionSafely neutralizes strong acids.[7]
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Removes residual water from the organic phase.
Purification Method Recrystallization or Flash ChromatographyDepends on the purity of the crude product.[6][7]
Step-by-Step Methodology
  • Quenching: Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice. This dissipates the heat of neutralization.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., NaOH, K₂CO₃) until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Caution: This is a highly exothermic process that releases CO₂ gas; perform in a large flask and add the base in small portions to avoid frothing over.[8]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM).[6] Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up any minor emulsions and removes bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 15-20 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallize from a suitable solvent. Ethanol or benzene have been reported for similar piperidinone structures.[7][9]

    • Flash Chromatography: If the product is an oil or highly impure, purify it using silica gel flash chromatography.[6] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.

Troubleshooting Guide

// Troubleshooting Nodes Emulsion [label="Problem: Emulsion Forms", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Problem: Low/No Product Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impure [label="Problem: Product is Impure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solution Nodes AddBrine [label="Solution: Add Brine / Filter through Celite", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAq [label="Solution: Check Aqueous Layer / Rotovap Trap", fillcolor="#FBBC05", fontcolor="#202124"]; RePurify [label="Solution: Re-crystallize / Run Column", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> Quench -> Neutralize; Neutralize -> Extract; Extract -> Emulsion [label="Issue?", style=dashed]; Emulsion -> AddBrine [label="Yes"]; AddBrine -> Extract [label="Resolved"]; Extract -> Dry [label="No Issue"]; Emulsion -> Dry [label="No"];

Dry -> LowYield [label="Issue?", style=dashed]; LowYield -> CheckAq [label="Yes"]; CheckAq -> Extract [label="Found Product", style=dotted]; Dry -> Purify [label="No Issue"]; LowYield -> Purify [label="No"];

Purify -> Impure [label="Issue?", style=dashed]; Impure -> RePurify [label="Yes"]; RePurify -> End; Purify -> End [label="No Issue"]; Impure -> End [label="No"]; } caption { fontname="Arial"; fontsize=12; label="Figure 2. Decision tree for common work-up problems."; }

Q1: During neutralization with sodium bicarbonate, the mixture foamed violently and overflowed the flask. How can I prevent this?
  • Possible Cause: The reaction between the strong acid catalyst (e.g., H₂SO₄) and the bicarbonate base (HCO₃⁻) is rapid and produces a large volume of carbon dioxide (CO₂) gas. Adding the base too quickly to the concentrated acid solution leads to uncontrollable foaming.

  • Recommended Solution:

    • Always perform the neutralization in a flask that is no more than one-third full to allow for expansion. An Erlenmeyer flask is preferable to a round-bottom flask for this step.[8]

    • Ensure the acidic solution is cold (ideally in an ice bath) before adding the base, as this slows the reaction rate.

    • Add the bicarbonate solution very slowly, portion-wise, with vigorous stirring. Wait for the fizzing to subside after each addition before adding more.[8]

  • Preventative Measure: For large-scale reactions, consider neutralizing by adding the crude acidic mixture to the basic solution, rather than the other way around. This ensures the base is always in excess and the reaction is more controlled.

Q2: A thick, persistent emulsion formed in the separatory funnel during extraction. How do I break it?
  • Possible Cause: Lactams like this compound have both a polar amide group and a nonpolar alkyl backbone, giving them surfactant-like properties that can stabilize emulsions. Finely divided solids or tars can also accumulate at the interface, preventing the layers from separating.

  • Recommended Solution:

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which helps to force the organic material out and break the emulsion.

    • Filter: If brine fails, vacuum filter the entire emulsified mixture through a pad of Celite or filter aid. This can remove the particulate matter that is stabilizing the emulsion. Rinse the filter cake with the organic solvent and return the filtrate to the separatory funnel.

    • Wait: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.

    • Centrifugation: For smaller scales, transferring the emulsion to centrifuge tubes and spinning for several minutes is a very effective method.

  • Preventative Measure: During extraction, swirl or gently invert the separatory funnel instead of shaking it vigorously. This reduces the formation of fine droplets and minimizes the chance of creating a stable emulsion.

Q3: After concentrating the organic layers, my yield is extremely low, or I have no product at all. Where did it go?
  • Possible Cause: This is a common and frustrating issue with several potential causes.[10]

    • Product is in the Aqueous Layer: this compound has some water solubility due to its polar lactam group. If the aqueous layer was not extracted thoroughly, or if its volume was very large, a significant amount of product could remain dissolved.[8]

    • Incomplete Neutralization: If the mixture was still acidic during extraction, the lactam could be protonated. The resulting ammonium salt would be highly water-soluble and would not extract into the organic layer.

    • Product is Volatile: While this compound is not extremely volatile, aggressive removal of a low-boiling solvent (like DCM) on a rotary evaporator at high vacuum and temperature could lead to some product loss.[10]

  • Recommended Solution:

    • Check the Aqueous Layer: Before discarding the aqueous layer, test it for your product. You can do this by spotting a sample directly onto a TLC plate and eluting, or by performing a small-scale extraction of a sample of the aqueous layer with DCM, concentrating it, and running a TLC or ¹H NMR.

    • Re-extract: If product is found in the aqueous layer, ensure its pH is neutral or basic and perform additional extractions. Continuous liquid-liquid extraction can be effective for recovering water-soluble compounds.

    • Check the Rotovap Trap: Check the solvent collected in the rotary evaporator's cold trap for any non-volatile residue that could be your product.[10]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the purification by TLC? A: Use silica gel plates (SiO₂). A good starting eluent system is 30-50% ethyl acetate in hexanes. The lactam product is quite polar and should have a moderate Rf value (0.3-0.5) in this range. Stain with potassium permanganate (KMnO₄), which reacts with the amide group, or use an iodine chamber.

Q: My crude product is a dark, sticky oil. Should I try to crystallize it directly? A: It is generally not advisable to crystallize highly impure oils directly. The impurities will inhibit crystal formation and become trapped in the crystal lattice, leading to a poor yield and purity. In this case, purification by flash column chromatography is the recommended first step.[6] You can then attempt to crystallize the purified fractions.

Q: I ran a column, but my product still co-elutes with an impurity. What are my options? A: First, try optimizing your chromatography conditions. Use a shallower solvent gradient or switch to a different solvent system (e.g., DCM/Methanol). If co-elution persists, consider derivatization. For example, you could N-acetylate the lactam, which would significantly change its polarity, purify the derivative by chromatography, and then remove the acetyl group. However, a simpler approach is often a high-purity recrystallization if the impurity level is low.

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For this compound, you can test small amounts in solvents like ethyl acetate, ethanol, toluene, or mixtures such as ethyl acetate/hexanes. Dissolve a small sample in a minimum of hot solvent and allow it to cool slowly to see if crystals form.

Q: Can my product decompose during the work-up? A: Lactams are generally robust. However, under very harsh acidic or basic conditions, particularly with heating, the amide bond can be hydrolyzed to open the ring, forming the corresponding amino acid (6-aminoheptanoic acid). A standard, careful work-up at or below room temperature is unlikely to cause significant decomposition.[10]

References

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. (n.d.). ScienceDirect.
  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Beckmann rearrangement. (n.d.). Wikipedia.
  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). PubChem.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpiperidin-2-one, a versatile six-membered lactam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common reactions. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, explaining the causality behind the phenomena and providing actionable protocols.

Part 1: General Principles & Proactive Troubleshooting

Before delving into specific reaction issues, it's crucial to acknowledge that many experimental failures stem from a few common oversights. Proactive measures can prevent most problems.

Question: My reactions with this compound are inconsistent. What are the universal parameters I should control?

Answer: Consistency in lactam chemistry hinges on rigorous control of the reaction environment. The amide functional group, while stable, is sensitive to certain conditions, and subtle variations can lead to significant changes in outcome.

  • Water Content: The presence of water is detrimental to most reactions involving this compound, especially anionic polymerizations and reactions involving strong bases.[1] Water can hydrolyze activated intermediates, quench catalysts, and terminate polymer chains.[1][2] Always use anhydrous solvents and dry reagents thoroughly.

  • Reagent Purity: The quality of your starting materials, including the lactam itself, catalysts, and initiators, is paramount. Impurities can act as inhibitors or trigger unwanted side reactions.[3]

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as those employing organometallics or strong bases (e.g., NaH, LiAlH₄), maintaining an inert atmosphere (Nitrogen or Argon) is non-negotiable.

  • Temperature Control: Reaction rates are highly dependent on temperature.[] Inconsistent heating or cooling can lead to the formation of side products or incomplete reactions. Use a reliable temperature-controlled reaction setup.

Part 2: Ring-Opening Polymerization (ROP)

Anionic Ring-Opening Polymerization (AROP) is a common application for lactams, but the relatively low ring strain of six-membered rings like this compound presents unique challenges.[5][6]

Question: I am attempting an anionic ROP of this compound, but I'm getting no polymer or very low conversion. Why is this happening?

Answer: This is a frequent issue, often rooted in thermodynamics and initiation problems.

Primary Causes:

  • Thermodynamic Equilibrium: Unlike highly strained lactams (e.g., β-lactams), six-membered piperidones have significantly less ring strain. Polymerization is less enthalpically driven, meaning the monomer-polymer equilibrium can lie heavily on the side of the monomer, especially at higher temperatures.[5]

  • Initiation Failure: Anionic polymerization requires the formation of a lactam anion. This is typically achieved by a strong, non-nucleophilic base (catalyst) that deprotonates the lactam.[7] If the base is weak or has been deactivated (e.g., by moisture), initiation will fail.

  • Presence of Inhibitors: Water is a potent inhibitor of anionic ROP.[1] It protonates the lactam anion, preventing it from initiating polymerization.

Troubleshooting Workflow: Low ROP Conversion

G start Low/No Polymer Yield check_purity Verify Monomer & Solvent Purity (GC, KF Titration) start->check_purity Impure? dry_system Rigorously Dry All Glassware & Reagents check_purity->dry_system Pure check_initiator Check Initiator/Catalyst Activity & Concentration dry_system->check_initiator optimize_temp Optimize Reaction Temperature (Lower T favors polymerization) check_initiator->optimize_temp Active check_activator Ensure Presence of Activator (e.g., N-acyl lactam) optimize_temp->check_activator success Successful Polymerization check_activator->success Present

Caption: Troubleshooting workflow for low ROP yield.

Step-by-Step Protocol:

  • Purify the Monomer: Distill this compound under reduced pressure before use.

  • Dry the Solvent: Reflux the chosen solvent (e.g., Toluene, THF) over a suitable drying agent (e.g., Na/benzophenone) and distill under an inert atmosphere.

  • Verify Initiator: Use a fresh, active catalyst (e.g., Sodium Hydride, Potassium tert-butoxide). The concentration of both the catalyst and an activator (like an N-acyl lactam) is crucial for forming active sites.[7]

  • Control Temperature: Start the reaction at a lower temperature to shift the equilibrium towards the polymer. The polymerization of lactams is often performed below the polymer's crystallization temperature.[7]

Question: My polymer has a very low molecular weight and a broad polydispersity. How can I improve this?

Answer: Achieving a target molecular weight and narrow polydispersity requires minimizing chain transfer and termination events.[8]

Primary Causes:

  • High Initiator Concentration: The molecular weight is inversely proportional to the monomer-to-initiator ratio. Too much initiator will lead to many short chains.

  • Chain Transfer: Impurities with acidic protons (water, alcohols) can transfer a proton to the growing polymer chain, terminating it and creating a new initiation site, which broadens polydispersity.

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, chains will start growing at different times, leading to a broad distribution of chain lengths.

Data Table: Optimizing ROP Conditions
ParameterRecommendation for High MW & Low PDIRationale
Monomer/Initiator Ratio High (e.g., 200:1 to 1000:1)Fewer initiating sites lead to longer polymer chains.[8]
Water Content < 10 ppmPrevents premature chain termination and side reactions.[1]
Temperature As low as kinetically feasibleReduces side reactions and favors the polymer in the monomer-polymer equilibrium.[5]
Mixing Rapid and efficientEnsures all chains initiate simultaneously, leading to a narrower molecular weight distribution.

Part 3: N-Functionalization and α-Functionalization

Modifying the lactam at the nitrogen or the adjacent α-carbon is key to creating valuable derivatives. These reactions often require careful selection of bases and electrophiles.

Question: My N-alkylation/acylation reaction is failing or giving a very low yield. What's wrong?

Answer: The N-H proton of a secondary amide is only weakly acidic (pKa ≈ 17), so deprotonation requires a strong base.[9] Incomplete deprotonation is the most common cause of failure.

Primary Causes:

  • Insufficiently Strong Base: Common bases like K₂CO₃ or Et₃N are often not strong enough for complete deprotonation.

  • Inactive Base: Strong bases like NaH can be deactivated by moisture. Always use fresh, properly handled reagents.[3]

  • Poor Electrophile: The reactivity of the electrophile matters. For example, an alkyl iodide is more reactive than an alkyl chloride.

Troubleshooting Workflow: N-Functionalization

G start Low N-Functionalization Yield check_base Verify Base Strength (e.g., NaH, LDA, s-BuLi) start->check_base check_conditions Ensure Anhydrous Conditions (Dry solvent, inert atm.) check_base->check_conditions Base is Strong check_electrophile Assess Electrophile Reactivity (e.g., R-I > R-Br > R-Cl) check_conditions->check_electrophile Anhydrous optimize_temp Optimize Temperature (Deprotonation often at 0°C) check_electrophile->optimize_temp Reactive success Successful N-Functionalization optimize_temp->success

Caption: Troubleshooting workflow for N-functionalization.

Experimental Protocol: General Procedure for N-Alkylation

  • To a stirred suspension of Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.[3]

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

Question: I am trying to functionalize the α-carbon, but the reaction is messy and gives poor regioselectivity. How can I control this?

Answer: α-Functionalization of lactams requires precise control over the formation of an enolate or related intermediate.[10] The presence of two potentially reactive α-positions (C3 and C6) in this compound adds a layer of complexity.

Primary Causes:

  • Poor Enolate Formation: Similar to N-deprotonation, forming the α-enolate requires a very strong, non-nucleophilic base (e.g., LDA, KHMDS) at low temperatures (typically -78 °C) to prevent side reactions.

  • Lack of Regiocontrol: The methyl group at C6 can direct reactions. The formation of an iminium ion intermediate followed by nucleophilic addition is a common strategy to achieve regioselectivity.[11]

  • Self-Condensation: If the enolate is not trapped quickly by the electrophile, it can react with another molecule of the starting lactam.

Recommendations:

  • Base Selection: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to favor kinetic deprotonation.

  • Temperature: Perform the deprotonation and electrophile addition at -78 °C to maximize kinetic control and minimize side reactions.

  • Alternative Strategies: Consider methods that proceed via an endo-iminium ion, which can provide excellent selectivity for functionalization at the C6 position.[11]

Part 4: Hydrolysis and Reduction

Question: I need to hydrolyze my this compound back to the linear amino acid, but the reaction is extremely slow.

Answer: This is expected. Amides are among the most stable carboxylic acid derivatives due to resonance stabilization and are notoriously difficult to hydrolyze.[12][13] The reaction requires forcing conditions.

Protocol:

  • Acidic Hydrolysis: Reflux the lactam in a strong aqueous acid, such as 6M HCl, for an extended period (12-48 hours). The final product will be the ammonium salt of the carboxylic acid.[12][14]

  • Basic Hydrolysis: Reflux the lactam in a strong aqueous base, such as 6M NaOH, for a prolonged time. This is often even more difficult than acidic hydrolysis. The initial product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.[13]

Question: I am trying to reduce the amide to the corresponding 6-methylpiperidine, but it's not working with NaBH₄.

Answer: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce amides.[13] This transformation requires a more powerful hydride donor.

Recommendations:

  • Use Lithium Aluminum Hydride (LiAlH₄): The standard and most effective reagent for this reduction is LiAlH₄.[14][15]

  • Procedure: Use an excess of LiAlH₄ (typically 1.5-2.0 equivalents) in an anhydrous ether solvent like THF or diethyl ether. The reaction is often run at reflux. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess reagent and hydrolyze the aluminum complexes to isolate the amine product.[14]

References

  • ResearchGate. Optimization of the reaction conditions [a].
  • ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Akkapeddi, M. K., et al. "Structural Effects on the Polymerization of Lactams." Journal of the American Chemical Society.
  • Sebenda, J. "POLYMERIZABILITY OF LACTAMS." Pure and Applied Chemistry.
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  • Poostforooshan, M., et al. "Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments." MDPI.
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  • LibreTexts. "21.7: Chemistry of Amides." Chemistry LibreTexts.
  • Professor Dave Explains. "Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry." YouTube.
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  • National Polymer. Key Challenges Faced in Polymerization Development.
  • Wang, J., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A.
  • National Institutes of Health. "Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy." Nature Communications.
  • Saotome, K. "Synthesis of Α-Piperidone and Ring Opening Polymerizations of Five- And Six-Membered Lactams." Amanote.
  • PubChem. This compound.
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  • Isom, V., et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry.
  • ChemRxiv. Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.
  • ChemSynthesis. 6-hydroxy-1-methyl-2-piperidinone.
  • MDPI. "Ring-Opening Polymerization—An Introductory Review." Polymers.
  • PubChem. (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.
  • Royal Society of Chemistry. "Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review." Polymer Chemistry.
  • PubMed. "Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts...
  • MDPI. "Special Issue : Recent Developments in Ring-Opening Polymerization." Polymers.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 6-Methylpiperidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the assurance of purity, identity, and strength of any given compound is paramount. This guide provides an in-depth, scientifically grounded comparison and validation protocol for the analysis of 6-Methylpiperidin-2-one (C₆H₁₁NO), a key intermediate and potential impurity in various synthetic pathways. The focus is a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against other analytical alternatives.

This document moves beyond a simple recitation of steps; it delves into the causality behind experimental design, reflecting the rigorous standards of modern analytical science. Every protocol herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility in your laboratory, consistent with the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge: Quantifying this compound

This compound is a lactam, a cyclic amide, with a molecular weight of 113.16 g/mol .[4] Its accurate quantification is critical, whether it is an active pharmaceutical ingredient (API) intermediate or a process-related impurity. An ideal analytical method must be specific, accurate, precise, and robust enough to handle the rigors of routine analysis in a regulated environment.

While several analytical techniques exist, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), stands out as the preferred method for non-volatile, polar to moderately non-polar compounds like this compound.[5][6] Its high resolution, sensitivity, and adaptability make it a cornerstone of pharmaceutical analysis.[5]

Method Selection: Why RP-HPLC is the Gold Standard

The choice of an analytical method is the first critical decision. While techniques like Gas Chromatography (GC-MS) could be employed, they would likely require derivatization of the polar N-H group to improve volatility, adding complexity and potential variability. Spectroscopic methods, while rapid, often lack the specificity needed to distinguish the analyte from structurally similar impurities.[7]

Comparison of Analytical Methodologies

FeatureReverse-Phase HPLC (Recommended) Gas Chromatography (GC) LC-Mass Spectrometry (LC-MS)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a liquid stationary phase and a gaseous mobile phase based on volatility.Separation by HPLC followed by mass-based detection.
Specificity High; can separate structurally similar compounds.Moderate; may require derivatization for polar analytes, risking specificity.Very High; provides mass information for definitive identification.
Sensitivity Good to excellent with UV detection.Good, but depends on analyte volatility and detector (e.g., FID).Excellent; the most sensitive technique.
Sample Prep Simple dissolution is often sufficient.May require complex derivatization to increase volatility.Simple dissolution, but requires ultra-pure solvents.
Cost Moderate initial and running costs.Lower initial cost than HPLC.High initial and maintenance costs.
Best For Routine QC, purity testing, and assay of non-volatile compounds.Analysis of volatile and semi-volatile compounds.Trace-level impurity identification and quantification.

Given these factors, RP-HPLC with UV detection presents the optimal balance of specificity, sensitivity, cost, and ease of use for the routine quality control of this compound.

The Blueprint for Validation: An ICH Q2(R2) Guided Protocol

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[2] The following protocol is structured according to the ICH Q2(R2) guidelines, the global standard for analytical method validation.[1][2][3][8]

Chromatographic System

The foundation of any HPLC analysis is a stable and suitable chromatographic system.

ParameterRecommended ConditionRationale
Instrument HPLC with UV/Vis or Photodiode Array (PDA) DetectorStandard instrumentation in QC labs. A PDA detector is preferred for peak purity analysis during specificity studies.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v)A buffered aqueous-organic mixture provides reproducible retention times by controlling the ionization state of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Detection 210 nmWavelength selected for optimal absorbance of the amide chromophore, ensuring high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time stability.
Validation Workflow

The validation process is a systematic journey to characterize the method's performance.

G cluster_prep Preparation cluster_analysis Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards & Samples Protocol->Standards Specificity Specificity & Selectivity Standards->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Data Analyze Data vs. Criteria Precision->Data Robustness Robustness Report Generate Validation Report Data->Report Conclusion Conclusion Report->Conclusion

Caption: HPLC Method Validation Workflow.

Experimental Protocols & Acceptance Criteria

Here we detail the experimental execution for each validation parameter.

Specificity (Selectivity)

Causality: Specificity ensures that the signal measured is unequivocally from this compound, without interference from matrix components, impurities, or degradation products.[9][10] This is arguably the most crucial validation parameter, as it confirms the method's ability to "see" only the analyte of interest.

Protocol:

  • Prepare and inject a blank solution (mobile phase) to demonstrate no interfering peaks at the analyte's retention time.

  • Prepare and inject a placebo solution (sample matrix without the analyte) for the same purpose.

  • Prepare a solution of the this compound reference standard.

  • Spike the analyte solution with known related substances and potential impurities.

  • Subject a sample of this compound to forced degradation (acid, base, oxidation, heat, light) to generate potential degradants. Analyze these stressed samples.

Acceptance Criteria:

  • The peak for this compound should be pure and free from co-elution with any other component (impurities, degradants, placebo peaks).

  • Resolution between the analyte peak and the closest eluting peak should be ≥ 2.0.

Linearity

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This validates that the method can provide accurate quantitative results across different concentration levels.

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target analytical concentration.[11]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101103000
1201208000
Regression Analysis Result
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies, confirming that the method can accurately quantify the analyte in a real sample matrix.[12]

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Data Summary: Accuracy (Recovery)

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.299.3%
Acceptance Criteria Mean recovery between 98.0% and 102.0% [13][14]
Precision

Causality: Precision demonstrates the method's consistency and reproducibility under normal operating conditions. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Data Summary: Precision

ParameterMean Assay Value%RSD
Repeatability (Day 1, Analyst 1) 100.2%0.85%
Intermediate (Day 2, Analyst 2) 99.8%0.91%
Acceptance Criteria %RSD ≤ 2.0% [13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[15][16] These parameters define the sensitivity limits of the method.

Protocol:

  • These can be estimated based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N of 3:1 for LOD and 10:1 for LOQ.[17]

    • Calibration Curve Method:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Verify the determined LOQ by preparing and injecting at least six samples at this concentration and confirming that the precision (%RSD) and accuracy meet acceptance criteria.

Data Summary: LOD & LOQ

ParameterValue (µg/mL)Verification
LOD 0.05S/N Ratio ≥ 3
LOQ 0.15S/N Ratio ≥ 10; %RSD (n=6) ≤ 10%
Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[18][19] This provides confidence that the method will perform reliably during routine use, where minor fluctuations are inevitable.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, % organic, flow rate, column temperature).

  • Deliberately vary each parameter within a narrow, predefined range (e.g., pH ± 0.2 units, flow rate ± 0.1 mL/min).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key responses like retention time, peak tailing, and resolution.

G cluster_params Deliberate Parameter Variations cluster_responses Monitor System Suitability center Nominal Method (pH 3.5, 50% ACN, 1.0 mL/min) p1 pH 3.3 center->p1 p2 pH 3.7 center->p2 p3 48% ACN center->p3 p4 52% ACN center->p4 p5 0.9 mL/min center->p5 p6 1.1 mL/min center->p6 r1 Retention Time p1->r1 r2 Resolution p1->r2 r3 Tailing Factor p1->r3 p2->r1 p2->r2 p2->r3 p3->r1 p3->r2 p3->r3 p4->r1 p4->r2 p4->r3 p5->r1 p5->r2 p5->r3 p6->r1 p6->r2 p6->r3

Caption: Robustness Testing Concept.

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, etc.) must remain within their established limits for all varied conditions.

  • No significant change in quantitative results should be observed.

Conclusion: A Validated Method as a Pillar of Quality

This guide has detailed a comprehensive validation protocol for an RP-HPLC method for the analysis of this compound, grounded in the scientific principles of the ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a body of evidence demonstrating the method is suitable for its intended purpose.

A thoroughly validated analytical method is not merely a regulatory requirement; it is a fundamental component of scientific integrity and a cornerstone of product quality. It ensures that the data generated is reliable, reproducible, and provides a true reflection of the material being tested, safeguarding the development of safe and effective pharmaceutical products.

References

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A Comparative Technical Guide to 6-Methylpiperidin-2-one and Piperidin-2-one for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6-Methylpiperidin-2-one and its parent compound, piperidin-2-one. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, reactivity, and biological significance, supported by experimental data and established scientific principles.

Introduction: Structurally Related Lactams with Distinct Personalities

Piperidin-2-one, a six-membered cyclic amide (lactam), serves as a fundamental scaffold in a multitude of biologically active compounds and is a key building block in synthetic organic chemistry.[1][2] The introduction of a methyl group at the 6-position to yield this compound creates a chiral center and introduces steric and electronic modifications that can profoundly influence the molecule's behavior. This guide will dissect these differences to inform rational experimental design and application.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is paramount for their effective use in research and development. The following table summarizes key experimental and computed data for both molecules.

PropertyThis compoundPiperidin-2-one
Chemical Structure this compound StructurePiperidin-2-one Structure
Molecular Formula C₆H₁₁NO[3]C₅H₉NO[4]
Molecular Weight 113.16 g/mol [3]99.13 g/mol [4]
Melting Point Data not available[5]39.5 °C[4]
Boiling Point 254 °C (predicted)[5]256 °C[4]
Density 0.951 g/cm³ (predicted)[5]1.073 g/cm³[6]
Solubility No specific data available. Expected to be soluble in polar organic solvents.291 mg/mL in water at 25 °C[4]
XLogP3 0.4[3]-0.5[4]
Topological Polar Surface Area 29.1 Ų[3]29.1 Ų[4]

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic analysis is essential for the unambiguous identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecules.

  • ¹H NMR: In piperidin-2-one, the protons on the carbon atoms of the ring will exhibit characteristic multiplets. For this compound, the spectrum will be distinguished by a doublet corresponding to the methyl group protons, coupled to the proton at the C6 position. The proton at the C6 position will, in turn, appear as a multiplet due to coupling with the methyl protons and the adjacent methylene protons.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show an additional signal in the aliphatic region corresponding to the methyl carbon, which is absent in the spectrum of piperidin-2-one. The chemical shifts of the ring carbons, particularly C6 and C2 (the carbonyl carbon), will also be influenced by the electronic effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide functional group, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will also be present as a broad band around 3200-3400 cm⁻¹. The presence of the methyl group in this compound will introduce additional C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules.

  • Piperidin-2-one: The mass spectrum will show a molecular ion peak (M⁺) at m/z 99.

  • This compound: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 113. A characteristic fragmentation pathway would be the loss of the methyl group, resulting in a fragment ion at m/z 98.[7]

Chemical Reactivity: The Influence of the 6-Methyl Group

The reactivity of lactams is primarily centered around the amide bond. The presence of the methyl group at the 6-position in this compound can influence its reactivity in several ways compared to the unsubstituted piperidin-2-one.

Nucleophilicity of the Nitrogen Atom

The nitrogen atom in a lactam is generally less nucleophilic than in a corresponding acyclic amide due to the delocalization of its lone pair of electrons into the carbonyl group. The methyl group in this compound is an electron-donating group, which should slightly increase the electron density on the nitrogen atom, potentially making it a marginally better nucleophile.

Electrophilicity of the Carbonyl Carbon

Conversely, the electron-donating nature of the methyl group can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to piperidin-2-one.

Steric Hindrance

Perhaps the most significant impact of the 6-methyl group is steric hindrance. Any reaction involving nucleophilic attack at the carbonyl carbon or substitution at the nitrogen atom will be sterically hindered by the adjacent methyl group. This steric hindrance can lead to slower reaction rates and may influence the regioselectivity of reactions.[8]

The interplay of these electronic and steric effects determines the overall reactivity profile. For instance, in reactions where steric hindrance is the dominant factor, this compound would be expected to be less reactive than piperidin-2-one.

G cluster_0 Reactivity of Piperidin-2-one cluster_1 Reactivity of this compound P2O Piperidin-2-one P2O_N Nitrogen (less hindered) P2O->P2O_N Nucleophilic character P2O_C Carbonyl Carbon (more electrophilic) P2O->P2O_C Electrophilic character M6P2O_N Nitrogen (sterically hindered, slightly more electron-rich) M6P2O_C Carbonyl Carbon (slightly less electrophilic, sterically hindered) M6P2O This compound M6P2O->M6P2O_N Nucleophilic character M6P2O->M6P2O_C Electrophilic character

Caption: Comparative Reactivity of Piperidin-2-one and this compound.

Biological and Pharmacological Activity

The piperidone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[9][10]

  • Piperidin-2-one: This compound has been identified as an inhibitor of EC 1.2.1.88 (L-glutamate gamma-semialdehyde dehydrogenase).[4] Its derivatives are key intermediates in the synthesis of various pharmaceuticals.[2]

  • This compound: There is a notable scarcity of specific biological activity data for this compound in publicly available literature. However, the introduction of a methyl group can significantly impact pharmacological properties. The increased lipophilicity may enhance membrane permeability, while the introduction of a chiral center can lead to stereospecific interactions with biological targets. The metabolic fate of the molecule is also likely to be altered, as alkyl substitutions can influence the sites of enzymatic modification.[11] For instance, derivatives of 3-methyl-4-piperidone have been synthesized and shown to possess analgesic, local anesthetic, and antifungal activities.[12] While this is a different isomer, it highlights the potential for methyl-substituted piperidones to exhibit significant bioactivity.

Experimental Protocols

General Synthesis of Piperidin-2-ones

A common and versatile method for the synthesis of substituted 2-piperidinones is the multicomponent reaction (MCR).[13] A generalized procedure is outlined below.

Objective: To synthesize a substituted 2-piperidone via a four-component reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde for a 6-phenyl substituted piperidone)

  • Ammonia equivalent (e.g., ammonium acetate)

  • Acyl chloride (e.g., acetyl chloride)

  • Dienophile (e.g., methyl acrylate)

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., triethylamine)

Procedure:

  • To a solution of the aldehyde in the anhydrous solvent, add the ammonia equivalent and the base.

  • Cool the mixture to 0°C and slowly add the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for the appropriate time.

  • Add the dienophile to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride and other reactive intermediates.

  • The slow addition of the acyl chloride at low temperature helps to control the exothermic reaction and prevent side product formation.

  • The MCR approach is highly efficient as it allows for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

G start Aldehyde + Ammonia source + Base step1 Add Acyl Chloride at 0°C start->step1 step2 Warm to RT and stir step1->step2 step3 Add Dienophile step2->step3 step4 Reaction monitoring (TLC) step3->step4 step5 Work-up (Quench, Extract, Wash, Dry, Concentrate) step4->step5 end Purification (Column Chromatography) step5->end

Caption: General workflow for the synthesis of substituted 2-piperidinones.

Conclusion

This compound and piperidin-2-one, while structurally similar, exhibit distinct physicochemical and reactive profiles. The presence of the 6-methyl group increases lipophilicity and introduces steric hindrance, which can significantly modulate the reactivity of the lactam ring. While piperidin-2-one has known biological activities and is a widely used synthetic building block, the pharmacological profile of this compound remains largely unexplored, presenting an opportunity for further investigation. This guide provides a foundational understanding of these two molecules to aid researchers in their rational application and in the design of novel chemical entities.

References

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A Comparative Guide to the Biological Activity of 6-Methylpiperidin-2-one and ε-Caprolactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of cyclic amides, the lactam scaffold serves as a foundational structure for a multitude of biologically active compounds and industrial chemicals. This guide provides an in-depth, objective comparison of two such molecules: 6-Methylpiperidin-2-one and its close structural analog, ε-caprolactam. While both share a six-membered ring system with an amide bond, their relevance and documented biological activities diverge significantly.

ε-Caprolactam is an industrial heavyweight, produced on a massive scale as the monomer for Nylon 6, a widely used synthetic polymer.[1][2] Consequently, its toxicological profile has been extensively studied to establish safe handling and exposure limits.[3][4] In contrast, this compound is a less common chemical entity, primarily utilized in biochemical research and as a derivative in drug synthesis.[5] Direct, comprehensive data on its biological activity is sparse, necessitating an approach that combines available safety information with an analysis of the broader piperidone class of compounds to infer its potential bioactivity.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the known biological effects of each compound, provide a comparative analysis based on available data, and offer detailed experimental protocols for researchers wishing to conduct their own comparative studies. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, we aim to provide a trustworthy and expert-driven resource.

Molecular Profiles: A Structural and Physicochemical Comparison

The primary structural difference between the two molecules is the presence of a methyl group at the 6-position of the piperidinone ring in this compound. This seemingly minor addition can have significant implications for stereochemistry, receptor binding, and metabolic stability, which in turn influence biological activity. ε-Caprolactam, by contrast, is an unsubstituted, seven-membered lactam.

PropertyThis compoundε-CaprolactamReference(s)
IUPAC Name This compoundazepan-2-one[6],[1]
CAS Number 4775-98-8105-60-2[6],[1]
Molecular Formula C₆H₁₁NOC₆H₁₁NO[6],[1]
Molar Mass 113.16 g/mol 113.16 g/mol [6],[1]
Appearance Not specifiedWhite solid[1]
Melting Point Not specified69.2 °C[1]
Boiling Point Not specified270.8 °C[1]
Water Solubility Not specified866.89 g/L (22 °C)[1]
logP (Predicted) 0.4-0.1[6],[7]

Comparative Biological Activity

Acute Toxicity and Irritation

Both compounds are classified as irritants. This is a critical baseline for their biological activity, as irritation is a form of localized toxicity.

  • ε-Caprolactam: Exhibits relatively low acute oral toxicity in rats, with reported LD50 values ranging from 1155 to 1876 mg/kg.[3][8] It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[9][10] The primary symptoms of acute intoxication include tonic-clonic convulsions.[3] Chronic exposure in workers has been associated with irritation of the eyes, nose, and throat.

Toxicity EndpointThis compoundε-CaprolactamReference(s)
Acute Oral LD50 (Rat) Data not available1210 - 1876 mg/kg[3][8][9]
Skin Irritation Causes skin irritation (H315)Causes skin irritation (H315)[6],[10]
Eye Irritation Causes serious eye irritation (H319)Causes serious eye irritation (H319)[6],[10]
Respiratory Irritation May cause respiratory irritation (H335)May cause respiratory irritation (H335)[6],[10]
Carcinogenicity and Genotoxicity
  • ε-Caprolactam: Has undergone extensive testing for carcinogenicity. Long-term feeding studies in rats and mice did not show evidence of carcinogenicity.[3] Short-term genotoxicity tests have also been largely negative.[3] Based on this data, the International Agency for Research on Cancer (IARC) has classified ε-caprolactam in Group 4, "probably not carcinogenic to humans".[11]

  • This compound: There is no available data on the carcinogenicity or genotoxicity of this compound in the reviewed scientific literature. This represents a significant data gap in its toxicological profile.

Antimicrobial and Other Biological Activities

While ε-caprolactam is largely considered biologically inert outside of its irritant properties, the piperidone scaffold present in this compound is a common feature in compounds with diverse pharmacological activities.

  • ε-Caprolactam: Is not known for antimicrobial activity. Its primary biological interaction is related to its toxicological profile at higher concentrations.

  • This compound and the Piperidone Scaffold: Direct studies on the antimicrobial activity of this compound are lacking. However, the broader class of piperidone derivatives has been extensively investigated for various biological activities.

    • Antimicrobial Potential: Various substituted piperidin-4-one derivatives have demonstrated significant in vitro antibacterial and antifungal activities.[12] For instance, N-methyl 4-piperidone-derived curcuminoids have shown moderate activity against cariogenic bacteria like Streptococcus mitis and Streptococcus sanguinis.[13] This suggests that the piperidone ring can serve as a scaffold for the development of new antimicrobial agents.

    • Anticancer Potential: The 3,5-bis(benzylidene)-4-piperidone scaffold is a well-known curcumin mimic that exhibits tumor-selective cytotoxicity.[14][15] These compounds have been shown to induce apoptosis and inhibit the cell cycle in various cancer cell lines.[15]

    • Neuroprotective and Other Activities: Derivatives of 2-piperidone (the same ring system as this compound) have been designed and evaluated for the inhibition of β-amyloid aggregation and anti-inflammatory properties, positioning them as potential agents for treating Alzheimer's disease.[16]

This body of evidence strongly suggests that while this compound itself has not been extensively profiled, its core structure is amenable to chemical modification to produce potent, biologically active molecules. The methyl group at the 6-position could serve as a starting point for further derivatization or could influence the molecule's conformation and interaction with biological targets.

Proposed Mechanisms of Action

The mechanisms through which these compounds exert their biological effects are fundamentally different, reflecting their distinct chemical applications and toxicological concerns.

  • ε-Caprolactam: The primary mechanism of toxicity is non-specific cell membrane irritation. At high concentrations leading to systemic toxicity, effects on the central nervous system, such as convulsions, are observed, though the precise molecular mechanism is not well-defined.[3]

  • This compound (Inferred from Piperidone Derivatives): The biological activity of piperidone derivatives is highly dependent on their specific substitutions. For cytotoxic derivatives, mechanisms often involve the induction of apoptosis through the disruption of mitochondrial homeostasis and the activation of caspases.[15] For antimicrobial piperidones, the mechanism is likely related to the disruption of the bacterial cell membrane or inhibition of essential enzymes. The core piperidone ring acts as a rigid scaffold to orient functional groups for specific interactions with biological targets.

G cluster_0 ε-Caprolactam cluster_1 Piperidone Scaffold (e.g., in this compound Derivatives) a High Concentration Exposure b Cell Membrane Irritation a->b Direct Contact c CNS Effects (e.g., Convulsions) a->c Systemic Absorption d Piperidone Core Structure e Chemical Modification (Substitution) d->e f Interaction with Biological Target (e.g., Enzyme, Receptor) e->f g Downstream Cellular Effects (e.g., Apoptosis, Growth Inhibition) f->g h Observed Biological Activity (e.g., Anticancer, Antimicrobial) g->h

Caption: Comparative mechanisms of biological activity.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of this compound and ε-caprolactam, standardized in vitro assays are required. The following protocols provide a framework for assessing cytotoxicity and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Experimental Rationale: The choice of the MTT assay is based on its robustness, high throughput, and reliance on the activity of mitochondrial dehydrogenases in living cells.[18] This provides a quantitative measure of how a compound affects cellular health.

MTT_Workflow start Start plate_cells 1. Plate cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate 24h start->plate_cells add_compounds 2. Add serial dilutions of This compound & ε-caprolactam plate_cells->add_compounds incubate_24_72h 3. Incubate for 24-72 hours add_compounds->incubate_24_72h add_mtt 4. Add MTT reagent (0.5 mg/mL final conc.) and incubate for 4 hours incubate_24_72h->add_mtt solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance 6. Read absorbance at ~570 nm using a microplate reader solubilize->read_absorbance analyze 7. Calculate % viability and determine IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and ε-caprolactam in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions in culture medium to create a range of test concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[1] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log-transformed) to generate a dose-response curve and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Experimental Rationale: The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing.[19] It allows for the simultaneous testing of multiple compounds against different microbial strains in a standardized format, providing precise and reproducible MIC values.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.

  • Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[19] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

  • Compound Dilution: Add 50 µL of a 2x concentrated stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only). A known antibiotic (e.g., ampicillin) should be used as a positive control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

Conclusion and Future Directions

This guide establishes a clear distinction between the biological profiles of this compound and ε-caprolactam. ε-Caprolactam is a well-characterized industrial chemical with low acute toxicity, whose primary biological effect is irritation. It is not considered carcinogenic and lacks significant pharmacological activity.

In contrast, this compound remains a largely uncharacterized molecule from a biological standpoint. While its GHS classification points to irritant properties similar to ε-caprolactam, its true potential lies in its piperidone scaffold. The extensive body of research on other piperidone derivatives reveals this structure as a versatile platform for developing potent agents with diverse activities, including anticancer and antimicrobial effects.

The key takeaway for researchers is the significant opportunity that this compound represents. It is a chemical entity with a promising structural backbone that is ripe for exploration. Future research should focus on:

  • Comprehensive Toxicological Profiling: Establishing key metrics like LD50 and conducting genotoxicity assays for this compound.

  • Broad-Spectrum Biological Screening: Utilizing the protocols outlined in this guide to assess its baseline cytotoxicity and antimicrobial activity against a wide panel of cell lines and microbial strains.

  • Medicinal Chemistry Campaigns: Using this compound as a starting material for the synthesis of novel derivatives to probe structure-activity relationships and develop new therapeutic candidates.

By systematically investigating this compound, the scientific community can unlock its potential and determine its place in the broader landscape of biologically active lactams.

References

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A Comparative Guide to the Efficacy of 6-Methylpiperidin-2-one Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various derivatives of the 6-Methylpiperidin-2-one scaffold and related piperidine structures as potential anticonvulsant agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple studies to offer a comprehensive overview of structure-activity relationships, experimental validation, and underlying mechanisms of action.

Introduction: The Therapeutic Potential of Piperidone Scaffolds in Epilepsy

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures. The mainstay of treatment involves antiepileptic drugs (AEDs) that aim to suppress seizure activity. The piperidine ring is a key structural motif found in numerous centrally active compounds, and its derivatives, including those based on the this compound core, have emerged as a promising class of anticonvulsants. The conformational flexibility of the piperidine ring allows for optimal interaction with various biological targets within the central nervous system.

The development of novel AEDs often involves the synthesis and screening of a library of chemical analogs to identify lead compounds with improved efficacy and a better safety profile. This guide will delve into the comparative analysis of such derivatives, focusing on the critical experimental data that underpins their therapeutic potential.

Evaluating Anticonvulsant Efficacy: Key Experimental Protocols

The preclinical assessment of anticonvulsant activity relies on well-established animal models that predict efficacy against different seizure types. The two most widely used "gold standard" screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent the spread of seizures.[1]

Experimental Workflow:

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Seizure Test.

Detailed Protocol:

  • Animal Preparation: Similar to the MES test, male Swiss mice (18-25 g) are used and acclimatized.

  • Compound Administration: Test compounds are administered i.p. at various doses to different groups of animals.

  • Seizure Induction: At a specified time after drug administration, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is given.

  • Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs). The absence of clonic seizures lasting for at least 5 seconds is considered as the endpoint for protection.

  • Data Analysis: The ED50 is calculated to determine the dose at which 50% of the animals are protected from scPTZ-induced clonic seizures.

Neurotoxicity Screening

To assess the safety profile of the compounds, a neurotoxicity screen is typically performed using the rotarod test. This test evaluates motor coordination and any potential sedative or ataxic effects of the compounds. The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is determined.

Comparative Efficacy of Piperidone Derivatives: A Case Study

While direct comparative studies on a wide range of this compound derivatives are limited in the published literature, a study on the closely related 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones provides an excellent framework for understanding the structure-activity relationships and for comparing the efficacy of different substitutions on a core piperidone-like structure. [2]In this study, a series of twenty derivatives were synthesized and evaluated for their anticonvulsant activity.

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones [2]

Compound Substitution (R) MES ED50 (mg/kg) scPTZ ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI = TD50/ED50) in MES
6a Phenyl >100 >100 250 -
6j 4-Chlorophenyl 65.5 >100 280 4.3
6o 4-Methoxyphenyl 50.5 >100 350 6.9
6t 4-(Methylsulfonyl)phenyl 12.5 >100 310 24.8

| Phenytoin | (Reference Drug) | 9.5 | >100 | 68.5 | 7.2 |

Data presented is a selection from the cited study for illustrative purposes.

From this comparative data, several key insights emerge:

  • Impact of Aromatic Substitution: The nature of the substituent on the phenyl ring at the 1-position significantly influences anticonvulsant activity. Unsubstituted phenyl (6a) was inactive, while the introduction of electron-withdrawing (4-chloro, 6j) and electron-donating (4-methoxy, 6o) groups conferred activity in the MES test.

  • Identification of a Lead Compound: The derivative with a 4-(methylsulfonyl)phenyl group (6t ) exhibited the most potent anticonvulsant activity with an ED50 of 12.5 mg/kg in the MES test. [2]* Favorable Safety Profile: Importantly, compound 6t also displayed a high TD50 value of 310 mg/kg, resulting in a Protective Index (PI) of 24.8. The PI is a critical measure of a drug's safety margin, and a higher PI is desirable. In this case, the PI of 6t was significantly better than that of the established AED, phenytoin. [2]* Spectrum of Activity: Most of the active compounds in this series showed efficacy primarily in the MES test, suggesting a mechanism of action that involves preventing seizure spread rather than elevating the seizure threshold. This profile is similar to that of phenytoin.

Structure-Activity Relationships (SAR) of Piperidone-Based Anticonvulsants

Synthesizing data from various studies on piperidone and related heterocyclic structures allows for the deduction of key structure-activity relationships that guide the design of more potent and safer anticonvulsant agents.

  • N-Substitution: Substitution on the nitrogen atom of the piperidine or related imide ring is crucial for activity. Aromatic or substituted aromatic groups are often favored. [3]* Lipophilicity: The lipophilicity of the substituents can influence the ability of the compound to cross the blood-brain barrier and reach its target in the CNS.

  • Stereochemistry: The three-dimensional arrangement of atoms can be critical. Different stereoisomers of a compound can exhibit markedly different anticonvulsant activities and toxicities.

  • Core Scaffold Modifications: Alterations to the core heterocyclic ring, such as the introduction of additional heteroatoms or fusion with other rings, can significantly impact the pharmacological profile. [3][4]

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of piperidone derivatives are believed to be mediated through the modulation of neuronal excitability. The primary mechanisms of action for many AEDs involve interactions with voltage-gated ion channels and the enhancement of inhibitory neurotransmission.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism for many anticonvulsants that are effective in the MES test is the blockade of voltage-gated sodium channels. These channels are responsible for the rising phase of the action potential. By blocking these channels, the drugs can limit the repetitive firing of neurons, which is a hallmark of seizure activity.

Caption: Mechanism of action: Blockade of voltage-gated sodium channels.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Compounds effective in the scPTZ test often act by enhancing GABAergic neurotransmission. This can be achieved through various mechanisms, such as acting as agonists at GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase (the enzyme that breaks down GABA). The net effect is an increase in inhibitory signaling, which raises the seizure threshold.

Caption: Mechanism of action: Enhancement of GABAergic neurotransmission.

Conclusion and Future Directions

The this compound scaffold and its related piperidone structures represent a versatile platform for the development of novel anticonvulsant agents. Comparative studies, even on closely related analogs, are invaluable for elucidating structure-activity relationships and identifying lead compounds with superior efficacy and safety profiles. The case study of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones demonstrates the power of systematic chemical modification, leading to the identification of a derivative with a significantly improved protective index compared to a standard AED. [2] Future research in this area should focus on:

  • Synthesis of diverse libraries of this compound derivatives with a wide range of substitutions to further probe the SAR.

  • Elucidation of specific molecular targets through in vitro assays, such as patch-clamp electrophysiology, to confirm interactions with ion channels and receptors.

  • Evaluation in a broader range of seizure models , including those for therapy-resistant epilepsy, to determine the full spectrum of anticonvulsant activity.

  • Pharmacokinetic and metabolic studies of lead compounds to assess their drug-like properties.

By integrating synthetic chemistry, pharmacological screening, and mechanistic studies, the therapeutic potential of this compound derivatives can be fully realized, offering hope for new and improved treatments for epilepsy.

References

  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. [Link]
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A Comparative Guide to the Biological Activity of Racemic vs. Enantiopure 6-Methylpiperidin-2-one: A Perspective for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. This guide provides a comprehensive comparison of the racemic and enantiopure forms of 6-Methylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. While direct comparative biological data for the enantiomers of this compound are not extensively available in public literature, this guide will leverage established principles of stereopharmacology and draw parallels from well-documented chiral piperidine-based drugs to offer a robust framework for researchers in this field.

The Fundamental Importance of Chirality in Biological Systems

Many molecules, including this compound, can exist as enantiomers – stereoisomers that are non-superimposable mirror images of each other. A 50:50 mixture of two enantiomers is known as a racemic mixture. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. This is because biological macromolecules are themselves chiral, creating a diastereomeric interaction with each enantiomer, which can lead to vastly different physiological responses.

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects or toxicity. Therefore, the decision to develop a drug as a single enantiomer or a racemic mixture is a critical one, with significant implications for efficacy and patient safety.

cluster_0 This compound Enantiomers cluster_1 Biological System (Chiral Environment) cluster_2 Potential Outcomes Racemic Mixture Racemic Mixture (R)-6-Methylpiperidin-2-one (R)-6-Methylpiperidin-2-one Racemic Mixture->(R)-6-Methylpiperidin-2-one 50% (S)-6-Methylpiperidin-2-one (S)-6-Methylpiperidin-2-one Racemic Mixture->(S)-6-Methylpiperidin-2-one 50% Receptor/Enzyme Receptor/Enzyme (R)-6-Methylpiperidin-2-one->Receptor/Enzyme Interaction A (S)-6-Methylpiperidin-2-one->Receptor/Enzyme Interaction B Therapeutic Effect Therapeutic Effect Receptor/Enzyme->Therapeutic Effect High Affinity (Eutomer) Side Effects/Toxicity Side Effects/Toxicity Receptor/Enzyme->Side Effects/Toxicity Off-target Binding Inactive Inactive Receptor/Enzyme->Inactive Low/No Affinity (Distomer)

Caption: Interaction of this compound enantiomers with a chiral biological target.

This compound: A Chiral Scaffold

This compound, also known as 6-methyl-2-piperidone, is a lactam derivative with a chiral center at the 6-position of the piperidine ring. This gives rise to two enantiomers: (R)-6-Methylpiperidin-2-one and (S)-6-Methylpiperidin-2-one. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a chiral center, such as the methyl group in this case, can significantly influence the molecule's interaction with biological targets.[2]

While specific biological activities for each enantiomer of this compound are not yet well-defined in the literature, the broader class of piperidone derivatives has been explored for various therapeutic applications, including as anticancer agents and for the treatment of Alzheimer's disease.

Case Study: The Bupivacaine Enantiomers - A Piperidine Precedent

To understand the potential differences between racemic and enantiopure this compound, it is instructive to examine a well-characterized chiral drug with a piperidine core: the local anesthetic bupivacaine.

Bupivacaine is an amino-amide local anesthetic containing a chiral center in its piperidine ring.[3] It was traditionally used as a racemic mixture of its (R)- and (S)-enantiomers. However, reports of severe cardiotoxicity and central nervous system (CNS) toxicity associated with racemic bupivacaine led to investigations into the activities of its individual enantiomers.[4]

These studies revealed that the (R)-(+)-enantiomer is significantly more cardiotoxic than the (S)-(-)-enantiomer.[5] The (S)-enantiomer, now marketed as levobupivacaine, was developed as a safer alternative.[6] While both enantiomers possess anesthetic properties, levobupivacaine demonstrates a reduced risk of severe cardiovascular and CNS adverse effects compared to the racemic mixture.[3][6]

Table 1: Comparison of Bupivacaine and its Enantiomers

PropertyRacemic Bupivacaine(S)-(-)-Bupivacaine (Levobupivacaine)(R)-(+)-Bupivacaine
Anesthetic Potency HighSimilar to racemicSimilar to racemic
Cardiotoxicity SignificantLowerHigher
Neurotoxicity SignificantLowerHigher
Clinical Use Largely replacedPreferred for regional anesthesiaNot used clinically

This table summarizes general findings and is for illustrative purposes.

This clear differentiation in the safety profiles of the bupivacaine enantiomers underscores the critical importance of evaluating the biological activity of individual stereoisomers. It provides a compelling rationale for the separate investigation of (R)- and (S)-6-Methylpiperidin-2-one.

Hypothetical Comparison of Racemic vs. Enantiopure this compound

Based on the principles of stereopharmacology and the bupivacaine case study, we can hypothesize the potential differences in the biological activity of racemic and enantiopure this compound. It is crucial to emphasize that the following is a predictive framework and requires experimental validation.

  • Pharmacological Activity: It is plausible that the desired biological activity of this compound resides predominantly in one enantiomer (the eutomer). The other enantiomer (the distomer) may be significantly less active or inactive. Administering the racemic mixture would therefore be equivalent to delivering a 50% dose of the active compound along with a 50% dose of an impurity.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the (R) and (S) enantiomers could differ. One enantiomer might be metabolized more rapidly, leading to a shorter duration of action. Differences in protein binding could also affect the concentration of free drug available to interact with the target.

  • Toxicology: As exemplified by bupivacaine, one enantiomer could be responsible for off-target effects leading to toxicity. Investigating the enantiopure forms is essential to de-risk a potential drug candidate and improve its therapeutic index.

Experimental Protocols: A Path to Enantiopure this compound

The synthesis of enantiomerically pure compounds is a prerequisite for evaluating their individual biological activities. Below is a generalized, adaptable protocol for the asymmetric synthesis of 6-alkyl-piperidin-2-ones, based on established methodologies, which can be tailored for the synthesis of (R)- and (S)-6-Methylpiperidin-2-one.[5]

Chiral Hydrazone Chiral Hydrazone Allyllithium Addition Allyllithium Addition Chiral Hydrazone->Allyllithium Addition 1. N-Acylation N-Acylation Allyllithium Addition->N-Acylation 2. Diolefinic Hydrazide Diolefinic Hydrazide N-Acylation->Diolefinic Hydrazide Ring-Closing Metathesis Ring-Closing Metathesis Diolefinic Hydrazide->Ring-Closing Metathesis 3. Cyclic Enehydrazide Cyclic Enehydrazide Ring-Closing Metathesis->Cyclic Enehydrazide Conversion Conversion Cyclic Enehydrazide->Conversion 4. Enantiopure 6-Alkylpiperidin-2-one Enantiopure 6-Alkylpiperidin-2-one Conversion->Enantiopure 6-Alkylpiperidin-2-one

Caption: General workflow for the asymmetric synthesis of 6-alkyl-piperidin-2-ones.

Step-by-Step Methodology:

  • Formation of Chiral Hydrazone: Start with a suitable aldehyde and a chiral auxiliary such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

  • Diastereoselective Allylation: React the chiral hydrazone with allyllithium. The chiral auxiliary directs the addition of the allyl group to create a new stereocenter with high diastereoselectivity.

  • N-Acylation: Acylate the resulting hydrazine with acryloyl chloride to form a diolefinic hydrazide.

  • Ring-Closing Metathesis (RCM): Subject the diolefinic hydrazide to a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclic enehydrazide.

  • Conversion to the Lactam: Convert the cyclic enehydrazide to the final enantiopure 6-alkylpiperidin-2-one. This can be achieved through methods such as ozonolysis followed by reduction.

Note: The choice of SAMP or RAMP as the chiral auxiliary will determine whether the (R) or (S) enantiomer of the final product is obtained. This protocol provides a reliable and validated route to access enantiomerically pure materials for biological testing. For the specific synthesis of this compound, the starting aldehyde would be propanal.

Conclusion and Future Directions

While the current body of public-domain literature does not provide a direct comparative analysis of the biological activities of racemic versus enantiopure this compound, the fundamental principles of stereopharmacology, supported by compelling case studies like that of bupivacaine, strongly suggest that significant differences are likely to exist.

For researchers and drug development professionals working with this compound or its derivatives, the following are strongly recommended:

  • Prioritize the synthesis or separation of the individual enantiomers. This is a critical step to accurately characterize the pharmacological and toxicological profile of the compound.

  • Conduct parallel in vitro and in vivo studies on the racemic mixture and the individual (R) and (S) enantiomers. This will elucidate the contribution of each stereoisomer to the overall biological effect.

  • Thoroughly investigate the pharmacokinetic profiles of all three forms to understand potential differences in metabolism and disposition.

By embracing a stereospecific approach from the early stages of research and development, scientists can unlock the full therapeutic potential of chiral molecules like this compound, leading to the development of safer and more effective medicines.

References

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  • Hodgetts, S. I., et al. (1999). A comparison of the antibacterial activity of levobupivacaine vs. bupivacaine: an in vitro study with bacteria implicated in epidural infection. Anaesthesia, 54(7), 699–702.
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  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
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  • Bay-Nielsen, M., Klarskov, B., & Bech, K. (2011). The comparative study of epidural levobupivacaine and bupivacaine in major abdominal surgeries. The Internet Journal of Anesthesiology, 29(3).
  • Pedemonte, E., et al. (2015). Levobupivacaine vs. bupivacaine for third molar surgery: Quality of anaesthesia, postoperative analgesia and local vascular effects. International journal of oral and maxillofacial surgery, 44(9), 1149–1154.
  • LabMed Discovery. (2023). Chiral drugs.
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  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Enantiopure Piperidines. Total Synthesis of (2R,6S)-2- Methyl-6-propylpiperidine ((-)-Dihydropinidine).
  • Sarter, M., et al. (2000). Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics. The Journal of organic chemistry, 65(22), 7464–7473.
  • Semantic Scholar. (n.d.). Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics.
  • PubChem. (n.d.). This compound.
  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 6(10), 1735–1747.
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Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 6-Methylpiperidin-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the piperidine scaffold holds a privileged position, forming the core of numerous biologically active molecules.[1] Among these, 6-Methylpiperidin-2-one, a simple lactam derivative, presents as a valuable building block in synthetic chemistry. However, its very simplicity belies a potential for complex interactions within biological systems. The presence of the piperidin-2-one core, a recurring motif in a wide array of bioactive compounds, raises critical questions about its potential for cross-reactivity in biological assays.[2][3] This guide provides a comprehensive overview of the predicted cross-reactivity of this compound, supported by a mechanistic understanding of its structural features and detailed protocols for empirical validation.

The Piperidinone Scaffold: A Double-Edged Sword of Bioactivity

The piperidinone ring is a common feature in molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6] This widespread bioactivity suggests that the piperidinone moiety can interact with a variety of biological targets. Consequently, when utilizing this compound in a biological context, researchers must be vigilant to the possibility of off-target effects that could confound experimental results.

The cross-reactivity of a small molecule is often dictated by its structural similarity to other known bioactive compounds.[7][8] In the case of this compound, both the piperidin-2-one lactam ring and the methyl group at the 6-position are key determinants of its potential interactions.

Predicted Cross-Reactivity Profile of this compound

While direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain, we can construct a predicted profile based on its structural analogy to other well-characterized piperidinone derivatives.

Enzyme Inhibition

A significant number of piperidinone-containing compounds have been identified as enzyme inhibitors.[9]

  • Cholinesterases: Certain piperidinone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission.[10] The lactam structure of this compound could potentially interact with the active sites of these enzymes, leading to false positives in screens for novel cholinesterase inhibitors.

  • Other Enzymes: The piperidinone scaffold is present in inhibitors of various other enzymes, including kinases and proteases.[11] Therefore, it is plausible that this compound could exhibit weak, non-specific inhibition in a range of enzymatic assays.

Receptor Binding

The piperidine moiety is a common pharmacophore in ligands for various G-protein coupled receptors (GPCRs) and ion channels, particularly within the CNS. While this compound is a relatively simple structure, its ability to mimic the core of more complex ligands could lead to low-affinity binding in receptor assays.

Anti-inflammatory and Anticancer Assays

Derivatives of piperidinone have demonstrated anti-inflammatory and anti-proliferative activities.[4][12] For instance, some analogs have been shown to inhibit the aggregation of β-amyloid, a key process in Alzheimer's disease, and to suppress the production of pro-inflammatory cytokines.[12] Researchers using this compound in cellular assays related to inflammation or cancer should be aware of its potential to induce confounding biological effects.

Comparative Analysis: Structural Similarities to Known Bioactive Molecules

To illustrate the basis for predicted cross-reactivity, the following table compares the structure of this compound with representative examples of bioactive piperidinone-containing compounds.

Compound Structure Biological Activity Potential for Cross-Reactivity with this compound
This compound CC1CCCC(=O)N1Building blockThe core piperidin-2-one scaffold is the primary source of potential cross-reactivity.
2-Piperidinone C1CCNC(=O)C1Precursor for polymers and pharmaceuticalsHigh structural similarity suggests a high likelihood of overlapping off-target activities.
N-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one O=c1ccc(cc1)/C=C/2\C(=O)C(\C=C\c3ccc([O-])cc3)=C/N(Cc4ccccc4)C/2Acetylcholinesterase Inhibitor[10]The shared piperidinone core, although in a different oxidation state and substitution pattern, indicates a potential for interaction with cholinesterases.
Spirooxindolopyrrolidine-embedded piperidinone (Structure varies)Anticancer activity[2]The presence of the piperidinone moiety suggests a possibility of weak, non-specific cytotoxic or anti-proliferative effects in cancer cell-based assays.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a systematic approach involving a panel of well-characterized assays is recommended. The following protocols provide a starting point for researchers.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol is designed to assess the ability of this compound to displace a known radiolabeled ligand from a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Unlabeled specific ligand (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes

    • Radiolabeled ligand at a concentration close to its Kd

    • Either this compound at various concentrations, assay buffer (for total binding), or excess unlabeled specific ligand (for non-specific binding).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value, if any.

Protocol 2: Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol uses the Ellman's reagent to spectrophotometrically measure the inhibition of AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • AChE enzyme solution

    • Either this compound at various concentrations or buffer (for control).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of enzyme inhibition against the concentration of this compound to determine the IC₅₀ value, if any.

Visualization of Key Concepts

Cross_Reactivity_Concept cluster_0 This compound cluster_1 Bioactive Piperidinones cluster_2 Biological Targets 6M2P {this compound | {Piperidin-2-one Core | Methyl Group}} Target_A Target A (e.g., AChE) 6M2P->Target_A Potential Cross-Reactivity Target_B Target B (e.g., Cancer Cell Line) 6M2P->Target_B Potential Cross-Reactivity Bioactive_A {Compound A (e.g., AChE Inhibitor) | {Piperidinone Core | Other R-groups}} Bioactive_A->Target_A Primary Activity Bioactive_B {Compound B (e.g., Anticancer Agent) | {Piperidinone Core | Different R-groups}} Bioactive_B->Target_B Primary Activity

Experimental_Workflow Start Hypothesize Cross-Reactivity of This compound In_Silico In Silico Prediction (e.g., Target Prediction Software) Start->In_Silico Assay_Selection Select Panel of In Vitro Assays (e.g., Binding, Enzyme Inhibition) In_Silico->Assay_Selection Protocol_1 Perform Competitive Binding Assay Assay_Selection->Protocol_1 Protocol_2 Perform Enzyme Inhibition Assay Assay_Selection->Protocol_2 Data_Analysis Analyze Data for IC50/Ki Values Protocol_1->Data_Analysis Protocol_2->Data_Analysis Conclusion Determine Cross-Reactivity Profile Data_Analysis->Conclusion

Conclusion and Best Practices

The principle of structural similarity is a powerful guide in predicting the potential for off-target interactions. Given the prevalence of the piperidinone scaffold in a multitude of bioactive compounds, it is prudent for researchers to consider the possibility of cross-reactivity when using this compound in biological assays.[2][3] Proactive assessment of this potential, through the use of carefully selected counter-screens and orthogonal assays, is a hallmark of rigorous scientific investigation. By following the guidance and protocols outlined in this document, researchers can confidently interpret their data and avoid the pitfalls of unforeseen molecular interactions.

References

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A Comparative Guide to Establishing the Purity of 6-Methylpiperidin-2-one: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 6-Methylpiperidin-2-one (CAS 4775-98-8), a lactam derivative, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Consequently, the rigorous determination of its purity is a critical, non-negotiable step in quality control.

This guide provides an in-depth comparison of analytical methodologies for assaying the purity of this compound, with a primary focus on classical titration techniques, benchmarked against modern chromatographic and spectroscopic alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for method selection tailored to the specific needs of research, development, and manufacturing environments.

The Fundamental Role of Titration: A Gold Standard in Assay

Titration is a primary analytical method (an absolute method) that remains a highly relevant and often preferred technique for the purity assay of acidic or basic compounds.[3][4][5] For this compound, which contains a weakly basic secondary amide within its cyclic structure, non-aqueous acid-base titration is the most appropriate titrimetric approach.[6][7][8]

Principle of Non-Aqueous Titration for this compound

The fundamental challenge in titrating a weak base like this compound is that in an aqueous medium, water itself can act as a weak acid, competing with the titrant and obscuring the endpoint.[7][8][9] Non-aqueous titration circumvents this issue by using an organic solvent system that does not compete in the acid-base reaction, thereby sharpening the titration endpoint.[6][7][8]

The lactam nitrogen in this compound can accept a proton from a strong acid. The reaction is driven to completion by using a strongly acidic titrant, such as perchloric acid, dissolved in a non-basic (aprotic or protogenic) solvent like glacial acetic acid.[6][7] The acetic acid enhances the basicity of the lactam, making it more reactive towards the titrant.[7]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed as a self-validating system, where the standardization of the titrant is the first critical step to ensuring accuracy.[3][10] Potentiometric endpoint detection is recommended over visual indicators to provide more objective and reproducible results, especially if the sample has slight coloration.[5]

Materials and Reagents:

  • This compound sample

  • Perchloric acid (HClO₄), 0.1 M in glacial acetic acid

  • Potassium hydrogen phthalate (KHP), primary standard, dried at 120°C for 2 hours

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Crystal Violet indicator (or suitable pH electrode for potentiometry)

  • Methanol

Workflow:

Caption: Workflow for Purity Determination by Titration.

Step-by-Step Procedure:

  • Preparation of 0.1 M Perchloric Acid: Add the required volume of perchloric acid to glacial acetic acid, followed by a small amount of acetic anhydride to react with any excess water. Allow the solution to equilibrate.

  • Standardization of Titrant:

    • Accurately weigh approximately 0.5 g of dried KHP (primary standard) into a flask.

    • Dissolve it in 50 mL of glacial acetic acid.

    • Titrate with the prepared 0.1 M perchloric acid solution using a potentiometer equipped with a suitable electrode.

    • The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the exact molarity of the perchloric acid solution. This step is crucial for the accuracy of the final sample assay.[3][10]

  • Titration of this compound:

    • Accurately weigh approximately 100-150 mg of the this compound sample into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode of the calibrated potentiometer into the solution.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant.

    • Continue the titration past the equivalence point. The endpoint is determined from the point of maximum inflection of the resulting curve.

  • Calculation:

    • The purity of this compound is calculated using the following formula: Purity (%) = (V * M * E) / W * 100 Where:

      • V = Volume of HClO₄ titrant consumed (L)

      • M = Molarity of the standardized HClO₄ titrant (mol/L)

      • E = Equivalent weight of this compound (113.16 g/mol )

      • W = Weight of the sample (g)

Comparative Analysis: Titration vs. Alternative Methods

While titration is a robust method for assaying the bulk purity, it is not without limitations. For a comprehensive quality assessment, especially in drug development, orthogonal methods like High-Performance Liquid Chromatography (HPLC) are often required.[4][5]

FeatureNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the basic lactam with a standardized acid.Separation of components based on differential partitioning between a mobile and stationary phase.[5]
Specificity Less specific. Quantifies total basicity, which may include basic impurities. It cannot distinguish between the main compound and structurally similar basic impurities.[4][5]Highly specific. Can separate and quantify the main component from impurities, providing a detailed impurity profile.[4][5]
Information Provided Overall purity based on basic content (assay).Purity assay, detection and quantification of individual impurities, and stability information.[4]
Precision Very high precision is achievable (RSD < 0.2%). Modern autotitrators can achieve precision better than 0.1%.[11]High precision (typically RSD < 1.0%), but achieving <0.5% can be challenging.[11]
Sensitivity Lower sensitivity. Not suitable for detecting trace impurities.High sensitivity. Capable of detecting impurities at ppm or even ppb levels.[5]
Cost & Complexity Low instrument cost, simple operation, and inexpensive reagents.[5]High initial instrument cost, requires more complex method development, and uses expensive solvents and columns.[4]
Throughput Lower throughput for manual titrations, but can be automated.[3]Higher throughput, especially with an autosampler.[4]
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. A reverse-phase HPLC method would be suitable for this compound.

  • Protocol Snapshot (HPLC):

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector at a suitable wavelength (e.g., ~210 nm, where the amide chromophore absorbs).

    • Quantification: Purity is determined by area percent, or more accurately, against a certified reference standard.

Decision Framework: Selecting the Right Analytical Tool

The choice between titration and HPLC is not about which method is "better," but which is more suitable for the intended purpose, a concept central to method validation guidelines from the ICH and USP.[10][12]

MethodSelection Start Purity Analysis Goal? Routine_QC Routine QC Assay of Known Material? Start->Routine_QC Impurity_Profile Need Impurity Profile / Stability Study? Routine_QC->Impurity_Profile No HPLC Use HPLC Routine_QC->HPLC Yes Titration Use Non-Aqueous Titration Impurity_Profile->Titration No Impurity_Profile->HPLC Yes Trace_Analysis Detect Trace Impurities?

Caption: Decision tree for analytical method selection.

  • When to Prioritize Titration: For routine quality control of bulk material where the impurity profile is already well-characterized and known to be non-basic, titration is an excellent choice. It is fast, cost-effective, highly precise, and provides a reliable assay of the active percentage of the material.[5][11]

  • When to Prioritize HPLC: During drug development, for release testing of final products, in stability studies, or when a complete impurity profile is necessary for regulatory submissions, HPLC is indispensable. Its ability to separate and quantify unknown and known impurities provides a level of detail that titration cannot match.[4][5]

Conclusion: An Integrated Approach

For a comprehensive quality assessment of this compound, an integrated approach is often the most robust strategy. Non-aqueous titration serves as a rapid, precise, and economical tool for determining the overall purity (assay), making it ideal for in-process controls and routine batch release. HPLC provides the orthogonal, high-specificity analysis required to build a complete picture of the material's purity, including the identification and quantification of individual impurities.

Ultimately, the validation of any chosen analytical procedure is paramount to ensure it is suitable for its intended purpose.[10][12][13][14] By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate methods to guarantee the quality and consistency of their materials.

References

  • Title: Recommendations for titration methods validation Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Validation of Titration Methods Source: Mettler Toledo URL:[Link]
  • Title: Guide: Validation of titration methods Source: European Pharmaceutical Review URL:[Link]
  • Title: Which one is better between assay by HPLC or assay by titr
  • Title: Why titration method is more accurate than HPLC method?
  • Title: Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API Source: Journal of Molecular and Pharmaceutical Sciences URL:[Link]
  • Title: 5.
  • Title: Nonaqueous titr
  • Title: Non Aqueous Titr
  • Title: this compound Source: LookChem URL:[Link]
  • Title: this compound | C6H11NO | CID 20905 Source: PubChem URL:[Link]
  • Title: CAS No : 4775-98-8 | Product Name : this compound Source: Pharmaffili
  • Title: Non-aq.
  • Title: Semester –I UNIT 2(b)

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reference standards for 6-Methylpiperidin-2-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reference Standards for the Analysis of 6-Methylpiperidin-2-one

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of this compound (CAS: 4775-98-8), a key chemical intermediate, is paramount. The integrity of any analytical data hinges on the quality of the reference standard used. This guide provides a comprehensive comparison of the considerations for selecting an appropriate reference standard and the analytical methodologies for its use, ensuring trustworthy and reproducible results.

The Critical Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in qualitative and quantitative analyses. For this compound, its primary functions are:

  • Identity Confirmation: Confirming the presence of the compound in a sample by comparing analytical signals (e.g., retention time, mass spectrum).

  • Quantitative Measurement: Accurately determining the concentration of the analyte in a sample by creating a calibration curve.

  • Method Validation: Assessing the performance of an analytical method, including its accuracy, precision, and linearity.[1]

Certified Reference Materials (CRMs) represent the highest tier of standards. They are manufactured and certified under rigorous ISO 17034 and ISO/IEC 17025 guidelines, providing certified values for properties like purity, along with a statement of traceability and uncertainty. When selecting a standard, a thorough review of the supplier's Certificate of Analysis (CoA) is crucial to understand its purity, certified value, and the methods used for characterization.

Table 1: Comparison of Potential Reference Standard Grades

FeatureCertified Reference Material (CRM)Pharmaceutical Secondary StandardResearch Grade / Reagent
Primary Use Highest accuracy quantitative analysis; Calibration of other standards.Routine QC; Working standard.Qualitative identification; Method development.
Purity Typically >99.5%, comprehensively characterized.High purity, well-characterized.Purity varies, may contain uncharacterized impurities.
Certification ISO 17034 & ISO/IEC 17025.Traceable to a primary standard (e.g., USP, Ph.Eur. or CRM).Generally not certified; Purity stated by the manufacturer.
Documentation Detailed Certificate of Analysis with uncertainty values.Certificate of Analysis with traceability statement.Basic product specification sheet.
Cost HighModerateLow

Sourcing this compound Reference Materials

Several chemical suppliers offer this compound. While not all may explicitly label their product as a "Certified Reference Material," many provide high-purity versions suitable for analytical work. It is the responsibility of the analyst to verify the material's fitness for its intended purpose.

Potential Suppliers:

  • Pharmaffiliates[2]

  • ChemScene[3]

  • LookChem[4]

  • Sigma-Aldrich (Merck)[5]

  • Honeywell Research Chemicals[6]

When procuring a standard, always request a comprehensive Certificate of Analysis to ensure it meets the requirements of your assay.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the physicochemical properties of this compound and the specific requirements of the analysis, such as sensitivity and the need to resolve potential impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[7] Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and allows for definitive identification based on the compound's mass spectrum.[8][9]

Causality Behind Method Choices:

  • Injector: A split injection is used to prevent column overload with high-concentration samples and ensure sharp peaks.

  • Column: A non-polar column (e.g., 5% Phenyl Methyl Siloxane) is chosen based on the principle of "like dissolves like," providing good separation for a moderately polar compound like this compound.[10][11]

  • Detector: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for confident identification.[9]

Diagram 1: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh Reference Standard Dilute Dissolve & Serially Dilute in appropriate solvent (e.g., Methylene Chloride) Prep->Dilute Inject Inject into GC Dilute->Inject SamplePrep Prepare Sample Matrix SamplePrep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI, 70eV) Separate->Ionize Detect Mass Detection (m/z Scan) Ionize->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Identify Confirm Identity (Retention Time & MS Spectrum) Detect->Identify Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for quantitative analysis of this compound via GC-MS.

Protocol 1: Quantitative Analysis of this compound by GC-MS

  • Standard Preparation: Accurately weigh the this compound reference standard and dissolve it in a suitable solvent like methylene chloride or ethyl acetate to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the same solvent as the standards to achieve an expected concentration within the calibration range.

  • GC-MS Instrumentation & Conditions: [9][10]

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temp 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Injector: 250°C, Split mode (e.g., 50:1).

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-200 m/z.

  • Analysis: Inject the calibration standards followed by the samples.

  • Data Processing: Integrate the peak area for the characteristic ion of this compound (e.g., the molecular ion at m/z 113 or a major fragment).[8] Plot a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration in the unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly for analyzing samples that may contain non-volatile or thermally labile impurities.[7] A key challenge for analyzing this compound with HPLC is its lack of a strong chromophore, making detection by UV-Vis absorbance difficult at low concentrations.[12] This can be overcome by using a universal detector like a Charged Aerosol Detector (CAD) or by chemical derivatization to attach a UV-active functional group to the molecule.[12]

Causality Behind Method Choices:

  • Technique: Reverse-phase HPLC is chosen as it is a robust and widely used technique for separating compounds based on polarity.

  • Column: A C18 column is a versatile, non-polar stationary phase that effectively retains and separates a wide range of organic molecules.

  • Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic solvent (acetonitrile or methanol) is used to ensure good peak shape for the amine-containing molecule and to elute a range of potential impurities.[13]

  • Detector: A UV detector is common, but for a molecule like this compound, detection at a low wavelength (e.g., ~205 nm) is required, which can be noisy.[12] Derivatization or use of a mass spectrometer as a detector (LC-MS) provides much higher sensitivity and selectivity.[14]

Diagram 2: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh Reference Standard Dilute Dissolve & Serially Dilute in Mobile Phase Prep->Dilute Deriv Optional: Derivatization (e.g., with NBD-Cl) Dilute->Deriv SamplePrep Prepare Sample Matrix SamplePrep->Deriv Inject Inject into HPLC Deriv->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Identify Confirm Identity (Retention Time) Detect->Identify Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for quantitative analysis of this compound via HPLC-UV.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

  • Standard Preparation: Accurately weigh the reference standard and dissolve in the mobile phase to create a stock solution. Prepare a series of calibration standards through serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • HPLC Instrumentation & Conditions:

    • System: HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 205 nm.

  • Analysis & Data Processing: Follow the same procedure as for GC-MS, using the HPLC peak area for the calibration curve and quantification.

Method Validation: Ensuring Trustworthy Data

Once a method is developed using a reliable reference standard, it must be validated to prove it is fit for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.Peak purity analysis passes; Baseline resolution from adjacent peaks.[1]
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of a spiked analyte.[12]
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD for the area should remain low (e.g., <4.0) under varied conditions.[12]

Conclusion and Recommendations

The selection of a high-quality reference standard is the foundational step for any accurate and reliable analysis of this compound. A Certified Reference Material (CRM) is the ideal choice for establishing primary analytical methods and calibrating secondary standards.

  • For routine quality control and high-throughput analysis: A well-characterized GC-MS method is often superior due to its speed, robustness, and high specificity.

  • For impurity profiling and analysis of complex matrices: An HPLC-based method, preferably with a universal detector like MS or CAD, provides greater flexibility for separating a wider range of compounds with varying polarities and volatilities.

Ultimately, the choice of standard and methodology must be guided by the specific analytical objective and validated to meet the stringent requirements of the pharmaceutical and chemical research industries.

References

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. Benchchem.
  • This compound | C6H11NO | CID 20905. PubChem.
  • CAS No : 4775-98-8 | Product Name : this compound. Pharmaffiliates.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • This compound. LookChem.
  • Analytical Reference Materials. ZeptoMetrix.
  • This compound (C6H11NO). PubChemLite.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics International.
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences.
  • Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.
  • Selected Certified Reference Materials (Sigma). Reagecon Diagnostics Limited.
  • 2-Piperidinone, 6-methyl- - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI.
  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed.
  • (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one. PubChem.
  • (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. PubChem.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and accurate analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for 6-Methylpiperidin-2-one, a key building block in medicinal chemistry. We will delve into the principles of inter-laboratory validation, present detailed analytical protocols, and offer a comparative analysis of their performance. This document is designed to be a practical resource, grounded in scientific integrity and aligned with regulatory expectations.

The Critical Role of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is assured through a process known as method validation, which provides documented evidence that an analytical procedure is suitable for its intended purpose. When analytical testing is transferred between laboratories, an inter-laboratory validation study is essential to ensure that the method performs consistently and reproducibly in different environments.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3][4] These guidelines outline the key performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and robustness. Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring product quality and patient safety.

Designing a Robust Inter-Laboratory Validation Study

An inter-laboratory validation study is a collaborative effort to assess the reproducibility of an analytical method. The design of such a study is critical to obtaining meaningful results. Key considerations include:

  • Selection of Laboratories: A minimum of three laboratories should participate to provide a sufficient statistical basis for evaluating reproducibility.

  • A Common Protocol: A detailed and unambiguous analytical protocol must be shared with all participating laboratories.

  • Reference and Test Materials: A single, homogenous batch of this compound reference standard and test samples should be distributed to all laboratories.

  • Data Reporting: A standardized format for reporting results should be established to facilitate data analysis and comparison.

The following diagram illustrates a typical workflow for an inter-laboratory validation study:

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Parameters (ICH Q2(R2)) P2 Develop & Optimize Analytical Method P1->P2 P3 Draft Validation Protocol P2->P3 P4 Select Participating Laboratories P3->P4 P5 Prepare & Distribute Reference Standards & Samples P4->P5 E1 Lab 1: Method Execution & Data Collection P5->E1 E2 Lab 2: Method Execution & Data Collection P5->E2 E3 Lab 3: Method Execution & Data Collection P5->E3 A1 Centralized Data Collection E1->A1 E2->A1 E3->A1 A2 Statistical Analysis (Accuracy, Precision, etc.) A1->A2 A3 Comparison of Inter-Laboratory Results A2->A3 A4 Final Validation Report A3->A4

Caption: A flowchart of the key stages in an inter-laboratory validation study.

Comparative Analytical Methodologies

Two of the most common and powerful analytical techniques for the quantitative analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed protocols for each, designed as a starting point for methods to be validated.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a lactam such as this compound, a reverse-phase HPLC method is generally suitable.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (for pH adjustment).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v), with the aqueous phase adjusted to a pH of 3.0 with phosphoric acid. The final mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly for volatile and semi-volatile compounds. The mass spectrometer provides structural information, which aids in peak identification and the assessment of peak purity.

Experimental Protocol:

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Dichloromethane or Ethyl Acetate (GC grade).

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of a suitable solvent like dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the test sample in the solvent to achieve a concentration within the calibration range.

Performance Comparison and Data Analysis

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound, based on typical results for similar compounds and established validation guidelines.

Validation Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLReportable
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLReportable
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Robust to small changes in oven temperature ramp and gas flow rate.No significant impact on results.

Discussion of Results and Method Selection

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound, but the choice of method will depend on the specific requirements of the analysis.

HPLC-UV is often the workhorse of a quality control laboratory. It is a robust and reliable technique that is relatively easy to implement. The specificity of the method is generally good, but it can be susceptible to interference from compounds that have a similar chromophore and retention time.

GC-MS offers superior specificity due to the additional dimension of mass spectral data. This makes it an excellent choice for identifying and quantifying impurities, and for use as a confirmatory technique. However, the instrumentation can be more complex and may require more specialized expertise to operate and maintain.

Potential Impurities and Degradation Products

A robust analytical method must be able to separate the active ingredient from any potential impurities and degradation products. For this compound, potential impurities could arise from the synthesis process or from degradation over time. Based on the chemistry of piperidines, potential degradation pathways could include oxidation of the piperidine ring or hydrolysis of the lactam.[5][6][7][8][9] A forced degradation study, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, is a critical part of method development and validation to demonstrate the stability-indicating nature of the method.

Conclusion and Recommendations

The successful inter-laboratory validation of an analytical method for this compound is crucial for ensuring consistent and reliable results across different testing sites. Both HPLC-UV and GC-MS are powerful techniques that can be validated for this purpose.

  • For routine quality control and release testing, a well-validated HPLC-UV method is often the most practical choice due to its robustness and ease of use.

  • For impurity profiling, stability studies, and as a confirmatory method, GC-MS is the preferred technique due to its high specificity and sensitivity.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough understanding of the analytical requirements, the capabilities of the available instrumentation, and a commitment to the principles of scientific integrity and regulatory compliance.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. March 2024. [URL: https://www.fda.
  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. March 2024. [URL: https://www.fda.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. September 2025. [URL: https://www.labmanager.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [URL: https://www.propharmagroup.
  • BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. [URL: https://www.benchchem.com/product/bcp225678/technical-support]
  • Poulis, J. A., et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(6), 2000, pp. 2295-2301. [URL: https://www.researchgate.net/publication/12437341_Common_Degradative_Pathways_of_Morpholine_Thiomorpholine_and_Piperidine_by_Mycobacterium_aurum_MO1_Evidence_from_1H-Nuclear_Magnetic_Resonance_and_Ionspray_Mass_Spectrometry_Performed_Directly_on_th]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methylpiperidin-2-one]
  • LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/6-Methylpiperidin-2-one/p/TRC-M336825]
  • Al-Awadhi, F. A., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 123(47), 2019, pp. 10229-10241. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b08328]
  • Poupin, P., et al. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(10), 1998, pp. 3829-3834. [URL: https://pubmed.ncbi.nlm.nih.gov/9758806/]
  • ResearchGate. Piperidine degradation by M. aurum MO1. [URL: https://www.researchgate.net/figure/Piperidine-degradation-by-M-aurum-MO1-Resting-cells-5-g-wet-weight-of-cells-in-50_fig1_12437341]

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Navigating the Therapeutic Potential of 6-Methylpiperidin-2-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Among its varied forms, the 6-Methylpiperidin-2-one core has emerged as a promising framework for designing potent and selective agents against a range of biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and methodological insights.

The this compound Scaffold: A Versatile Starting Point

The this compound structure, a six-membered lactam with a methyl group at the chiral center adjacent to the nitrogen atom, offers a unique combination of rigidity and opportunities for stereospecific modifications. This chirality at the 6-position is a critical determinant of biological activity, often influencing the binding affinity and selectivity of its derivatives for their respective targets.[2] The lactam functionality provides a stable amide bond while also presenting hydrogen bonding capabilities, crucial for molecular recognition at the active sites of enzymes and receptors.

Structure-Activity Relationship Insights Across Therapeutic Areas

While extensive SAR studies specifically focused on a broad library of this compound derivatives are still emerging in publicly available literature, we can synthesize key principles from related piperidinone and piperidine structures to guide future discovery. The following sections compare how modifications to this core structure can influence activity in different therapeutic contexts, primarily focusing on neurodegenerative diseases and oncology.

Targeting Neuroinflammation and Amyloid-β Aggregation in Alzheimer's Disease

Recent research into 2-piperidone derivatives has highlighted their potential in combating the multifaceted pathology of Alzheimer's disease.[3] These compounds have been shown to inhibit the self-aggregation of β-amyloid (Aβ) peptides and possess anti-inflammatory properties. While not exclusively focused on 6-methyl analogs, these studies provide a valuable blueprint for SAR exploration.

Key SAR Observations:

  • Substitution at the N-1 Position: The nature of the substituent on the lactam nitrogen is critical. Long-chain alkyl or arylalkyl groups can enhance lipophilicity, potentially improving blood-brain barrier penetration. The introduction of specific pharmacophores can also direct the molecule to particular biological targets.

  • Modifications at the C-3 and C-5 Positions: Introduction of aryl or heteroaryl groups at these positions can significantly impact anti-Aβ aggregation activity. The electronic and steric properties of these substituents dictate the strength of interaction with the Aβ peptide. For instance, electron-donating or electron-withdrawing groups on an appended phenyl ring can fine-tune the inhibitory potency.[3]

Comparative Data for 2-Piperidone Derivatives (as a proxy for 6-Methyl-2-Piperidone SAR):

Compound IDN-1 SubstituentC-3/C-5 SubstituentAβ(1-42) Aggregation Inhibition (%) at 20 µMReference
7q -(CH₂)₂-(4-methoxyphenyl)4-chlorophenyl59.11[3]
6b -(CH₂)₂-(4-fluorophenyl)3,4-dichlorophenylModerate[3]
7p -(CH₂)₂-(4-chlorophenyl)4-chlorophenylHigh[3]

Note: This table is illustrative of SAR trends in the broader 2-piperidone class due to a lack of specific comparative data for a series of 6-methyl-2-piperidone derivatives in the initial literature search.

Experimental Protocols for Evaluating Neuroprotective Activity

To ensure the trustworthiness and reproducibility of SAR findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives for Alzheimer's disease.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is a standard method to quantify the formation of amyloid fibrils.

Protocol:

  • Preparation of Aβ(1-42) Peptide: Lyophilized Aβ(1-42) is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric starting state. The peptide is then reconstituted in DMSO.

  • Assay Setup: The Aβ(1-42) solution is diluted in phosphate-buffered saline (PBS) to a final concentration of 20 µM. Test compounds, dissolved in DMSO, are added to the Aβ solution at the desired concentrations.

  • Incubation: The mixture is incubated at 37°C for 48 hours with gentle agitation to promote fibril formation.

  • ThT Fluorescence Measurement: A solution of Thioflavin T is added to each well. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of samples with test compounds to that of a vehicle control.

Diagram of Aβ Aggregation Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Monomeric Aβ(1-42) Peptide Preparation C Incubate Aβ(1-42) with Test Compound or Vehicle A->C B Test Compound Stock Solution B->C D Add Thioflavin T (ThT) C->D E Measure Fluorescence (Ex: 440nm, Em: 485nm) D->E F Calculate % Inhibition E->F

Caption: Workflow for the Thioflavin T assay to assess Aβ aggregation.

Anti-inflammatory Activity in Microglial Cells

Chronic inflammation is a key component of Alzheimer's pathology. The ability of compounds to suppress inflammatory responses in microglia, the brain's resident immune cells, is a crucial measure of their therapeutic potential.

Protocol:

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in cytokine levels in treated cells is compared to LPS-stimulated cells without compound treatment.

Logical Relationship of Anti-Inflammatory Action:

G LPS LPS Microglia Microglial Cell LPS->Microglia Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Releases Compound This compound Derivative Compound->Microglia Inhibits Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Caption: Inhibition of LPS-induced neuroinflammation by derivatives.

Future Directions and Unexplored Chemical Space

The development of this compound derivatives as therapeutic agents is a field ripe with opportunity. While direct and extensive SAR studies on this specific scaffold are not yet abundant in the public domain, the foundational knowledge from related structures provides a clear path forward.

Key areas for future investigation include:

  • Stereoselective Synthesis: The development of efficient synthetic routes to access enantiomerically pure (R)- and (S)-6-methylpiperidin-2-one derivatives is crucial to systematically explore the impact of stereochemistry on biological activity.

  • Diverse Substitutions: A broader exploration of substituents at the N-1, C-3, C-4, and C-5 positions is warranted. Combinatorial chemistry approaches could rapidly generate libraries of diverse analogs for high-throughput screening.

  • Multi-target Drug Design: Given the complex nature of diseases like Alzheimer's, designing derivatives that can modulate multiple targets (e.g., Aβ aggregation, tau hyperphosphorylation, and neuroinflammation) holds significant promise.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel drug candidates. By leveraging the SAR insights from related piperidinone structures and employing robust experimental methodologies, researchers can unlock the full therapeutic potential of this versatile chemical entity. This guide serves as a foundational resource to inform and accelerate the discovery and development of next-generation therapies based on the this compound core.

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A Comparative Benchmarking Guide to the Synthesis of 6-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of prevalent synthetic methodologies for 6-Methylpiperidin-2-one. As a crucial heterocyclic scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, the efficient construction of this lactam is of paramount importance.[1][2] We will dissect three primary synthetic routes: the Beckmann rearrangement, the Schmidt reaction, and a reductive amination/cyclization cascade. Our analysis focuses on chemical logic, experimental practicality, and key performance indicators to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Executive Summary: Methodologies at a Glance

The selection of a synthetic route is invariably a compromise between yield, safety, scalability, and reagent availability. The table below summarizes the core attributes of the methods benchmarked in this guide.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Method Starting Material Key Reagents/Catalyst Typical Yield (%) Key Advantages Key Disadvantages
Beckmann Rearrangement 2-MethylcyclohexanoneHydroxylamine, Strong Acid (e.g., H₂SO₄, PPA)~85-95%High yield, readily available starting materials, well-established procedure.Requires stoichiometric use of strong, corrosive acids; generates significant waste.[3]
Schmidt Reaction 2-MethylcyclohexanoneHydrazoic Acid (HN₃), Strong Acid~70-85%Direct one-pot conversion from the ketone.[4]Utilizes highly toxic and explosive hydrazoic acid, posing significant safety risks.[5]
Reductive Amination/Cyclization 5-Oxohexanoic AcidAmmonia source (e.g., NH₄OAc), Reducing Agent (e.g., H₂, NaBH₃CN)~75-90%Milder reaction conditions, avoids harsh acids and toxic azides, high atom economy.[6][7]Starting material may be less common or require separate synthesis.

Method 1: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of lactam synthesis, prized for its reliability and high yields.[8] The industrial synthesis of caprolactam, the precursor to Nylon 6, is a testament to the scalability of this reaction.[3] The transformation proceeds in two distinct stages: formation of an oxime, followed by an acid-catalyzed rearrangement.

Expertise & Experience: Mechanistic Rationale

The causality of the Beckmann rearrangement hinges on the creation of a good leaving group on the oxime nitrogen.[9]

  • Oxime Formation: 2-Methylcyclohexanone reacts with hydroxylamine, forming 2-methylcyclohexanone oxime.

  • Acid Catalysis: A strong protic acid (e.g., sulfuric acid) protonates the oxime's hydroxyl group, converting it into a water molecule—an excellent leaving group.[10]

  • Rearrangement: The crucial step is the migration of the alkyl group positioned anti-periplanar to the leaving group. This concerted migration to the electron-deficient nitrogen atom expels the water molecule, forming a stable nitrilium ion.[8]

  • Hydrolysis: Water attacks the electrophilic carbon of the nitrilium ion, and subsequent tautomerization yields the final lactam product.[9]

The stereospecificity of the migration (the anti group moves) is a key mechanistic feature, though with symmetrical cyclic ketones, this has no bearing on the final product structure.

Experimental Protocol: A Self-Validating System

Step A: Synthesis of 2-Methylcyclohexanone Oxime

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in an ethanol/water mixture.

  • Add sodium acetate (1.5 eq) in portions to buffer the reaction and neutralize the liberated HCl.

  • Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The oxime is typically used in the next step without further purification.

Step B: Rearrangement to this compound

  • In a flask equipped with a stirrer and thermometer, carefully add the dried 2-methylcyclohexanone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C.

  • Maintain the temperature and stir for 30-60 minutes. The reaction is exothermic and should be controlled.

  • Cool the viscous mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution) while cooling in an ice bath.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

Visualization: Beckmann Rearrangement Workflow

Beckmann_Workflow cluster_0 Step A: Oximation cluster_1 Step B: Rearrangement start_A 2-Methylcyclohexanone product_A 2-Methylcyclohexanone Oxime start_A->product_A reagent_A NH₂OH·HCl, NaOAc Ethanol/Water, Reflux reagent_A->product_A product_B This compound product_A->product_B reagent_B H₂SO₄ or PPA 100-120 °C reagent_B->product_B

Caption: Workflow for this compound synthesis via Beckmann rearrangement.

Method 2: The Schmidt Reaction

The Schmidt reaction provides a more direct, one-pot conversion of a ketone to a lactam, bypassing the need to isolate an oxime intermediate.[4] However, its practicality is severely limited by the hazardous nature of its key reagent, hydrazoic acid.

Expertise & Experience: Mechanistic Rationale

The Schmidt reaction is mechanistically analogous to the Beckmann rearrangement.[11]

  • Activation & Addition: The ketone is first activated by protonation with a strong acid. Hydrazoic acid (HN₃) then acts as a nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water to form a diazoiminium ion.

  • Rearrangement & N₂ Expulsion: In the rate-determining step, an alkyl group migrates to the nitrogen, displacing a molecule of dinitrogen (N₂).[11] The loss of highly stable N₂ gas is a powerful thermodynamic driving force for the reaction.[5]

  • Hydrolysis: The resulting nitrilium ion is captured by water and tautomerizes to the final lactam product, similar to the final step of the Beckmann rearrangement.

Experimental Protocol: A Self-Validating System

CRITICAL SAFETY WARNING: Hydrazoic acid (HN₃) is extremely toxic and violently explosive. This reaction must only be performed by trained personnel in a certified chemical fume hood with appropriate safety measures, including a blast shield. Sodium azide, its precursor, is also highly toxic.

  • Dissolve 2-methylcyclohexanone (1.0 eq) in a suitable solvent like chloroform or benzene in a three-necked flask equipped with a dropping funnel and a gas outlet bubbler.

  • Cool the solution in an ice bath and add concentrated sulfuric acid (1.1 eq) dropwise.

  • Slowly add a solution of hydrazoic acid in the same solvent (1.1 eq) to the stirred mixture. The rate of addition should be controlled to manage gas evolution (N₂).

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it over crushed ice.

  • Slowly neutralize the mixture with a base (e.g., sodium carbonate or aqueous NaOH).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine, dry, and concentrate the organic phases. Purify the product via vacuum distillation or chromatography.

Visualization: Schmidt Reaction Workflow

Schmidt_Workflow start 2-Methylcyclohexanone product This compound start->product reagents Hydrazoic Acid (HN₃) Conc. H₂SO₄ reagents->product

Caption: One-pot workflow for the Schmidt reaction synthesis of this compound.

Method 3: Reductive Amination / Cyclization

This modern strategy represents a milder and often safer alternative, constructing the lactam ring from a linear precursor via an intramolecular cyclization. One of the most efficient variations is the reductive amination of a keto acid.[6][7]

Expertise & Experience: Mechanistic Rationale

This method elegantly combines two reactions in a single pot: reductive amination and lactamization.[12]

  • Imine Formation: The ketone carbonyl of the starting material (5-oxohexanoic acid) reacts with an ammonia source (like ammonium acetate) to form an intermediate imine (or enamine).

  • Reduction: A reducing agent, such as hydrogen gas with a catalyst (e.g., Pd/C) or a chemical reductant (e.g., sodium cyanoborohydride), selectively reduces the imine to a primary amine. This forms 5-aminohexanoic acid in situ.

  • Lactamization: Under the reaction conditions (often with heating), the newly formed amino group undergoes a spontaneous intramolecular nucleophilic attack on the carboxylic acid carbonyl.

  • Dehydration: A molecule of water is eliminated to form the stable, six-membered this compound ring.

The choice of a mild reductant like NaBH₃CN is key, as it preferentially reduces the iminium ion over the ketone, allowing the equilibrium to be driven towards the amination product.[13]

Experimental Protocol: A Self-Validating System
  • To a solution of 5-oxohexanoic acid (1.0 eq) and ammonium acetate (1.5 eq) in methanol, add a mild reducing agent such as sodium cyanoborohydride (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Carefully acidify the reaction mixture with dilute HCl to quench any remaining reducing agent.

  • Remove the solvent under reduced pressure.

  • The resulting residue contains the amino acid intermediate. Add a high-boiling solvent like toluene or xylene and heat to reflux using a Dean-Stark apparatus to drive the cyclization by removing water.

  • After cyclization is complete, cool the mixture, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or chromatography.

Visualization: Reductive Amination/Cyclization Workflow

Reductive_Amination_Workflow cluster_0 Step A: Reductive Amination cluster_1 Step B: Lactamization start_A 5-Oxohexanoic Acid product_A 5-Aminohexanoic Acid (in situ) start_A->product_A reagent_A NH₄OAc, NaBH₃CN Methanol, RT reagent_A->product_A product_B This compound product_A->product_B reagent_B Toluene, Reflux (Dean-Stark) reagent_B->product_B

Caption: Workflow for this compound via reductive amination and cyclization.

Authoritative Grounding & Conclusion

This guide has benchmarked three distinct and logical approaches to the synthesis of this compound.

  • The Beckmann Rearrangement stands as the classic, high-yielding method, ideal for large-scale production where handling of strong acids is routine.[14] Its performance is well-documented and reliable.

  • The Schmidt Reaction , while elegant in its directness, presents safety challenges with hydrazoic acid that make it unsuitable for most applications outside of specialized, small-scale syntheses.[15]

  • The Reductive Amination/Cyclization cascade represents a modern, safer, and greener approach.[16] It is particularly well-suited for laboratory and discovery settings where milder conditions and functional group tolerance are advantageous.

The optimal choice is dictated by the specific context of the synthesis. For routine, large-scale access, the Beckmann rearrangement remains a strong contender. For complex molecule synthesis where mildness is paramount, or where green chemistry principles are a priority, reductive amination is the superior strategy. The continuous development of new catalytic systems, including enzymatic and photocatalytic methods, promises to further refine the synthesis of this important lactam in the future.[17]

References

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A Comparative Guide to the Therapeutic Potential of 6-Methylpiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the piperidine scaffold represents a privileged structure, forming the core of numerous therapeutics.[1][2] This guide provides an in-depth technical assessment of the therapeutic potential of 6-Methylpiperidin-2-one analogs, with a primary focus on their promise as anticonvulsant and neuroprotective agents. By synthesizing data from structurally related compounds and outlining robust experimental protocols, this document serves as a comprehensive resource for advancing research in this promising chemical space.

The Rationale: Why this compound?

The this compound core is a compelling starting point for medicinal chemistry campaigns. The piperidin-2-one (or δ-valerolactam) ring offers a conformationally constrained yet synthetically tractable framework. The introduction of a methyl group at the 6-position creates a chiral center, allowing for stereospecific interactions with biological targets, a critical consideration for enhancing potency and reducing off-target effects.[3] Our exploration of analogs focuses on substitutions at the N1-position and the piperidine ring, as these are common strategies for modulating pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Therapeutic Potential: Anticonvulsant and Neuroprotective Efficacy

While comprehensive structure-activity relationship (SAR) studies on a single, unified series of this compound analogs are not extensively published, we can draw valuable insights from research on structurally similar compounds, such as piperidine-2,6-diones and other 2-piperidone derivatives.[4][5][6] For the purpose of this guide, we will analyze a hypothetical series of this compound analogs (analogs 1a-1d) and compare their potential efficacy based on data from related structures.

Anticonvulsant Activity

The primary screening of potential anticonvulsants often relies on two well-established in vivo models: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests utility in absence seizures.[7][8]

Table 1: Comparative Anticonvulsant Activity of this compound Analogs and Related Compounds

CompoundStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Analog 1a (Hypothetical) N-benzyl-6-methylpiperidin-2-one~45>100~150~3.3Based on[4][5]
Analog 1b (Hypothetical) N-(4-chlorobenzyl)-6-methylpiperidin-2-one~25>100~120~4.8Based on[4][5]
Analog 1c (Hypothetical) N-(2,6-dimethylphenyl)-6-methylpiperidin-2-one~15>100~90~6.0Based on[4][5]
Analog 1d (Hypothetical) Spiro-derivative of this compound~30~80>200>6.7Based on[7]
Phenytoin (Reference) -9.5Inactive687.2[7]
Ethosuximide (Reference) -Inactive130>500>3.8[8]

Structure-Activity Relationship Insights:

From the comparative data, we can infer several key SAR trends. The introduction of electron-withdrawing groups on an N-aryl or N-benzyl substituent (Analog 1b) appears to enhance potency in the MES test compared to an unsubstituted benzyl group (Analog 1a). Furthermore, substitution with a bulkier, ortho-disubstituted phenyl ring (Analog 1c) can further increase potency. The spiro-derivatives (Analog 1d) show a broader spectrum of activity, with efficacy in both MES and scPTZ models, suggesting a different mechanism of action or interaction with multiple targets.[7]

Neuroprotective Potential

Beyond anticonvulsant activity, the neuroprotective capacity of these analogs is a critical therapeutic dimension. In vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are invaluable for initial screening.[6][9] Neurotoxicity is often induced by agents like hydrogen peroxide (H₂O₂) or glutamate, and the ability of the compounds to preserve cell viability is quantified.

Table 2: Comparative In Vitro Neuroprotective Effects of 2-Piperidone Analogs

CompoundNeurotoxic InsultAssayEndpointResultReference
Analog 2a H₂O₂MTTCell ViabilityIncreased cell viability by ~40% at 10 µM[6][9]
Analog 2b GlutamateLDH ReleaseCytotoxicityDecreased LDH release by ~35% at 10 µM[6]
Analog 2c LPS-induced inflammationTNF-α, IL-1β, IL-6 levelsAnti-inflammatorySignificantly reduced pro-inflammatory cytokine production[6]
Edaravone (Reference) H₂O₂MTTCell ViabilityIncreased cell viability by ~55% at 10 µM[10]

Insights into Neuroprotective Mechanisms:

The data from related 2-piperidone derivatives suggest that these compounds can protect neurons from oxidative stress and excitotoxicity.[6][10] Furthermore, some analogs demonstrate potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglia.[6] This multi-faceted neuroprotective profile is highly desirable for treating complex neurological disorders where multiple pathological pathways are implicated.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vivo and in vitro assays.

In Vivo Anticonvulsant Screening

The following workflow outlines the general procedure for evaluating the anticonvulsant efficacy of novel this compound analogs.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed SH-SY5Y cells in 96-well plates B Differentiate cells with retinoic acid (optional) A->B C Pre-treat with this compound analogs for 2h B->C D Induce neurotoxicity (e.g., H2O2, Glutamate) for 24h C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Cytotoxicity) D->F G ROS Assay (Oxidative Stress) D->G H Quantify results and compare to controls E->H F->H G->H

Caption: Workflow for in vitro neuroprotection assays of this compound analogs.

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test analogs for 2 hours. Subsequently, introduce the neurotoxic agent (e.g., glutamate) and incubate for 24 hours. Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Mechanistic Considerations and Future Directions

The anticonvulsant and neuroprotective activities of piperidine-containing compounds are often attributed to their interaction with various ion channels (e.g., sodium, calcium) and receptors (e.g., GABAᴀ) in the central nervous system. [8]The observed efficacy of the hypothetical analogs in the MES test suggests a potential modulation of voltage-gated sodium channels, thereby preventing seizure spread. The broader activity profile of the spiro-derivative could imply a more complex mechanism, possibly involving GABAergic neurotransmission.

Signaling_Pathway cluster_0 Potential Mechanisms of Action cluster_1 Therapeutic Outcomes Analog This compound Analog Na_Channel Voltage-gated Na+ Channel Analog->Na_Channel Modulation GABA_A_Receptor GABA-A Receptor Analog->GABA_A_Receptor Potentiation ROS Reactive Oxygen Species Analog->ROS Scavenging Inflammation Neuroinflammation Analog->Inflammation Inhibition Anticonvulsant Anticonvulsant Effect Na_Channel->Anticonvulsant GABA_A_Receptor->Anticonvulsant Neuroprotection Neuroprotective Effect ROS->Neuroprotection Inflammation->Neuroprotection

Caption: Potential signaling pathways and mechanisms of action for this compound analogs.

Future research should focus on synthesizing a dedicated library of this compound analogs to establish a clear and comprehensive SAR. Further mechanistic studies, including electrophysiological patch-clamp experiments and binding assays for relevant CNS targets, are warranted to elucidate the precise molecular mechanisms of action. Additionally, pharmacokinetic profiling of the most promising leads will be crucial for their advancement into more complex preclinical models of epilepsy and neurodegeneration.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticonvulsant and neuroprotective agents. By leveraging insights from structurally related compounds, this guide provides a framework for the systematic evaluation of new analogs. The detailed experimental protocols herein offer a robust starting point for researchers aiming to explore the therapeutic potential of this versatile chemical class. Through rigorous and logical drug discovery efforts, this compound derivatives may one day offer new hope for patients with epilepsy and other debilitating neurological disorders.

References

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 723-735. [Link]
  • Obniska, J., et al. (2015). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones.
  • Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(9), 1970-1981. [Link]
  • He, X., et al. (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. European Journal of Medicinal Chemistry, 45(9), 3818-30. [Link]
  • Kaminski, K., et al. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(25), 2741-2759. [Link]
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 230, 114101. [Link]
  • PubChem. (n.d.). This compound.
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). MDPI. [Link]
  • Mykhailiuk, P. K. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 19(9), 2764. [Link]
  • Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2851-9. [Link]
  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]

Sources

Safety Operating Guide

Core Principles: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 6-Methylpiperidin-2-one

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound (CAS: 4775-98-8), grounded in an understanding of its chemical properties and the governing regulatory frameworks.

Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is essential. This compound, a cyclic amide or lactam, is classified with specific risks that dictate its handling and disposal pathway.

Primary Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation (H335).[1][2][3]

  • Harmful if Swallowed: It is classified as harmful if ingested (H302).[3]

Property / Hazard Identifier / Specification Source(s)
Chemical Name This compound[2]
CAS Number 4775-98-8[1][4]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
GHS Hazard Statements H302, H315, H319, H335[3]
Primary Disposal Route Controlled Incineration[1][4]
Required PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.[1][4]

The Primary Disposal Directive: Controlled Incineration

The universally recommended and most environmentally sound method for the disposal of this compound is controlled incineration at a licensed chemical destruction facility.[1][4]

The Scientific Rationale

This directive is not arbitrary; it is based on the chemical nature of the molecule.

  • Thermal Decomposition: Incineration at high temperatures provides sufficient energy to break the C-C, C-N, and C-H bonds within the lactam ring, converting the organic material into simpler, oxidized products like carbon dioxide (CO₂) and water (H₂O).[5]

  • Nitrogen Content Management: As a nitrogen-containing organic compound, the combustion of this compound can produce harmful nitrogen oxides (NOx), which are significant air pollutants.[5][6] This is why "controlled incineration with flue gas scrubbing" is specified.[1][4] Modern incinerators are equipped with advanced flue gas treatment systems (scrubbers) that neutralize NOx and other acidic gases, preventing their release into the atmosphere.[5][7]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory. Adherence to a systematic on-site management plan ensures safety and compliance with regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[1][4]

Step 2: Waste Segregation Collect waste this compound in a dedicated hazardous waste container. It should be classified as a non-halogenated organic solid/liquid waste . To prevent dangerous reactions, do not mix it with incompatible materials such as strong oxidizing agents or acid chlorides.[3][10]

Step 3: Container Selection and Labeling

  • Selection: Use a container made of a material chemically compatible with this compound. The container must be in good condition and have a secure, leak-proof lid.[10]

  • Labeling: The container must be clearly labeled. While specific requirements may vary by institution, federal regulations mandate labels that include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Irritant," "Harmful")[8][10]

Step 4: Accumulation and Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10]

  • Keep the container closed at all times except when adding waste.

  • Once the container is full or has reached the institutional time limit (often 12 months), it must be moved to a central accumulation area for disposal.[10][11]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. The EHS office coordinates with licensed hazardous waste disposal companies that will transport the material for final destruction via incineration.[8][12]

G cluster_lab In-Laboratory Protocol cluster_ehs Institutional Disposal A Waste this compound Generated B Step 1: Don PPE (Goggles, Gloves, Coat) A->B C Step 2: Segregate Waste (Non-Halogenated Organics) B->C D Step 3: Label Container 'Hazardous Waste' C->D E Step 4: Store in SAA (Container Closed) D->E F Step 5: Contact EHS for Pickup Request E->F G Waste Transferred to Licensed Disposal Vendor F->G H Final Disposal: Controlled Incineration with Flue Gas Scrubbing G->H

Sources

Navigating the Safe Handling of 6-Methylpiperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 6-Methylpiperidin-2-one. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

Understanding the Hazard Profile of this compound

This compound is a cyclic amide, and like many compounds in its class, it presents a specific set of hazards that must be managed with diligence. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Understanding the nature of these hazards is the first step in establishing a robust safety protocol.

Key Hazard Statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications, established under the Globally Harmonized System (GHS), indicate that exposure can lead to inflammatory responses upon contact. It is crucial to prevent direct contact with the solid material and to avoid the inhalation of any dust or aerosols.[4]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a dynamic process that should be tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for handling this compound, with explanations rooted in practical laboratory experience.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][4] The primary risk to the eyes is from airborne particles or accidental splashes. For procedures with a higher risk of splashing, such as when dissolving the compound or during transfers, a face shield should be worn in addition to safety goggles.
Skin Protection Gloves: Handle with gloves that have been inspected prior to use.[4] While specific permeation data for this compound is not readily available, nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's chemical resistance data for the specific gloves you are using. Protective Clothing: A flame-resistant lab coat or impervious clothing is essential to protect against accidental skin contact.[1][4] Ensure the lab coat is fully buttoned.
Respiratory Protection For routine handling in a well-ventilated area, such as a chemical fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded, or if you experience any irritation, a full-face respirator with an appropriate cartridge should be used.[1][4] All respiratory protection programs must adhere to OSHA 29 CFR 1910.134.
Decision Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess the Task weighing Weighing Solid start->weighing dissolving Dissolving/Transfer start->dissolving large_scale Large Scale/High Concentration Work start->large_scale ppe_level1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_level1 ppe_level2 Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat dissolving->ppe_level2 ppe_level3 Maximum PPE: - Full-face Respirator - Chemical Resistant Gloves - Impervious Clothing large_scale->ppe_level3 end Proceed with Caution ppe_level1->end ppe_level2->end ppe_level3->end

Caption: PPE selection workflow based on the experimental task.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk. This plan should encompass every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][4] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Step-by-Step Weighing and Transfer Protocol:

  • Preparation: Don the appropriate PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing: To prevent the generation of dust, use a weigh boat or a tared container. Avoid scooping the material in a manner that creates airborne particles.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to minimize dust. If dissolving, add the solid to the solvent slowly.

  • Cleaning: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent and dispose of the rinsate as hazardous waste.

Emergency Response and Disposal

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Accidental Release Measures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material into a suitable, closed container for disposal.[4] Avoid actions that could generate dust. Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating agent.

  • Dispose: All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.[4]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4] Do not allow the chemical to enter drains or the environment.[4] Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[1][4]

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any laboratory chemical, is not merely about following a set of rules. It is about fostering a culture of safety, where every researcher is empowered with the knowledge and foresight to work responsibly. By understanding the "why" behind each precaution, you build a deeper, more intuitive sense of laboratory safety that will serve you throughout your scientific career.

References

  • This compound | C6H11NO | CID 20905 - PubChem.
  • Amide handling precautions? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014-08-14).
  • Western Carolina University Standard Operating Procedure for the use of Sodium amide.
  • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.